molecular formula C11H15NO2 B1271901 tert-Butyl 3-aminobenzoate CAS No. 92146-82-2

tert-Butyl 3-aminobenzoate

Cat. No.: B1271901
CAS No.: 92146-82-2
M. Wt: 193.24 g/mol
InChI Key: YGIRNXMYJLWFLH-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminobenzoate (CAS 92146-82-2) is a white to light beige crystalline solid with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. It is a high-value chemical building block in organic and medicinal chemistry research, primarily serving as a protected aniline and benzoic acid derivative. Its significant research value is demonstrated in the synthesis of complex heterocyclic scaffolds, such as 1,3,5-triazines, which are investigated as potential agents affecting cell differentiation and cardiogenesis. These triazine analogs function as selective ligands for retinoic acid receptors (RARβ and RARγ), activating retinoic acid signaling pathways, which is a promising approach for triggering cardiac differentiation of stem cells ex vivo. The tert-butyl ester group is a critical strategic feature in these synthetic routes, as it facilitates the purification of intermediate compounds and can be readily hydrolyzed in a subsequent step to reveal the free carboxylic acid functionality of the final active molecule, thereby expanding the substrate scope for biological evaluation. Researchers should note that this compound has a melting point of 76-78 °C and should be stored in a dark place under an inert atmosphere at room temperature to ensure stability. Handling should be performed with appropriate personal protective equipment as it may cause skin and eye irritation (GHS Warning: H315, H319, H335). This compound is offered For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-aminobenzoate
Source PubChem
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InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIRNXMYJLWFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4049373
Record name tert-Butyl-3-aminobenzoate
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Molecular Weight

193.24 g/mol
Source PubChem
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CAS No.

92146-82-2
Record name tert-Butyl-3-aminobenzoate
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Record name tert-Butyl-3-aminobenzoate
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Record name tert-Butyl 3-aminobenzoate
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Record name TERT-BUTYL-3-AMINOBENZOATE
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Foundational & Exploratory

Introduction: The Strategic Importance of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 3-aminobenzoate

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. This compound (CAS No. 92146-82-2) has emerged as a cornerstone building block, valued for its unique structural and chemical attributes.[1] Its architecture, featuring an aromatic ring substituted with a primary amine and a tert-butyl ester at the meta position, offers a powerful combination of reactivity and controlled functionality.

The primary amine serves as a versatile nucleophilic handle for a wide array of chemical transformations, including amide bond formation, alkylation, and arylation reactions. Concurrently, the carboxylic acid is masked as a tert-butyl ester. This ester is not merely a placeholder; it is a deliberate choice of protecting group. The steric bulk of the tert-butyl group imparts significant stability against a variety of reaction conditions, especially nucleophilic attack and basic hydrolysis, where simpler esters like methyl or ethyl esters would readily cleave. However, it can be selectively removed under specific acidic conditions, providing an essential element of orthogonality in complex, multi-step syntheses. This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications for professionals in research and drug development.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use. These data points are not merely for identification but are critical for designing purification strategies, monitoring reaction progress, and confirming the structure of derived products.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. The melting point is a key indicator of purity, while predicted values for boiling point and density offer guidance for handling and reaction setup.

PropertyValueSource(s)
CAS Number 92146-82-2[1][2]
IUPAC Name This compound[3]
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.24 g/mol [1][2]
Appearance White to light beige powder or crystals[2]
Melting Point 76-78 °C[2]
Boiling Point 309.2 ± 15.0 °C (Predicted)[2]
Density 1.078 ± 0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in water. Soluble in many organic solvents.[4]
Spectroscopic Profile: A Structural Confirmation Toolkit

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. For a senior scientist, interpreting these spectra goes beyond simple peak matching; it's about understanding how the electronic and steric environment of each atom gives rise to the observed signals.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is arguably the most informative tool for this molecule.

    • tert-Butyl Group (~1.5 ppm): A highly characteristic, sharp singlet integrating to 9 protons will be observed in the upfield region. The magnetic equivalence of all nine protons due to rapid rotation around the C-C bonds, coupled with the absence of adjacent protons, results in this distinct singlet. Its integration is a key marker for successful esterification.

    • Amine Protons (~3.7 ppm): The two protons of the primary amine will typically appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

    • Aromatic Protons (6.7-7.2 ppm): The four protons on the benzene ring will present a more complex multiplet pattern characteristic of a 1,3-disubstituted ring system. Their specific shifts and coupling constants are diagnostic of the meta-substitution pattern.

  • IR (Infrared) Spectroscopy: IR spectroscopy is invaluable for the rapid confirmation of key functional groups.

    • N-H Stretch (3300-3500 cm⁻¹): The primary amine will show two characteristic sharp to medium bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

    • C=O Stretch (~1700-1720 cm⁻¹): A strong, sharp absorption band indicating the presence of the ester carbonyl group. The exact position can confirm conjugation with the aromatic ring.

    • C-O Stretch (~1150-1300 cm⁻¹): A strong band associated with the C-O single bond stretch of the ester functionality.

  • Mass Spectrometry (MS): MS provides the molecular weight and crucial fragmentation data.

    • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 193.24.

    • Key Fragment: A very prominent peak is expected at m/z = 137, corresponding to the loss of the tert-butyl group ([M-56]⁺) via cleavage of the ester C-O bond, resulting in the stable 3-aminobenzoyl cation. This fragmentation is a hallmark of tert-butyl esters.

Section 2: Synthesis and Purification

The synthesis of this compound is a classic example of overcoming steric hindrance to achieve a desired transformation. Standard Fischer esterification using tert-butanol and an acid catalyst is generally inefficient due to the bulkiness of the alcohol. Therefore, a more robust, multi-step approach involving activation of the carboxylic acid is the preferred laboratory method.

Synthetic Workflow Overview

The most reliable synthesis proceeds via a two-step sequence: conversion of the starting material, 3-Aminobenzoic acid, to its more reactive acid chloride derivative, followed by nucleophilic acyl substitution with tert-butanol. This workflow ensures high conversion and simplifies purification.

SynthesisWorkflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: Esterification & Purification Start 3-Aminobenzoic Acid Reagent1 Thionyl Chloride (SOCl₂) DCM (Solvent) Start->Reagent1 Reaction Intermediate 3-Aminobenzoyl Chloride (Generated in situ) Reagent1->Intermediate Reagent2 tert-Butanol Triethylamine (Base) Intermediate->Reagent2 Reaction Product_Crude Crude Product Mixture Reagent2->Product_Crude Purification Aqueous Workup & Recrystallization/Chromatography Product_Crude->Purification FinalProduct Purified tert-Butyl 3-aminobenzoate Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system where the successful outcome of each step is confirmed before proceeding. Causality: The conversion of the carboxylic acid to an acid chloride is the critical activation step. Thionyl chloride is an ideal reagent because its byproducts, SO₂(g) and HCl(g), are gaseous and can be easily removed, driving the equilibrium towards the product.

Materials:

  • 3-Aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • tert-Butanol

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation (Activation):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-aminobenzoic acid (1.0 eq).

    • Suspend the solid in anhydrous DCM (approx. 5-10 mL per gram of acid).

    • Cool the suspension in an ice bath (0 °C).

    • Causality: Cooling is essential to moderate the exothermic reaction with thionyl chloride.

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise via a syringe. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a chemical fume hood.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, then gently reflux for 1-2 hours until the solution becomes clear, indicating the formation of the acid chloride. The progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Esterification (Coupling):

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of tert-butanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the tert-butanol/triethylamine solution dropwise to the cold acid chloride solution.

    • Causality: Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl formed during the esterification. This prevents protonation of the amine on the starting material and drives the reaction to completion. A white precipitate of triethylammonium chloride will form.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the acid chloride.

  • Workup and Purification (Isolation):

    • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid and HCl), water, and finally brine.

    • Causality: The bicarbonate wash is a critical self-validating step. The absence of gas evolution indicates that all acidic components have been neutralized.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by either:

      • Recrystallization: Using a solvent system like ethyl acetate/hexanes.

      • Flash Column Chromatography: Using a silica gel stationary phase and an eluent gradient of ethyl acetate in hexanes. This is the preferred method for achieving high purity.

Section 3: Applications in Drug Discovery and Chemical Synthesis

The utility of this compound stems from its ability to act as a versatile scaffold. The amine and the protected carboxylate can be functionalized sequentially, allowing for the construction of complex molecular architectures.

Role as a Protected Amino Acid Building Block

In peptide synthesis and medicinal chemistry, this molecule serves as a non-natural amino acid derivative.[2] The free amine can participate in standard peptide coupling reactions (e.g., with EDC/HOBt or HATU) to form an amide bond. The tert-butyl ester remains intact during this process and can be deprotected at a later stage using strong acids like trifluoroacetic acid (TFA), unmasking the carboxylic acid for further modification. This orthogonality is crucial for synthesizing complex peptidomimetics and other targeted molecules.

Scaffold for Bioactive Molecules

The aminobenzoate core is a privileged structure found in numerous pharmaceuticals.[5] this compound provides a convenient entry point for synthesizing libraries of compounds for screening. The tert-butyl group itself is not just a protecting group; its lipophilicity and steric bulk can be exploited to modulate a compound's pharmacokinetic properties. It can enhance binding affinity by occupying hydrophobic pockets in target enzymes or receptors and can also act as a metabolic shield, preventing enzymatic degradation at nearby sites, which can improve a drug's half-life.[6][7]

Applications cluster_amine Amine-based Reactions cluster_ester Ester-based Reactions Start tert-Butyl 3-aminobenzoate Amide Amide Bond Formation (Peptide Coupling) Start->Amide Alkylation N-Alkylation Start->Alkylation Sulfonamide Sulfonamide Synthesis Start->Sulfonamide Deprotection Acidic Deprotection (TFA) Amide->Deprotection Alkylation->Deprotection Sulfonamide->Deprotection CarboxylicAcid Free Carboxylic Acid Deprotection->CarboxylicAcid Product Complex Bioactive Molecules (e.g., Enzyme Inhibitors, Peptidomimetics) CarboxylicAcid->Product Further Coupling

Caption: Logical relationships in the application of this compound.

Section 4: Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

Hazard Identification

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard InformationDetailsSource(s)
Signal Word Warning
Hazard Codes H315, H319, H335
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8][9]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338
Precautionary Statements Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Recommended Practices
  • Handling: Always handle this chemical in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[10] Avoid inhalation of dust and prevent contact with skin and eyes.[8][10]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[2][11] To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[2][11]

References

  • tert-Butyl-3-aminobenzoate | C11H15NO2. PubChem, National Institutes of Health. [Link]

  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. [Link]

  • Synthesis of (a) t-butyl 4-aminobenzoate. PrepChem.com. [Link]

  • Benzoic acid, 4-amino-, 1,1-dimethylethyl ester. PubChem, National Institutes of Health. [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central, National Institutes of Health. [Link]

  • tert-butyl 3-(benzylamino)benzoate. ChemSynthesis. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • This compound (C11H15NO2). PubChemLite. [Link]

  • This compound. Crysdot LLC. [Link]

  • This compound. CHEMICAL POINT. [Link]

  • 3-Aminobenzoic acid. Wikipedia. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • Supporting Information for Selective Mono-N-Boc Protection of Symmetric Diamines. MDPI. [Link]

  • Spectral Database for Organic Compounds (SDBS). AIST, Japan. [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Metabolically Stable tert-Butyl Replacement. PubMed Central, National Institutes of Health. [Link]

  • 3-AMINOBENZOIC ACID | 99-05-8. Loba Chemie. [Link]

Sources

A Technical Guide to tert-Butyl 3-aminobenzoate: A Strategic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, tert-butyl 3-aminobenzoate (CAS No. 92146-82-2) has emerged as a particularly valuable and versatile intermediate. Its unique structural arrangement—a nucleophilic aniline and a sterically encumbered ester in a meta-relationship—provides a powerful platform for constructing complex molecules with tailored pharmacological profiles. This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of facts to provide a field-proven perspective on its synthesis, application, and handling. It is designed for the practicing researcher and drug development professional, emphasizing the causality behind experimental choices and providing robust, self-validating protocols.

Core Molecular Profile and Strategic Value

This compound is a bifunctional aromatic compound whose utility is derived from the orthogonal reactivity of its two key functional groups.

  • The Amino Group: As a primary aromatic amine, it serves as a potent nucleophile and a key anchor point for a variety of coupling reactions. It is a common precursor for the formation of amides, sulfonamides, ureas, and for participating in carbon-nitrogen bond-forming reactions like the Buchwald-Hartwig amination.[1]

  • The tert-Butyl Ester: This group serves as an effective protecting group for the carboxylic acid. Its significant steric bulk renders it stable to a wide range of nucleophilic and basic conditions (e.g., saponification with aqueous base), which might otherwise cleave simpler esters like methyl or ethyl esters. Crucially, it can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to unmask the carboxylic acid for further modification.[1]

  • The Meta-Substitution Pattern: The 1,3-substitution pattern provides a distinct "kinked" geometry, which is often crucial for orienting pharmacophores into the specific binding pockets of biological targets like enzymes and receptors. This contrasts with the more linear geometry of its para-isomer.[2]

This combination of features makes it a preferred building block in fragment-based drug discovery (FBDD) and lead optimization campaigns.[3]

Table 1: Physicochemical and Safety Profile

PropertyValueSource(s)
CAS Number 92146-82-2[4]
Molecular Formula C₁₁H₁₅NO₂[5]
Molecular Weight 193.24 g/mol [4][5]
Appearance White to light beige powder or crystals[4]
Melting Point 76-78 °C[4]
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH); insoluble in water.N/A
Signal Word Warning
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3

Synthesis and Purification: A Validated Laboratory Protocol

The direct Fischer esterification of 3-aminobenzoic acid with tert-butanol is notoriously inefficient due to the steric hindrance of the tertiary alcohol and its propensity to eliminate to isobutylene under harsh acidic conditions. A more reliable and widely adopted strategy involves the activation of the carboxylic acid under mild conditions.

Causality of Method Selection

The chosen method utilizes di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This approach is superior for several reasons:

  • Mild Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups.

  • High Efficiency: It avoids the unfavorable equilibrium of direct esterification. The reaction mechanism involves the formation of a mixed anhydride intermediate which is highly reactive towards the tert-butanol generated in situ or added as a solvent.

  • Simple Workup: The byproducts (carbon dioxide and tert-butanol) are volatile, and any unreacted starting material or catalyst can be easily removed with a simple acid-base extraction.

Step-by-Step Experimental Workflow

Objective: To synthesize and purify this compound from 3-aminobenzoic acid.

Materials:

  • 3-Aminobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane. Add DMAP (0.1 eq) followed by the slow, portion-wise addition of Boc₂O (1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acid is consumed (typically 4-12 hours). Effervescence (CO₂ evolution) will be observed.

  • Quenching and Extraction (Self-Validating Workup):

    • Dilute the reaction mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ (to remove any unreacted acid), and brine. The successful removal of the acidic starting material in the bicarbonate wash serves as a key validation checkpoint.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the product as a white to off-white solid.

Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Workup & Purification A 1. Dissolve 3-Aminobenzoic Acid in DCM B 2. Add DMAP (cat.) and Boc₂O A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Wash with 1M HCl C->D E 5. Wash with Sat. NaHCO₃ D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify (Recrystallization/Chroma.) F->G H Pure Product G->H

Caption: A validated workflow for the synthesis and purification of this compound.

Core Applications in Medicinal Chemistry

The true power of this compound is realized in its application as a strategic intermediate. Its structure is frequently found at the core of small molecule kinase inhibitors.

Case Study: A Scaffold for Kinase Inhibitors

Kinase inhibitors often require a central scaffold that can present vectors into different regions of the ATP binding site. The 3-aminobenzoate core is ideal for this purpose.[1][6]

Logical Relationship in Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Logic cluster_reactions Key Transformations start This compound r1 Amide Coupling (Vector 1) start->r1 Introduce Diversity r2 Buchwald-Hartwig Coupling (Vector 2) start->r2 Introduce Diversity int1 Protected Precursor r1->int1 r2->int1 r3 TFA Deprotection (Exposes Acid) int2 Carboxylic Acid Intermediate r3->int2 r4 Final Amide Coupling (Vector 3) final Final Kinase Inhibitor r4->final int1->r3 Unmask Handle int2->r4 Introduce Final Pharmacophore

Caption: Logical flow demonstrating the strategic use of functional handles on the core scaffold.

In a typical synthetic campaign, the amino group is first functionalized, for example, via an amide coupling to a heterocyclic fragment designed to interact with the kinase hinge region. The resulting intermediate can then undergo deprotection of the tert-butyl ester using TFA. This newly revealed carboxylic acid provides a second handle for further elaboration, such as coupling with an amine to introduce a solubilizing group or a moiety that targets a solvent-exposed region of the enzyme. This sequential and controlled functionalization is a hallmark of efficient drug development.

Safety and Handling

Proper handling is essential to ensure user safety and maintain the compound's integrity.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of the powder.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and strong acids.[10]

  • In case of Exposure:

    • Skin: Wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that enables complex molecular design. Its combination of a sterically protected ester and a versatile amino group on a meta-substituted aromatic ring provides a robust platform for the synthesis of pharmacologically relevant molecules, most notably kinase inhibitors. By understanding the principles behind its synthesis and the logic of its application, researchers can fully exploit its potential to accelerate the discovery and development of next-generation therapeutics.

References

  • Title: tert-Butyl-3-aminobenzoate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications Source: Molecules (MDPI) URL: [Link]

  • Title: Aminobenzoates as building blocks for natural product assembly lines Source: Natural Product Reports URL: [Link]

  • Title: Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 3-aminobenzoate: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of tert-Butyl 3-aminobenzoate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a bifunctional aromatic compound, has emerged as a valuable scaffold and intermediate. Its structure, featuring a nucleophilic aniline moiety and a sterically hindered tert-butyl ester, offers a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical applications, offering field-proven insights for researchers and drug development professionals. The strategic placement of the amino group at the meta position of the benzoic acid ester provides a distinct chemical vector for molecular elaboration, making it a key component in the synthesis of diverse bioactive molecules, including kinase inhibitors.[1][2][3]

Physicochemical Properties and Molecular Identity

A thorough understanding of a compound's physicochemical properties is the foundation of its effective application in research and development. This compound is a white to light beige crystalline powder, and its key identifiers and properties are summarized in the table below. The molecular weight of 193.24 g/mol and the presence of both a hydrogen bond donor (the amine) and acceptor (the ester carbonyl) influence its solubility and crystalline nature.[4]

PropertyValueSource(s)
Molecular Weight 193.24 g/mol [4]
Chemical Formula C₁₁H₁₅NO₂
CAS Number 92146-82-2[4]
Melting Point 76-78 °C[4]
Appearance White to light beige powder or crystals[4]
SMILES CC(C)(C)OC(=O)c1cccc(N)c1
InChI Key YGIRNXMYJLWFLH-UHFFFAOYSA-N

Synthesis of this compound: A Practical Approach

The synthesis of this compound is typically achieved through the esterification of 3-aminobenzoic acid. A common and effective method involves the reaction of 3-aminobenzoic acid with an excess of a tert-butylating agent under acidic conditions. While various methods exist for the preparation of tert-butyl esters, a reliable approach involves the use of thionyl chloride to form the acyl chloride in situ, followed by reaction with tert-butanol.[5][6] This method is advantageous as it proceeds under relatively mild conditions and the byproducts are readily removed.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar aminobenzoate esters.[5]

Materials:

  • 3-Aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • tert-Butanol

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 10% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminobenzoic acid in an excess of thionyl chloride. Heat the mixture to a gentle reflux. The reaction progress can be monitored by the dissolution of the solid starting material.

  • Removal of Excess Thionyl Chloride: Once the reaction is complete (typically when a clear solution is formed), allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, the residue can be azeotroped with an anhydrous solvent like dichloromethane.

  • Esterification: Dissolve the resulting crude 3-aminobenzoyl chloride in anhydrous dichloromethane and cool the solution in an ice bath. To this stirred solution, add a solution of tert-butanol in dichloromethane dropwise. The formation of a precipitate (the hydrochloride salt of the product) may be observed.

  • Work-up: After the addition is complete, allow the reaction to stir for a designated period. The solvent is then removed under reduced pressure. The resulting solid is suspended in ethyl acetate and filtered. The collected solid is then neutralized by suspending it in a 10% aqueous sodium bicarbonate solution.

  • Extraction and Purification: The free base is then extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Final Purification: The product can be further purified by recrystallization or column chromatography to achieve high purity.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Acid_Chloride_Formation 1. Acid Chloride Formation (Reflux) 3-Aminobenzoic_Acid->Acid_Chloride_Formation Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acid_Chloride_Formation tert-Butanol tert-Butanol Esterification 2. Esterification with tert-Butanol (Ice Bath) tert-Butanol->Esterification Acid_Chloride_Formation->Esterification In situ Neutralization 3. Neutralization (aq. NaHCO₃) Esterification->Neutralization Extraction 4. Extraction (DCM) Neutralization->Extraction Purification 5. Purification (Recrystallization/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a building block is primarily due to the orthogonal reactivity of its two functional groups. The amino group serves as a versatile handle for amide bond formation, alkylations, and other nucleophilic transformations, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions. This compound is particularly valuable in the construction of libraries of compounds for high-throughput screening and in the synthesis of targeted therapeutics.[3]

Role as a Scaffold in Kinase Inhibitor Synthesis

A significant application of aminobenzoate derivatives is in the development of protein kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases.[1][7] The aminobenzoate core can serve as a central scaffold to which various pharmacophoric groups are attached. The amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site, while the ester can be hydrolyzed at a later stage to reveal a carboxylic acid for further modification or to act as a key binding element. The meta-substitution pattern of this compound allows for the precise spatial orientation of substituents to optimize binding affinity and selectivity for the target kinase.[2]

Kinase_Inhibitor_Synthesis cluster_functionalization Functionalization tBu_3_AB tert-Butyl 3-aminobenzoate Amide_Coupling Amide Coupling (at NH₂ group) tBu_3_AB->Amide_Coupling Other_Rxns Other Reactions (e.g., Alkylation) tBu_3_AB->Other_Rxns Intermediate Functionalized Intermediate Amide_Coupling->Intermediate Other_Rxns->Intermediate Deprotection Ester Deprotection (Acidic Conditions) Intermediate->Deprotection Final_Modification Further Modification (at COOH group) Deprotection->Final_Modification Kinase_Inhibitor Kinase Inhibitor Candidate Final_Modification->Kinase_Inhibitor

Caption: General scheme for the use of this compound in kinase inhibitor synthesis.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound, ensuring its suitability for subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound.[8][9][10] A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes.

Illustrative HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient would run from a low to a high percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.[11][12]

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm.[12] The aromatic protons will appear as a complex multiplet in the range of 6.8-7.8 ppm. The protons of the amino group will present as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will display distinct signals for all 11 carbon atoms. The quaternary carbon of the tert-butyl group will resonate around 80 ppm, while the methyl carbons will appear at approximately 28 ppm.[11] The aromatic carbons will have signals in the 115-150 ppm region, and the carbonyl carbon of the ester will be the most downfield signal, typically above 165 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ due to the ester carbonyl group.

  • C-O Stretching: Bands in the 1100-1300 cm⁻¹ region associated with the C-O bond of the ester.

  • Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ range.

Safety and Handling

This compound is classified as an irritant.[4] It can cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Hazard Codes: Xi (Irritant)[4]

  • Risk Statements: 36/37/38 (Irritating to eyes, respiratory system and skin)[4]

  • Safety Statements: 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.)[4]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a valuable combination of reactivity and stability. Its utility in the construction of complex molecules, particularly in the field of medicinal chemistry and drug discovery, is well-established. This guide has provided a comprehensive overview of its synthesis, properties, applications, and analytical characterization, intended to serve as a valuable resource for researchers and scientists. A thorough understanding and application of the principles outlined herein will facilitate the effective use of this versatile compound in advancing chemical synthesis and the development of novel therapeutics.

References

  • PrepChem. Synthesis of (a) t-butyl 4-aminobenzoate. Available at: [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. High Purity Tert-Butyl 4-Aminobenzoate (CAS 18144-47-3): Pharmaceutical Intermediate Manufacturer & Supplier. Available at: [Link]

  • Supporting Information for "Glycerol as a biodegradable and reusable solvent for the efficient synthesis of N-Boc derivatives of amines". Available at: [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

  • ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Google Patents. Process for preparing aminobenzoate esters.
  • Analytical Methods. (2014).
  • Rauh, D., Sos, M. L., Koka, S., et al. (2020). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. International Journal of Molecular Sciences, 21(23), 9269.
  • Google Patents. HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available at: [Link]

  • MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminobenzoic acid. Available at: [Link]

  • PubMed. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. Available at: [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • Wiley Online Library. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Available at: [Link]

  • MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available at: [Link]

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A Technical Guide to the Structural Elucidaion of tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the methodologies and data interpretation required for the complete structural elucidation of tert-butyl 3-aminobenzoate. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm the molecular structure of this compound.

Introduction

This compound (C₁₁H₁₅NO₂) is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex organic molecules.[1][2][3][4] Its structure, comprising a meta-substituted benzene ring with an amino group and a tert-butyl ester, presents a clear and instructive case for the application of modern spectroscopic techniques. Accurate structural confirmation is a critical aspect of chemical synthesis and drug development, ensuring the identity and purity of the target molecule. This guide will walk through the logical workflow of acquiring and interpreting the key analytical data that collectively provide an irrefutable structural proof.

Molecular Structure and Key Features

The structural integrity of this compound hinges on the correct connectivity and arrangement of its constituent parts: the tert-butyl group, the ester linkage, and the meta-substituted aminobenzoyl moiety. The elucidation process, therefore, focuses on identifying spectroscopic signals that correspond to each of these features and their relative positions.

Caption: Chemical structure of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single, well-characterized residual solvent peak.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is particularly useful for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence, and ensure proper shimming of the magnetic field to obtain sharp, well-resolved peaks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of single lines for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

    • The spectral width should encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of specific bonds serve as diagnostic markers.

Protocol:

  • Sample Preparation: For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the most convenient sampling method, requiring minimal sample preparation. A small amount of the crystalline powder is placed directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce the structure of different parts of the molecule.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer coupled with a GC system is commonly used.

  • Data Acquisition:

    • Use a standard EI energy of 70 eV to induce fragmentation and generate a reproducible mass spectrum.

    • Acquire the spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

Data Interpretation and Structural Verification

The synergistic interpretation of the data from these three techniques provides a comprehensive and self-validating confirmation of the structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the tert-butyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4Multiplet4HAromatic ProtonsThe four protons on the benzene ring will appear in the typical aromatic region. The meta-substitution pattern will lead to a complex multiplet.
~3.8Broad Singlet2H-NH₂ ProtonsThe protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on concentration and solvent.
1.57Singlet9H-C(CH₃)₃ ProtonsThe nine equivalent protons of the tert-butyl group will give a sharp singlet due to the absence of adjacent protons.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~166C=O (Ester)The carbonyl carbon of the ester group appears in the characteristic downfield region.
~147C-NH₂The aromatic carbon directly attached to the electron-donating amino group is shifted downfield.
~131Quaternary Aromatic CThe aromatic carbon attached to the ester group.
~129Aromatic C-HAromatic carbon signals.
~120Aromatic C-HAromatic carbon signals.
~118Aromatic C-HAromatic carbon signals.
~116Aromatic C-HAromatic carbon signals.
~81-O-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~28-C(CH₃ )₃The three equivalent methyl carbons of the tert-butyl group.
FT-IR Spectral Analysis

The FT-IR spectrum provides key information about the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3400-3200N-H StretchPrimary Amine (-NH₂)A characteristic pair of peaks for the symmetric and asymmetric stretching of the N-H bonds.
~3030C-H StretchAromatic C-HTypical for C-H bonds on a benzene ring.
~2980C-H StretchAliphatic C-HStretching vibrations of the C-H bonds in the tert-butyl group.
~1700C=O StretchEsterA strong, sharp absorption characteristic of the ester carbonyl group.
~1600, ~1480C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1250C-O StretchEsterStretching vibration of the C-O single bond in the ester group.
Mass Spectrometry Analysis

The mass spectrum will provide the molecular weight and key fragmentation patterns.

m/zFragment IonRationale
193[M]⁺The molecular ion peak, confirming the molecular weight of 193 g/mol .
137[M - C₄H₈]⁺Loss of isobutylene from the tert-butyl group via a McLafferty-type rearrangement, forming the 3-aminobenzoic acid radical cation.
120[M - C₄H₉O]⁺Loss of the tert-butoxy radical.
92[C₆H₆N]⁺Fragmentation of the aromatic ring.
57[C₄H₉]⁺The tert-butyl cation, which is a very stable carbocation and often a prominent peak for compounds containing a tert-butyl group.

Visualization of the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, from sample preparation to the final structural confirmation.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and self-consistent dataset that unambiguously confirms its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the precise connectivity and chemical environment of each atom, the FT-IR spectrum confirms the presence of the key amine and ester functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns that corroborate the proposed structure. This multi-technique approach represents the gold standard in chemical analysis, ensuring the identity and purity of compounds critical to research and development.

References

  • PubChem. This compound. [Link]

  • Matrix Fine Chemicals. This compound. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 3-amino-, 1,1-dimethylethyl ester. [Link]

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An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for tert-Butyl 3-aminobenzoate, a key intermediate in pharmaceutical synthesis and material science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental best practices.

Introduction

This compound (CAS No. 92146-82-2) is a bifunctional molecule incorporating a protected carboxylic acid (tert-butyl ester) and a primary aromatic amine.[1][2] This structural arrangement makes it a valuable building block in the synthesis of a wide array of complex organic molecules. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity before its use in further synthetic steps. This guide will dissect the characteristic spectroscopic signatures of this compound, providing a robust reference for its identification.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is crucial for the interpretation of its spectroscopic data. The molecule consists of a benzene ring substituted at positions 1 and 3. The C1 position is occupied by a tert-butoxycarbonyl group, and the C3 position by an amino group.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons, the amino protons, and the protons of the tert-butyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.1m2HAr-H
~6.9-6.7m2HAr-H
~3.8br s2H-NH₂
1.57s9H-C(CH₃)₃

Data Interpretation:

  • Aromatic Protons (δ ~7.3-6.7 ppm): The protons on the benzene ring appear as a complex multiplet in the downfield region. The substitution pattern (1,3-disubstituted) leads to four distinct aromatic proton environments, often resulting in overlapping signals.

  • Amino Protons (δ ~3.8 ppm): The two protons of the primary amine typically appear as a broad singlet. The chemical shift of this peak can be variable and is sensitive to concentration, solvent, and temperature due to hydrogen bonding and exchange.

  • tert-Butyl Protons (δ 1.57 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet in the upfield region. This signal is highly characteristic and its integration value of 9H is a key identifier for the presence of the tert-butyl ester.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~166C=O (Ester)
~147Ar-C-NH₂
~132Ar-C-COO
~129Ar-CH
~119Ar-CH
~118Ar-CH
~115Ar-CH
~81-O-C(CH₃)₃
~28-C(CH₃)₃

Data Interpretation:

  • Carbonyl Carbon (δ ~166 ppm): The ester carbonyl carbon appears at a characteristic downfield chemical shift.

  • Aromatic Carbons (δ ~147-115 ppm): The six aromatic carbons give rise to six distinct signals. The carbon attached to the electron-donating amino group (C-NH₂) is shifted upfield compared to the carbon attached to the electron-withdrawing ester group (C-COO).

  • Quaternary Carbon of tert-Butyl Group (δ ~81 ppm): The quaternary carbon of the tert-butyl group directly attached to the ester oxygen appears at this chemical shift.

  • Methyl Carbons of tert-Butyl Group (δ ~28 ppm): The three equivalent methyl carbons of the tert-butyl group appear as a single signal in the upfield region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 220-240 ppm and a longer relaxation delay (e.g., 2-5 seconds).

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, and the C-O and C-N bonds.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, DoubletN-H stretch (asymmetric and symmetric)
~2980MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (ester)
~1620MediumN-H bend (scissoring)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1160StrongC-N stretch (aromatic amine)

Data Interpretation:

  • N-H Stretching (3400-3300 cm⁻¹): The presence of a primary amine is confirmed by the appearance of two distinct bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C=O Stretching (~1700 cm⁻¹): A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the ester carbonyl group.

  • C-O Stretching (~1250 cm⁻¹): The stretching vibration of the C-O single bond in the ester functionality gives rise to a strong absorption in this region.

  • Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): Multiple medium-intensity bands in this region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.

  • ATR-FTIR: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for this compound

m/zProposed Fragment
193[M]⁺ (Molecular Ion)
137[M - C₄H₈]⁺
120[M - C₄H₉O]⁺
92[C₆H₆N]⁺
57[C₄H₉]⁺

Data Interpretation and Fragmentation Pathway:

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak at m/z 193, corresponding to its molecular weight. The fragmentation is primarily driven by the lability of the tert-butyl group.

  • Loss of Isobutylene (m/z 137): A common fragmentation pathway for tert-butyl esters is the loss of a neutral isobutylene molecule (C₄H₈) via a McLafferty-type rearrangement, resulting in a protonated carboxylic acid fragment.

  • Loss of a tert-Butoxy Radical (m/z 120): Cleavage of the ester C-O bond can lead to the loss of a tert-butoxy radical (•OC(CH₃)₃), forming an acylium ion.

  • Formation of the Anilino Cation (m/z 92): Further fragmentation can lead to the formation of the aminophenyl cation.

  • tert-Butyl Cation (m/z 57): The highly stable tert-butyl cation is often observed as a prominent peak in the mass spectra of compounds containing this moiety.

Fragmentation_Pathway M [M]⁺ (m/z 193) F137 [M - C₄H₈]⁺ (m/z 137) M->F137 - C₄H₈ F120 [M - C₄H₉O]⁺ (m/z 120) M->F120 - •OC(CH₃)₃ F57 [C₄H₉]⁺ (m/z 57) M->F57 F92 [C₆H₆N]⁺ (m/z 92) F120->F92 - CO

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a relatively volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry offers complementary information that, when interpreted in concert, allows for the unambiguous confirmation of the molecule's structure and purity. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for researchers and professionals in the fields of chemical synthesis and drug development.

References

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An In-depth Technical Guide to the Synthesis of tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing tert-butyl 3-aminobenzoate, a valuable intermediate in pharmaceutical and chemical research.[1] We will explore and critically analyze the primary synthetic strategies, offering detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural steps but also the underlying chemical principles and rationale to empower effective synthesis and troubleshooting.

Introduction: Strategic Importance of this compound

This compound is a bifunctional molecule incorporating a protected carboxylic acid (as a tert-butyl ester) and a nucleophilic amino group. This structural motif makes it a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical agents and other fine chemicals. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily removable under acidic conditions.[2]

The strategic challenge in synthesizing this molecule lies in the chemoselective manipulation of the two functional groups: the carboxylic acid and the aromatic amine. Direct esterification of 3-aminobenzoic acid with tert-butanol is often inefficient due to the steric hindrance of the bulky tert-butyl group and potential side reactions involving the amino group.[3][4] Therefore, indirect routes are generally preferred. This guide will focus on two primary, reliable synthetic strategies:

  • Route A: Esterification of 3-nitrobenzoic acid followed by reduction of the nitro group.

  • Route B: Protection of the amino group of 3-aminobenzoic acid, followed by esterification and deprotection.

A comparative analysis of these routes is essential for selecting the optimal pathway based on available starting materials, scalability, and desired purity.

Comparative Analysis of Synthetic Strategies

Parameter Route A: Nitration-Reduction Pathway Route B: Protection-Deprotection Pathway
Starting Material 3-Nitrobenzoic Acid3-Aminobenzoic Acid
Key Steps 1. Esterification2. Nitro Group Reduction1. Amine Protection (e.g., Boc)2. Esterification3. Deprotection
Advantages - Fewer steps.- Avoids direct handling of easily oxidizable anilines in early stages.- Potentially more cost-effective starting material.- Milder reaction conditions for esterification.- Orthogonal protection strategy allows for selective reactions.
Disadvantages - Reduction step may require specialized equipment (e.g., hydrogenation apparatus).- Potential for incomplete reduction or side reactions.- More synthetic steps, potentially lowering overall yield.- Cost of protecting group reagents.

Detailed Synthesis Pathways and Experimental Protocols

Route A: Esterification of 3-Nitrobenzoic Acid and Subsequent Reduction

This pathway is often favored for its efficiency and atom economy. The electron-withdrawing nature of the nitro group can facilitate the initial esterification step.

Route A Workflow start 3-Nitrobenzoic Acid esterification Esterification with tert-butanol or isobutylene start->esterification Acid Catalyst intermediate tert-Butyl 3-nitrobenzoate esterification->intermediate reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) intermediate->reduction H2, Pd/C product This compound reduction->product

Caption: Workflow for the synthesis of this compound via the nitration-reduction pathway.

Causality: Direct Fischer esterification with tert-butanol is challenging. A more effective method involves the acid-catalyzed addition of isobutylene to the carboxylic acid, which proceeds via a stable tert-butyl cation intermediate.[4] Alternatively, conversion of the carboxylic acid to its acid chloride followed by reaction with tert-butanol can be employed.

Protocol: Acid-Catalyzed Esterification with Isobutylene

  • Reaction Setup: In a pressure-resistant flask, suspend 3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Isobutylene Addition: Cool the mixture in a dry ice/acetone bath and condense isobutylene gas (1.5-2 equivalents) into the flask.

  • Reaction: Seal the flask and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully vent the flask in a fume hood. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[5] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Protocol: Catalytic Hydrogenation

  • Reaction Setup: Dissolve tert-butyl 3-nitrobenzoate (1 equivalent) in a suitable solvent, such as methanol or ethyl acetate, in a hydrogenation vessel.

  • Catalyst Addition: Add 5-10 mol% of 10% Pd/C catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization or column chromatography.

Route B: Protection-Esterification-Deprotection of 3-Aminobenzoic Acid

This route offers an alternative when direct esterification is problematic or when milder conditions are required. The use of a protecting group for the amine allows for a broader range of esterification methods.

Route B Workflow start 3-Aminobenzoic Acid protection Amine Protection (e.g., with Boc2O) start->protection protected_intermediate N-Boc-3-aminobenzoic acid protection->protected_intermediate esterification Esterification protected_intermediate->esterification fully_protected tert-Butyl N-Boc-3-aminobenzoate esterification->fully_protected deprotection Amine Deprotection (e.g., with TFA or HCl) fully_protected->deprotection product This compound deprotection->product

Caption: Workflow for the synthesis of this compound via the protection-deprotection pathway.

Causality: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines as it is stable under many reaction conditions but can be easily removed with acid.[6][7] Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group.[8][9]

Protocol: N-Boc Protection

  • Reaction Setup: Dissolve 3-aminobenzoic acid (1 equivalent) in a mixture of dioxane and water.

  • Base Addition: Add a base such as sodium hydroxide or triethylamine to deprotonate the carboxylic acid and facilitate the reaction.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid) to protonate the carboxylic acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Isolation: Dry the organic layer and concentrate under reduced pressure to obtain N-Boc-3-aminobenzoic acid.

Causality: With the amino group protected, the esterification of the carboxylic acid can proceed under standard conditions without interference from the amine.

Protocol: Acid Chloride Formation and Esterification

  • Acid Chloride Formation: Suspend N-Boc-3-aminobenzoic acid (1 equivalent) in a dry, inert solvent like dichloromethane. Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Esterification: In a separate flask, dissolve tert-butanol (1.5 equivalents) and a non-nucleophilic base like pyridine or triethylamine in dichloromethane. Cool this solution to 0 °C.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the tert-butanol solution. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify the resulting tert-butyl N-Boc-3-aminobenzoate by column chromatography.

Causality: The Boc group is readily cleaved under acidic conditions, regenerating the free amine. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used.[10]

Protocol: Acidic Deprotection

  • Reaction Setup: Dissolve the tert-butyl N-Boc-3-aminobenzoate in dichloromethane.

  • Acid Addition: Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Neutralization: Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid and deprotonate the ammonium salt.

  • Isolation and Purification: Dry the organic layer, concentrate, and purify the final product, this compound, by recrystallization or column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice between the nitration-reduction route and the protection-deprotection route will depend on factors such as starting material availability, scalability, and the specific requirements of the subsequent synthetic steps. Both routes, when executed with care and attention to the principles outlined in this guide, provide reliable access to this important synthetic intermediate.

References

  • PrepChem. (n.d.). Synthesis of (a) t-butyl 4-aminobenzoate. Retrieved from [Link]

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  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2014, December 8). What is the suitable method to protect benzoic acid using tert-butyl alcohol? Retrieved from [Link]

  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

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  • chilli.ee. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 3-aminobenzoate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a protected carboxylic acid (tert-butyl ester) and a nucleophilic amino group, making it a versatile intermediate for the synthesis of a wide range of complex molecules, including pharmaceutical agents and functional materials. The tert-butyl ester group provides steric hindrance that can direct reactions to other parts of the molecule and can be selectively removed under acidic conditions, a feature highly prized in multi-step synthetic campaigns. This guide provides a detailed exploration of the primary and alternative synthetic routes to this compound, offering field-proven insights and step-by-step protocols for researchers and drug development professionals.

Primary Synthetic Route: From 3-Nitrobenzoic Acid

The most common and cost-effective synthesis of this compound commences with 3-nitrobenzoic acid. This two-step approach involves the esterification of the carboxylic acid followed by the reduction of the nitro group. This strategy is favored because the electron-withdrawing nature of the nitro group facilitates the initial esterification and is subsequently converted to the desired amino group in the final step.

Primary Synthesis Route 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid tert-Butyl 3-nitrobenzoate tert-Butyl 3-nitrobenzoate 3-Nitrobenzoic Acid->tert-Butyl 3-nitrobenzoate Step 1: Esterification (SOCl₂ or (COCl)₂, t-BuOH, Pyridine) This compound This compound tert-Butyl 3-nitrobenzoate->this compound Step 2: Nitro Reduction (H₂, Pd/C, Methanol)

Caption: Primary synthetic pathway to this compound.

Step 1: Esterification of 3-Nitrobenzoic Acid to tert-Butyl 3-nitrobenzoate

Direct Fischer esterification of 3-nitrobenzoic acid with tert-butanol is notoriously inefficient due to the steric bulk of the tertiary alcohol, which is prone to elimination under strongly acidic conditions.[1] A more robust and reliable method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with tert-butanol.

Causality of Experimental Choices:

  • Acid Chloride Formation: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are excellent reagents for converting carboxylic acids to acyl chlorides. They are highly reactive, and the byproducts (SO₂, HCl, or CO, CO₂, HCl) are gaseous, which drives the reaction to completion.

  • Base: A mild base like pyridine is often used to catalyze the reaction and to neutralize the HCl generated during the esterification of the acyl chloride with tert-butanol.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without participating in the reaction.

  • Temperature: The formation of the acid chloride can often be performed at room temperature or with gentle heating. The subsequent reaction with tert-butanol is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

Experimental Protocol: Synthesis of tert-Butyl 3-nitrobenzoate

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL per gram of acid). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Slowly add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to a gentle reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with anhydrous toluene (2 x 10 mL).

  • Esterification: Dissolve the resulting crude 3-nitrobenzoyl chloride in anhydrous DCM (~5 mL per gram of starting acid) and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of tert-butanol (1.5 eq) and pyridine (1.5 eq) in anhydrous DCM. Add the tert-butanol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-nitrobenzoate, which can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate or by column chromatography on silica gel.[2]

Step 2: Reduction of tert-Butyl 3-nitrobenzoate to this compound

The reduction of the nitro group to an amine is a critical step and is most cleanly and efficiently achieved by catalytic hydrogenation.[3][4] This method offers high yields and avoids the use of stoichiometric metal reductants which can complicate purification.

Causality of Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is the most common and effective catalyst for the hydrogenation of aromatic nitro compounds.[5] It provides a high surface area for the reaction and is relatively easy to handle and remove by filtration. A 5-10% Pd on carbon loading is typically sufficient.

  • Hydrogen Source: Gaseous hydrogen (H₂) is the most common reducing agent. The reaction can be carried out at atmospheric pressure using a hydrogen-filled balloon or at higher pressures in a specialized hydrogenation apparatus for faster reaction times.

  • Solvent: Protic solvents like methanol or ethanol are excellent choices for this reaction as they readily dissolve the substrate and facilitate the hydrogenation process.[5]

  • Safety: Pd/C is flammable, especially when dry and in the presence of hydrogen and organic solvents. It is crucial to handle the catalyst in an inert atmosphere (e.g., nitrogen or argon) before the introduction of hydrogen and to never allow the catalyst to dry on the filter paper during work-up.[6]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a hydrogenation flask, add tert-butyl 3-nitrobenzoate (1.0 eq) and a suitable solvent such as methanol or ethanol (~20 mL per gram of substrate). Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) under a stream of nitrogen or argon.[7]

  • Hydrogenation: Seal the flask, evacuate the air, and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar) or maintain a hydrogen atmosphere with a balloon. Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC until the starting material is completely consumed. Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal and Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with the solvent at all times to prevent ignition.[5] Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to yield a white to light beige solid.[8] The melting point of the purified product is reported to be in the range of 76-78 °C.[9]

Alternative Synthetic Route: From 3-Aminobenzoic Acid

An alternative approach to this compound starts from the readily available 3-aminobenzoic acid. This route requires the protection of the more reactive amino group before the esterification of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under the conditions required for esterification and its facile removal under acidic conditions if desired later in a synthetic sequence.[10]

Alternative Synthesis Route 3-Aminobenzoic Acid 3-Aminobenzoic Acid Boc-3-aminobenzoic acid Boc-3-aminobenzoic acid 3-Aminobenzoic Acid->Boc-3-aminobenzoic acid Step 1: Amine Protection ((Boc)₂O, Base) tert-Butyl 3-(Boc-amino)benzoate tert-Butyl 3-(Boc-amino)benzoate Boc-3-aminobenzoic acid->tert-Butyl 3-(Boc-amino)benzoate Step 2: Esterification (e.g., with activating agent) This compound This compound tert-Butyl 3-(Boc-amino)benzoate->this compound Step 3: Deprotection (TFA or HCl)

Caption: Alternative synthetic pathway to this compound.

Step 1: Boc Protection of 3-Aminobenzoic Acid

The protection of the amino group as a Boc-carbamate is a standard and high-yielding reaction.

Causality of Experimental Choices:

  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for Boc protection. It is a stable solid and reacts cleanly with amines in the presence of a base.[11]

  • Base: A base such as sodium hydroxide or triethylamine is required to deprotonate the amino group, increasing its nucleophilicity towards the Boc anhydride.[7]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or THF and water is often used to dissolve both the amino acid and the reagents.[12]

Experimental Protocol: Synthesis of 3-((tert-butoxycarbonyl)amino)benzoic acid

  • Reaction Setup: Dissolve 3-aminobenzoic acid (1.0 eq) and sodium hydroxide (2.0 eq) in a 1:1 mixture of water and 1,4-dioxane. Cool the solution to 0 °C in an ice bath.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.[10]

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 5% citric acid solution.

  • Purification: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid, which can be purified by recrystallization if necessary.[10]

Step 2 & 3: Esterification and Deprotection

The esterification of the Boc-protected 3-aminobenzoic acid with tert-butanol can be achieved using methods similar to those described for 3-nitrobenzoic acid, such as activation of the carboxylic acid. Following the esterification, the Boc group can be removed with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent to yield the final product.[13]

Experimental Protocol: Esterification and Deprotection

  • Esterification: Following a similar procedure to the esterification of 3-nitrobenzoic acid, convert the Boc-protected 3-aminobenzoic acid to its acid chloride and react it with tert-butanol.

  • Deprotection: Dissolve the purified tert-butyl 3-((tert-butoxycarbonyl)amino)benzoate in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA, ~10 equivalents) and stir at room temperature for 1-3 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer, concentrate, and purify the product as described in the primary route.

Comparison of Synthetic Routes

FeaturePrimary Route (from 3-Nitrobenzoic Acid)Alternative Route (from 3-Aminobenzoic Acid)
Starting Material Cost Generally more cost-effective.Can be slightly more expensive.
Number of Steps Two main steps.Three main steps (protection, esterification, deprotection).
Overall Yield Typically high-yielding.Can have good yields, but an additional step may lower the overall yield.
Reagent Considerations Uses highly reactive and corrosive reagents like SOCl₂. Requires handling of flammable Pd/C and H₂ gas.Involves standard protecting group chemistry.
Atom Economy Good, with gaseous byproducts in the first step.The Boc protection and deprotection steps have lower atom economy.
Applicability Well-established and widely used in industrial settings.Useful for smaller scale synthesis and when the starting material is more readily available or preferred for other reasons.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, each with its own set of advantages and considerations. The choice of synthetic strategy will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the specific requirements of the research or development project. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this valuable chemical intermediate.

References

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A Comprehensive Technical Guide to the Physical Characteristics of tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the critical physical characteristics of tert-butyl 3-aminobenzoate, a key intermediate in pharmaceutical synthesis. A thorough understanding of its melting point and solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and providing actionable experimental protocols for their determination.

Section 1: Core Physical Properties of this compound

The physical state and behavior of a compound are dictated by its molecular structure. This compound, with its aromatic ring, amino group, and bulky tert-butyl ester, exhibits a unique set of properties that influence its handling and application in a laboratory setting.

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a fundamental physical constant that provides a reliable indication of its purity. For this compound, the established melting point range is 76-78 °C .[1][2][3] A sharp melting range within this window is indicative of a high-purity sample. Conversely, a depressed and broadened melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Table 1: Melting Point of this compound

Physical PropertyValueSource(s)
Melting Point76-78 °C[1][2][3]
Solubility Profile: Predicting Behavior in Solution

The molecule possesses both polar (amino and ester groups) and non-polar (aromatic ring and tert-butyl group) regions, suggesting a nuanced solubility profile. The bulky, non-polar tert-butyl group is expected to significantly influence its solubility, likely reducing its affinity for highly polar solvents like water, while enhancing its solubility in organic solvents.

Qualitative Solubility Predictions:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of an amino group allows for hydrogen bonding with protic solvents. However, the large hydrophobic surface area of the benzene ring and the tert-butyl group will likely limit its solubility in water. For instance, the related compound methyl 3-aminobenzoate is only slightly soluble in water (0.1-1%).[4] We can anticipate a similar or even lower solubility for the bulkier tert-butyl ester. Its solubility is expected to be higher in alcohols like methanol and ethanol compared to water, due to the organic character of the alkyl chain of the alcohols. Studies on similar compounds like ethyl p-aminobenzoate have shown that solubility in alcohols increases with decreasing alkyl chain length of the alcohol (methanol > ethanol > propanol).[5]

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, DMSO): These solvents can engage in dipole-dipole interactions with the polar functionalities of this compound. Given the compound's significant non-polar character, it is expected to exhibit good solubility in moderately polar aprotic solvents like dichloromethane and ethyl acetate. Dimethyl sulfoxide (DMSO), being a powerful and highly polar aprotic solvent, is also likely to be an effective solvent for this compound.[6]

  • Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic ring and the tert-butyl group suggest some affinity for non-polar solvents. Solubility in toluene is expected to be moderate, while in a highly non-polar solvent like hexane, it is likely to be low due to the presence of the polar amino and ester groups.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWaterLowThe large hydrophobic moieties (benzene ring, tert-butyl group) counteract the hydrogen bonding potential of the amino group.
Methanol, EthanolModerate to HighThe alkyl portion of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl group can hydrogen bond with the amino group.
Polar AproticDichloromethane, Ethyl Acetate, AcetoneHighGood balance of polarity to interact with the ester and amino groups without the strong hydrogen bonding network that would disfavor the non-polar components.
Dimethyl Sulfoxide (DMSO)HighStrong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Non-PolarTolueneModerate"Like dissolves like" principle suggests some solubility due to the aromatic ring.
HexaneLowThe polar functional groups will significantly limit solubility in a purely non-polar aliphatic solvent.

Section 2: Experimental Protocols for Physical Characterization

To ensure the quality and consistency of this compound in a research and development setting, it is crucial to have robust protocols for determining its physical properties.

Determination of Melting Point

The capillary melting point method is a standard and reliable technique for determining the melting range of a solid organic compound.

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

  • Accurate Determination: Heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Grind Load Load Capillary Tube Powder->Load Place Place in Apparatus Load->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_complete Observe->Record

Workflow for Melting Point Determination.
Qualitative and Semi-Quantitative Solubility Determination

A systematic approach to determining the solubility of this compound in various solvents is essential for process development.

Protocol:

  • Solvent Selection: Choose a range of solvents representing different polarity classes (e.g., water, methanol, ethyl acetate, toluene, hexane, DMSO).

  • Initial Qualitative Assessment:

    • To a small test tube, add approximately 10-20 mg of this compound.

    • Add 1 mL of the selected solvent and vortex or shake vigorously for 1-2 minutes at room temperature.

    • Visually observe if the solid dissolves completely, partially, or not at all. Record the observation.

  • Semi-Quantitative Determination (for solvents showing solubility):

    • Accurately weigh a known amount of this compound (e.g., 100 mg) into a vial.

    • Add a small, measured volume of the solvent (e.g., 0.5 mL) and stir vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 30 minutes).

    • If the solid dissolves completely, add another known weight of the compound and repeat the process until a saturated solution with excess solid is obtained.

    • If the initial amount does not dissolve, incrementally add more solvent until complete dissolution is achieved.

    • Calculate the approximate solubility in mg/mL or g/100mL.

SolubilityWorkflow Start Start: Known mass of solute AddSolvent Add known volume of solvent Start->AddSolvent Stir Stir at constant T AddSolvent->Stir Observe Observe for undissolved solid Stir->Observe Decision Solid Dissolved? Observe->Decision AddSolute Add more solute Decision->AddSolute Yes AddMoreSolvent Add more solvent Decision->AddMoreSolvent No Saturated Saturated Solution Achieved Decision->Saturated Excess solid remains AddSolute->Stir AddMoreSolvent->Stir Calculate Calculate Solubility Saturated->Calculate End End Calculate->End

Iterative process for semi-quantitative solubility determination.

Section 3: Advanced Considerations and Predictive Approaches

In modern drug development, computational tools are increasingly used to predict the physical properties of molecules, saving time and resources.

Impact of Molecular Structure on Physical Properties

The interplay of the functional groups in this compound dictates its physical characteristics. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. The bulky tert-butyl group introduces steric hindrance, which can affect crystal packing and, consequently, the melting point. It also contributes significantly to the lipophilicity of the molecule, influencing its solubility in non-polar environments.

Predictive Solubility Models

For novel compounds where experimental data is scarce, Quantitative Structure-Property Relationship (QSPR) models can provide valuable estimations of solubility. These models use molecular descriptors to correlate the structure of a compound with its physical properties. For example, the Jouyban-Acree model is a well-established method for predicting drug solubility in mixed solvent systems.[7] While a detailed QSPR analysis is beyond the scope of this guide, it is important for researchers to be aware of these in silico tools as a means to guide experimental design.

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of this compound, focusing on its melting point and solubility profile. The provided melting point of 76-78 °C serves as a critical parameter for identity and purity assessment. While quantitative solubility data remains to be experimentally determined and published, a qualitative understanding based on its molecular structure and comparison with analogous compounds has been presented. The experimental protocols detailed herein offer a practical framework for researchers to determine these properties in their own laboratories. A comprehensive understanding of these physical characteristics is indispensable for the effective utilization of this compound in the synthesis and development of new pharmaceutical agents.

References

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  • PubChem. (n.d.). Benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Various Authors. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(1), 1-25. [Link]

  • Xu, H., Zeng, Z., Xue, W., & Li, K. (2015). Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K. Journal of Chemical & Engineering Data, 60(9), 2756-2761. [Link]

  • Wang, Y., et al. (2023). Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions. Journal of Medicinal Chemistry, 66(23), 15883-15893. [Link]

  • Zhang, Y., et al. (2017). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 106, 143-148. [Link]

  • Subramani, A., et al. (2017). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. Marmara Pharmaceutical Journal, 21(3), 631-643. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Zhang, C., et al. (2018). Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Journal of Chemical & Engineering Data, 63(8), 2844-2854. [Link]

  • PubChem. (n.d.). tert-Butyl-3-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Rosés, M., et al. (2007). QSPR Prediction of p K a for Benzoic Acids in Different Solvents. QSAR & Combinatorial Science, 26(11-12), 1225-1235. [Link]

  • PubChem. (n.d.). tert-Butyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Acetate. National Center for Biotechnology Information. Retrieved from [Link]

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  • RayBiotech. (n.d.). Ethyl 3-Aminobenzoate (methanesulfonate). Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 3-amino-, ethyl ester. Retrieved from [Link]

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A Senior Application Scientist's Guide to tert-Butyl 3-aminobenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl 3-aminobenzoate has emerged as a cornerstone scaffold, prized for its unique structural attributes: a nucleophilic aromatic amine and a sterically hindered tert-butyl ester. This combination provides a powerful tool for sequential, regioselective functionalization. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions, yet readily removable under acidic treatment. This guide provides an in-depth examination of this compound, detailing its physicochemical properties, synthesis, and critical applications in amide bond formation, palladium-catalyzed cross-coupling reactions, and the synthesis of diverse heterocyclic systems. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile molecule in their synthetic endeavors.

Core Properties of this compound

A thorough understanding of a building block's physical and chemical properties is the foundation of its effective application. This compound is typically a white to light beige crystalline powder.[1] The tert-butyl ester group is the key to its utility, providing steric hindrance that protects the carboxyl functionality from nucleophilic attack and basic hydrolysis, conditions under which the free amine group is often reacted.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource(s)
CAS Number 92146-82-2[1][2][3][4][5][6]
Molecular Formula C₁₁H₁₅NO₂[1][2][5]
Molecular Weight 193.24 g/mol [1][2][3]
Appearance White to light beige powder or crystals[1]
Melting Point 76-78 °C[1][3]
Boiling Point 309.2±15.0 °C (Predicted)[1]
Density 1.078±0.06 g/cm³ (Predicted)[1]
SMILES String CC(C)(C)OC(=O)c1cccc(N)c1[3][5]
InChI Key YGIRNXMYJLWFLH-UHFFFAOYSA-N[3]

Synthesis of this compound

The most common and direct route to this compound involves the esterification of 3-aminobenzoic acid. The primary challenge in this synthesis is preventing the self-polymerization (polyamide formation) of the starting material under conditions that activate the carboxylic acid. Therefore, the reaction is typically performed under acidic conditions where the amine is protonated and thus non-nucleophilic, allowing for selective esterification.

Optimized Laboratory Protocol: Acid-Catalyzed Esterification

This protocol describes a reliable method for the synthesis of the title compound from 3-aminobenzoic acid and tert-butanol, utilizing an acid catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzoic acid (10.0 g, 72.9 mmol).

  • Solvent and Reagent Addition: Add dichloromethane (100 mL) to the flask to create a suspension. To this, add tert-butanol (25 mL, 262 mmol) followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring in an ice bath. The acid serves as the catalyst and also protonates the aniline nitrogen, preventing side reactions.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 40-45 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL). This neutralizes the sulfuric acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product is typically an off-white solid. Recrystallization from a minimal amount of hot hexanes will yield pure this compound as a crystalline solid. Expected yield: 80-90%.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 3-Aminobenzoic Acid D Mix in CH₂Cl₂ Reflux (40-45°C, 12-18h) A->D B tert-Butanol B->D C H₂SO₄ (cat.) C->D E Quench with NaHCO₃(aq) D->E F Extract with CH₂Cl₂ E->F G Dry (Na₂SO₄) & Concentrate F->G H Recrystallize from Hexanes G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Core Applications in Organic Synthesis

The utility of this compound stems from its ability to participate in reactions selectively at the amine position, while the ester remains protected. This makes it an ideal precursor for a multitude of more complex structures.

Amide Bond Formation: A Protected Precursor

A fundamental application is in the synthesis of N-acylated 3-aminobenzoates. The tert-butyl ester is stable to the basic conditions often employed in amide coupling reactions, allowing the free amine to be acylated with high selectivity. The resulting product can then be deprotected under acidic conditions to reveal the carboxylic acid for further transformations if desired.

Experimental Protocol: EDC/HOBt Coupling

  • Reactant Preparation: Dissolve this compound (1.0 eq) and a carboxylic acid of choice (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Coupling Agent Addition: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Base and Reaction: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature for 12-24 hours.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired N-acyl-tert-butyl-3-aminobenzoate.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] this compound serves as an excellent nucleophilic amine partner for coupling with aryl halides or triflates, providing access to a wide range of diarylamine structures that are prevalent in pharmaceuticals and electronic materials.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[7][8][9] The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results.[10]

G A Ar-X C [Ar-Pd(II)(X)L₂] Oxidative Addition Complex A->C B Pd(0)L₂ B->C Oxidative Addition D [Ar-Pd(II)(NHR')L₂]⁺X⁻ Amine Coordination C->D Ligand Exchange E [Ar-Pd(II)(NR')L₂] Amido Complex D->E Deprotonation E->B Reductive Elimination F Ar-NHR' Product E->F G R'NH₂ (this compound) G->D H Base H->E G A This compound B Step 1: Reaction at Amine (e.g., Acylation, Alkylation) A->B C Functionalized Intermediate B->C D Step 2: Ester Deprotection (e.g., TFA, HCl) C->D E Amino Acid Intermediate D->E F Step 3: Intramolecular Cyclization (e.g., Heat, Coupling Agent) E->F G Heterocyclic Product (e.g., Quinolone, Benzodiazepine) F->G

Sources

The Strategic deployment of tert-Butyl 3-aminobenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. tert-Butyl 3-aminobenzoate, a seemingly simple aromatic scaffold, offers a unique convergence of functionalities that can be strategically exploited by medicinal chemists. This technical guide provides an in-depth analysis of the potential applications of this compound, moving beyond its basic properties to explore its nuanced roles in lead optimization and the design of sophisticated therapeutic agents. We will dissect the rationale behind its use, from a key building block in the synthesis of targeted therapies to a versatile linker component in novel modalities, supported by experimental insights and structure-activity relationship (SAR) considerations.

Introduction: The Understated Versatility of an Aromatic Building Block

At its core, this compound is a bifunctional molecule featuring a nucleophilic aniline and a sterically hindered ester. This arrangement provides a valuable platform for introducing a substituted phenyl ring into a larger molecular architecture. The meta-substitution pattern of the amino and tert-butoxycarbonyl groups imparts specific electronic and conformational properties that distinguish it from its ortho and para isomers. Understanding these subtleties is key to leveraging its full potential in a drug design campaign. While not as ubiquitously present in marketed drugs as some other scaffolds, its utility as a versatile intermediate is well-documented in patent literature and preclinical studies, particularly in the realms of kinase and G protein-coupled receptor (GPCR) modulation.

Physicochemical Properties and Strategic Considerations

The physicochemical properties of this compound provide a foundation for its strategic application in medicinal chemistry.

PropertyValueImplication in Drug Design
Molecular Formula C₁₁H₁₅NO₂[1]Provides a moderate increase in lipophilicity.
Molecular Weight 193.24 g/mol [1]A modest building block that allows for further elaboration without excessive molecular weight gain.
Melting Point 76-78 °C[2]A crystalline solid, facilitating handling and purification.
Appearance White to light beige powder or crystals[2]
Solubility Soluble in many organic solvents.Compatible with a wide range of reaction conditions.
pKa (predicted) ~3.44 (for the aniline)The aniline nitrogen is a moderately strong nucleophile, suitable for a variety of coupling reactions.

The tert-butyl ester serves as a robust protecting group for the carboxylic acid, resistant to a variety of reaction conditions, yet readily removable under acidic conditions. This orthogonality is a key feature for its use in multi-step syntheses.[3]

Core Application: A Scaffold for Targeted Therapies

The 3-aminobenzoate core is a recognized scaffold in the design of various therapeutic agents. The aniline nitrogen serves as a convenient handle for the introduction of pharmacophoric elements through acylation, sulfonylation, or alkylation reactions.

Kinase Inhibitors: A Vector for Hinge-Binding and Beyond

In the realm of kinase inhibitor design, the aminobenzoate scaffold can be utilized to present key pharmacophores towards the hinge region of the ATP binding site. While specific examples of marketed drugs containing the precise this compound moiety are not prevalent, the patent literature reveals its use in the synthesis of inhibitors for various kinases, including Bruton's tyrosine kinase (BTK) and Protein Kinase B (PKB/AKT).[4][5]

The general synthetic strategy involves the acylation of the aniline with a heterocyclic carboxylic acid, a common motif for engaging with the kinase hinge region. The tert-butyl ester can then be hydrolyzed to the corresponding carboxylic acid, which can be further functionalized to interact with other regions of the kinase or to modulate physicochemical properties.

Logical Workflow for Kinase Inhibitor Synthesis

G A This compound C Amide Coupling (e.g., HATU, EDCI) A->C B Heterocyclic Carboxylic Acid B->C D N-Acylated Intermediate C->D E Acidic Deprotection (e.g., TFA, HCl) D->E F Carboxylic Acid Intermediate E->F G Further Functionalization or Final Kinase Inhibitor F->G

Caption: Synthetic pathway for kinase inhibitors.

GPCR Modulators: Tailoring Ligand-Receptor Interactions

The structural rigidity and defined vector for substitution make the 3-aminobenzoate scaffold amenable for the design of G protein-coupled receptor (GPCR) modulators.[6] By functionalizing the amino group, medicinal chemists can introduce moieties that interact with specific pockets within the receptor, leading to either agonistic or antagonistic activity. The tert-butyl ester can serve to occupy a hydrophobic pocket or be used as a handle for further modification. The meta-substitution pattern is crucial in orienting the substituents in a manner that can be distinct from the ortho or para isomers, potentially leading to improved selectivity or potency.[7]

The Dual-Edged Sword: Metabolic Stability Considerations

The presence of both a tert-butyl group and an aniline moiety in this compound presents a classic medicinal chemistry challenge: the balance between desirable steric bulk and potential metabolic liabilities.

The tert-Butyl Group: A Bulky Shield with an Achilles' Heel

The tert-butyl group is often incorporated into drug candidates to provide steric bulk, which can enhance selectivity by preventing binding to off-targets.[8] However, it is also a known site of metabolic oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites and potentially rapid clearance.[8]

Predicted Metabolic Pathway of the tert-Butyl Group

G A Molecule with tert-Butyl Group B CYP450 Oxidation A->B C Hydroxylated Metabolite B->C

Caption: Metabolic oxidation of a tert-butyl group.

The Aniline Moiety: A Handle Prone to Oxidation

The aniline nitrogen, while a key synthetic handle, can also be a site of metabolic oxidation, leading to the formation of reactive metabolites that can be associated with toxicity. This is a critical consideration in the design of drugs containing an aniline or related functionality.

Emerging Application: A Versatile Component for PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are an exciting therapeutic modality that utilizes the cell's natural protein degradation machinery to eliminate disease-causing proteins.[9] A PROTAC is a heterobifunctional molecule composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[9] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

While direct examples of this compound in prominent PROTACs are still emerging, its structure lends itself well to incorporation into linker design. The amino group can be acylated with a linker precursor, and the tert-butyl ester can be deprotected to reveal a carboxylic acid for conjugation to the E3 ligase ligand or the target protein ligand.[10]

Experimental Protocol: Incorporation of this compound into a PROTAC Linker

  • Acylation of the Aniline:

    • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add a base such as triethylamine or diisopropylethylamine (1.2 eq).

    • Slowly add a solution of the linker precursor containing an activated carboxylic acid (e.g., an acyl chloride or an acid activated with a coupling reagent like HATU) (1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. Purify the resulting N-acylated product by column chromatography.

  • Deprotection of the tert-Butyl Ester:

    • Dissolve the N-acylated intermediate in a suitable solvent such as dichloromethane.

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA), and stir at room temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Remove the solvent and excess acid under reduced pressure to yield the carboxylic acid-functionalized linker.

  • Conjugation to the E3 Ligase or Target Protein Ligand:

    • The resulting carboxylic acid can then be coupled to an amine-functionalized E3 ligase ligand or target protein ligand using standard peptide coupling conditions (e.g., HATU, HOBt, EDCI).

Comparative Analysis: The Significance of the Meta-Position

The choice of the meta-substitution pattern in this compound is a deliberate design element. Compared to its ortho and para isomers, the meta-isomer exhibits distinct electronic and steric properties.

  • Electronic Effects: The amino group is an activating, ortho-para directing group. In the meta-position, its activating resonance effect does not extend to the ester functionality, leading to different electronic properties compared to the para-isomer.[11]

  • Intramolecular Hydrogen Bonding: The ortho-isomer can form an intramolecular hydrogen bond between the amino group and the ester, which can affect its conformation and reactivity.[12] The meta and para isomers are not capable of this interaction.

  • Acidity of the Conjugate Acid: The pKa of the anilinium ion can be influenced by the position of the ester group. In solution, meta-aminobenzoic acid is a slightly stronger acid than the para-isomer, which can be attributed to the interplay of inductive and resonance effects.[11]

These differences can translate into altered binding affinities, selectivities, and pharmacokinetic properties when incorporated into a drug molecule.

Future Outlook and Conclusion

This compound represents a valuable, yet perhaps underutilized, building block in the medicinal chemist's toolbox. Its true potential lies in the strategic exploitation of its bifunctionality, the steric and electronic properties of its substituents, and the orthogonality of its protecting group. While it presents metabolic challenges that must be addressed during lead optimization, its utility as a scaffold for targeted therapies and as a versatile component in the construction of novel therapeutic modalities like PROTACs is clear. As drug discovery continues to tackle increasingly complex biological targets, the rational application of well-characterized building blocks like this compound will be essential for the successful development of the next generation of medicines.

References

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A Comprehensive Technical Guide to the Safe Handling of tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety and handling protocols for tert-Butyl 3-aminobenzoate, a chemical intermediate frequently utilized in pharmaceutical synthesis and broader chemical research. As a substituted aromatic amine, this compound necessitates careful handling due to its potential health hazards. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory practices grounded in scientific principles.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. Understanding its specific risks is the foundation of safe handling. The primary hazards are associated with its irritant properties and the general risks linked to aromatic amines.

1.1. GHS Classification and Hazards

Based on available safety data sheets, this compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

The toxicological properties of this compound have not been fully investigated.[1] However, it belongs to the family of aromatic amines, a class of compounds known for potential long-term health effects, including carcinogenicity, with prolonged or repeated exposure.[3][4] Therefore, a precautionary approach is paramount.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number 92146-82-2
Molecular Formula C₁₁H₁₅NO₂[5]
Molecular Weight 193.24 g/mol [5]
Appearance White to light beige powder or crystals[6]
Melting Point 76-78 °C[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, starting with engineering controls and supplemented by appropriate PPE.

2.1. Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area.

  • Chemical Fume Hood: The primary engineering control for handling this compound, especially when dealing with powders or creating solutions, is a properly functioning chemical fume hood.[1] This minimizes the inhalation of dust or vapors.

  • Ventilation: General laboratory ventilation should ensure a sufficient number of air changes per hour to prevent the accumulation of airborne contaminants.

2.2. Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact.[8] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

    • Lab Coat: A lab coat, preferably one made of a flame-resistant material like Nomex, should be worn at all times in the laboratory.[8]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator (e.g., an N95 dust mask) is necessary.[9]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (to prevent contamination) Assess_Risk Assess Procedural Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Respirator 2. Respirator (if needed) Don_Coat->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Handle_Chemical Perform Experiment in Fume Hood Don_Gloves->Handle_Chemical Doff_Gloves 1. Remove Gloves Handle_Chemical->Doff_Gloves Doff_Goggles 2. Remove Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Remove Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Remove Respirator (if used) Doff_Coat->Doff_Respirator Wash_Hands 5. Wash Hands Thoroughly Doff_Respirator->Wash_Hands

Figure 1: Personal Protective Equipment (PPE) Workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to prevent accidental exposure and maintain the chemical's integrity.

3.1. Handling

  • Avoid Dust Formation: Minimize the generation of dust when handling the solid material.[1]

  • Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly before breaks and immediately after handling the compound.[1][10]

3.2. Storage

  • Container: Keep the container tightly closed.[1][2]

  • Conditions: Store in a cool, dry, and well-ventilated area.[1][2][10]

  • Segregation: Store away from incompatible materials.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

4.1. First-Aid Measures

Exposure RouteFirst-Aid ProtocolCitation
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

4.2. Spill Response

  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's environmental health and safety (EHS) department immediately.

Spill_Response cluster_minor_actions Minor Spill Response cluster_major_actions Major Spill Response Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small, Contained Major_Spill Major Spill Assess->Major_Spill Large, Uncontrolled Evacuate_Area Evacuate Immediate Area Minor_Spill->Evacuate_Area Evacuate_Lab Evacuate Laboratory Major_Spill->Evacuate_Lab Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Contain Contain & Absorb Spill Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert_Others Alert Others Evacuate_Lab->Alert_Others Call_EHS Contact EHS/Emergency Services Alert_Others->Call_EHS

Figure 2: Decision workflow for responding to a spill of this compound.

Waste Disposal

Proper disposal of this compound and its containers is an environmental and regulatory responsibility.

  • Chemical Waste: Dispose of unused or contaminated material as hazardous waste in accordance with institutional, local, and national regulations.[1][11] Do not dispose of it down the drain.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[11] After thorough rinsing and drying, the container can be disposed of according to institutional guidelines.

Conclusion

This compound is a valuable research chemical that can be handled safely by maintaining a thorough understanding of its hazards and by rigorously applying the control measures outlined in this guide. A culture of safety, grounded in risk assessment, proper use of engineering controls and PPE, and adherence to established protocols, is the most effective way to protect researchers and the environment.

References

  • United Initiators. (2025). SAFETY DATA SHEET: TBPB. Retrieved from [Link]

  • Al-Shargabi, M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Al-Shargabi, M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl-3-aminobenzoate. PubChem. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2002). NIOSH Manual of Analytical Methods: AMINES, AROMATIC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-aminopropanoate. PubChem. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of California, Berkeley. (2016). Potentially Explosive Compounds (PECs) Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

Sources

Thermal stability of tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of tert-Butyl 3-aminobenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of thermal hazard assessment in drug development, this document moves beyond a simple data summary. It outlines a systematic analytical strategy, details the causality behind experimental choices, and presents hypothesized decomposition pathways based on established chemical principles. This guide is intended for researchers, chemists, and safety professionals involved in the process development, scale-up, and handling of this and structurally related molecules.

Introduction: The Imperative of Thermal Stability in Pharmaceutical Development

The journey of a drug candidate from laboratory curiosity to a manufactured pharmaceutical product is paved with rigorous safety and stability assessments. Among these, thermal stability is a cornerstone parameter that dictates critical process parameters, storage conditions, and ultimately, patient safety. An uncharacterized thermal profile can lead to catastrophic failures during scale-up, including runaway reactions, vessel ruptures, and the generation of toxic byproducts.

This compound serves as a valuable building block, incorporating both a protected carboxylic acid (tert-butyl ester) and a reactive primary aromatic amine. This bifunctionality, while synthetically useful, presents distinct thermal stability questions. The lability of the tert-butyl group under certain conditions and the known reactivity of aromatic amines at elevated temperatures necessitate a thorough investigation.[1][2] This guide provides the strategic approach and detailed methodologies required to conduct such an investigation.

Compound Profile: this compound

Before delving into thermal analysis, understanding the fundamental physicochemical properties of the material is essential.

PropertyValueSource
CAS Number 92146-82-2[3][4]
Molecular Formula C₁₁H₁₅NO₂[3][4]
Molecular Weight 193.24 g/mol [3][4]
Appearance White to light beige powder or crystals[3]
Melting Point 76-78 °C[3]

The structure combines a benzene ring substituted with an amino group and a tert-butyl ester group. The thermal stability will be largely governed by the bond dissociation energies within these two functional groups.

A Systematic Approach to Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding. We will employ primary screening techniques for initial hazard identification and secondary techniques for a more detailed investigation of kinetics and reaction calorimetry.

The Rationale Behind the Analytical Workflow

Our workflow is designed to be a self-validating system. We begin with low-sample-mass, high-sensitivity screening tools to identify decomposition onsets and thermal events (TGA/DSC). This data then informs the design of more complex, higher-risk experiments like Accelerating Rate Calorimetry (ARC), which mimic adiabatic (worst-case) process conditions. Evolved Gas Analysis (EGA) provides the final piece of the puzzle by identifying the decomposition products, which is crucial for a complete risk assessment.

G TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) TGA->DSC EGA Evolved Gas Analysis (EGA) (e.g., TGA-FTIR) TGA->EGA Identify Gaseous Products ARC Accelerating Rate Calorimetry (ARC) (Adiabatic Calorimetry) DSC->ARC Define Safe Temp Limits for Adiabatic Testing

Caption: Proposed analytical workflow for thermal stability assessment.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of mass loss and quantify the mass loss at different temperature stages.

Methodology:

  • Instrument: TGA/SDTA instrument, calibrated for temperature and mass.

  • Crucible: Alumina crucible (70 µL).

  • Sample Mass: Accurately weigh 5-10 mg of this compound into the crucible.

  • Atmosphere: Dry Nitrogen (N₂) at a flow rate of 50 mL/min. An inert atmosphere is chosen initially to study the intrinsic thermal decomposition without oxidative effects.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min. This rate is a standard for screening and provides a good balance between resolution and experimental time.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature (Tₒ) of decomposition, defined as the temperature at which a significant deviation from the baseline is observed.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point, measure the enthalpy of fusion, and detect the onset temperature and energy release of decomposition.

Methodology:

  • Instrument: Heat-flux DSC, calibrated with an Indium standard.

  • Crucible: High-pressure gold-plated stainless steel or standard aluminum crucibles with a pinhole lid. The choice depends on the expected pressure generation; high-pressure crucibles are recommended for initial safety screening.

  • Sample Mass: Accurately weigh 2-5 mg of this compound.

  • Atmosphere: Dry Nitrogen (N₂) at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the endotherm corresponding to the melting point (verifying the literature value of 76-78 °C).[3]

    • Integrate the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Identify any exothermic events following the melt. Determine the onset temperature (Tₒ) and integrate the peak to quantify the enthalpy of decomposition (ΔHdecomp).

Anticipated Results & Interpretation

ParameterAnticipated ValueSignificance & Interpretation
Melting Point (DSC) ~76-78 °CConfirms sample identity and purity. A sharp endotherm is expected.
TGA Onset (Tₒ) 150 - 200 °CThis is the initial temperature of significant mass loss. It serves as a preliminary upper limit for safe handling in short-term operations.
DSC Exotherm Onset (Tₒ) 160 - 210 °CThe onset of energy release. If this is close to the TGA onset, it indicates the decomposition is energetically significant and potentially hazardous.
Primary Mass Loss (TGA) ~29%This would correspond to the loss of isobutylene (C₄H₈, MW 56.1 g/mol ) from the tert-butyl group (56.1 / 193.24 ≈ 29%).
Enthalpy of Decomposition (ΔHdecomp) > 200 J/gAn energy release of this magnitude suggests a significant hazard potential, warranting further investigation with adiabatic calorimetry (ARC).

Hypothesized Decomposition Pathway

The decomposition is anticipated to occur in at least two stages, driven by the distinct functionalities of the molecule.

Stage 1: Cleavage of the tert-Butyl Ester The C-O bond between the tert-butyl group and the carboxyl oxygen is the most likely initial point of cleavage. This is a well-known pathway for tert-butyl esters, proceeding through a stable tertiary carbocation intermediate, which rapidly eliminates a proton to form gaseous isobutene.[5][6][7]

  • Reaction: C₁₁H₁₅NO₂ (s/l) → C₇H₇NO₂ (s/l) + C₄H₈ (g)

  • Products: 3-aminobenzoic acid and isobutene.

  • Significance: This initial step generates a flammable gas (isobutene), which constitutes a significant process safety hazard. The mass loss should correspond to approximately 29%.

Stage 2: Decomposition of 3-Aminobenzoic Acid The remaining 3-aminobenzoic acid is more thermally robust but will decompose at higher temperatures. Aromatic amines and carboxylic acids can undergo complex decomposition reactions, including decarboxylation (loss of CO₂) and reactions involving the amine group, potentially leading to the formation of aniline, CO₂, and complex, higher molecular weight condensation products or char.[8][9] High-temperature degradation of aromatic amines can lead to the formation of hazardous heterocyclic aromatic amines.[8]

G cluster_0 cluster_1 Stage 1: ~150-200°C (Low Temperature Decomposition) cluster_2 Stage 2: >250°C (High Temperature Decomposition) mol1 Start Material prod1 3-Aminobenzoic Acid mol1->prod1  ΔT (- C4H8) prod2 Isobutene (gas) (Flammable Hazard) mol1->prod2 prod3 CO2 (gas) prod1->prod3  ΔT (High) (Decarboxylation & Amine Reactions) prod4 Aniline prod1->prod4  ΔT (High) (Decarboxylation & Amine Reactions) prod5 Char / Condensation Products prod1->prod5  ΔT (High) (Decarboxylation & Amine Reactions)

Caption: Hypothesized multi-stage thermal decomposition pathway.

Risk Assessment and Safe Handling Recommendations

Based on the anticipated decomposition pathway and the known hazards of aromatic amines, the following precautions are essential:

  • Process Temperature Control: All processes involving this compound should be maintained well below the determined onset of decomposition (~150 °C), with a significant safety margin (e.g., 50-100 °C below Tₒ).

  • Inert Atmosphere: Given the generation of flammable isobutene, processing at elevated temperatures must be conducted under an inert atmosphere (e.g., nitrogen) to prevent the creation of an explosive mixture with air.

  • Ventilation and Gas Scrubbing: Equipment must be properly vented to handle the off-gassing of isobutene. A scrubber system may be necessary for larger-scale operations.

  • Toxicity Hazards: Aromatic amines are readily absorbed through the skin and can be toxic.[1][2] Appropriate personal protective equipment (PPE), including gloves and respiratory protection, must be used.

  • Avoid Acidic Conditions at High Temperatures: Acid catalysis is known to facilitate the cleavage of tert-butyl esters.[5][10] Strong acids should be avoided in processes where the mixture may be heated, as this could lower the decomposition temperature.

Conclusion

The thermal stability of this compound is a multi-faceted issue governed by its two primary functional groups. A systematic evaluation using TGA and DSC is the minimum requirement for establishing a basic safety profile. The anticipated decomposition pathway involves an initial, lower-temperature loss of flammable isobutene, followed by the higher-temperature decomposition of the resulting 3-aminobenzoic acid. This two-stage process presents distinct safety challenges—flammability and potential gas evolution pressure at lower temperatures, and the formation of potentially toxic byproducts at higher temperatures. For drug development professionals, a thorough understanding of this profile is not merely an academic exercise; it is a prerequisite for safe scale-up, stable formulation, and robust process control.

References

  • Salter, C., & Liaw, B. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 18(12), 2673-2680. [Link]

  • Khan, M. R., & Shah, N. A. (2022). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 11(15), 2248. [Link]

  • Bartlett, P. D., & Hiatt, R. R. (1958). A Series of Tertiary Butyl Peresters Showing Concerted Decomposition. Journal of the American Chemical Society, 80(6), 1398-1405. [Link]

  • Yoo, W. D., et al. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13, 21105. [Link]

  • Alfa Aesar. (2025). SAFETY DATA SHEET: Methyl 3-aminobenzoate. [Link]

  • Zhang, L., et al. (2021). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. Propellants, Explosives, Pyrotechnics, 46(3), 434-445. [Link]

  • Sharma, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 35-49. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Molecular Sciences, 24(5), 4496. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]

  • Sharma, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • ResearchGate. (2025). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. [Link]

  • ResearchGate. (n.d.). Thermal behavior in oxidative and pyrolysis conditions and characterization of some metal p-aminobenzoate compounds using TG–DTA, EGA and DSC-photovisual system. [Link]

  • Sharma, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Figshare. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Kumar, A., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(11). [Link]

  • Jafari, M., et al. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology, 5, 1-13. [Link]

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The Unseen Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth exploration of the history, synthesis, and critical applications of tert-Butyl 3-aminobenzoate, a key building block in modern medicinal chemistry.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound, a molecule whose significance in synthetic organic chemistry, particularly in the construction of complex pharmaceutical agents, is well-established. From its likely origins in early 20th-century esterification chemistry to its current role as a versatile building block, this document traces the scientific narrative of this important compound.

I. Introduction: The Strategic Importance of a Bulky Ester

This compound is a bifunctional organic molecule featuring a primary aromatic amine and a sterically hindered tert-butyl ester. This unique structural arrangement provides chemists with a valuable tool for the controlled, sequential modification of molecular architectures. The tert-butyl group serves as a robust protecting group for the carboxylic acid, stable under a variety of reaction conditions, yet readily removable with acid catalysis. This property is particularly crucial in multi-step syntheses, such as solid-phase peptide synthesis, where precise control over reactive groups is paramount.[1][2]

The meta-position of the amino group relative to the ester offers a distinct geometric and electronic profile compared to its ortho- and para-isomers, influencing the physicochemical properties and biological activity of the resulting derivatives. Its incorporation into larger molecules can impact solubility, metabolic stability, and receptor binding affinity.

II. A Historical Perspective on Synthesis: From Classical Methods to Modern Efficiency

While a definitive "discovery" paper for this compound remains elusive in the historical record, its synthesis can be contextualized within the broader development of esterification and protecting group chemistry. The synthesis of the analogous tert-butyl 4-aminobenzoate was described as early as 1926 by R. Adams et al., indicating that the fundamental chemical principles for its creation were in place in the early 20th century.[3]

Plausible Early Synthetic Routes

The foundational method for esterification, the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. While conceptually simple, the direct esterification of 3-aminobenzoic acid with the bulky tert-butanol would have been challenging due to steric hindrance and the potential for side reactions involving the amino group.

A more probable early route would have involved a two-step process:

  • Protection of the amine: The amino group of 3-aminobenzoic acid would first be protected, for instance, as an amide, to prevent its interference in the subsequent esterification.

  • Esterification and deprotection: The protected 3-aminobenzoic acid could then be converted to its acid chloride using a reagent like thionyl chloride, followed by reaction with tert-butanol. Subsequent removal of the amine protecting group would yield the final product. This approach mirrors the early synthesis of tert-butyl 4-aminobenzoate.[3]

III. Modern Synthetic Methodologies: Precision and Yield

Contemporary organic synthesis has furnished a variety of more direct and efficient methods for the preparation of tert-butyl esters, including this compound. These methods often circumvent the need for amine protection and offer higher yields and milder reaction conditions.

Key Modern Synthetic Protocols
MethodReagents and ConditionsAdvantages
Acid-Catalyzed tert-Butylation 3-Aminobenzoic acid, tert-butyl acetate, bis(trifluoromethanesulfonyl)imide (Tf₂NH)High yields, fast reaction times, and applicability to free amino acids without prior protection.[4][5][6]
Transesterification A simple alkyl ester of 3-aminobenzoic acid (e.g., methyl or ethyl ester), tert-butanol, and a suitable catalyst (e.g., a titanium alkoxide).Useful for large-scale synthesis and avoids the use of highly reactive intermediates.[7][8]
Di-tert-butyl dicarbonate (Boc₂O) Method 3-Aminobenzoic acid, Boc₂O, a base (e.g., DMAP), and a suitable solvent.Mild conditions and high selectivity for tert-butyl ester formation.
Detailed Step-by-Step Protocol: Acid-Catalyzed tert-Butylation

This protocol is adapted from modern procedures for the direct tert-butylation of amino acids.[4][5]

Materials:

  • 3-Aminobenzoic acid

  • tert-Butyl acetate (reagent grade)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend 3-aminobenzoic acid (1 equivalent) in tert-butyl acetate (approximately 0.1 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of Tf₂NH (1.1 equivalents) in dichloromethane.

  • Slowly add the Tf₂NH solution to the cooled suspension of 3-aminobenzoic acid with vigorous stirring.

  • Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel flash column chromatography.

Causality Behind Experimental Choices:

  • Tf₂NH as Catalyst: This strong Brønsted acid protonates the carboxylic acid, activating it towards nucleophilic attack by tert-butyl acetate. It also enhances the solubility of the amino acid in the organic solvent.[4][5]

  • tert-Butyl Acetate as Reagent and Solvent: It serves as the source of the tert-butyl group and as the reaction medium, driving the equilibrium towards product formation.

  • Low Temperature (0 °C): Helps to control the reactivity of the strong acid and minimize potential side reactions.

  • Aqueous Bicarbonate Quench: Neutralizes the strong acid catalyst and facilitates the workup.

IV. The Role of this compound in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a versatile building block, particularly in the synthesis of peptide-based therapeutics and other complex bioactive molecules.[1][2]

Application in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the tert-butyl ester functionality of this compound can serve as a protecting group for a carboxylic acid moiety within a larger, non-natural amino acid. The meta-substituted aniline can be further functionalized to introduce specific pharmacophoric elements.

V. Spectroscopic and Physical Data

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance White to light beige powder or crystals
Melting Point 76-78 °C
CAS Number 92146-82-2

VI. Conclusion

This compound, while not a compound with a dramatic discovery story, represents the quiet, incremental progress of synthetic organic chemistry. Its utility is a direct consequence of the development of reliable esterification and protection strategies. For the modern medicinal chemist, it is a valuable tool in the molecular toolbox, enabling the construction of novel therapeutics with tailored properties. The continued refinement of its synthesis reflects the ongoing pursuit of efficiency, safety, and precision in chemical manufacturing.

VII. References

  • Adams, R. et al. (1926). J. Amer. Chem. Soc., 48, 1758.

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Ogasa, C., Kayano, K., & Namba, K. (2024). Synlett, 35, 235-239.

  • Tran, V. H., Nguyen, A. T., & Kim, H. -K. (2023). J. Org. Chem., 88, 13291-13302.

  • Azev, V. N., Chulin, A., Molchanov, M. V., & Miroshnikov, A. I. (2023). Биоорганическая химия.

  • Anderson, G. W., & Callahan, F. M. (1960). Journal of the American Chemical Society.

  • Goldberg, S. D., Ringk, W. F., & Spoerri, P. E. (1939). Journal of the American Chemical Society.

  • (1937). Journal of the American Chemical Society.

  • Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols.

  • CN101353311B - Process for preparing aminobenzoate esters - Google Patents.

  • US2442797A - Para-amino benzoic acid esters - Google Patents.

  • 3-Aminobenzoic acid - Wikipedia.

  • Namba, K. et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.

  • Yang, J. W., Pan, S. C., & List, B. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • US3325466A - Tertiary butyl group as a carboxyl protecting group in the synthesis of peptides - Google Patents.

  • US7547798B2 - Process for preparing aminobenzoate esters - Google Patents.

  • Namba, K. et al. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.

  • Benzoic acid, 4-amino-, 1,1-dimethylethyl ester | C11H15NO2 | CID 233272 - PubChem.

  • 26.7: Peptide Synthesis - Chemistry LibreTexts.

  • tert-Butyl 4-aminobenzoate = 98.0 NT 18144-47-3 - Sigma-Aldrich.

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology, 1047, 65-80.

  • Arano, Y. et al. (1997). Conventional and High-Yield Synthesis of DTPA-conjugated Peptides: Application of a Monoreactive DTPA to DTPA-D-Phe1-octreotide Synthesis. PubMed.

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Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 3-aminobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active compounds. This compound (CAS No. 92146-82-2) has emerged as a cornerstone scaffold, valued for its unique structural attributes and versatile reactivity.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in pharmaceutical research.

At its core, this compound is an aromatic compound featuring a benzene ring substituted with an amino group and a tert-butyl ester group at the meta-position.[3] This arrangement offers two distinct points for chemical modification: the nucleophilic amino group and the sterically hindered, yet cleavable, tert-butyl ester. This bifunctionality allows for its use in sequential and orthogonal synthetic strategies, making it an invaluable tool for researchers and drug development professionals.[4] Its applications span from peptide synthesis to the creation of complex heterocyclic systems and kinase inhibitors.[1][4]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in experimental design. These properties dictate its solubility, reactivity, and appropriate handling procedures.

Key Data Summary
PropertyValueSource(s)
CAS Number 92146-82-2[3][5][6]
Molecular Formula C₁₁H₁₅NO₂[3][5][6]
Molecular Weight 193.24 g/mol [5][6]
Appearance White to light beige powder or crystals[1][5]
Melting Point 76-78 °C[1][5]
Boiling Point 309.2±15.0 °C (Predicted)[1][2]
Density 1.078±0.06 g/cm³ (Predicted)[1][2]
pKa 3.44±0.10 (Predicted)[1][2]
InChI Key YGIRNXMYJLWFLH-UHFFFAOYSA-N[5]
Structural Representation

The structure of this compound is foundational to its chemical behavior. The tert-butyl group provides significant steric bulk, which can influence reaction kinetics and offers a means of protecting the carboxylic acid that is stable under many conditions but readily cleaved by acid.[7]

structure cluster_main C1 C C2 C C1->C2 Ester_C C C1->Ester_C C3 C C2->C3 C4 C C3->C4 N H₂N C3->N C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O Ester_C->O1 =O O2 O Ester_C->O2 tBu C(CH₃)₃ O2->tBu

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the direct esterification of 3-aminobenzoic acid. While classic Fischer esterification using tert-butanol and a strong acid catalyst is a viable route, modern methods offer improved yields and milder conditions, which are critical for preserving the integrity of the free amino group.[8]

Modern Catalytic Approach: Tf₂NH-Catalyzed tert-Butylation

A recent and highly efficient method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the tert-butylating agent and the solvent.[9] This approach is powerful because it avoids the use of hazardous reagents and often leads to higher yields and faster reaction times compared to conventional methods.[9]

synthesis_workflow start 3-Aminobenzoic Acid + tert-Butyl Acetate reaction Reaction Vessel (Heat) start->reaction catalyst Tf₂NH (catalyst) catalyst->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup 1. Cool 2. Quench purify Purification (Column Chromatography or Recrystallization) workup->purify Crude Product product tert-Butyl 3-aminobenzoate purify->product Pure Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Esterification

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 3-Aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • tert-Butanol

  • 10% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: Suspend 3-aminobenzoic acid in thionyl chloride and gently reflux the mixture for 2 hours until the solution becomes clear.[10]

  • Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. Use dichloromethane to form an azeotrope and remove the final traces.[10]

  • Esterification: Dissolve the resulting acid chloride in dichloromethane and cool the solution in an ice bath. Add a solution of tert-butanol in dichloromethane dropwise to the stirred mixture.[10]

  • Isolation of Intermediate: A solid precipitate (the hydrochloride salt of the product) will form. Evaporate the dichloromethane to isolate the solid.[10]

  • Neutralization and Extraction: Suspend the solid in a 10% aqueous sodium bicarbonate solution and extract the free base into dichloromethane (repeat 3 times).[10]

  • Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound as a solid.[10]

Purification Protocol

For many applications, the crude product requires further purification.

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to obtain high-purity crystals.

  • Column Chromatography: Alternatively, for removing closely related impurities, column chromatography on silica gel using a solvent gradient (e.g., a mixture of hexane and ethyl acetate) can be employed.[11]

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from its identity as a bifunctional building block.[4] The amino group serves as a versatile nucleophile for forming amides, ureas, and sulfonamides, while the tert-butyl ester provides a robust protecting group for the carboxylic acid that can be selectively removed under acidic conditions.[4][7]

Peptide Synthesis

In peptide synthesis, the tert-butyl ester functionality is used to protect the C-terminus of an amino acid or peptide fragment.[1][5][12] This protection prevents unwanted side reactions at the carboxyl group while the peptide chain is elongated via reactions at the N-terminus. The ester is stable to the basic conditions often used for Fmoc deprotection but can be cleanly cleaved with acids like trifluoroacetic acid (TFA) during the final deprotection step.

Synthesis of Heterocyclic Scaffolds

The aminobenzoate core is a precursor to a wide range of bioactive heterocyclic compounds.[11] The amino group can participate in condensation and cyclization reactions to form quinolones, benzodiazepines, and other structures that are prevalent in medicinal chemistry.[13]

Linker in Fragment-Based Drug Discovery (FBDD)

This compound can function as a linker to connect two or more pharmacophoric fragments. This is a key strategy in drug discovery for optimizing the binding affinity and pharmacokinetic properties of a lead compound. Its application has been noted in the development of complex molecules, including kinase inhibitors, where the aminobenzoate moiety serves to correctly orient different binding fragments within the enzyme's active site.[4]

application_flow start tert-Butyl 3-aminobenzoate reaction1 Amide Coupling (Reacts at -NH₂) start->reaction1 intermediate Amide Intermediate reaction1->intermediate reaction2 Ester Hydrolysis (Acidic conditions) intermediate->reaction2 intermediate2 Carboxylic Acid Intermediate reaction2->intermediate2 reaction3 Second Amide Coupling (Reacts at -COOH) intermediate2->reaction3 product Complex Molecule (e.g., Kinase Inhibitor) reaction3->product

Caption: Synthetic utility of this compound in multi-step synthesis.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial for ensuring safety.

  • Hazard Identification: The compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1][5]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn.[14] When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[5]

  • Storage: Store in a cool, dark place under an inert atmosphere to maintain its stability.[1][2]

  • First Aid: In case of contact, wash skin with soap and water. If inhaled, move to fresh air. For eye contact, flush with water as a precaution.[14]

Conclusion

This compound is more than just a simple chemical reagent; it is a strategic tool for the synthesis of complex organic molecules. Its combination of a nucleophilic amine and a selectively cleavable tert-butyl ester makes it a highly valuable and versatile building block in drug discovery and development.[4][12] A thorough understanding of its synthesis, properties, and reactivity allows researchers to leverage its full potential in creating novel therapeutic agents and other advanced materials.

References

  • National Center for Biotechnology Information. (n.d.). tert-Butyl-3-aminobenzoate. PubChem. Retrieved from [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
  • Khan, I., et al. (2023).
  • PrepChem.com. (n.d.). Synthesis of (a) t-butyl 4-aminobenzoate. Retrieved from [Link]

  • Walsh, C. T., Haynes, S. W., & Ames, B. D. (2012). Aminobenzoates as building blocks for natural product assembly lines.
  • Google Patents. (2009). US7547798B2 - Process for preparing aminobenzoate esters.
  • ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. PubChem. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl esters. Retrieved from [Link]

Sources

Methodological & Application

Application Notes for Solid-Phase Peptide Synthesis (SPPS) Utilizing tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Incorporating Aromatic Scaffolds for Advanced Peptide Design

Introduction: Beyond the Canonical Amino Acids

In the landscape of modern drug discovery and materials science, peptides are foundational. However, the limitations of the 20 proteinogenic amino acids—particularly their susceptibility to proteolytic degradation and conformational flexibility—have driven researchers to explore non-canonical building blocks. Among these, aromatic amino acids and spacers have emerged as powerful tools for crafting peptides with superior stability and predefined three-dimensional structures.

3-Aminobenzoic acid (meta-aminobenzoic acid, m-Abz), an aromatic β-amino acid, is a particularly valuable scaffold.[1] Its rigid benzene ring can induce specific secondary structures, turning linear peptides into "foldamers" with predictable shapes and enhanced biological activity.[2][3][4] The introduction of its unnatural meta-amide linkage confers significant resistance to enzymatic cleavage, a critical attribute for therapeutic peptides.[1]

This guide focuses on a key derivative for practical synthesis: tert-Butyl 3-aminobenzoate . This compound is 3-aminobenzoic acid with its carboxylic acid functionally protected as a tert-butyl (tBu) ester. This specific protection strategy renders it perfectly compatible with the most prevalent and versatile method in peptide synthesis: the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy. We will explore the causality behind its application, provide robust protocols for its use, and offer expert insights into potential challenges.

Core Principles: The Strategic Advantage of this compound

The decision to incorporate this building block is driven by three primary strategic goals: conformational control, enhanced stability, and seamless integration into established workflows.

A Tool for Conformational Constraint and Structural Scaffolding

The rigid geometry of the benzene ring fundamentally alters the peptide backbone. Unlike the flexible alkyl chains of natural amino acids, the m-Abz unit acts as a rigid spacer, limiting the rotational freedom of the peptide chain.[1][5] This has profound implications:

  • Inducing Turns and Helices: The constrained bond angles can force a peptide to adopt a specific turn or helical conformation, which can be essential for mimicking a protein's native binding epitope. This pre-organization can lead to a significant increase in binding affinity and selectivity for a biological target.[1]

  • Molecular Scaffolding: The aromatic ring serves as a flat, rigid platform off which other pharmacophoric elements can be projected in a well-defined spatial orientation, enabling the rational design of peptidomimetics.

Engineering Proteolytic Resistance

One of the greatest hurdles for peptide therapeutics is their rapid degradation by proteases in vivo. Proteases have evolved to recognize and cleave amide bonds between L-α-amino acids. The amide bond formed by the meta-positioned amino group of 3-aminobenzoic acid is not a natural substrate for these enzymes.[1] By inserting this unit into a peptide sequence, a "proteolytic firewall" is created, significantly extending the peptide's circulatory half-life and bioavailability.

Orthogonality and Seamless Fmoc/tBu Workflow Integration

The elegance of the tert-butyl ester lies in its chemical compatibility with the Fmoc/tBu SPPS strategy.[6][7] This strategy relies on an "orthogonal" protection scheme, where two different classes of protecting groups can be removed under distinct chemical conditions without affecting the other.

  • Nα-Fmoc Group: This is the temporary protecting group on the amine. It is base-labile and removed at each cycle of the synthesis using a solution of piperidine in DMF.

  • Side-Chain tBu Groups: These are the "permanent" protecting groups for reactive side chains (e.g., Asp, Glu, Ser, Thr, Cys).[8] They are acid-labile.

The tert-butyl ester of 3-aminobenzoic acid is completely stable to the repeated piperidine treatments used for Fmoc deprotection. However, it is efficiently cleaved during the final step of the synthesis using a strong acid, typically trifluoroacetic acid (TFA), which simultaneously cleaves the peptide from the resin and removes all other tBu-based side-chain protecting groups.[9][10] This inherent compatibility makes it a "plug-and-play" building block for any standard Fmoc-SPPS protocol.

Experimental Protocols and Methodologies

Successful incorporation requires careful preparation of the building block and optimization of coupling conditions to account for the unique chemical nature of the aromatic amine.

Preparation of the Activated Building Block: Fmoc-Protection

For use in SPPS, the amino group of this compound must first be protected with an Fmoc group.

Protocol 1: Synthesis of Fmoc-3-aminobenzoic acid, tert-butyl ester

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or acetone.

  • Base Addition: Add an aqueous solution of sodium bicarbonate (approx. 2.0 eq).

  • Fmoc-Cl Addition: Cool the reaction mixture to 0°C in an ice bath. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) in the same organic solvent dropwise over 30 minutes, ensuring the temperature remains low.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous layer with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Crystallization: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Fmoc-protected building block.

  • Characterization: Confirm the identity and purity of the product via LC-MS and ¹H NMR.

Solid-Phase Incorporation Protocol

The key challenge when coupling aminobenzoic acid derivatives is the reduced nucleophilicity of the aromatic amine compared to an aliphatic amine.[5] This necessitates more powerful coupling reagents and potentially longer reaction times to ensure complete acylation.[11]

Protocol 2: Manual SPPS Coupling Cycle

  • Resin Preparation: Place the peptide-resin from the previous cycle in a suitable SPPS reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes, then drain.[6]

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.

    • Add fresh 20% piperidine in DMF and agitate for 10-15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction (Activation & Addition):

    • In a separate vial, dissolve Fmoc-3-aminobenzoic acid, tert-butyl ester (3-5 eq relative to resin loading), an activating agent (e.g., HATU, HCTU; 0.95 eq relative to the amino acid), and an additive (e.g., HOBt, 6-Cl-HOBt; 1 eq relative to the amino acid) in DMF.

    • Add a tertiary base, N,N-diisopropylethylamine (DIPEA) (2 eq relative to the activating agent), to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Expert Tip: The reduced reactivity may require extended or double coupling. Monitor the reaction using a qualitative ninhydrin (Kaiser) test.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times).

  • Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Data Presentation

Table 1: Recommended Coupling Reagents for Difficult Couplings

Coupling Reagent Description Rationale for Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate A highly effective uronium/aminium salt activator. Often the reagent of choice for hindered or weakly nucleophilic amines due to its high reactivity and lower risk of racemization.[11]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Similar to HBTU but often provides faster reaction kinetics and higher yields, especially in difficult cases.

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | A classic and cost-effective carbodiimide-based method. While effective, it can be slower than uronium-based reagents for challenging couplings. |

Visualization of the SPPS Workflow

SPPS_Workflow cluster_resin Solid Support Resin Peptide-Resin (N-term Fmoc) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-m-Abz(tBu)-OH + HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 NextCycle Ready for Next Amino Acid Wash2->NextCycle NextCycle->Deprotection Repeat Cycle

Caption: The core cycle of Solid-Phase Peptide Synthesis for incorporating the m-Abz unit.

Final Cleavage and Deprotection Protocol

The final step uses a strong acid cocktail to cleave the completed peptide from the solid support while simultaneously removing the tert-butyl ester and all other acid-labile side-chain protecting groups. The generation of reactive tert-butyl cations during this process necessitates the use of "scavengers" to prevent unwanted side reactions.[9][12]

Protocol 3: TFA-Mediated Cleavage

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in vacuo.

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A standard, robust cocktail is TFA/H₂O/Triisopropylsilane (TIS) in a 95:2.5:2.5 (v/v/v) ratio . Expert Tip: If the sequence contains sensitive residues like Cysteine or Methionine, add 1-2% 1,2-ethanedithiol (EDT) to the cocktail.[9][13]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Seal the vessel and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold centrifuge tube. Add 10 volumes of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic byproducts.

  • Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

Data Presentation

Table 2: Common TFA Cleavage Cocktails for Fmoc/tBu SPPS

Cocktail Composition (v/v/v) Scavengers Primary Application
TFA / TIS / H₂O (95:2.5:2.5) TIS, Water General purpose; effective for most sequences. TIS is an excellent carbocation scavenger.[6]
TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) TIS, Water, EDT For peptides containing Cysteine (Cys) to prevent re-attachment of the Trityl (Trt) group and S-tert-butylation.[9][12]

| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Thioanisole, EDT | For peptides containing Arginine (Arg) protected with Pbf or Pmc, as thioanisole helps scavenge sulfonyl byproducts. |

Visualization of the Cleavage Mechanism

Cleavage_Mechanism cluster_products Cleavage Products PeptideResin Protected Peptide-Resin (m-Abz-O-tBu, Sidechain-tBu) FreePeptide Deprotected Peptide (m-Abz-COOH) PeptideResin->FreePeptide  H+ (TFA) tBuCation tert-Butyl Cation (tBu+) PeptideResin->tBuCation  H+ (TFA) TFA TFA Cocktail (TFA + Scavengers) Scavenger Scavenger (e.g., TIS) tBuCation->Scavenger Trapped SideReaction Side Reaction (Alkylation of Trp/Cys) tBuCation->SideReaction Prevented by Scavenger Trapped Trapped Cation (e.g., tBu-SiR3) Scavenger->Trapped

Caption: Acid-catalyzed cleavage and the critical role of scavengers in preventing side reactions.

Troubleshooting and Field-Proven Insights

  • Problem: Incomplete Coupling.

    • Symptom: Positive ninhydrin test (blue beads) after the coupling step.

    • Cause: The electron-withdrawing nature of the aromatic ring deactivates the amino group, making it a poor nucleophile.[5]

    • Solution:

      • Double Couple: After the first coupling, drain and wash the resin, then repeat the coupling step with a fresh solution of activated amino acid.

      • Use a Stronger Activator: Switch from DIC/HOBt to HATU or HCTU, which are known to be more efficient for difficult couplings.[11]

      • Increase Reaction Time/Temperature: Extend the coupling time to overnight or gently warm the reaction vessel to 35-40°C to increase the reaction rate.

  • Problem: Side-Product Formation During Cleavage.

    • Symptom: LC-MS analysis of the crude peptide shows peaks with +56 Da mass additions.

    • Cause: Free tert-butyl cations generated during deprotection have alkylated sensitive residues, most commonly the indole ring of Tryptophan or the thiol of Cysteine.[12]

    • Solution:

      • Always Use Scavengers: Never perform a TFA cleavage without an appropriate scavenger cocktail. TIS is a highly effective and "clean" scavenger.

      • Optimize the Cocktail: For sequences rich in Trp, Cys, or Met, ensure the cocktail is designed to protect them (e.g., by adding EDT).[9]

      • Minimize Cleavage Time: While 2-3 hours is standard, do not leave the peptide in the TFA solution for excessively long periods (e.g., overnight), as this increases the chance of side reactions.

Conclusion

This compound is more than just a spacer; it is a strategic tool for the rational design of advanced peptides. By providing a means to introduce conformational rigidity and proteolytic resistance within the convenient and well-established framework of Fmoc/tBu SPPS, it empowers researchers to create novel peptidomimetics and foldamers with enhanced therapeutic potential. Understanding the chemical principles behind its activation, coupling, and deprotection is key to leveraging its full potential and successfully navigating the synthesis of next-generation peptide-based molecules.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Tourwé, D., Van Hemel, J., & Piron, J. (2002). Synthesis of Peptides Containing an Aromatic Spacer. In M. Goodman, A. Felix, L. Moroder, & C. Toniolo (Eds.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22c: Synthesis of Peptides and Peptidomimetics. Thieme.
  • Katoh, T., & Suga, H. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society, 144(5), 2069-2072. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72. Available at: [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. Available at: [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • White, P., & Collins, J. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Available at: [Link]

  • Azzarito, V., et al. (2020). Foldamers as therapeutic agents. Chemical Society Reviews, 49(24), 9039-9068. Available at: [Link]

  • LifeTein. (2024). What Spacers Should I Use in My Peptides?. Available at: [Link]

  • ResearchGate. (2019). Coupling of Aminobenzoic Acid (PABA) to a peptide? difficulties?. Available at: [Link]

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Application Notes and Protocols for Utilizing tert-Butyl 3-aminobenzoate as a Linker in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the strategic application of tert-Butyl 3-aminobenzoate as a semi-rigid linker in the synthesis of complex biomolecules and novel therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs). We will delve into the chemical rationale for its use, detailing its advantageous structural properties. This document offers detailed, step-by-step protocols for its incorporation via amide bond formation, selective deprotection of the tert-butyl ester, and subsequent functionalization, enabling researchers to confidently integrate this versatile linker into their synthetic workflows.

Introduction: The Strategic Importance of Linker Selection

In the intricate world of drug design and chemical biology, the linker is not merely a passive spacer but an active contributor to the overall efficacy of a molecule.[1][2] This is particularly true in the burgeoning field of PROTACs, where the linker's length, rigidity, and chemical nature are critical determinants of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein degradation.[3][4][5] The choice of linker profoundly influences a molecule's solubility, cell permeability, and pharmacokinetic profile.[6][7]

This compound emerges as a valuable linker building block due to its defined length and semi-rigid aromatic core. This inherent rigidity can help to pre-organize the conjugated molecules into a conformation favorable for binding, reducing the entropic penalty upon complex formation.[4] The presence of two distinct functional handles—an amine and a tert-butyl protected carboxylic acid—allows for orthogonal, stepwise conjugation strategies.

Key Advantages of this compound as a Linker:

  • Defined Spatial Orientation: The aromatic ring provides a predictable and rigid scaffold, offering precise control over the distance and orientation between two conjugated moieties.

  • Orthogonal Reactivity: The amino group can be readily functionalized through standard amide coupling reactions, while the tert-butyl ester remains stable under these conditions. Subsequent selective deprotection of the ester reveals a carboxylic acid for further conjugation.

  • Tunable Physicochemical Properties: The aromatic nature of the linker contributes to the overall lipophilicity of the molecule, which can be strategically balanced by the hydrophilicity of the conjugated partners.

  • Metabolic Stability: The amide bonds formed are generally stable under physiological conditions.[8]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₂[9][10]
Molecular Weight 193.24 g/mol [9][10]
Appearance White to light beige powder or crystals[9][10]
Melting Point 76-78 °C[9][10]
CAS Number 92146-82-2[9][10][]
Solubility Soluble in many organic solvents.[12]

Core Synthetic Workflow: A Stepwise Approach

The utilization of this compound as a linker typically follows a two-stage synthetic strategy. The first stage involves the conjugation of the first molecule of interest (Molecule A) to the amino group of the linker. The second stage involves the deprotection of the tert-butyl ester and subsequent conjugation of the second molecule (Molecule B).

G cluster_0 Stage 1: First Conjugation cluster_1 Stage 2: Second Conjugation Molecule_A Molecule A (with Carboxylic Acid) Coupling Amide Bond Formation (e.g., EDC, HOBt) Molecule_A->Coupling Linker tert-Butyl 3-aminobenzoate Linker->Coupling Intermediate_1 Molecule A-Linker Conjugate (Ester Protected) Coupling->Intermediate_1 Deprotection Selective Ester Deprotection (e.g., TFA, ZnBr2) Intermediate_1->Deprotection Intermediate_2 Molecule A-Linker Conjugate (Free Carboxylic Acid) Deprotection->Intermediate_2 Coupling_2 Amide Bond Formation (e.g., HATU) Intermediate_2->Coupling_2 Molecule_B Molecule B (with Amine) Molecule_B->Coupling_2 Final_Product Molecule A-Linker-Molecule B (Final Bifunctional Molecule) Coupling_2->Final_Product

General workflow for using this compound as a linker.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involved in utilizing this compound as a linker.

Protocol 1: Amide Bond Formation with this compound

This protocol describes the coupling of a carboxylic acid-containing molecule (Molecule A) to the amino group of this compound using carbodiimide chemistry.

Materials and Reagents:

ReagentSupplierNotes
Molecule A (with a carboxylic acid)User-provided
This compounde.g., Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)e.g., Fisher ScientificPrepare fresh solution.
1-Hydroxybenzotriazole (HOBt)e.g., Aapptec
N,N-Diisopropylethylamine (DIPEA)e.g., Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)e.g., Sigma-Aldrich
Dichloromethane (DCM)e.g., Fisher Scientific
Saturated aqueous NaHCO₃ solution
Brine
Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of Molecule A (1.0 eq) in anhydrous DMF, add this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.[13]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Molecule A-linker conjugate.

Rationale for Experimental Choices:

  • EDC/HOBt: This combination is a widely used and efficient method for amide bond formation that minimizes racemization of chiral centers adjacent to the carboxylic acid.[14][15]

  • DIPEA: A non-nucleophilic base is used to neutralize any acidic species in the reaction mixture without competing in the coupling reaction.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.[13]

Protocol 2: Selective Deprotection of the tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to reveal the carboxylic acid for subsequent conjugation. The choice of deprotection conditions depends on the acid lability of other protecting groups present in Molecule A.

Method A: Trifluoroacetic Acid (TFA) Mediated Deprotection (For acid-stable Molecule A)

Materials and Reagents:

ReagentSupplierNotes
Molecule A-linker conjugateFrom Protocol 1
Trifluoroacetic Acid (TFA)e.g., Sigma-AldrichCaution: Corrosive.
Dichloromethane (DCM)e.g., Fisher Scientific
Toluenee.g., Fisher Scientific

Procedure:

  • Dissolve the Molecule A-linker conjugate (1.0 eq) in DCM.

  • Add TFA (10-50% v/v in DCM) to the solution at room temperature.[16]

  • Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.

  • The resulting crude product (the free carboxylic acid) can often be used in the next step without further purification.

Method B: Zinc Bromide (ZnBr₂) Mediated Deprotection (For molecules with other acid-labile groups)

This method offers a milder alternative for the selective cleavage of tert-butyl esters in the presence of certain other acid-sensitive protecting groups.[1][4][6]

Materials and Reagents:

ReagentSupplierNotes
Molecule A-linker conjugateFrom Protocol 1
Zinc Bromide (ZnBr₂)e.g., Sigma-Aldrich
Dichloromethane (DCM), anhydrouse.g., Sigma-Aldrich

Procedure:

  • Dissolve the Molecule A-linker conjugate (1.0 eq) in anhydrous DCM.

  • Add ZnBr₂ (2.0-5.0 eq) to the solution.[4][6]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Deprotection Strategy Visualization:

G cluster_0 Input cluster_1 Deprotection Methods cluster_2 Output start Molecule A-Linker Conjugate (Ester Protected) method_a Method A: TFA/DCM (For Acid-Stable Substrates) start->method_a method_b Method B: ZnBr2/DCM (For Acid-Sensitive Substrates) start->method_b end Molecule A-Linker Conjugate (Free Carboxylic Acid) method_a->end method_b->end

Decision workflow for tert-butyl ester deprotection.
Protocol 3: Second Amide Bond Formation

This protocol describes the coupling of the deprotected Molecule A-linker conjugate with an amine-containing molecule (Molecule B). For potentially challenging couplings, a more potent coupling reagent like HATU is recommended.

Materials and Reagents:

ReagentSupplierNotes
Molecule A-linker conjugate (free acid)From Protocol 2
Molecule B (with an amine)User-provided
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)e.g., Aapptec
N,N-Diisopropylethylamine (DIPEA)e.g., Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)e.g., Sigma-Aldrich

Procedure:

  • Dissolve the Molecule A-linker conjugate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.[13]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add Molecule B (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1 to isolate the final bifunctional molecule.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low yield in amide coupling - Incomplete activation of the carboxylic acid.- Hydrolysis of the activated intermediate.- Sterically hindered or electron-deficient amine.- Increase the equivalents of the coupling reagent (1.2-1.5 eq).- Ensure anhydrous conditions.- Use a more potent coupling reagent like HATU.[13]- Increase reaction time and/or temperature.
Incomplete deprotection of the tert-butyl ester - Insufficient acid strength or reaction time.- Presence of Lewis basic groups in the substrate that coordinate with ZnBr₂.- Increase the concentration of TFA or prolong the reaction time.- For ZnBr₂ deprotection, increase the equivalents of the Lewis acid.
Formation of side products - Alkylation of nucleophilic sites by the tert-butyl cation during TFA deprotection.- Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the TFA cleavage cocktail.[17]

Conclusion

This compound is a highly effective and versatile linker for the construction of complex bifunctional molecules. Its semi-rigid nature and orthogonal protecting group strategy provide medicinal chemists and drug development professionals with a powerful tool for precise molecular design. The protocols and guidelines presented in this application note offer a robust starting point for the successful incorporation of this linker into a wide range of synthetic targets, from peptidomimetics to targeted protein degraders.

References

  • Kaul, R., Brouillette, Y., & Lubell, W. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
  • Kaul, R., Brouillette, Y., & Lubell, W. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed.
  • AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.
  • ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Reactions Involving 3-Aminobenzoic Acid Hydrochloride. BenchChem.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Tרוב, A., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase.
  • BenchChem. (2025). Technical Support Center: Optimizing Amide Coupling Reactions of 3-Aminobenzoic Acid Hydrochloride. BenchChem.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Demizu, Y., et al. (2021). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. ACS Omega.
  • Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • BenchChem. (2025). Application Notes and Protocols for Utilizing 3-Aminobenzoic Acid Hydrochloride in Peptide Synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Bioconjugation using Acid-PEG14-t-butyl ester. BenchChem.
  • NIH. (2018). Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/1,2‐Aminothiol Bioorthogonal Click Reaction. NIH.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • BLDpharm. (2021). Application of Linkers in Chemical Biology. BLDpharm.
  • Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck.
  • Springer Protocols. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Protocols.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 92146-82-2.
  • NIH. (n.d.).
  • PubMed. (n.d.). A methodical 68Ga-labelling study of DO2A-(butyl-L-tyrosine)2 with cation-exchanger post-processed 68Ga: practical aspects of radiolabelling. PubMed.
  • BenchChem. (2025). A Comparative Analysis of Tert-butyl 9-aminononanoate and PEG Linkers for Advanced Drug Development. BenchChem.
  • BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. BenchChem.

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl 3-aminobenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Medicinal Chemistry

In the landscape of drug discovery, the efficiency of synthesizing and testing new chemical entities is paramount. Success often hinges on the strategic use of versatile chemical building blocks that allow for rapid library generation and systematic exploration of structure-activity relationships (SAR). Tert-butyl 3-aminobenzoate (CAS 92146-82-2) has emerged as a cornerstone scaffold in this endeavor.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of features: a nucleophilic aromatic amine at the meta-position and a sterically hindered, acid-labile tert-butyl ester.

This unique bifunctionality provides medicinal chemists with orthogonal synthetic handles. The amine serves as a primary point for diversification, allowing for the introduction of a wide array of substituents through robust and well-established chemical transformations.[3] Concurrently, the tert-butyl ester acts as a stable and effective protecting group for the carboxylic acid, which can be unmasked in a late-stage synthetic step to reveal a key pharmacophoric feature. This guide provides an in-depth analysis of this compound's applications, particularly in the synthesis of targeted therapies like kinase inhibitors, and offers detailed, field-proven protocols for its effective use.

Physicochemical Properties and Safe Handling

Accurate knowledge of a reagent's properties is fundamental to its successful and safe application in the laboratory.

PropertyValueReference
CAS Number 92146-82-2[2][4]
Molecular Formula C₁₁H₁₅NO₂[1][4]
Molecular Weight 193.24 g/mol [4]
Appearance White to light beige powder or crystals[4]
Melting Point 76-78 °C[4]
SMILES CC(C)(C)OC(=O)c1cccc(N)c1[4]

Safety and Handling: this compound is classified as an irritant.[5] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Rationale in Medicinal Chemistry: The "Why"

The strategic value of this compound is rooted in the distinct and complementary roles of its two functional groups.

The Amino Group: A Versatile Anchor for Diversification

The primary aromatic amine is a potent nucleophile, making it an ideal reaction site for building molecular complexity. Its position on the benzene ring is critical. The meta (3-position) arrangement provides a distinct angular geometry for appended substituents, which is crucial for probing the three-dimensional space of a protein's binding pocket. This contrasts with the linear geometry offered by its para-substituted counterpart, tert-butyl 4-aminobenzoate.[6] This geometric distinction is a key tool in optimizing drug-target interactions. Common transformations at this site include:

  • Amide Bond Formation: The most common reaction, forming a stable linkage to various carboxylic acids. This is the bedrock of synthesizing many inhibitor classes.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to introduce another key medicinal chemistry functional group.[3]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones to form secondary or tertiary amines.

The tert-Butyl Ester: A Robust and Reversible Mask

The tert-butyl group serves as an excellent protecting group for the carboxylic acid for several reasons:

  • Steric Hindrance: Its significant bulk effectively prevents nucleophilic attack at the ester's carbonyl carbon, rendering it inert to many reaction conditions, including those involving bases and other nucleophiles used to modify the amine.

  • Lipophilicity: The ester masks the polarity of the would-be carboxylic acid, often improving the solubility of intermediates in common organic solvents used during synthesis.

  • Acid-Labile Deprotection: The defining feature of the tert-butyl ester is its clean and efficient removal under acidic conditions, typically with trifluoroacetic acid (TFA). This process is mechanistically favored because it proceeds via the formation of a highly stable tertiary carbocation (tert-butyl cation), which then typically eliminates a proton to form isobutylene gas. This allows for deprotection at a late stage in the synthesis, revealing the carboxylic acid—a common pharmacophore that can form critical hydrogen bonds or salt bridges with basic residues (like lysine or arginine) in a target protein's active site.

The susceptibility of the tert-butyl group to oxidative metabolism is a known liability in drug development.[7][8] However, in its role as a protecting group on a synthetic intermediate, this is not a concern. Its primary purpose is to facilitate synthesis before its ultimate removal.

Application Focus: A Workflow for Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, and kinase inhibitors are a cornerstone of modern targeted cancer therapy.[9][10][11] Many kinase inhibitors feature a core heterocyclic structure linked via an amide bond to a substituted phenyl ring. This compound is an ideal starting material for this phenyl fragment.

The following workflow illustrates the synthesis of a key intermediate for a hypothetical kinase inhibitor library.

G A This compound C Amide Coupling (Protocol 1) A->C Amine Source B Substituted Carboxylic Acid (e.g., 2-furoic acid) B->C Acid Source + EDCI/HOBt D Protected Intermediate (tert-Butyl 3-(furan-2-carboxamido)benzoate) C->D Forms Amide Bond E Acidic Deprotection (Protocol 2) D->E TFA, DCM F Final Scaffold (3-(Furan-2-carboxamido)benzoic acid) E->F Reveals Carboxylic Acid

Caption: Synthetic workflow using this compound.

Detailed Experimental Protocols

These protocols are designed to be robust and self-validating, providing the causality behind key steps.

Protocol 1: Amide Bond Formation via EDCI/HOBt Coupling

This protocol describes the coupling of this compound with a representative carboxylic acid (e.g., 4-fluorobenzoic acid), adapted from established methodologies.[12]

  • Rationale: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and Hydroxybenzotriazole (HOBt) are a classic coupling reagent pair. EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an active ester. This two-step activation minimizes side reactions and, in the case of chiral acids, suppresses racemization. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the HCl salt of EDCI and the proton released from the amine during the reaction.

  • Materials:

    • This compound (1.0 eq)

    • 4-Fluorobenzoic acid (1.05 eq)

    • EDCI (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluorobenzoic acid (1.05 eq), EDCI (1.2 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).

    • Stir the solution at room temperature for 20 minutes to allow for pre-activation of the carboxylic acid.

    • Add this compound (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The basic wash removes unreacted acid and HOBt.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

Protocol 2: tert-Butyl Ester Deprotection

This protocol details the final step to unmask the carboxylic acid.

  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that readily protonates the ester oxygen. The resulting intermediate collapses, eliminating the highly stable tert-butyl cation and forming the desired carboxylic acid. The reaction is typically performed with a large excess of TFA to drive it to completion, and DCM is a suitable solvent that is inert to the strong acid.

  • Materials:

    • Protected Intermediate (from Protocol 1) (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the protected intermediate (1.0 eq) in DCM (approx. 0.2 M).

    • Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE. The addition is often exothermic.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. It is common to co-evaporate with a solvent like toluene or DCM several times to ensure all TFA is removed.

    • The resulting crude solid or oil is the final carboxylic acid, which can be used as-is or purified further by recrystallization or preparative HPLC if necessary.

Data Characterization and Validation

To ensure the success of the synthesis, proper analytical characterization is essential. The following table provides expected data for the hypothetical product from Protocol 1, tert-butyl 3-(4-fluorobenzamido)benzoate.

AnalysisExpected Result
¹H NMR Resonances corresponding to aromatic protons (multiplets, ~7.0-8.5 ppm), amide N-H proton (singlet, ~8-10 ppm), and the tert-butyl group (singlet, ~1.5-1.6 ppm, integrating to 9H).[12][13]
¹³C NMR Resonances for aromatic carbons, amide carbonyl (~165 ppm), ester carbonyl (~165 ppm), quaternary tert-butyl carbon (~81 ppm), and methyl carbons of the tert-butyl group (~28 ppm).[12][13]
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 316.14.

Exploring Structure-Activity Relationships (SAR)

The true power of this compound lies in its utility for systematic SAR exploration. By keeping the core scaffold constant and varying the substituent attached to the amine, researchers can probe how changes in size, electronics, and hydrogen bonding potential affect biological activity.

Note: The DOT script above references an image for the chemical structure as Graphviz has limited native support for complex chemical drawings. The image URL ([Link]) points to a pre-rendered image of the scaffold for illustrative purposes.

Caption: SAR exploration using the aminobenzoate scaffold.

This systematic approach allows for the optimization of multiple drug properties:

  • Potency: Fine-tuning the "R" group to maximize interactions with the target protein.

  • Selectivity: Modifying the "R" group to favor binding to the desired target over off-targets, thereby reducing side effects.

  • Pharmacokinetics: Adjusting the properties of the "R" group to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its orthogonal functionality enables the rapid and efficient synthesis of diverse compound libraries, which are essential for identifying and optimizing lead candidates. By providing a stable yet readily modified scaffold, it allows researchers to focus on systematically probing the complex interplay between chemical structure and biological function. The protocols and rationale outlined in this guide are intended to empower researchers to leverage the full potential of this versatile building block in the development of next-generation targeted therapies.

References

  • The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • MDPI. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules. [Link]

  • ResearchGate. How to purify p-amino tert butyl benzamide? Forum Discussion. [Link]

  • PubChem. tert-Butyl-3-aminobenzoate. Compound Summary. [Link]

  • National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. [Link]

  • PrepChem.com. Synthesis of (a) t-butyl 4-aminobenzoate. [Link]

  • PubMed. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. [Link]

  • National Institutes of Health (NIH). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • PubChemLite. This compound (C11H15NO2). [Link]

  • National Institutes of Health (NIH). Metabolically Stable tert-Butyl Replacement. PMC. [Link]

  • PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]

  • PubMed. The role of APOBEC3B in lung tumor evolution and targeted cancer therapy resistance. [Link]

  • National Institutes of Health (NIH). Compounds from Natural Sources as Protein Kinase Inhibitors. PMC. [Link]

  • ResearchGate. New Structure Activity Relationship Insight into the Role of the C-3 Extension on Rifamycin Antimycobacterial Activity. [Link]

  • National Institutes of Health (NIH). Role of novel targeted therapies in the clinic. PMC. [Link]

  • National Institutes of Health (NIH). Clinical development of targeted and immune based anti-cancer therapies. PMC. [Link]

  • Matrix Fine Chemicals. This compound. Product Page. [Link]

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Introduction: The Strategic Role of tert-Butyl 3-aminobenzoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of tert-Butyl 3-aminobenzoate

This compound is a bifunctional aromatic compound that has become a valuable building block for researchers in medicinal chemistry and materials science.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of reactive sites: a nucleophilic primary aromatic amine and a sterically hindered tert-butyl ester. This arrangement allows for a variety of selective chemical transformations, making it an ideal starting material for constructing complex molecular architectures found in many pharmaceuticals and advanced materials.[3]

The primary amine serves as a versatile handle for introducing nitrogen-containing functionalities through acylation, alkylation, and modern cross-coupling reactions.[4] Concurrently, the tert-butyl ester group provides a robust, yet cleavable, protecting group for the carboxylic acid, which is stable to many reaction conditions but can be selectively removed under acidic treatment. This guide provides an in-depth exploration of the key reactions involving this compound, complete with detailed protocols, mechanistic insights, and practical considerations for laboratory application.

Compound Profile and Safety Precautions

A thorough understanding of the reactant's properties and hazards is the foundation of a successful and safe experiment.

Physicochemical Properties
PropertyValueReference
CAS Number 92146-82-2
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance White to light beige powder or crystals[5]
Melting Point 76-78 °C[5]
Solubility Soluble in many organic solvents.[1]
Safety and Handling

This compound is classified as an irritant.[5] Adherence to standard laboratory safety protocols is mandatory.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Precautions: Avoid breathing dust, fumes, or spray.[6] Use only in a well-ventilated area, such as a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or face shield, and a lab coat.

  • First Aid: In case of skin contact, wash with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[7] If irritation persists for either, seek medical advice.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep in an inert atmosphere.[5]

Core Reactivity: The Amine as a Synthetic Linchpin

The synthetic utility of this compound is dominated by the reactivity of its primary aromatic amine. This nucleophilic center is the primary site for a host of powerful bond-forming reactions.

G cluster_0 This compound Core cluster_1 Key Reaction Classes main This compound acylation N-Acylation main->acylation Forms Amides diazotization Diazotization (Sandmeyer) main->diazotization Replaces -NH2 pd_coupling Pd-Catalyzed Cross-Coupling main->pd_coupling Forms C-N Bonds G start This compound diazotization Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt (in situ intermediate) diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr) diazonium->sandmeyer product tert-Butyl 3-bromobenzoate sandmeyer->product G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)-X(L_n) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amine Ar-Pd(II)-NHR'(L_n) pd2_ox->pd2_amine Amine Coordination & Deprotonation (R'NH2, Base) pd2_amine->pd0 Reductive Elimination product Ar-NHR' pd2_amine->product

Sources

Application Notes & Protocols: Leveraging tert-Butyl 3-Aminobenzoate in Advanced Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is paramount to achieving desired molecular architectures. This guide provides an in-depth technical overview of tert-butyl 3-aminobenzoate, a bifunctional building block that offers a sophisticated approach to orthogonal protection strategies. By housing both a readily cleavable tert-butyl ester and a latent nucleophilic aniline, this reagent provides chemists with a versatile tool for sequential and site-selective modifications. We will explore the causality behind its synthetic utility, from the foundational principles of its orthogonal deprotection to detailed, field-proven protocols for its synthesis and application in multi-step synthetic workflows.

Introduction: The Principle of Orthogonal Protection

The concept of orthogonality in protecting group chemistry, first articulated in peptide synthesis, allows for the selective removal of one protecting group in the presence of others by employing distinct, non-interfering reaction conditions.[1] This strategy is indispensable for the synthesis of polyfunctional molecules where sequential reactions at different sites are required. This compound is an exemplary scaffold for such strategies, integrating two acid-labile groups with differing sensitivities: a tert-butyl ester and a free amino group that can be subsequently protected (e.g., as a tert-butoxycarbonyl (Boc) carbamate).

The strategic value of this molecule lies in the ability to selectively deprotect either the carboxylic acid or the protected amine, enabling divergent synthetic pathways from a common intermediate.

G start This compound boc_protection Boc Protection of Amine start->boc_protection protected_intermediate tert-Butyl 3-(Boc-amino)benzoate boc_protection->protected_intermediate ester_deprotection Selective Ester Deprotection (e.g., CeCl3·7H2O/NaI) protected_intermediate->ester_deprotection boc_deprotection Selective Boc Deprotection (e.g., TMSCl, MeSO3H) protected_intermediate->boc_deprotection free_acid 3-(Boc-amino)benzoic Acid ester_deprotection->free_acid free_amine This compound boc_deprotection->free_amine amide_coupling Amide Coupling free_acid->amide_coupling further_functionalization Further Functionalization (e.g., Alkylation, Acylation) free_amine->further_functionalization product1 Product Pathway A amide_coupling->product1 product2 Product Pathway B further_functionalization->product2

Figure 1: Orthogonal deprotection strategy using tert-butyl 3-(Boc-amino)benzoate.

Synthesis of this compound: A Detailed Protocol

The preparation of this compound can be efficiently achieved through a two-step process involving the formation of the acid chloride of 3-aminobenzoic acid, followed by esterification with tert-butanol. This method is adapted from a procedure for the corresponding 4-amino isomer and is robust and scalable.[1]

Materials and Equipment
  • 3-Aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • tert-Butanol

  • Triethylamine (TEA) or Pyridine

  • 10% aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Protocol

Step 1: Synthesis of 3-Aminobenzoyl Chloride Hydrochloride

  • Suspend 3-aminobenzoic acid (1 eq.) in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • Add thionyl chloride (1.5-2.0 eq.) dropwise at room temperature.

  • Heat the mixture to a gentle reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the formation of a clear solution.

  • After the reaction is complete (typically 2-3 hours), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure. To ensure complete removal of thionyl chloride, co-evaporate with anhydrous toluene or DCM (2-3 times). The resulting solid is 3-aminobenzoyl chloride hydrochloride, which is used in the next step without further purification.

Step 2: Esterification with tert-Butanol

  • Dissolve the crude 3-aminobenzoyl chloride hydrochloride in anhydrous DCM in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cool the flask in an ice bath.

  • In a separate flask, prepare a solution of tert-butanol (1.5 eq.) and a non-nucleophilic base such as triethylamine or pyridine (2.2 eq. to neutralize both the hydrochloride salt and the HCl generated during the reaction) in anhydrous DCM.

  • Add the tert-butanol/base solution dropwise to the stirred, cooled solution of the acid chloride.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Application in Orthogonal Synthesis: A Case Study

The true utility of this compound is realized when its amino group is protected, for instance with a Boc group, yielding tert-butyl 3-(Boc-amino)benzoate. This intermediate possesses two tert-butyl-based protecting groups with distinct labilities, enabling selective deprotection.

Protocol for Boc Protection of this compound
  • Dissolve this compound (1 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) and a base such as triethylamine (1.2 eq.) or aqueous sodium bicarbonate.[2]

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • If using an organic solvent, remove it under reduced pressure. If an aqueous mixture is used, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 3-(Boc-amino)benzoate, which can often be used without further purification.

Selective Deprotection Strategies

Strategy A: Selective Cleavage of the tert-Butyl Ester

While both the Boc group and the tert-butyl ester are acid-labile, conditions have been developed for the selective cleavage of the ester in the presence of the Boc group. One such method employs a Lewis acid system.[3]

  • Reagents: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile.

  • Procedure: A mixture of CeCl₃·7H₂O (1.5 eq.) and NaI (1.3 eq.) in acetonitrile is refluxed for 24 hours before the addition of the substrate, tert-butyl 3-(Boc-amino)benzoate (1 eq.). The reaction is then refluxed until the ester is cleaved.[3] This method generates the corresponding carboxylic acid while leaving the Boc group intact.

Strategy B: Selective Cleavage of the Boc Group

Conversely, conditions have been identified to selectively remove the Boc group in the presence of a tert-butyl ester. These methods often rely on carefully controlled acidic conditions.[4][5]

  • Reagents: Methanesulfonic acid (MeSO₃H) in a mixture of tert-butyl acetate and DCM, or trimethylsilyl chloride (TMSCl) in a mixture of 2,2,2-trifluoroethanol (TFE) and DCM.

  • Procedure (with MeSO₃H): The protected compound is dissolved in a 4:1 mixture of tert-butyl acetate and DCM, and methanesulfonic acid (1.5-3.0 eq.) is added. The reaction is stirred at room temperature until the Boc group is removed.[4]

Applications in Medicinal Chemistry and Drug Discovery

Aminobenzoic acid derivatives are valuable building blocks in medicinal chemistry, serving as scaffolds for a wide range of therapeutic agents.[6] this compound, with its dual reactivity, is particularly useful for creating libraries of substituted benzamides and other derivatives.

Synthesis of Substituted Benzamides

Following the selective deprotection of the tert-butyl ester to the corresponding carboxylic acid (as described in Strategy A), the resulting 3-(Boc-amino)benzoic acid is a versatile intermediate for the synthesis of a variety of amides through standard peptide coupling protocols (e.g., using EDC/HOBt or HATU). The Boc-protected amine can then be deprotected under acidic conditions to allow for further functionalization.

G start tert-Butyl 3-(Boc-amino)benzoate ester_deprotection Selective Ester Deprotection start->ester_deprotection free_acid 3-(Boc-amino)benzoic Acid ester_deprotection->free_acid amide_coupling Amide Coupling (R-NH2, EDC/HOBt) free_acid->amide_coupling protected_amide N-Substituted 3-(Boc-amino)benzamide amide_coupling->protected_amide boc_deprotection Boc Deprotection (e.g., TFA/DCM) protected_amide->boc_deprotection final_product N-Substituted 3-Aminobenzamide boc_deprotection->final_product

Figure 2: Workflow for the synthesis of substituted benzamides.

Use as a Linker in Solid-Phase Synthesis

The bifunctional nature of this compound also makes it a candidate for use as a linker in solid-phase synthesis. The carboxylic acid can be anchored to a resin, and the amino group can serve as a point of attachment for building a peptide or small molecule library. The tert-butyl ester can then be cleaved under specific conditions to release the synthesized molecule from the solid support.

Quantitative Data Summary

Reaction StepReagentsSolventTemp.TimeYield (%)Reference
Esterification of 4-Aminobenzoic AcidSOCl₂, t-BuOHDCMReflux / 0 °C to RT2-4 h66[1]
Boc Protection of AmineBoc₂O, TEATHFRT2-12 h>90[2]
Selective Ester DeprotectionCeCl₃·7H₂O, NaIAcetonitrileReflux24-48 h70-90[3]
Selective Boc DeprotectionMeSO₃Ht-BuOAc/DCMRT1-3 h70-100[4]

Conclusion

This compound is a powerful and versatile building block for advanced organic synthesis. Its capacity for orthogonal protection and deprotection of amino and carboxyl functionalities provides a strategic advantage in the synthesis of complex molecules. The detailed protocols and application strategies presented in this guide are intended to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively incorporate this reagent into their synthetic endeavors, thereby streamlining synthetic routes and enabling the creation of novel chemical entities.

References

  • Altenkirk B, Israelstam SS. Reaction of tert-butyl hypochlorite.IV. The reaction between tert-butyl hypochlorite and benzamides. Alten Israel. 1962;27:4532-4534.
  • Asaki T, Sugiyama Y, Hamamoto T, et al. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorg Med Chem Lett. 2006;16(5):1421-1425.
  • Asaki T, et al. NS-187 (INNO-406), a Bcr-Abl/Lyn dual tyrosine kinase inhibitor. 2006.
  • Barany G, Merrifield RB. Solid-phase peptide synthesis. In The Peptides. Academic Press; 1979:1-284.
  • Bose DS, Lakshminarayana V. A mild and efficient method for the cleavage of tert-butyl esters. Synthesis. 1999;(1):66-68.
  • Chakraborti AK, Chankeshwara SV. Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines. Org Biomol Chem. 2006;4(14):2769-2771.
  • Gassman PG, Gruetzmacher G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Org. Synth. 1977;56:15.
  • Heydari A, Khaksar S, Tajbakhsh M. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): A new and efficient catalyst for chemoselective N-Boc protection of amines. Synthesis. 2008;(19):3126-3130.
  • Kocienski PJ. Protecting Groups. 3rd ed. Georg Thieme Verlag; 2004.
  • Kluczyk A, et al. Drug evolution: p-aminobenzoic acid as a building block. Curr Med Chem. 2002;9(21):1871-1892.
  • Li B, Berliner M, Buzon R, et al. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. J Org Chem. 2006;71(24):9045-9050.
  • Marcantoni E, Massaccesi M, Torregiani E, et al. Selective deprotection of N-Boc-protected tert-butyl ester amino acids by the CeCl3.7H2O-NaI system in acetonitrile. J Org Chem. 2001;66(13):4430-4432.
  • Merrifield RB. Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. J Am Chem Soc. 1963;85(14):2149-2154.
  • Nejman M, Śliwińska A, Zwierzak A. A simple and efficient procedure for the N-tert-butoxycarbonylation of amines and amino acids. Tetrahedron. 2005;61(36):8536-8541.
  • Rapoport H, et al. Deprotection of N-tert-butoxycarbonyl (Boc) groups in the presence of tert-butyl esters. J Org Chem. 1994;59(10):2727-2730.
  • Reddit. Method to remove Boc in the presence of t-butylester. r/Chempros. Published 2023.
  • Sarkar A, Roy SR, Parikh N, Chakraborti AK. 1-Alkyl-3-methylimidazolium cation based ionic liquids as efficient catalysts for N-tert-butyloxycarbonylation of amines. J Org Chem. 2011;76(17):7132-7140.
  • Sigma-Aldrich.
  • Tran VH, Nguyen AT, Kim HK. Reactions of tert-butyl esters with α,α-dichlorodiphenylmethane and SnCl2: in situ generation of acid chlorides and their applications. J Org Chem. 2023;88(19):13291-13302.
  • Torregiani E, Bartoli G, Bosco M, Sambri L. Selective deprotection of N-Boc-protected tert-butyl ester amino acids by the CeCl3.7H2O-NaI system in acetonitrile. J Org Chem. 2001;66(13):4430-4432.
  • Wuts PGM, Greene TW. Greene's Protective Groups in Organic Synthesis. 4th ed. Wiley-Interscience; 2006.
  • Yadav JS, Balanarsaiah E, Raghavendra S, Satyanarayana M. Chemoselective hydrolysis of tert-butyl esters in acetonitrile using molecular iodine as a mild and efficient catalyst. Tetrahedron Lett. 2006;47(24):4093-4096.

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Application Notes & Protocols: Strategic Coupling Reactions Involving tert-Butyl 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of tert-Butyl 3-Aminobenzoate

This compound is a bifunctional synthetic building block of significant utility in medicinal chemistry and materials science.[1] Its structure incorporates a nucleophilic aniline-type amino group and an aromatic ring, while the carboxylic acid is masked as a sterically hindered tert-butyl ester. This protecting group strategy is crucial; it prevents the carboxylic acid from undergoing undesired reactions (such as self-condensation or acting as a nucleophile), thereby allowing for selective functionalization at the amino group or the aromatic ring. These application notes provide detailed protocols and mechanistic insights for three essential classes of coupling reactions pivotal for elaborating this versatile scaffold: Amide Bond Formation, Suzuki-Miyaura C-C Coupling, and Buchwald-Hartwig C-N Amination.

Amide Coupling: Functionalization at the Amino Group

The most direct synthetic transformation for this compound involves the acylation of its primary amino group. This reaction is fundamental for constructing a vast array of molecules, including analogues of marketed drugs and novel chemical probes. The use of modern coupling reagents enables the efficient formation of amide bonds under mild conditions, preserving the integrity of the tert-butyl ester.[2]

Mechanism of Action: HATU-Mediated Amide Coupling

Uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for amide bond formation. The reaction proceeds through the activation of a carboxylic acid by HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[2] The base deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form a highly reactive O-acylisourea active ester. This intermediate is then susceptible to rapid nucleophilic attack by the amino group of this compound to yield the desired amide product.[2]

HATU_Mechanism RCOOH R-COOH ActiveEster O-Acylisourea Active Ester RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Activation DIPEA DIPEA (Base) DIPEA->ActiveEster Activation Product Amide Product ActiveEster->Product Nucleophilic Attack Amine tert-Butyl 3-aminobenzoate Amine->Product Nucleophilic Attack

Caption: Workflow for HATU-mediated amide bond formation.

Experimental Protocol: General Amide Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid to this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1 M.

  • Add this compound (1.1 eq) and HATU (1.2 eq) to the solution.[2]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure amide.

Quantitative Data: Representative Amide Couplings
Carboxylic Acid PartnerCoupling ReagentBaseYield (%)Reference
4-Methoxybenzoic acidHATUDIPEA~90%[2]
Boc-ProlineEDC/HOBtDIPEA~75%[3]
Thiazole-2-carboxylic acidEDC/DMAP/HOBt-~58%[3]
Acetic AcidPIC-~89%[1]

Yields are representative and may vary based on specific substrates and reaction scale.

Palladium-Catalyzed Cross-Coupling Reactions

To functionalize the aromatic ring of this compound via cross-coupling, it must first be converted into an aryl halide or pseudohalide (e.g., triflate). Electrophilic aromatic substitution, such as iodination or bromination, typically directs the halogen to the positions ortho or para to the strongly activating amino group. For this guide, we will assume the availability of a suitable halogenated precursor, such as tert-butyl 3-amino-4-bromobenzoate or tert-butyl 3-amino-6-bromobenzoate.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1][4] Its mild conditions and tolerance for a wide range of functional groups make it a cornerstone of modern organic synthesis.[4][5]

Catalytic Cycle: The reaction mechanism involves a well-defined catalytic cycle.[6]

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (Ar'-B(OR)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation (Ar'-B(OR)₂, Base) Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling a halogenated this compound with an arylboronic acid.[1][7]

Materials:

  • Halogenated this compound (e.g., bromo derivative) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Degassed 1,4-Dioxane/Water (4:1 mixture)

  • Schlenk flask or similar reaction vessel, magnetic stirrer, inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4.4 mol%).[7]

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe to a concentration of approximately 0.2 M.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[8][9] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[8]

Catalytic Cycle: The mechanism is analogous to the Suzuki coupling.[8][10]

  • Oxidative Addition: Pd(0) inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center. A strong base deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) AmideComplex [Ar-Pd(II)L₂(NR₂)]⁻ OxAdd->AmideComplex Amine Binding & Deprotonation (R₂NH, Base) AmideComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmideComplex->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for coupling a halogenated this compound with a primary or secondary amine.[1]

Materials:

  • Halogenated this compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk tube, magnetic stirrer, inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%) to a dry Schlenk tube.[1]

  • Add the aryl halide (1.0 eq), the amine (1.2 eq), and the strong base NaOt-Bu (1.4 eq).

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous toluene via syringe to a concentration of approximately 0.1-0.2 M.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Poisoning: The substrate's free amino group can coordinate to the palladium center, inhibiting catalytic activity.[7]Ineffective Reagents: Inactive catalyst, poor quality base, or wet solvent.Ligand Screening: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) which can promote the desired catalytic cycle.[7]Reagent Quality: Use freshly opened or purified reagents. Ensure solvents are anhydrous and properly degassed.
Dehalogenation Side Reaction Hydrogen Source: Trace water or other protic sources can lead to the replacement of the halide with hydrogen.Ligand Choice: Some ligands may favor this side reaction pathway.Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.Optimize Ligand/Base: Screen different ligand and base combinations. Sometimes a weaker base can mitigate this issue.[7]
tert-Butyl Ester Hydrolysis Strongly Basic/Acidic Conditions: The ester is sensitive to harsh pH conditions, especially at elevated temperatures.Aqueous Workup: Prolonged exposure to aqueous acid/base during workup.Base Choice: For Suzuki coupling, consider using milder bases like K₂CO₃ or Cs₂CO₃ instead of stronger phosphates or hydroxides if hydrolysis is observed.[11]Careful Workup: Minimize the time of the aqueous workup and avoid strong acids or bases.
Purification Challenges Similar Polarity: The product and starting materials or byproducts may have very similar polarities.Chromatography Optimization: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).Recrystallization: If the product is a solid, recrystallization may be an effective purification method.

References

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-192. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (2015). RSC Advances, 5(35), 27803-27806. Retrieved from [Link]

  • Gopishetty, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5296-5300. Retrieved from [Link]

  • Palladium catalyzed cross-coupling of esters and amides. (2019). DSpace@MIT. Retrieved January 10, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 10, 2026, from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024, March 29). YouTube. Retrieved January 10, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. Retrieved January 10, 2026, from [Link]

  • Controlled Pd(0)/ t -Bu 3 P-Catalyzed Suzuki Cross-Coupling Polymerization. (2019). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. (2012). PubMed. Retrieved January 10, 2026, from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2017). PMC - NIH. Retrieved January 10, 2026, from [Link]

Sources

Step-by-step synthesis of derivatives from tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Synthesis of Derivatives from tert-Butyl 3-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery and materials science, the selection of a starting scaffold is a critical decision that dictates the synthetic possibilities and ultimate utility of the resulting molecular library. This compound is a highly valued starting material due to its trifecta of chemical functionalities: a nucleophilic aromatic amine, a sterically hindered tert-butyl ester, and a benzene ring amenable to further substitution.[1] This unique arrangement allows for selective derivatization, making it an ideal building block for creating diverse and complex molecules.[2][3]

The primary amino group serves as a versatile handle for introducing a wide array of functional groups through well-established synthetic transformations. The tert-butyl ester, on the other hand, is a robust protecting group for the carboxylic acid, stable to many reaction conditions but readily removable under acidic conditions, such as with trifluoroacetic acid (TFA), when desired.[4][5][6] This guide provides detailed, field-proven protocols for three fundamental transformations of this compound: Amidation , Sulfonylation , and Sandmeyer-type Diazotization , empowering researchers to confidently generate novel derivatives for their discovery programs.

Part 1: Synthesis of Amide Derivatives via Acylation

Amide bonds are a cornerstone of medicinal chemistry, prized for their exceptional metabolic stability and their role as a key structural motif in peptides and numerous pharmaceutical agents.[7] The acylation of this compound provides a direct route to a diverse range of N-aryl amide derivatives.

Causality and Mechanistic Insight

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aminobenzoate attacks the electrophilic carbonyl carbon of an activated carboxylic acid (such as an acyl chloride or an ester activated by a coupling reagent). For this to occur efficiently, the amine must be in its neutral, nucleophilic state. Therefore, a non-nucleophilic base is typically added to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.

Amidation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 tert-Butyl 3-aminobenzoate Coupling Coupling Reagent (e.g., EDCI/HOBt) Reactant1->Coupling Reactant2 Carboxylic Acid (or Acyl Chloride) Reactant2->Coupling Base Base (e.g., DIPEA) Base->Coupling Solvent Anhydrous Solvent (e.g., DCM) Coupling->Solvent Reaction Product Amide Derivative Solvent->Product Workup & Purification

Caption: Workflow for amide bond formation.

Protocol 1: EDCI/HOBt Mediated Amide Coupling

This protocol is a widely used and reliable method for forming amide bonds directly from carboxylic acids, avoiding the need to first synthesize more reactive acyl chlorides.[8]

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount
This compound193.241.01.0 g (5.17 mmol)
Substituted Carboxylic AcidVariable1.15.69 mmol
EDCI (EDC HCl)191.701.21.19 g (6.21 mmol)
HOBt135.121.20.84 g (6.21 mmol)
DIPEA129.242.52.25 mL (12.93 mmol)
Dichloromethane (DCM)--~50 mL

Experimental Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 g, 5.17 mmol), the selected carboxylic acid (5.69 mmol), and HOBt (0.84 g, 6.21 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, ~30 mL) and stir the mixture until all solids are dissolved.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add EDCI (1.19 g, 6.21 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.25 mL, 12.93 mmol).

    • Expert Insight: Addition at 0 °C helps to control the exothermic reaction of the coupling reagents and minimizes side reactions. DIPEA is a sterically hindered, non-nucleophilic base used to maintain basic conditions without competing in the coupling reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup: Dilute the reaction mixture with DCM (~20 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Scientist's Note: The acid wash removes excess DIPEA, while the bicarbonate wash removes unreacted carboxylic acid and HOBt. The final brine wash removes residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization.[9]

Part 2: Synthesis of Sulfonamide Derivatives

The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anti-inflammatory agents.[10] It is often considered a bioisostere of carboxylic acids. This protocol details the synthesis of sulfonamides from this compound.

Causality and Mechanistic Insight

The synthesis of sulfonamides is achieved through the reaction of the primary amine with a sulfonyl chloride. The nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the S-N bond. A base is required to neutralize the HCl generated during the reaction.

Caption: General scheme for sulfonamide synthesis.

Protocol 2: Sulfonylation with Arylsulfonyl Chlorides

This procedure provides a general method for the synthesis of N-aryl sulfonamides.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount
This compound193.241.01.0 g (5.17 mmol)
Arylsulfonyl ChlorideVariable1.15.69 mmol
Pyridine79.103.01.25 mL (15.51 mmol)
Dichloromethane (DCM)--~40 mL

Experimental Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.17 mmol) in anhydrous DCM (~25 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add pyridine (1.25 mL, 15.51 mmol) to the stirred solution. Then, add the arylsulfonyl chloride (5.69 mmol) portion-wise over 5-10 minutes.

    • Expert Insight: Pyridine serves as both the base and, in some cases, a nucleophilic catalyst. Portion-wise addition of the reactive sulfonyl chloride helps to control the reaction temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Check for the completion of the reaction by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash with 1M HCl (3 x 30 mL) to remove pyridine. Follow with a wash of saturated NaHCO₃ solution (1 x 30 mL) and finally brine (1 x 30 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo. The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[11][12]

Part 3: Ring Substitution via Sandmeyer-Type Reactions

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a wide variety of other substituents via a diazonium salt intermediate.[13][14] This allows for the introduction of functionalities like halogens and cyano groups that are not easily installed by other methods.[15][16][17]

Causality and Mechanistic Insight

The process occurs in two main stages:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively stable arenediazonium salt.[18][19]

  • Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and N₂ gas.[13][20] The aryl radical then reacts with the anion from the copper salt to form the final product, regenerating the Cu(I) catalyst.

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Substitution Start This compound Reagents_D NaNO₂, aq. HCl 0-5 °C Start->Reagents_D Intermediate Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Reagents_D->Intermediate Reagents_S Copper(I) Salt (e.g., CuCl, CuBr, CuCN) Intermediate->Reagents_S Product Substituted Product (e.g., Ar-Cl, Ar-Br, Ar-CN) Reagents_S->Product

Caption: Two-stage workflow of the Sandmeyer reaction.

Protocol 3: Synthesis of tert-Butyl 3-chlorobenzoate

This protocol describes the conversion of the amino group to a chloro group.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount
This compound193.241.05.0 g (25.87 mmol)
Concentrated HCl36.46~4.08.6 mL
Sodium Nitrite (NaNO₂)69.001.11.96 g (28.46 mmol)
Copper(I) Chloride (CuCl)98.991.23.07 g (31.04 mmol)
Water18.02-As needed

Experimental Procedure

  • Diazotization:

    • In a 250 mL beaker, suspend this compound (5.0 g, 25.87 mmol) in a mixture of concentrated HCl (8.6 mL) and water (15 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate.

    • In a separate flask, dissolve sodium nitrite (1.96 g, 28.46 mmol) in water (10 mL).

    • Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature. The resulting solution is the aryl diazonium salt.

    • Trustworthiness Check: A drop of the solution should turn starch-iodide paper blue, indicating a slight excess of nitrous acid.

  • Substitution:

    • In a separate 500 mL flask, dissolve copper(I) chloride (3.07 g, 31.04 mmol) in concentrated HCl (~15 mL). Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • Safety First: The evolution of nitrogen gas can be vigorous. Ensure addition is slow and the reaction is well-vented in a fume hood.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (~50 °C) for 30 minutes until gas evolution ceases.

  • Workup:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

    • The crude product should be purified by column chromatography on silica gel to yield pure tert-butyl 3-chlorobenzoate.

Conclusion

This compound stands out as a versatile and strategically important scaffold for chemical synthesis. The protocols detailed herein for amidation, sulfonylation, and Sandmeyer-type reactions represent fundamental, reliable, and scalable methods for generating a broad spectrum of derivatives. By understanding the causality behind each experimental step and adhering to these validated procedures, researchers can efficiently expand their chemical libraries, accelerating the journey from a starting material to a novel discovery.

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Application Notes and Protocols: The Strategic Use of tert-Butyl 3-aminobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are at the core of a vast number of pharmaceuticals and biologically active compounds. tert-Butyl 3-aminobenzoate (CAS 92146-82-2) has emerged as a highly strategic starting material in this field.[1][2][3] Its utility stems from the orthogonal reactivity of its two key functional groups: a nucleophilic aromatic amine at the 3-position and a sterically hindered, acid-labile tert-butyl ester.

This unique arrangement allows for selective functionalization at the amino group under a variety of conditions, including those that are basic or nucleophilic, while the carboxylic acid moiety remains protected. The tert-butyl ester is robust under these conditions but can be readily cleaved using strong acids like trifluoroacetic acid (TFA), often under mild conditions, to reveal the free carboxylic acid for subsequent transformations.[4][5] This application note provides an in-depth guide to leveraging this compound for the synthesis of quinazolinone derivatives, a privileged scaffold in medicinal chemistry. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the causality behind key experimental choices.

Physicochemical Properties of this compound

PropertyValue
CAS Number 92146-82-2[6]
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.24 g/mol [2]
Appearance White to light beige powder or crystals
Melting Point 76-78 °C[6]
Solubility Soluble in many organic solvents

Core Application: Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that form the core structure of numerous bioactive molecules, exhibiting properties such as anticancer, anti-inflammatory, and antiviral activities.[7][8] The synthesis of this scaffold often involves the cyclization of an N-acyl anthranilamide or a related precursor.[9][10] this compound serves as an excellent precursor to these intermediates, providing a reliable route to diverse quinazolinone derivatives.

The general strategy involves a two-stage process: initial acylation of the amino group, followed by an ammonia- or amine-mediated cyclization that constructs the pyrimidinone ring.

G cluster_0 Synthetic Workflow A This compound B Stage 1: N-Acylation (Acyl Chloride, Base) A->B Reactant C Intermediate: tert-Butyl 3-(acylamino)benzoate B->C Forms D Stage 2: Cyclocondensation (Amine/Ammonia Source, Heat) C->D Reactant E Product: 2,3-Disubstituted Quinazolin-4(3H)-one D->E Forms

Caption: General workflow for quinazolinone synthesis.

Mechanistic Insights: The Rationale Behind the Transformation

The synthesis hinges on a sequence of well-understood organic reactions.

  • N-Acylation: The primary amino group of this compound acts as a potent nucleophile, readily attacking an electrophilic acylating agent (e.g., an acyl chloride or anhydride). A mild base, such as triethylamine or pyridine, is typically used to scavenge the HCl generated, driving the reaction to completion. The tert-butyl ester group is completely unreactive under these conditions.

  • Cyclocondensation: This is the key ring-forming step. Upon heating with a primary amine (R²-NH₂) or an ammonia source, the amine acts as a nucleophile, attacking the carbonyl carbon of the tert-butyl ester. While esters are typically less reactive than acyl chlorides, the intramolecular nature of the subsequent cyclization and the high temperature employed facilitate this transformation. This forms a tetrahedral intermediate which then eliminates tert-butanol. The resulting N-acyl anthranilamide intermediate rapidly undergoes an intramolecular cyclization via attack of the amide nitrogen onto the newly formed amide carbonyl, followed by dehydration to yield the stable, aromatic quinazolinone ring system.

G start tert-Butyl 3-(acylamino)benzoate tetrahedral1 Tetrahedral Intermediate start->tetrahedral1 + R²-NH₂ amine R²-NH₂ amide_intermediate N-Acyl Anthranilamide Intermediate tetrahedral1->amide_intermediate Elimination dummy1 cyclized_intermediate Cyclized Intermediate amide_intermediate->cyclized_intermediate Intramolecular Cyclization product Quinazolin-4(3H)-one cyclized_intermediate->product Dehydration dummy2 tbuoh - t-BuOH h2o - H₂O

Caption: Simplified mechanism of quinazolinone formation.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-benzamidobenzoate (Intermediate)

This protocol details the synthesis of the N-acylated intermediate, a crucial step for building the quinazolinone core.

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )AmountMoles (mmol)
This compound92146-82-2193.245.00 g25.87
Benzoyl Chloride98-88-4140.573.94 g (3.28 mL)28.00
Triethylamine (TEA)121-44-8101.193.93 g (5.41 mL)38.81
Dichloromethane (DCM)75-09-284.93100 mL-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 25.87 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (100 mL) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add triethylamine (5.41 mL, 38.81 mmol) to the stirred solution.

  • In a separate dropping funnel, dissolve benzoyl chloride (3.28 mL, 28.00 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting amine spot indicates completion.

  • Work-up: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure tert-butyl 3-benzamidobenzoate as a white solid.

Protocol 2: Synthesis of 2-Phenyl-3H-quinazolin-4-one from Intermediate

This protocol describes the final cyclization step to form the target heterocycle.

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )AmountMoles (mmol)
tert-Butyl 3-benzamidobenzoate-297.363.00 g10.09
Ammonium Acetate631-61-877.087.78 g100.9
Glacial Acetic Acid64-19-760.0530 mL-

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, combine tert-butyl 3-benzamidobenzoate (3.00 g, 10.09 mmol) and ammonium acetate (7.78 g, 100.9 mmol).

  • Add glacial acetic acid (30 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120-130 °C) in an oil bath.

  • Maintain the reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will likely form.

  • Pour the cooled reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove excess acetic acid and ammonium salts.

  • Purification: Dry the crude product in a vacuum oven. If necessary, the product can be recrystallized from ethanol to afford pure 2-phenyl-3H-quinazolin-4-one as a crystalline solid.

Trustworthiness: A Self-Validating System

The protocols described are designed to be robust. Key checkpoints for validation include:

  • TLC Monitoring: At each stage, TLC provides a clear visual confirmation of the conversion of starting material to product. A successful reaction will show a clean conversion with minimal side products.

  • Product Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point), which should match literature values for the known compound.

  • Causality-Driven Troubleshooting:

    • Incomplete N-Acylation: If the first step stalls, it may be due to moisture inactivating the acyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Low Yield in Cyclization: Insufficient heating or reaction time can lead to low conversion. Ensure a consistent reflux is maintained. Using a higher boiling point solvent like xylenes can sometimes improve yields for stubborn substrates. The large excess of ammonium acetate is crucial to drive the equilibrium towards product formation.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of complex heterocyclic molecules. Its orthogonal protecting group strategy allows for clean, high-yielding transformations, making it an invaluable tool for researchers in drug development and organic synthesis. The protocols provided herein for the synthesis of quinazolin-4(3H)-ones demonstrate a reliable and scalable pathway to this important scaffold. By modifying the acylating agent in Protocol 1 and the amine source in Protocol 2, a diverse library of quinazolinone analogues can be readily accessed, facilitating structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. Future work could explore multicomponent reactions involving this compound to further streamline the synthesis of complex heterocycles in a single, efficient operation.[11][12][13]

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The Strategic Utility of tert-Butyl 3-aminobenzoate in Advanced Materials Science: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science, the judicious selection of molecular building blocks is paramount to the rational design of functional polymers and advanced materials. Among these, tert-Butyl 3-aminobenzoate emerges as a versatile and strategically important monomer. Its unique bifunctionality, combining a nucleophilic amine and a sterically hindered tert-butyl ester, offers chemists a powerful tool for the synthesis of a diverse array of polymeric structures with tunable properties. This guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of functionalized polyamides and its emerging role in the development of organic electronic materials. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the synthesis and characterization of materials derived from this valuable monomer.

Core Principles: The Advantage of the Tert-Butyl Group

The tert-butyl group in this compound is not merely a passive component; it is a key enabler of its utility in materials synthesis. Its primary roles are twofold:

  • Protecting Group: The bulky tert-butyl group effectively masks the carboxylic acid functionality, preventing its participation in undesired side reactions during polymerization or other chemical modifications targeting the amine group. This orthogonal reactivity is crucial for the controlled synthesis of well-defined polymer architectures.

  • Solubility Enhancement: The presence of the nonpolar, sterically demanding tert-butyl group often imparts increased solubility to both the monomer and the resulting polymer in common organic solvents. This is a significant advantage in solution-phase polymerizations and for the processing of the final materials.

These attributes make this compound a preferred precursor for the synthesis of poly(m-aminobenzoic acid) and its derivatives, as well as a valuable component in the design of high-performance polymers for specialized applications.

Application in Functional Polyamides: A Pathway to High-Performance Materials

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. The incorporation of functional groups along the polymer backbone can further enhance their properties and introduce new functionalities. This compound serves as an excellent starting point for the synthesis of functionalized poly(m-aminobenzoic acid), a polymer with intriguing properties for applications in chelation, ion exchange, and as a precursor to conductive polymers.

The general synthetic strategy involves the polymerization of this compound, followed by the deprotection of the tert-butyl ester to reveal the carboxylic acid groups. This two-step process allows for the formation of a high molecular weight polymer with preserved amine functionality for subsequent reactions, followed by the unmasking of the acidic moieties.

Experimental Protocol: Synthesis of Poly(m-aminobenzoic acid) via a Tert-Butyl Protected Monomer

This protocol details the synthesis of poly(3-aminobenzoic acid) through the chemical oxidative polymerization of this compound, followed by acid-catalyzed deprotection.

Part 1: Polymerization of this compound

Materials:

  • This compound (≥97.0%)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl), 1 M solution

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a specific amount of this compound in 1 M HCl. The concentration of the monomer can be varied to control the polymerization rate and molecular weight.

  • Initiator Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl. The molar ratio of monomer to initiator is a critical parameter influencing the polymer's molecular weight.

  • Polymerization: Heat the monomer solution to 50°C with constant stirring. Once the temperature is stable, add the ammonium persulfate solution dropwise to the monomer solution over a period of 30 minutes using a dropping funnel.

  • Reaction and Precipitation: Maintain the reaction mixture at 50°C for 8 hours with continuous stirring. During this time, the polymer will precipitate from the solution.

  • Isolation and Washing: After the reaction is complete, cool the mixture to room temperature. Isolate the precipitated polymer by vacuum filtration using a Büchner funnel. Wash the polymer thoroughly with hot 1 M HCl to remove any unreacted monomer and initiator, followed by washing with deionized water until the filtrate is neutral.

  • Drying: Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Part 2: Deprotection of Poly(this compound)

Materials:

  • Poly(this compound) (from Part 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the dried poly(this compound) in dichloromethane in a round-bottom flask.

  • Acidolysis: To the stirred polymer solution, add an excess of trifluoroacetic acid. The deprotection reaction is typically rapid at room temperature.

  • Reaction Monitoring: Monitor the progress of the deprotection by taking small aliquots and analyzing them using FT-IR spectroscopy. The disappearance of the characteristic C-H stretches of the tert-butyl group and the appearance of the broad O-H stretch of the carboxylic acid will indicate the completion of the reaction.

  • Solvent Removal: Once the reaction is complete, remove the dichloromethane and excess trifluoroacetic acid using a rotary evaporator.

  • Precipitation and Washing: Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and precipitate it in a non-solvent such as methanol. This step helps to purify the polymer.

  • Drying: Collect the precipitated poly(3-aminobenzoic acid) by filtration and dry it in a vacuum oven at 60°C.

Characterization Data:

Characterization TechniquePoly(this compound)Poly(3-aminobenzoic acid)
FT-IR (cm⁻¹) ~3300-3400 (N-H), ~2980 (tert-butyl C-H), ~1700 (C=O ester)~3300-3400 (N-H), ~3000-3300 (broad O-H), ~1680 (C=O acid)
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons, tert-butyl protons (~1.5 ppm)Aromatic protons, broad carboxylic acid proton
Solubility Soluble in common organic solvents (DCM, THF, DMF)Soluble in polar aprotic solvents (DMF, DMSO)

Emerging Applications in Organic Electronics

The tunable electronic properties of aromatic structures make them highly attractive for applications in organic electronics. The strategic placement of functional groups can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge transport in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

The tert-butyl group, often considered electronically innocent, can play a crucial role in the design of materials for these applications. Its steric bulk can disrupt intermolecular packing, leading to increased solubility and improved film-forming properties of conjugated polymers and small molecules. This is particularly important for solution-processed devices. Furthermore, while the electronic effect of a single tert-butyl group is minimal, its influence on the molecular conformation can indirectly affect the electronic properties of the material.

Derivatives of this compound can be envisioned as building blocks for hole-transporting materials (HTMs) in perovskite solar cells. The amine functionality provides a site for further chemical modification to introduce moieties that facilitate hole transport, while the tert-butyl ester can be retained to ensure good processability.

Conceptual Workflow for Hole-Transporting Material Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a hole-transporting material starting from a derivative of this compound.

HTM_Synthesis A This compound B Functionalization of Amine (e.g., Buchwald-Hartwig coupling with a hole-transporting moiety) A->B Reaction C Purification and Characterization B->C Work-up D Incorporation into Perovskite Solar Cell C->D Device Fabrication

Caption: Conceptual workflow for HTM synthesis.

Conclusion

This compound is a strategically valuable monomer in materials science, offering a unique combination of a reactive amine and a protected carboxylic acid. This bifunctionality, coupled with the solubility-enhancing properties of the tert-butyl group, makes it an ideal candidate for the synthesis of functional polyamides and a promising building block for the development of novel materials for organic electronics. The detailed protocol provided herein for the synthesis of poly(m-aminobenzoic acid) serves as a practical guide for researchers and scientists seeking to explore the potential of this versatile compound in their own research endeavors. As the demand for advanced materials with tailored properties continues to grow, the importance of well-designed molecular precursors like this compound will undoubtedly increase.

References

  • M. R. Islam, M. M. Islam, and M. A. J. Miah, "Synthesis and characterization of poly(m-aminobenzoic acid) and its metal complexes," Journal of the Bangladesh Chemical Society, vol. 22, no. 1, pp. 1-8, 2009. [Link]

  • Y. Li, et al., "A simple carbazole-based hole-transporting material for efficient and stable perovskite solar cells," Chemical Communications, vol. 51, no. 88, pp. 15973-15976, 2015. [Link]

  • J. H. Kim, et al., "High-Performance and Environmentally Stable Perovskite Solar Cells with a Crosslinkable Hole-Transporting Layer," Advanced Materials, vol. 27, no. 4, pp. 695-701, 2015. [Link]

  • K. L. Corp, et al., "Synthesis and Characterization of a Tertiary Amine Polymer Series from Surface-Grafted Poly(tert-butyl acrylate) via Diamine Reactions," Langmuir, vol. 20, no. 6, pp. 2233-2240, 2004. [Link]

tert-Butyl 3-aminobenzoate reaction scale-up procedure

Author: BenchChem Technical Support Team. Date: January 2026

<, "## Application Note: A Scalable, High-Yield Synthesis of tert-Butyl 3-aminobenzoate

Introduction

This compound is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and advanced materials.[1][2] Its utility stems from the presence of both an aniline-type amino group and a sterically hindered tert-butyl ester, which allows for orthogonal chemical strategies. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a variety of nucleophilic and basic conditions, yet readily removable under acidic conditions.[3] The amino group, conversely, provides a reactive handle for amide bond formation, cross-coupling reactions, and other key transformations in medicinal chemistry and peptide synthesis.[1][4][5]

This application note provides a detailed, field-proven protocol for the synthesis of this compound. The procedure is designed for robust performance at the laboratory scale and is accompanied by a thorough analysis of critical parameters for successful scale-up to pilot plant or manufacturing scales. The causality behind experimental choices is explained to provide researchers and process chemists with a deep understanding of the reaction, enabling them to adapt and troubleshoot effectively.

Reaction Principle: Acid-Catalyzed Esterification

The synthesis of tert-butyl esters from carboxylic acids is a well-established transformation. A common and effective method involves the reaction of a carboxylic acid with a tert-butyl source in the presence of a strong acid catalyst. One such method is the direct esterification of 3-aminobenzoic acid with tert-butanol. However, a more efficient and scalable approach involves the use of a reagent that can generate a tert-butyl cation or a related reactive intermediate under acidic conditions. This is often achieved through the use of reagents like tert-butyl acetate with a strong acid catalyst.[3]

The reaction proceeds via protonation of the carboxylic acid, which enhances its electrophilicity. The tert-butylating agent, activated by the acid catalyst, then reacts with the carboxylic acid to form the corresponding tert-butyl ester. The choice of catalyst and reaction conditions is critical to ensure high conversion and minimize side reactions.

Laboratory Scale Synthesis Protocol

This protocol details the synthesis of this compound from 3-aminobenzoic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
3-Aminobenzoic acid≥98%e.g., Sigma-Aldrich, Alfa AesarEnsure dryness before use.
tert-Butyl acetateReagent gradee.g., Sigma-Aldrich, Fisher ScientificUsed as both reagent and solvent.
Sulfuric acid95-98%e.g., Sigma-Aldrich, VWRHandle with extreme care.
Sodium bicarbonateACS reagente.g., Fisher ScientificFor neutralization.
DichloromethaneACS reagente.g., Fisher ScientificFor extraction.
Anhydrous magnesium sulfateACS reagente.g., Fisher ScientificFor drying.
Diethyl etherACS reagente.g., Fisher ScientificFor precipitation/crystallization.

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-aminobenzoic acid (1.0 eq) in tert-butyl acetate (5-10 volumes).

  • Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic and should be done carefully.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 98-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO2) will occur. Ensure the receiving vessel is large enough to accommodate the foaming.

    • Continue adding the sodium bicarbonate solution until the pH of the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 5 volumes).

    • Combine the organic layers and wash with brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often a solid or a thick oil.

    • Dissolve the crude material in a minimal amount of hot dichloromethane or ethyl acetate.

    • Add diethyl ether or hexanes until turbidity is observed.

    • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the white to off-white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: 75-85% Melting Point: 76-78 °C[2][4]

Scale-Up Considerations and Protocol Adjustments

Transitioning a laboratory procedure to a pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

ParameterLaboratory Scale (e.g., 10 g)Scale-Up Considerations (e.g., 1 kg)Rationale
Reactant Charging All-at-once addition of 3-aminobenzoic acid.Portion-wise or controlled addition of 3-aminobenzoic acid.To manage the initial exotherm from the acid-base reaction with the catalyst and improve mixing.
Catalyst Addition Slow addition via pipette or dropping funnel.Controlled addition via a dosing pump at a controlled temperature (e.g., below 30 °C).The sulfonation of the aromatic ring is a potential side reaction at higher temperatures. Precise temperature control during the addition of sulfuric acid is crucial to minimize this impurity.
Mixing Magnetic stirrer.Overhead mechanical stirrer with appropriate impeller design (e.g., pitched-blade turbine).To ensure efficient mixing of the heterogeneous mixture and uniform heat distribution in a larger reactor volume.
Heat Transfer Heating mantle.Jacketed reactor with a circulating thermal fluid.To provide precise and uniform temperature control and efficiently manage the heat of reaction. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.
Work-up Manual pouring into a beaker.Controlled reverse addition of the reaction mixture to the bicarbonate solution with efficient stirring and cooling.To safely manage the large volume of CO2 generated during neutralization and prevent dangerous pressure build-up and foaming.
Extraction Separatory funnel.Jacketed reactor for extractions, allowing for controlled phase separation.For safer and more efficient handling of large volumes of flammable solvents.
Product Isolation Crystallization in a flask, filtration on a Büchner funnel.Crystallization in a jacketed and stirred reactor, filtration using a Nutsche filter-dryer.To achieve controlled cooling for optimal crystal size and purity, and for safer and more efficient product isolation and drying.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

  • Ventilation: All operations should be performed in a well-ventilated fume hood.[6][7][8]

  • Handling of Reagents:

    • 3-Aminobenzoic acid: May cause skin and eye irritation. Avoid inhalation of dust.[7][8]

    • Sulfuric acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care and add slowly to the reaction mixture.

    • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Neutralization: The neutralization step with sodium bicarbonate is highly exothermic and produces a large volume of carbon dioxide gas. Perform this step slowly and with vigorous stirring in a vessel with sufficient headspace to avoid violent foaming and potential overflow.[9]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the this compound synthesis process.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagent_prep Reagent Preparation (3-Aminobenzoic Acid, tert-Butyl Acetate) reaction Acid-Catalyzed Esterification (H2SO4, Reflux) reagent_prep->reaction Charge Reagents monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring In-Process Control quench Quenching & Neutralization (NaHCO3 soln.) monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction (DCM) quench->extraction drying Drying Organic Layer (MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration crystallization Crystallization (DCM/Hexanes) concentration->crystallization filtration Filtration & Washing crystallization->filtration drying_final Final Product Drying filtration->drying_final final_product tert-Butyl 3-aminobenzoate drying_final->final_product

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and the critical parameters for scale-up, researchers and process chemists can confidently and safely produce this important building block in quantities ranging from grams to kilograms. Adherence to the safety precautions outlined is essential for the safe execution of this procedure.

References

  • Alpha Chemika. 3-AMINOBENZOIC ACID For Synthesis. [Link]

  • PrepChem.com. Synthesis of (a) t-butyl 4-aminobenzoate. [Link]

  • National Center for Biotechnology Information. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. [Link]

  • ResearchGate. What is the suitable method to protect benzoic acid using tert-butyl alcohol?. [Link]

  • Alchem Pharmtech. CAS 92146-82-2 | this compound. [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • Google Patents.
  • ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]

  • Thieme. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • PubMed. Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. [Link]

  • ResearchGate. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. [Link]

  • Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Google Patents. US3931210A - Production of p-aminobenzoic acid.

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The Strategic Application of tert-Butyl 3-aminobenzoate in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the utility of tert-butyl 3-aminobenzoate as a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs). Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the chemical rationale behind its application, particularly in the construction of kinase inhibitor scaffolds. Detailed protocols, mechanistic insights, and data-driven analyses are presented to facilitate its practical implementation in the laboratory.

Introduction: The Versatility of a Protected Aminobenzoate Building Block

This compound is a bifunctional aromatic compound featuring a nucleophilic aniline moiety and a sterically hindered tert-butyl ester. This unique structural arrangement offers a distinct advantage in multi-step API synthesis. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the carboxylic acid, preventing its participation in reactions targeting the amino group. This protecting group is stable under a variety of reaction conditions, yet can be readily cleaved under acidic conditions, allowing for orthogonal deprotection strategies. The meta-disposition of the amino and ester functionalities provides a specific geometric orientation that is crucial for the synthesis of targeted therapeutic agents, particularly those designed to interact with the hinge region of kinase enzymes.

Core Application: Synthesis of Pyrimidinylaminobenzoate Scaffolds for Kinase Inhibitors

A significant application of this compound lies in the synthesis of 3-((pyrimidin-2-yl)amino)benzoate derivatives. These structures form the core of numerous kinase inhibitors, including analogues of Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases used in the treatment of chronic myeloid leukemia (CML). The pyrimidine ring acts as a key pharmacophore, often forming critical hydrogen bonds with the kinase hinge region, while the aminobenzoate portion provides a vector for further functionalization to enhance potency and selectivity.

The key transformation involves a nucleophilic aromatic substitution (SNAr) reaction between this compound and a di-substituted pyrimidine, typically a dichloropyrimidine derivative. The regioselectivity of this reaction is of paramount importance for the desired biological activity of the final API.

Mechanistic Rationale for Regioselective Synthesis

The reaction of this compound with a 2,4-dichloropyrimidine derivative is a critical step that dictates the final structure of the API intermediate. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the C2 and C4 positions are good leaving groups. The regioselectivity of the substitution is influenced by both electronic and steric factors. Generally, the C4 position of a 2,4-dichloropyrimidine is more activated towards nucleophilic attack than the C2 position. However, the reaction conditions, including the choice of base and solvent, can be optimized to favor the desired C2 substitution. The use of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to prevent competing reactions and to facilitate the nucleophilic attack of the aniline nitrogen onto the pyrimidine ring. The choice of a high-boiling point solvent like tert-butanol allows the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy for the SNAr reaction.[1]

The diagram below illustrates the general workflow for the synthesis of a key kinase inhibitor intermediate using this compound.

G cluster_0 Starting Materials cluster_1 Key Synthetic Step cluster_2 Intermediate cluster_3 Further Functionalization cluster_4 Final API Scaffold tert-Butyl_3-aminobenzoate tert-Butyl 3-aminobenzoate SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) tert-Butyl_3-aminobenzoate->SNAr_Reaction 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Derivative 2,4-Dichloropyrimidine->SNAr_Reaction Intermediate_Product tert-Butyl 3-((4-chloropyrimidin- 2-yl)amino)benzoate SNAr_Reaction->Intermediate_Product Regioselective Coupling Further_Steps Subsequent Synthetic Transformations Intermediate_Product->Further_Steps API_Scaffold Kinase Inhibitor API Scaffold Further_Steps->API_Scaffold

Synthetic workflow for a kinase inhibitor intermediate.

Experimental Protocol: Synthesis of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)benzoate

This protocol describes a general procedure for the regioselective synthesis of a key intermediate for kinase inhibitors, based on established methodologies.[1]

Materials:

  • This compound

  • 2,4-dichloro-5-(trifluoromethyl)pyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • tert-Butanol

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in tert-butanol, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0-1.2 eq) and N,N-diisopropylethylamine (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product, tert-butyl 3-((4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzoate.

Data Presentation:
ReactantMolar RatioMolecular Weight ( g/mol )
This compound1.0193.24
2,4-dichloro-5-(trifluoromethyl)pyrimidine1.1216.98
N,N-Diisopropylethylamine1.7129.24
ParameterValue
Reaction Temperature80-85 °C
Reaction Time12-24 h
Typical Yield70-85%

Downstream Processing and API Synthesis

The resulting intermediate, tert-butyl 3-((4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzoate, is a valuable precursor for the synthesis of various kinase inhibitors. The remaining chlorine atom at the C4 position of the pyrimidine ring can be displaced by another nucleophile, such as an amine, in a subsequent SNAr reaction. This allows for the introduction of a side chain that can interact with other regions of the kinase active site, thereby fine-tuning the inhibitor's potency and selectivity. Finally, the tert-butyl ester can be deprotected under acidic conditions to reveal the carboxylic acid, which can be further modified or may be essential for the final API's activity.

The following diagram illustrates the logical relationship in the downstream functionalization of the synthesized intermediate.

G Intermediate tert-Butyl 3-((4-chloropyrimidin- 2-yl)amino)benzoate Second_SNAr Second SNAr Reaction (e.g., with an amine) Intermediate->Second_SNAr Functionalized_Intermediate Di-substituted Pyrimidine Intermediate Second_SNAr->Functionalized_Intermediate Deprotection Acidic Deprotection of tert-Butyl Ester Functionalized_Intermediate->Deprotection Final_API Final API (e.g., Kinase Inhibitor) Deprotection->Final_API

Downstream functionalization of the intermediate.

Conclusion

This compound is a strategically important building block in the synthesis of complex APIs, particularly kinase inhibitors. Its unique combination of a protected carboxylic acid and a nucleophilic amino group in a specific meta-orientation allows for the regioselective construction of key pharmacophoric scaffolds. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their drug discovery and development endeavors.

References

  • Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition. [Link]

  • Regioselective preparation of substituted pyrimidines.

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The Strategic Utility of tert-Butyl 3-aminobenzoate in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic chemistry, particularly within the realms of medicinal chemistry and materials science, the judicious selection of building blocks is a critical determinant of synthetic efficiency and success. Among the vast arsenal of available reagents, tert-butyl 3-aminobenzoate has emerged as a versatile and strategically valuable intermediate. Its unique structural features—a nucleophilic aniline, a sterically demanding tert-butyl ester, and a meta-substituted aromatic ring—offer a powerful combination of reactivity and selectivity that can be leveraged to construct complex molecular architectures with precision and control.

This comprehensive guide provides an in-depth exploration of the applications of this compound in the organic chemistry laboratory. Moving beyond a simple recitation of protocols, this document elucidates the underlying principles that govern its reactivity and provides field-proven insights into its practical application. Detailed experimental procedures, quantitative data, and visual representations of key transformations are presented to empower researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.

Core Properties and Strategic Advantages

This compound is a white to light beige crystalline solid with a melting point of 76-78 °C. Its utility in organic synthesis is underpinned by several key characteristics:

  • Orthogonal Functionality: The presence of both a primary amine and a carboxylic acid ester on the same aromatic scaffold allows for selective and sequential chemical modifications. The amine can readily participate in nucleophilic reactions, while the ester provides a handle for subsequent transformations or acts as a directing group.

  • The Tert-Butyl Ester as a Strategic Protecting Group: The tert-butyl group is more than just a simple ester; it is a bulky and sterically demanding protecting group for the carboxylic acid.[1] This steric hindrance can influence the regioselectivity of reactions on the aromatic ring and provides a means for selective deprotection under mild acidic conditions, leaving other potentially sensitive functional groups intact.[2][3] This orthogonality is a cornerstone of modern multi-step synthesis.[4]

  • A Versatile Building Block: The meta-substitution pattern of the amino and ester groups provides a unique geometric arrangement that is a common motif in a variety of biologically active molecules, including pharmaceuticals and natural products.[5]

PropertyValueSource(s)
CAS Number 92146-82-2
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Melting Point 76-78 °C
Appearance White to light beige powder or crystals

Applications in Key Organic Transformations

The unique combination of functional groups in this compound makes it a valuable substrate in a variety of powerful organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group of this compound can be readily transformed into a variety of other functional groups, most notably through diazotization followed by Sandmeyer-type reactions to introduce halides. The resulting halo-substituted tert-butyl benzoates are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. A bromo- or iodo-substituted derivative of this compound can be coupled with a wide range of boronic acids or their esters to generate complex biaryl systems. The tert-butyl ester is generally stable to the reaction conditions, which typically involve a palladium catalyst, a base, and a suitable solvent.

Protocol: Suzuki-Miyaura Coupling of a Halogenated tert-Butyl Benzoate Derivative

This protocol provides a general guideline for the Suzuki-Miyaura coupling of a hypothetical 3-bromo-tert-butyl benzoate with phenylboronic acid.

Materials:

  • 3-Bromo-tert-butyl benzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-tert-butyl benzoate, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow reagents 3-Bromo-tert-butyl benzoate + Phenylboronic acid + Base (K₂CO₃) reaction Reaction at 90°C reagents->reaction catalyst Pd(OAc)₂ / PPh₃ catalyst->reaction solvent Toluene / H₂O solvent->reaction workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Biaryl Product purification->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide array of arylamines. A halogenated derivative of this compound can be coupled with various primary or secondary amines to introduce new nitrogen-containing substituents. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with challenging substrates.

Amide Bond Formation

The amino group of this compound is a potent nucleophile and can readily participate in amide bond formation reactions. This is a cornerstone of peptide synthesis and is also widely used in the synthesis of small molecule drugs. Common coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) can be used to couple the amine with a carboxylic acid. The tert-butyl ester remains stable under these conditions.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Carboxylic acid (1.1 mmol, 1.1 equiv)

  • EDC (1.2 mmol, 1.2 equiv)

  • HOBt (1.2 mmol, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, HOBt, and DIPEA in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC to the stirred solution and continue stirring at 0 °C for 15 minutes.

  • Add a solution of this compound in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow reagents This compound + Carboxylic Acid + Base (DIPEA) reaction Reaction at RT reagents->reaction coupling EDC / HOBt coupling->reaction solvent DCM solvent->reaction workup Aqueous Workup (DCM, NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Amide Product purification->product

Caption: Workflow for a typical amide coupling reaction.

Synthesis of Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[6]

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7][8][9] One common synthetic route involves the condensation of an anthranilic acid derivative with an appropriate cyclizing agent. While direct cyclization of this compound can be challenging, it can be readily converted to the corresponding 3-aminobenzamide, which can then undergo cyclization.

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of benzodiazepines often involves the condensation of a 2-aminobenzophenone derivative with an amino acid.[10][11][12] this compound can serve as a precursor to the required 2-aminobenzophenone through a Friedel-Crafts acylation reaction, followed by further functional group manipulations.

The Art of Deprotection: Unleashing the Carboxylic Acid

A key strategic advantage of using this compound is the ability to selectively remove the tert-butyl ester protecting group under mild acidic conditions, leaving other acid-sensitive or base-labile groups intact. This deprotection step is often a crucial final step in a multi-step synthesis.

Commonly used reagents for the cleavage of tert-butyl esters include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[2] The reaction is typically rapid and proceeds at room temperature.

Protocol: Deprotection of a tert-Butyl Ester with TFA

Materials:

  • Tert-butyl ester substrate (1.0 mmol, 1.0 equiv)

  • Trifluoroacetic acid (TFA, 5-10 equiv)

  • Dichloromethane (DCM, 5 mL)

Procedure:

  • Dissolve the tert-butyl ester substrate in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting carboxylic acid can often be used directly in the next step or purified by recrystallization or chromatography if necessary.

Deprotection_Workflow substrate tert-Butyl Ester reaction Reaction at RT substrate->reaction reagent TFA reagent->reaction solvent DCM solvent->reaction workup Solvent Removal reaction->workup product Carboxylic Acid workup->product

Caption: Workflow for the deprotection of a tert-butyl ester.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: this compound is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. When handling the solid material, a dust mask is recommended to avoid inhalation.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound is a powerful and versatile building block that offers significant advantages in modern organic synthesis. Its orthogonal functionality, coupled with the strategic use of the tert-butyl ester as a protecting group, provides chemists with a high degree of control and flexibility in the design and execution of complex synthetic routes. From the construction of intricate biaryl systems via cross-coupling reactions to the synthesis of medicinally relevant heterocyclic scaffolds, this reagent has proven its value in a wide range of applications. By understanding the principles that govern its reactivity and by employing the robust protocols outlined in this guide, researchers can confidently and effectively harness the synthetic potential of this compound to advance their scientific endeavors.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
  • BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)
  • ResearchGate. (2025). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses.
  • PMC - NIH. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.
  • Biomed Pharmacol J. (2008).
  • PMC - NIH. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • ResearchGate. (2025).
  • YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester.
  • Google Patents. (2016).
  • Google Patents. (n.d.). Synthesis of benzodiazepines.
  • SciELO. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • NIH. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl)-4H-chromen-4-one.
  • PMC. (n.d.).
  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • PMC - NIH. (n.d.). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes.
  • ResearchGate. (2025). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.
  • PubMed. (1999).
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  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • PubChem - NIH. (n.d.).
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  • PMC - PubMed Central. (n.d.). Chemoselectivity: The Mother of Invention in Total Synthesis.
  • MDPI. (n.d.). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[6][13]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling.

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Application Notes & Protocols: Bioconjugation using tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Use of tert-Butyl 3-aminobenzoate in Bioconjugation

This compound is a versatile bifunctional linker molecule increasingly utilized in the field of bioconjugation for the development of antibody-drug conjugates (ADCs), protein-based therapeutics, and diagnostic reagents. Its unique structure, featuring an aromatic primary amine and a sterically hindered tert-butyl ester, allows for a sequential and controlled conjugation strategy.

The primary amine serves as a reactive handle for diazotization, converting the molecule into a highly reactive aryldiazonium salt. This electrophilic species can then be used to modify specific amino acid residues on a protein, most notably tyrosine, through an azo-coupling reaction.[1][2][3] This process forms a stable, colored azo bond, which conveniently serves as a spectroscopic handle for quantifying the degree of labeling.

The tert-butyl ester group provides an orthogonal protecting group for a carboxylic acid functionality. This ester is stable under the mild, aqueous conditions required for the initial protein modification. Post-conjugation, the tert-butyl group can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to unmask the carboxylic acid. This newly revealed functional group can then be used for subsequent conjugation steps, such as attaching a second payload, a PEG chain for improved pharmacokinetics, or an imaging agent. This dual-reactivity design makes this compound an excellent choice for constructing complex, multi-component bioconjugates.

Principle of the Method: A Two-Stage Reaction

The bioconjugation strategy is centered around the electrophilic aromatic substitution reaction known as azo coupling.[2][3] The process involves two key stages:

Stage 1: In Situ Activation (Diazotization) The aromatic amine of this compound is converted into a reactive diazonium salt. This reaction is performed in situ (in the reaction mixture) immediately before conjugation because aryldiazonium salts are generally unstable and should not be isolated.[4][5] The reaction requires a source of nitrous acid, typically generated by mixing sodium nitrite (NaNO₂) with a strong acid (e.g., HCl) at low temperatures (0–5 °C) to prevent decomposition of the diazonium salt.[5][6]

Stage 2: Bioconjugation (Azo Coupling) The freshly prepared aryldiazonium salt is a potent electrophile. When introduced to a protein solution at a slightly alkaline pH (typically 8.5–9.5), it selectively reacts with electron-rich aromatic amino acid residues.[2][7] The primary target for this reaction is the phenolate side chain of tyrosine , which is highly activated towards electrophilic attack at the ortho position to the hydroxyl group.[2][8] While reactions with other residues like histidine and lysine are possible, the reaction with tyrosine is generally more rapid and favored under these pH conditions.[9]

Core Experimental Workflow & Chemical Mechanism

The overall process from linker activation to final bioconjugate formation is a streamlined workflow designed to maintain protein integrity.

G cluster_activation Stage 1: Activation cluster_conjugation Stage 2: Conjugation cluster_purification Stage 3: Purification & Analysis TBAB tert-Butyl 3-aminobenzoate Reagents NaNO₂ / aq. HCl (0-5 °C) TBAB->Reagents Diazotization Diazonium In Situ Generated Diazonium Salt Reagents->Diazonium AzoCoupling Azo Coupling Reaction (Electrophilic Aromatic Substitution) Diazonium->AzoCoupling Protein Target Protein (e.g., Antibody) Buffer Coupling Buffer (pH 8.5-9.5) Protein->Buffer Buffer->AzoCoupling Bioconjugate Stable Azo-Linked Bioconjugate AzoCoupling->Bioconjugate Purify Purification (e.g., SEC, Dialysis) Bioconjugate->Purify Analysis Characterization (UV-Vis, MS) Purify->Analysis Final Purified Bioconjugate Analysis->Final G cluster_mechanism Mechanism: Azo Coupling on Tyrosine Diazonium tert-Butyl-3-(diazonio)benzoate Cation (Electrophile) Intermediate Wheland Intermediate (Resonance Stabilized) Diazonium->Intermediate Electrophilic Attack Tyrosine Deprotonated Tyrosine Residue (Nucleophile) Tyrosine->Intermediate Product Azo-Linked Bioconjugate (Stable Product) Intermediate->Product Deprotonation (H⁺ loss)

Figure 2. Simplified mechanism of azo coupling on a tyrosine residue.

Detailed Experimental Protocols

4.1. Materials and Reagents

  • This compound: (MW: 193.24 g/mol ) [10]* Target Protein: e.g., Monoclonal antibody (mAb) at 5-10 mg/mL in an amine-free buffer like Phosphate-Buffered Saline (PBS).

  • Sodium Nitrite (NaNO₂): Prepare a fresh 100 mM stock solution in ultrapure water.

  • Hydrochloric Acid (HCl): 1 M solution.

  • Coupling Buffer: 0.1 M Borate buffer, pH 9.0.

  • Quenching Solution: 1 M Tyrosine or Histidine solution.

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (10K MWCO).

4.2. Protocol 1: Activation of this compound

CAUTION: Diazonium salts can be explosive in a dry, isolated state. This protocol relies on in situ generation and immediate use in solution for safety. [4]Perform all steps in a fume hood and wear appropriate personal protective equipment (PPE).

  • Preparation: Place a microcentrifuge tube on ice.

  • Reagent Addition: To the tube, add:

    • 10 µL of a 100 mM stock solution of this compound in DMSO.

    • 10 µL of 1 M HCl.

  • Initiation: Add 10 µL of ice-cold, freshly prepared 100 mM NaNO₂ solution.

  • Incubation: Mix gently by flicking the tube and incubate on ice for 15 minutes. The solution is now ready for immediate use in the conjugation step.

4.3. Protocol 2: Conjugation to a Target Protein

  • Buffer Exchange: Ensure the target protein is in the Coupling Buffer (0.1 M Borate, pH 9.0) at a concentration of 5-10 mg/mL.

  • Conjugation: Slowly add the entire freshly prepared diazonium salt solution (from Protocol 4.2) to the protein solution. The molar ratio of linker to protein should be optimized, but a starting point of 20:1 is recommended.

  • Reaction: Incubate the reaction mixture for 2 hours at 4°C with gentle end-over-end mixing. The solution will typically develop a yellow-orange hue, indicating the formation of the azo bond.

  • Quenching: Add the quenching solution to a final concentration of 10 mM to consume any unreacted diazonium salt. Incubate for an additional 30 minutes at 4°C.

4.4. Protocol 3: Purification and Characterization

  • Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the same buffer.

  • Characterization - Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the λ_max of the azo dye (typically ~350-450 nm, must be determined empirically).

    • Calculate the protein concentration using the Beer-Lambert law (A = εbc), correcting for the absorbance of the azo dye at 280 nm.

    • Calculate the DOL by comparing the molar concentrations of the dye and the protein.

  • Characterization - Mass Spectrometry:

    • Confirm successful conjugation and determine the distribution of species (e.g., 0, 1, 2+ linkers per protein) using LC-MS analysis. This is a critical step for ensuring the quality and consistency of the bioconjugate. [11]

Key Parameters for Optimization

Successful bioconjugation using this method requires careful control of several parameters. The following table provides guidance for process optimization.

ParameterRecommended RangeRationale & Expert Insights
Temperature 0 - 5 °CCritical. Aryldiazonium salts are thermally unstable and will rapidly decompose at room temperature, leading to low conjugation efficiency and side reactions. [5]
pH (Conjugation) 8.5 - 9.5This pH range ensures the phenolic hydroxyl group of tyrosine is deprotonated to the more nucleophilic phenolate ion, which is required for efficient electrophilic attack. [3][9]
Molar Ratio 10:1 to 50:1 (Linker:Protein)Start with a 20-fold molar excess. A higher ratio increases the degree of labeling but also raises the risk of protein precipitation and off-target modification. Must be empirically determined.
Reaction Time 1 - 4 hoursMost of the reaction occurs within the first 2 hours. Longer times may not significantly increase DOL but could compromise protein stability.

Applications and Advanced Concepts

  • Dual-Payload ADCs: The protected carboxyl group allows for a "post-conjugation modification" strategy. After the initial protein conjugation, the tert-butyl group can be removed with TFA, and a second molecule (e.g., a different drug or a PEG chain) can be attached to the newly exposed carboxylic acid using standard EDC/NHS chemistry. [12]* Protein Immobilization: The diazonium salt can be used to covalently attach proteins to surfaces that can be modified with electron-rich groups, useful for developing biosensors and diagnostic assays. [4]* Probing Protein Structure: As the reaction is specific to surface-exposed tyrosine residues, this technique can be used as a tool to probe protein conformation and solvent accessibility. [2][13]

References

  • Sengupta, S., & Chandrasekaran, S. (2019). Modifications of amino acids using arenediazonium salts. Organic & Biomolecular Chemistry, 17(36), 8308-8329. [Link]

  • Yates, N. D. J., Hatton, N. E., Fascione, M. A., & Parkin, A. (2020). Site-Selective Aryl Diazonium Installation onto Protein Surfaces at Neutral pH using a Maleimide-Functionalized Triazabutadiene. Chemistry – A European Journal, 26(1), 103-107. [Link]

  • Zhang, Y., et al. (2021). Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy. Molecules, 26(16), 4987. [Link]

  • Wang, Q., et al. (2021). An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. Journal of the American Chemical Society, 143(35), 14338–14348. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure showing Azo-coupling between tyrosine and diazoniums. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Site-specific chemical modification of peptide and protein by thiazolidinediones. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Taleb, A., et al. (2020). Grafting of Diazonium Salts on Surfaces: Application to Biosensors. Chemosensors, 8(3), 77. [Link]

  • Zeglis, B. M., et al. (2019). Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. ACS Omega, 4(25), 21081–21091. [Link]

  • Chen, Y., et al. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. Bioconjugate Chemistry, 24(1), 74-84. [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-101. [Link]

  • Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. Retrieved from [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and antibacterial activity of a new poly azo compound. Retrieved from [Link]

  • Mallikarjuna, N. M., & Keshavayya, J. (2020). A new sulphur containing heterocycles having azo linkage: Synthesis, structural characterization and biological evaluation. Journal of King Saud University - Science, 32(8), 3371-3378. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2022). Synthesis, identification and molecular docking of a new azo dye ligand with a Pt(IV) complex and evaluation of its impact on the expression of BCL-2, an anti-apoptotic marker in cancer cells. Research Journal of Chemistry and Environment, 26(5), 1-11. [Link]

  • Prakash, S. S., et al. (2021). Synthesis and characterization of novel bioactive azo compounds fused with benzothiazole and their versatile biological applications. Journal of Molecular Structure, 1224, 129016. [Link]

  • ResearchGate. (n.d.). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • PubMed. (1972). * Diazonium salts as specific reagents and probes of protein conformation*. Methods in Enzymology, 25, 521-31. [Link]

  • UC San Diego Library. (n.d.). Bioconjugation protocols : strategies and methods. Retrieved from [Link]

  • SpringerLink. (2004). Bioconjugation Protocols. In: Methods in Molecular Biology, vol 283. Humana Press. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-aminobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yields. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to frequently encountered challenges.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The primary route involves the esterification of 3-aminobenzoic acid, a reaction that presents unique challenges due to the presence of both an acidic carboxyl group and a basic amino group.

Question: My reaction yield is consistently low (<50%). What are the most probable causes and how can I fix them?

Answer:

Low yield is the most common issue and typically stems from one or more of the following factors: incomplete reaction, competing side reactions, or product loss during workup.

  • Incomplete Reaction: The esterification with a bulky alcohol like tert-butanol is sterically hindered and often slow.

    • Diagnosis: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A persistent spot corresponding to the 3-aminobenzoic acid starting material indicates an incomplete reaction.

    • Solution:

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring every few hours by TLC until the starting material is consumed.[1]

      • Optimize Catalyst: Traditional acid catalysts like H₂SO₄ can be effective, but modern catalysts like bis(trifluoromethanesulfonyl)imide (Tf₂NH) have shown superior performance for tert-butylation, often leading to faster reactions and higher yields.[2][3][4]

  • Side Reactions: The bifunctional nature of 3-aminobenzoic acid can lead to unwanted side products.

    • Diagnosis: Multiple unexpected spots on the TLC plate are a clear indicator of side reactions.

    • Potential Side Reactions & Solutions:

      • Protonation of the Amino Group: The basic amino group is protonated by the acid catalyst. This deactivates the aromatic ring and can hinder the desired reaction. While unavoidable in direct esterification, using a catalyst that can function in catalytic amounts can minimize this issue.

      • Dehydration of tert-Butanol: Under strong acidic conditions and heat, tert-butanol can dehydrate to form isobutylene gas. This consumes the alcohol and can reduce yield. Using milder conditions or alternative tert-butyl sources like tert-butyl acetate can mitigate this.[2][3]

  • Product Loss During Workup: The product, this compound, has an amino group, making its solubility pH-dependent.

    • Diagnosis: Low isolated yield despite a clean reaction profile on TLC.

    • Solution: During the aqueous workup, it is critical to carefully control the pH.

      • In acidic solution (pH < 4), the product will be protonated (as an ammonium salt) and will partition into the aqueous layer.

      • To extract the product into an organic solvent (like ethyl acetate or dichloromethane), the aqueous layer must be neutralized and made basic (pH > 8) using a base like sodium bicarbonate or sodium carbonate.[5][6] Always check the pH of the aqueous layer before extraction.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_tlc Monitor Reaction by TLC start->check_tlc workup_issue Product Loss During Workup? check_tlc->workup_issue Clean reaction, low isolated yield reaction_issue Reaction Incomplete or Side Reactions? check_tlc->reaction_issue check_ph Action: Check Aqueous pH During Extraction. Ensure pH > 8. workup_issue->check_ph Yes sm_present Starting Material (SM) Present? reaction_issue->sm_present Yes byproducts Multiple Byproducts Present? reaction_issue->byproducts No sm_present->byproducts No increase_time Action: Increase Reaction Time or Use More Effective Catalyst (Tf2NH) sm_present->increase_time Yes optimize_cond Action: Optimize Conditions (Milder Acid, Lower Temp) or Use Alternative Route byproducts->optimize_cond Yes end Yield Improved increase_time->end optimize_cond->end check_ph->end

Caption: A decision tree for troubleshooting low yields in esterification reactions.

Question: I am using an N-Boc protected 3-aminobenzoic acid. What is the best way to synthesize the tert-butyl ester?

Answer:

With the amino group already protected, the primary challenge is the sterically hindered esterification. Acid-catalyzed methods can risk partial cleavage of the Boc protecting group.

  • Recommended Method: Steglich esterification or a similar coupling-agent-based method is often preferred.

    • Reagents: Use a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[7]

    • Mechanism: The DCC or EDC activates the carboxylic acid, which is then susceptible to nucleophilic attack by tert-butanol. DMAP acts as an acyl transfer catalyst, accelerating the reaction.

    • Conditions: The reaction is typically run in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

  • Alternative: You can use tert-butyl trichloroacetimidate under mild acid catalysis (e.g., BF₃·OEt₂). This method is effective for creating tert-butyl esters without requiring harsh conditions that would cleave the Boc group.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two primary strategies:

  • Direct Esterification of 3-Aminobenzoic Acid: This is the most direct route but requires careful selection of catalysts and conditions to manage the reactivity of the free amino group. A highly effective modern approach involves using bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which serves as both the solvent and the tert-butyl source.[2][3][8]

  • Esterification then Reduction: This two-step route involves:

    • First, performing the tert-butyl esterification on 3-nitrobenzoic acid. The nitro group is electron-withdrawing and does not interfere with acid catalysis.

    • Second, reducing the nitro group to an amine (e.g., using Fe/HCl, H₂/Pd-C, or iron in acetic acid) to yield the final product.[9] This route is often more reliable and higher-yielding, though it involves an extra step.

Q2: How do I properly purify the final product?

A2: The most common purification method is silica gel column chromatography.

  • Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective.[10] Start with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute the product.

  • Alternative: If the crude product is relatively clean (>95%), recrystallization can be an effective purification method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be required.

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Acid Handling: Strong acids like sulfuric acid (H₂SO₄) and perchloric acid (HClO₄) are highly corrosive and should be handled with extreme care inside a chemical fume hood.[11][12][13]

  • Solvent Safety: Common organic solvents (DCM, ethyl acetate, THF) are volatile and flammable. Ensure there are no ignition sources nearby.

  • Reagent Hazards: 3-aminobenzoic acid can cause skin and eye irritation.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][15]

Data Summary & Protocols

Table 1: Comparison of Key Synthetic Methods
MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Direct Esterification (Tf₂NH) 3-Aminobenzoic acid, Tf₂NH, tert-butyl acetateGood to Excellent[2]Fast, simple, one-pot, safe alternative to perchloric acid.[3][8]Tf₂NH can be expensive.
Fischer-Speier Esterification 3-Aminobenzoic acid, tert-butanol, conc. H₂SO₄Low to ModerateInexpensive reagents.Slow reaction, harsh conditions, potential for alcohol dehydration.[1]
Nitro-Reduction Route 1. 3-Nitrobenzoic acid, tert-butanol, H₂SO₄2. Fe/HCl or H₂/Pd-CGood to ExcellentReliable, avoids amino group interference, generally high-yielding.Two-step process increases labor and time.
DCC/DMAP Coupling N-Boc-3-aminobenzoic acid, tert-butanol, DCC, DMAPGoodMild conditions, suitable for protected amino acids.DCC byproduct can be difficult to remove; potential for racemization if chiral centers are present.[7]
Experimental Protocol: High-Yield Synthesis via Tf₂NH Catalysis

This protocol is adapted from modern procedures for the direct tert-butylation of amino acids.[2][3]

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzoic acid (1.0 eq).

  • Add tert-butyl acetate as the solvent (to make a 0.1 M solution).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate vial, prepare a solution of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq) in a small amount of dichloromethane or tert-butyl acetate.

  • Slowly add the Tf₂NH solution to the cooled suspension of 3-aminobenzoic acid.

2. Reaction:

  • Stir the mixture at 0 °C. The suspension should gradually become a clear solution as the Tf₂NH salt of the amino acid forms.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material spot has disappeared.

3. Workup and Purification:

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Slowly and carefully pour the reaction mixture into a flask containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂).

  • Continue stirring until gas evolution ceases and the pH of the aqueous layer is > 8.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

General Synthesis & Workup Workflow

G cluster_0 Reaction Phase cluster_1 Workup & Purification Phase a Combine 3-Aminobenzoic Acid & tert-Butyl Acetate b Cool to 0 °C a->b c Add Tf2NH Catalyst b->c d Stir & Monitor by TLC c->d e Quench with aq. NaHCO3 (Ensure pH > 8) d->e f Extract with Ethyl Acetate e->f g Wash, Dry, & Concentrate f->g h Purify by Column Chromatography g->h i Characterize Pure Product h->i

Caption: A typical workflow for the synthesis and purification of this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • Loba Chemie. (2016-04-20). 3-AMINOBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • Ogasa, C., et al. (2019). A simple and powerful tert-butylation of carboxylic acids and alcohols. Eur. J. Org. Chem., 2899.
  • Ponmagaram, M., et al. (n.d.). Methyl 3-[(tert-butoxycarbonyl)
  • Ogasa, C., et al. (2023-08-29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PrepChem.com. (n.d.). Synthesis of (a) t-butyl 4-aminobenzoate. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025-08-06). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]

  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • ResearchGate. (2016-12-16). How to purify p-amino tert butyl benzamide? Retrieved from [Link]

  • PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021-08-16). 3: Esterification (Experiment). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Metabolically Stable tert-Butyl Replacement.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 92146-82-2. Retrieved from [Link]

  • ScienceDirect. (2025-08-06). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
  • LookChem. (n.d.). Purification of tert-Butyl alcohol - Chempedia. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (2016-05-26). Production of para-aminobenzoic acid from different carbon-sources in engineered Saccharomyces cerevisiae.
  • MDPI. (n.d.). Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. Retrieved from [Link]

  • Reddit. (2022-05-28). Synthesizing tertiary-butylesters of BOC-amino acids. : r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US2442797A - Para-amino benzoic acid esters.
  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

Sources

Side reactions of tert-Butyl 3-aminobenzoate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning a dark brown/red color. What is causing this and how can I prevent it?

This discoloration is a common observation and is almost always due to the oxidation of the aromatic amine functionality. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or certain reagents. This process forms highly colored, conjugated byproducts, such as azo compounds or quinone-like structures, which can be difficult to remove and may interfere with subsequent reaction steps.

Root Cause Analysis and Prevention Strategies:

  • Atmospheric Oxygen: The primary culprit is often air. Aromatic amines can undergo slow aerial oxidation upon storage and this process is accelerated in solution, especially when heated.

  • Prevention:

    • Inert Atmosphere: Always perform reactions under an inert atmosphere, such as nitrogen or argon. This involves degassing your solvents and flushing the reaction vessel thoroughly before adding reagents.

    • Fresh Reagents: Use freshly opened or purified this compound. If the solid starting material is already discolored, consider purifying it before use.

    • Solvent Choice: Ensure you are using high-purity, degassed solvents.

Q2: I'm seeing a significant amount of 3-aminobenzoic acid in my crude product analysis (LC-MS/NMR). Why is my tert-butyl ester being cleaved?

The tert-butyl ester group is a robust protecting group under neutral and basic conditions, but it is highly sensitive to acid. The cleavage of the ester bond to form the corresponding carboxylic acid is a classic acid-catalyzed hydrolysis reaction.

Common Causes of Unwanted Deprotection:

  • Acidic Reaction Conditions: If your reaction involves an acidic reagent or generates an acidic byproduct, the tert-butyl ester is at risk.

  • Acidic Workup: Washing with aqueous acid solutions (e.g., 1N HCl) during workup is a common cause of premature deprotection.

  • Acidic Chromatography: Using silica gel for chromatography, which is inherently acidic, can lead to ester cleavage, especially with prolonged exposure.

Solutions and Best Practices:

  • pH Control: Maintain a neutral or slightly basic pH throughout your reaction and workup.

  • Alternative Workup: If an acidic wash is necessary to remove basic impurities, use it cautiously and at low temperatures. Consider alternative purification methods if possible.

  • Chromatography: If purification by column chromatography is required, consider using deactivated silica gel (e.g., by pre-treating with a triethylamine solution) or switching to a different stationary phase like alumina.

Troubleshooting Guides

Guide 1: Low Yield in Amide Bond Formation

Amide bond formation is a primary application for this compound. Low yields are a frequent challenge, often stemming from the reduced nucleophilicity of the aromatic amine compared to aliphatic amines.

Troubleshooting Workflow for Low Coupling Yield

Below is a decision-making workflow to diagnose and resolve low yields in amide coupling reactions.

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents coupling_reagent Optimize Coupling Reagent check_reagents->coupling_reagent Reagents OK sub_reagents Are carboxylic acid, amine, and coupling agents pure and anhydrous? Are equivalents correct? check_reagents->sub_reagents reaction_conditions Adjust Reaction Conditions coupling_reagent->reaction_conditions Reagent Optimized sub_coupling Consider more potent activators: HATU, COMU, or T3P for unreactive anilines. Is pre-activation beneficial? coupling_reagent->sub_coupling purification Investigate Workup & Purification reaction_conditions->purification Conditions Adjusted sub_conditions Increase reaction time or temperature? Consider a different solvent (e.g., DMF, NMP)? Is the base appropriate and in sufficient excess (e.g., DIPEA)? reaction_conditions->sub_conditions success Improved Yield purification->success Loss Minimized sub_purification Is the product water-soluble? Is the ester being cleaved on silica gel? Check aqueous layers and consider alternative purification. purification->sub_purification

Caption: Troubleshooting workflow for low amide coupling yield.

Guide 2: Side Reactions in Palladium-Catalyzed Cross-Coupling

When using this compound in reactions like the Buchwald-Hartwig amination, various side reactions can occur, leading to impurities and reduced yields.[1][2][3]

Common Side Reactions and Avoidance Strategies:

Side Reaction Description Avoidance Strategy
Hydrodehalogenation The aryl halide starting material is reduced, replacing the halide with a hydrogen atom.This is often caused by β-hydride elimination.[1] The choice of ligand is critical; use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote reductive elimination over this pathway.[4]
Multiple Arylations If the coupling partner has multiple reactive sites, or if the product is reactive under the reaction conditions.Use a protecting group strategy on the coupling partner if necessary. Careful control of stoichiometry can also help.
Catalyst Decomposition High temperatures or incompatible functional groups can lead to the formation of inactive palladium black.Run the reaction at the lowest effective temperature. Ensure all reagents are pure and the reaction is under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using EDC/HOBt

This protocol is a good starting point for coupling a carboxylic acid to this compound.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard workup reagents (Ethyl acetate, 1N HCl (use with caution), saturated NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Add this compound (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise, followed by the dropwise addition of DIPEA (3.0 equiv).[5]

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Caution: An acidic wash with 1N HCl may cause partial or complete cleavage of the tert-butyl ester.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Purification of Discolored this compound

If your starting material has developed a color, this purification protocol can be used.

Materials:

  • Discolored this compound

  • Activated carbon

  • Suitable recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • Dissolve the discolored this compound in a minimal amount of a suitable hot solvent.

  • Add a small amount of activated carbon (approximately 1-2% by weight) to the hot solution.

  • Stir the mixture at an elevated temperature for 10-15 minutes.

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

An alternative method for removing organic impurities is to dissolve the material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). This will protonate the amine, forming the water-soluble ammonium salt. The organic impurities can then be extracted. Subsequently, the aqueous layer is basified and the purified product is extracted back into an organic solvent.[6]

Orthogonal Protection Strategy

The structure of this compound is an excellent example of a molecule designed for orthogonal protection strategies, which is crucial in multi-step synthesis, particularly in peptide and medicinal chemistry.[7][8][9] The two functional groups can be selectively deprotected without affecting the other.

orthogonal_protection start This compound amine_reaction Amine Reaction (e.g., Acylation, Alkylation) start->amine_reaction Protect Ester ester_reaction Ester Reaction (e.g., Reduction to alcohol) start->ester_reaction Protect Amine deprotect_ester Ester Deprotection (Acidic Conditions, e.g., TFA) amine_reaction->deprotect_ester deprotect_amine Amine Deprotection (Requires prior protection, e.g., Boc, Cbz) ester_reaction->deprotect_amine product_acid Product: Free Carboxylic Acid deprotect_ester->product_acid product_amine Product: Free Amine deprotect_amine->product_amine

Caption: Orthogonal protection strategy for this compound.

This orthogonality allows for selective manipulation of either the amine or the carboxylic acid (via its tert-butyl ester), providing significant flexibility in synthetic design.

References

  • Wikipedia. Protecting group. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • University of Bristol.
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]

  • Reddit. (2019). Peptide coupling. [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]

  • Organic Chemistry Portal. tert-Butyl esters. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Bolla, M., & Kumar, D. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(22), 1501-1505. [Link]

  • The Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Biotage. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide?[Link]

  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2010). Procedures to Improve Difficult Couplings. [Link]

  • Wang, Q., Tang, H., Ren, Y., Wu, X., & Xu, J. (2022). Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid by Comamonas sp. QT12. Scientific Reports, 12(1), 17616. [Link]

  • Reddit. (2024). BH amination side products and purification. [Link]

  • Kashani, S. K., Jessiman, J. E., & Browne, D. L. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • PubChem. tert-Butyl benzoate. [Link]

  • Google Patents.
  • ResearchGate. (2019). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. [Link]

  • ResearchGate. (2016). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. [Link]

  • S, S., Debasish, S., & Mudiam, M. K. R. (2023). LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 236, 115714. [Link]

  • ResearchGate. (2019). Determination of Abraham model solute descriptors for 4-tert-butylbenzoic acid from experimental solubility data in organic mono-solvents. [Link]

  • PubChem. 4-tert-Butylbenzoic acid. [Link]

  • ResearchGate. (2011). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. [Link]

  • OUCI. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. [Link]

  • Chemistry LibreTexts. (2025). 3.2: Purification of Products. [Link]

  • National Center for Biotechnology Information. The oxidation of steroids with tert.-butyl chromate. [Link]

Sources

Purification of tert-Butyl 3-aminobenzoate from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when purifying this compound from crude reaction mixtures. As a versatile building block in peptide synthesis and medicinal chemistry, obtaining high-purity this compound is critical for downstream success.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.

Overview of Purification Strategy

The purification of this compound leverages its unique chemical properties: a basic amino group and a moderately nonpolar structure with a bulky tert-butyl ester. The optimal purification strategy depends on the nature and quantity of impurities present in the crude mixture. The following diagram outlines a general decision-making workflow.

Purification_Workflow start Crude Reaction Mixture assess Initial Assessment (TLC, ¹H NMR of crude) start->assess decision Select Primary Purification Method assess->decision extraction Acid-Base Extraction decision->extraction  Acidic/Neutral Impurities  Large Scale (>5g) chromatography Column Chromatography decision->chromatography  Neutral Impurities of  Similar Polarity  Small Scale (<5g) extraction_check Assess Purity (TLC, Melting Point) extraction->extraction_check chrom_check Assess Purity (TLC of fractions) chromatography->chrom_check recrystallize Recrystallization (Final Polishing Step) extraction_check->recrystallize Purity <98% final_product Pure this compound extraction_check->final_product Purity >98% chrom_check->final_product Combine Pure Fractions & Evaporate recrystallize->final_product

Caption: General workflow for purifying this compound.

Frequently Asked Questions & Troubleshooting Guides
Part 1: Initial Assessment and Common Impurities

Question: My crude product is a dark brown oil/solid. What are the likely impurities?

Answer: The discoloration typically arises from oxidized amine species or residual reagents from the reaction (e.g., reduction of a nitro group). Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Material: Such as 3-aminobenzoic acid (if performing esterification) or tert-butyl 3-nitrobenzoate (if performing reduction).

  • Acidic Impurities: 3-aminobenzoic acid, which possesses both a basic amine and an acidic carboxylic acid.[4]

  • Neutral Impurities: Byproducts from the reaction that lack an acidic or basic handle.

  • Reaction Reagents: Catalysts, reducing agents (like iron or tin salts), or coupling agents.

A preliminary Thin Layer Chromatography (TLC) analysis is crucial to visualize the number of components and estimate their relative polarities.

Table 1: Common Impurities and Their Properties

Impurity Type Typical TLC Rf* Removal Strategy
3-Aminobenzoic Acid Acidic/Zwitterionic Very low (baseline) Acid-Base Extraction, Filtration
tert-Butyl 3-nitrobenzoate Neutral Higher than product Column Chromatography
Oxidized Amine Byproducts Basic/Polymeric Streaking/Baseline Activated Carbon, Chromatography
Inorganic Salts Ionic N/A (insoluble) Aqueous Workup/Filtration

*Rf values are relative and highly dependent on the eluent system. A typical system is 3:1 Hexanes:Ethyl Acetate.

Part 2: Troubleshooting Purification Methodologies

This technique is highly effective for separating the basic this compound from acidic and neutral impurities on a large scale. The principle relies on converting the amine into its water-soluble ammonium salt.[5][6]

AcidBaseExtraction cluster_0 Step 1: Dissolve & Acidify cluster_1 Step 2: Isolate Product a Crude Mixture (Product + Neutral Impurities) in Organic Solvent (e.g., Ether) b Aqueous Layer (Protonated Product: R-NH₃⁺Cl⁻) a->b + 1M HCl (aq) c Organic Layer (Neutral Impurities) b->c Separate Layers e Precipitated Product (R-NH₂) or Product in new Organic Layer d->e + 2M NaOH (aq) to pH 9-10

Caption: Principle of acid-base extraction for amine purification.

Question: I performed the acid-base extraction, but my recovery is very low. What happened?

Answer: Low recovery can stem from several issues:

  • Incomplete Protonation/Deprotonation: Ensure you use a sufficient excess of acid (e.g., 1M HCl) to fully protonate the amine and a strong enough base (e.g., 2M NaOH) to raise the pH to at least 9-10 for complete deprotonation.[5] Check the pH of the aqueous layer with pH paper at each stage.

  • Ester Hydrolysis: The tert-butyl ester is sensitive to strongly acidic conditions. Prolonged exposure to concentrated acid, especially with heating, can cleave the ester to form 3-aminobenzoic acid.[4] Perform the acid extraction quickly and at room temperature or below.

  • Product Solubility: After basification, the neutral product may not precipitate if it has some solubility in the aqueous phase or if the concentration is low. If no solid forms, you must perform a back-extraction with an organic solvent (like ethyl acetate or diethyl ether) to recover your product from the aqueous layer.[6]

Question: An emulsion formed during the extraction. How can I resolve it?

Answer: Emulsions are common and can be broken by:

  • Adding a small amount of saturated sodium chloride solution (brine), which increases the ionic strength of the aqueous phase.[7]

  • Allowing the mixture to stand for a longer period.

  • Gently swirling the separatory funnel instead of vigorous shaking.

  • Filtering the entire mixture through a pad of Celite or glass wool.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude mixture in a suitable organic solvent like tert-butyl methyl ether (MTBE) or ethyl acetate (approx. 10 mL per 1 g of crude).[7][8]

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).

  • Stopper the funnel and shake gently, venting frequently to release pressure. Allow the layers to separate.

  • Drain the lower aqueous layer (containing the protonated product) into a clean flask.

  • Extract the organic layer one more time with 1M HCl (0.5 volume) and combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Cool the combined aqueous extracts in an ice bath and slowly add 2M NaOH (aq) with stirring until the pH is ~9-10.

  • If a solid precipitates, collect it by suction filtration, wash with cold water, and dry under vacuum.

  • If no solid forms, extract the basic aqueous solution three times with a fresh organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.[6]

Column chromatography is ideal for separating the product from neutral impurities with similar polarity. However, the basicity of the amine can cause issues with the acidic silica gel stationary phase.[9][10]

Question: My compound is streaking badly on the TLC plate and I get poor separation on the column. Why?

Answer: This is a classic problem when purifying amines on silica gel. The basic amine interacts strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the silica surface.[10] This leads to significant peak tailing, poor resolution, and potential loss of the compound on the column.

Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[11] A concentration of 0.5-2% TEA in your eluent system is typically sufficient to competitively bind to the acidic sites, allowing your compound to elute symmetrically.

Table 2: Suggested Mobile Phase Systems for Flash Chromatography

System Components Ratio (v/v) Notes
Hexanes / Ethyl Acetate Start 9:1 -> 3:1 A standard system. Add 1% TEA to the final mixture.
Dichloromethane / Methanol Start 100:0 -> 98:2 Good for more polar impurities. Add 1% TEA.

| Toluene / Acetone | Start 10:1 -> 5:1 | Offers different selectivity compared to ester-based systems. Add 1% TEA. |

Experimental Protocol: Flash Column Chromatography with TEA

  • Prepare the Slurry: In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc + 1% TEA).

  • Pack the Column: Pour the slurry into the column and use pressure to pack it evenly, ensuring no air bubbles are trapped.[9]

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.[11]

  • Elute: Begin elution with the starting mobile phase, gradually increasing the polarity (gradient elution) to elute your product.[11][12]

  • Monitor: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolate: Combine the pure fractions and remove the solvent and TEA via rotary evaporation. Co-evaporation with a solvent like methanol can help remove residual TEA.[10]

Recrystallization is an excellent final step to obtain a highly crystalline, pure product, especially after an initial cleanup by extraction.

Question: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point. This often happens if the solvent is too nonpolar or the solution is cooled too quickly.

  • Add a Co-solvent: Add a small amount of a "good" solvent (one that dissolves the compound well) dropwise to the hot mixture until the oil redissolves, then allow it to cool slowly.

  • Reduce Cooling Rate: Insulate the flask to ensure very slow cooling, giving the molecules time to arrange into a crystal lattice.

  • Try a Different Solvent System: A solvent pair, like Toluene/Hexanes or Ethyl Acetate/Hexanes, often works well. Dissolve the compound in the minimum amount of the hot "good" solvent (Toluene or EtOAc), then slowly add the hot "poor" solvent (Hexanes) until the solution becomes faintly cloudy. Allow to cool slowly.[13]

Table 3: Potential Solvents for Recrystallization

Solvent/System Comments
Toluene / Hexanes Often effective for aromatic compounds.
Ethyl Acetate / Hexanes A common and generally effective solvent pair.[13]
Isopropanol / Water Can be effective if the compound has some water solubility.

| Hot Hexanes | May work if impurities are highly polar, but prone to oiling out.[13] |

Part 3: Purity Assessment and Final Product

Question: How do I confirm the purity and identity of my final product?

Answer: A combination of techniques should be used:

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot in multiple eluent systems.

  • Melting Point: A sharp melting point within the literature range is a strong indicator of purity. A broad or depressed melting point suggests impurities are present.

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and identify any residual impurities. Mass spectrometry will confirm the molecular weight.

Table 4: Physical Properties of Pure this compound

Property Value Source(s)
CAS Number 92146-82-2 [1][2][3][14]
Molecular Formula C₁₁H₁₅NO₂ [1][15]
Molecular Weight 193.24 g/mol [1][2][3]
Appearance White to light beige powder or crystals [1][2][3]

| Melting Point | 76-78 °C |[1][2][3][14] |

References
  • Extraction - Web Pages. (n.d.).
  • PubChem. (n.d.). tert-Butyl 3-aminopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl-3-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.).
  • Acid-Base Extraction. (n.d.).
  • Column chromatography. (n.d.).
  • Chemdad. (n.d.). This compound.
  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide? Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]

  • Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry. (n.d.).
  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 3-aminobenzoate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in dissolving this versatile building block. As a compound with both polar and non-polar characteristics, achieving a stable, clear solution requires a systematic approach. This guide provides in-depth, field-proven insights, troubleshooting workflows, and detailed protocols to ensure your experimental success.

Section 1: Understanding the Molecule: Why Solubility Can Be Tricky

This compound (CAS: 92146-82-2) is an aromatic amine derivative widely used in peptide synthesis and as an intermediate for complex organic molecules.[1][2] Its solubility profile is governed by a delicate balance within its molecular structure:

  • The Polar Amine Group (-NH2): This primary amine is capable of hydrogen bonding, favoring interactions with polar solvents.

  • The Ester Linkage (-COO-): The carbonyl group introduces polarity.

  • The Aromatic Ring: This large, planar system contributes significant non-polar character.

  • The Bulky tert-Butyl Group (-C(CH3)3): This is a highly non-polar (hydrophobic) moiety that sterically hinders the molecule and prefers non-polar environments.

The presence of both a hydrogen-bond-donating amine and a large hydrophobic backbone means that no single solvent is universally "perfect." The key to successful dissolution is to select a solvent system that can adequately accommodate both the polar and non-polar regions of the molecule.

Core Physical Properties

A solid understanding of the compound's physical properties is the first step in troubleshooting.

PropertyValueSource(s)
CAS Number 92146-82-2[1][3][4][5]
Molecular Formula C₁₁H₁₅NO₂[1][3][5][6]
Molecular Weight 193.24 g/mol [1][3][5]
Appearance White to light beige powder or crystals[1][2]
Melting Point 76-78 °C[1][2][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for dissolving this compound?

A: For initial trials, we recommend performing small-scale solubility tests with a range of solvents that can accommodate both polar and non-polar interactions.[7] The best candidates are often polar aprotic solvents.

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points due to their high dissolving power for a wide range of compounds.[7][8]

  • Secondary Recommendations: Polar protic solvents like methanol and ethanol, or other polar aprotic solvents like acetone and acetonitrile, should also be tested.[8][9] The solubility of similar compounds, such as ethyl p-aminobenzoate, is often highest in smaller alcohols like methanol.[10]

  • Avoid: Purely non-polar solvents like hexane or toluene are unlikely to be effective on their own.

Q2: My compound isn't dissolving at room temperature. What is the next logical step?

A: If room temperature dissolution fails, do not immediately discard the solvent. Physical methods can often provide the energy needed to overcome the compound's crystal lattice energy. The recommended sequence is:

  • Vortex/Agitate: Ensure the mixture is thoroughly agitated.

  • Sonication: Use a sonication bath to break up solid aggregates. This is a highly effective method for enhancing dissolution without significant heating.[7]

  • Gentle Warming: Carefully warm the solution in a water bath, for instance, to 37-50°C.[7] Given the compound's melting point of 76-78 °C, avoid excessive heat which could risk thermal degradation or "oiling out."[1][11]

Q3: I managed to dissolve the compound with heat, but it crashed out of solution as it cooled. What does this mean?

A: This phenomenon indicates that you created a supersaturated solution. The solubility of this compound is temperature-dependent, and the concentration you achieved at a higher temperature is above its saturation point at room temperature. To resolve this, you can either:

  • Return the solution to the heat source and add more solvent to create a less concentrated, more stable solution.[11]

  • Work with the solution at an elevated temperature if your experimental setup allows.

  • Consider using a co-solvent system (see Protocol 3) to improve room-temperature solubility.

Q4: Can repeated freeze-thaw cycles of my stock solution affect its solubility?

A: Yes, absolutely. This is a critical issue, especially with DMSO stock solutions.[7] Repeated freeze-thaw cycles can promote the formation of stable crystal structures that are very difficult to redissolve.[7] To avoid this, it is best practice to aliquot your stock solution into smaller, single-use volumes for storage.[7]

Q5: How does the solid form of my compound affect its solubility?

A: The solid-state form significantly impacts solubility. Amorphous forms are generally more soluble than their highly ordered crystalline counterparts because less energy is required to break the solid-state interactions.[7] If you are experiencing batch-to-batch variability in solubility, it may be due to differences in the polymorphic or amorphous form of the solid.

Section 3: Troubleshooting Guides & Experimental Protocols

Workflow: Systematic Approach to Dissolution Failure

When initial attempts to dissolve this compound fail, a structured troubleshooting workflow is essential. The following diagram outlines the logical progression from basic to more advanced techniques.

G start Start: Weigh Compound & Add Solvent vortex Vortex / Agitate (5 min) start->vortex check1 Is it dissolved? vortex->check1 sonicate Sonication (10-15 min) check1->sonicate No success Success: Clear, Stable Solution check1->success Yes check2 Is it dissolved? sonicate->check2 warm Gentle Warming (37-50°C) check2->warm No check2->success Yes check3 Is it dissolved? warm->check3 cosolvent Try Co-Solvent System (Protocol 3) check3->cosolvent Alternative Path stronger Try Stronger Solvent (e.g., DMF, NMP) check3->stronger No check3->success Yes fail Insoluble under these conditions. Re-evaluate concentration or solvent choice. cosolvent->fail stronger->fail

Caption: Troubleshooting workflow for dissolving this compound.

Protocol 1: Systematic Solvent Screening at Small Scale

Objective: To efficiently identify the most promising solvent(s) for this compound using a minimal amount of compound.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Small glass vials (1-2 mL) with caps

  • Analytical balance

  • Pipettes or syringes

Procedure:

  • Weigh approximately 2-5 mg of this compound into each labeled vial.

  • Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates a high target concentration to robustly test solubility.

  • Vortex the vial vigorously for 2 minutes at room temperature.

  • Visually inspect for undissolved solid. Record your observation (e.g., Insoluble, Sparingly Soluble, Fully Solved).

  • If not fully dissolved, add another 100 µL of solvent, vortex again, and re-evaluate.

  • Repeat this process up to a total volume of 1 mL.

  • Repeat steps 2-6 for each solvent being tested.

  • For any samples that remain undissolved, proceed with the physical methods described in Protocol 2.

Protocol 2: Aiding Dissolution with Physical Methods

Objective: To use sonication and controlled heating to dissolve the compound in solvents where it is sparingly soluble at room temperature.

Materials:

  • Vials from Protocol 1 containing undissolved compound

  • Ultrasonic water bath

  • Calibrated water bath or heating block with temperature control

Procedure:

Part A: Sonication

  • Take the capped vial and partially submerge it in the ultrasonic water bath.

  • Sonicate for 10-15 minutes. Be aware that prolonged sonication can generate some heat.[7]

  • Remove the vial and visually inspect. If the solution is clear, the compound is soluble under these conditions.

Part B: Gentle Warming

  • If sonication fails, place the vial in a water bath or on a heating block set to a controlled temperature (e.g., 40°C).

  • CRITICAL: Loosen the cap to prevent pressure buildup.

  • Allow the solution to heat for 10-15 minutes with intermittent, gentle agitation.

  • Visually inspect. If the solution becomes clear, the compound is soluble at this temperature.

  • Allow the solution to cool slowly to room temperature and observe for any precipitation. This will determine if the solution is stable upon cooling.[11]

Protocol 3: Using a Co-Solvent System

Objective: To improve solubility by creating a solvent mixture that better matches the dual polarity of the target molecule. This is particularly useful if a single solvent is inadequate.

Example Scenario: The compound is sparingly soluble in ethanol but highly soluble in a more toxic solvent like DMF. A co-solvent system could reduce the amount of DMF needed.

Procedure:

  • Dissolve the this compound in a minimal volume of the "strong" solvent in which it is highly soluble (e.g., DMSO or DMF).

  • Slowly, while vortexing, add the second, "weaker" but more desirable solvent (e.g., ethanol or a buffer) to the concentrated solution.

  • Observe carefully for any signs of precipitation. If the solution remains clear, the co-solvent system is successful at that ratio and concentration.

  • This technique is essential when preparing stock solutions in an organic solvent (like DMSO) for further dilution into an aqueous medium for biological assays.[7]

Section 4: Advanced Concepts & Visualizations

The "Why": A Deeper Look at Solute-Solvent Interactions

The solubility of this compound is a direct result of its structure. The following diagram illustrates the different regions of the molecule and their influence on solvent preference.

G cluster_molecule This compound cluster_properties Structural Contributions to Solubility mol Aromatic Ring -COOC(CH3)3 -NH2 polar Polar / Hydrophilic - Capable of H-Bonding - Interacts with polar solvents (Methanol, DMSO) mol->polar -NH2, -COO- groups nonpolar Non-Polar / Hydrophobic - Bulky & Lipophilic - Interacts with non-polar solvents - Drives insolubility in water mol->nonpolar Aromatic Ring & t-Butyl group

Caption: Molecular structure contributions to solubility behavior.

This balance explains why moderately polar solvents often work best. They possess enough polarity to interact with the amine and ester groups, and a sufficient non-polar character to solvate the aromatic ring and tert-butyl group.

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-aminopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl-3-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). What to do when compound did not dissolve in organic solvent?. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 957–960. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Svärd, M., Nordström, F. L., Hoffmann, E. M., & Rasmuson, Å. C. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 15(25), 5039-5048. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1121–1126. Retrieved from [Link]

  • Xu, H., Zeng, Z., Xue, W., & Li, K. (2019). Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K. Journal of Chemical & Engineering Data, 64(4), 1648–1655. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction conditions for tert-butyl 3-aminobenzoate is provided below.

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during the synthesis of this valuable building block.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and potential challenges. The choice of method often depends on the available starting materials, scale of the reaction, and the desired purity of the final product. The two primary strategies involve:

  • Esterification of 3-Aminobenzoic Acid: This is a direct approach but is complicated by the presence of the amino group, which can be protonated under acidic conditions, and the steric hindrance of the tert-butyl group.

  • Reduction of a Nitro Precursor: This two-step approach involves the initial synthesis of tert-butyl 3-nitrobenzoate, followed by the reduction of the nitro group to an amine. This can be a more reliable method for achieving high yields.

This guide will provide detailed troubleshooting for both approaches.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Esterification of 3-Aminobenzoic Acid

Question 1: My direct esterification of 3-aminobenzoic acid with tert-butanol under Fischer conditions (e.g., H₂SO₄ catalyst) is giving very low yields. What is happening and how can I improve it?

Answer:

This is a common issue. The low yield is likely due to two main factors:

  • Protonation of the Amino Group: The strong acid catalyst (H₂SO₄) will protonate the amino group of 3-aminobenzoic acid, forming an ammonium salt. This deactivates the aromatic ring and can reduce the overall solubility and reactivity of the starting material.

  • Steric Hindrance: The bulky tert-butyl group makes it a poor nucleophile, and the corresponding ester is sterically hindered. Standard Fischer esterification is often inefficient for producing tert-butyl esters.[1]

Troubleshooting Steps:

  • Protect the Amino Group First: A more reliable approach is to first protect the amino group with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. The resulting N-Boc-3-aminobenzoic acid can then be esterified more efficiently. However, this adds extra steps to the synthesis.

  • Use a Steglich-type Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[2] This avoids the need for strong acidic conditions.

  • Convert to the Acid Chloride: A robust method involves converting 3-aminobenzoic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with tert-butanol to form the ester.[3] It is crucial to use a non-nucleophilic base, like triethylamine, to quench the HCl generated during the reaction.

Question 2: I am attempting a Steglich esterification, but the reaction is sluggish and the yield is still not optimal. How can I optimize this?

Answer:

Sluggishness in Steglich esterification can be due to several factors. Here's how to troubleshoot:

  • Solvent Choice: Ensure you are using an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Water will react with the carbodiimide coupling agent.

  • Reagent Stoichiometry: The stoichiometry of the coupling agents is critical. A slight excess of the carbodiimide and a catalytic amount of DMAP (0.1-0.2 equivalents) are typically sufficient.

  • Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Purity of Reagents: Ensure your 3-aminobenzoic acid, tert-butanol, and coupling agents are pure and dry.

ParameterRecommendationRationale
Coupling Agent EDC or DCC (1.1-1.5 eq)Activates the carboxylic acid for nucleophilic attack.
Catalyst DMAP (0.1-0.2 eq)Acylates the coupling agent, forming a more reactive intermediate.
Solvent Anhydrous DCM or THFPrevents hydrolysis of the activated intermediate.
Temperature 0 °C to room temperatureBalances reaction rate with minimizing side reactions.
Route 2: Reduction of a Nitro Precursor

Question 3: I have successfully synthesized tert-butyl 3-nitrobenzoate, but I am having trouble with the reduction of the nitro group. What are the best conditions for this transformation?

Answer:

The reduction of an aromatic nitro group is a well-established transformation, but the choice of reducing agent and conditions can impact the yield and purity, especially in the presence of an ester group.

Recommended Reduction Methods:

  • Catalytic Hydrogenation: This is often the cleanest method.

    • Catalyst: Palladium on carbon (Pd/C, 5-10 mol%) is highly effective.

    • Solvent: Methanol, ethanol, or ethyl acetate are common choices.

    • Hydrogen Source: Hydrogen gas (H₂) at atmospheric or slightly elevated pressure. Alternatively, transfer hydrogenation using a source like ammonium formate or cyclohexene can be used.

  • Metal-Acid Reduction: A classic and cost-effective method.

    • Reagents: Iron powder (Fe) in acetic acid (AcOH) or tin(II) chloride (SnCl₂) in ethanol are common.[4]

    • Considerations: The workup for these reactions can be more involved to remove metal salts. The acidic conditions are generally mild enough not to cleave the tert-butyl ester.

Troubleshooting the Reduction:

  • Incomplete Reaction: If the reaction is not going to completion (as monitored by TLC), you can try increasing the catalyst loading, hydrogen pressure, or reaction temperature. For metal-acid reductions, ensure the metal powder is activated and you are using a sufficient excess.

  • Side Products: Over-reduction is generally not an issue for aromatic nitro groups. However, if other reducible functional groups are present in the molecule, you may see side reactions. The tert-butyl ester is stable to these conditions.

Question 4: After the reduction of tert-butyl 3-nitrobenzoate, my product is discolored and difficult to purify. What is causing this and how can I obtain a clean product?

Answer:

Anilines are notoriously prone to air oxidation, which can lead to the formation of colored impurities. This is a common issue when synthesizing aromatic amines.

Purification and Handling Strategies:

  • Aqueous Workup with a Mild Base: After the reaction, a standard workup involves filtering off the catalyst (for hydrogenation) or metal residues. The organic layer should be washed with a mild aqueous base like sodium bicarbonate solution to remove any remaining acid.

  • Column Chromatography: If impurities persist, column chromatography on silica gel is an effective purification method. A gradient of ethyl acetate in hexanes is typically used for elution.

  • Acid-Base Extraction: You can take advantage of the basicity of the amine. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer with a base like NaOH or NaHCO₃ and extract the pure amine back into an organic solvent.[4]

  • Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent oxidation.

Experimental Workflow Visualization

The following diagram illustrates a decision-making workflow for the synthesis of this compound.

synthesis_workflow cluster_esterification Route 1: Esterification cluster_reduction Route 2: Reduction start Select Synthetic Route esterification 3-Aminobenzoic Acid + tert-Butanol start->esterification Direct Approach nitro_ester tert-Butyl 3-Nitrobenzoate start->nitro_ester Two-Step Approach acid_chloride Acid Chloride Formation (e.g., SOCl₂) esterification->acid_chloride Low Yield? Try Activation steglich Steglich Esterification (DCC/DMAP) esterification->steglich Mild Conditions Needed? product tert-Butyl 3-Aminobenzoate acid_chloride->product steglich->product reduction Nitro Group Reduction (e.g., Pd/C, H₂ or Fe/AcOH) nitro_ester->reduction reduction->product

Caption: Decision workflow for synthesizing this compound.

Detailed Experimental Protocol: Two-Step Synthesis via Nitro-Precursor

This protocol details the more reliable two-step synthesis of this compound, starting from 3-nitrobenzoic acid.

Step 1: Synthesis of tert-Butyl 3-nitrobenzoate
  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzoic acid (1 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Acid Chloride Formation: Slowly add oxalyl chloride (1.5 eq) dropwise to the cooled solution. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-3 hours, or until gas evolution ceases and TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification: Re-dissolve the crude 3-nitrobenzoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of tert-butanol (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the acid chloride solution.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-nitrobenzoate, which can be purified by column chromatography if necessary.

Step 2: Reduction to this compound
  • Setup: Dissolve the tert-butyl 3-nitrobenzoate (1 eq) from the previous step in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol% Pd) to the solution.

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the reaction vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain pure this compound as a white to light beige solid.[5]

Troubleshooting Logic Diagram

troubleshooting_tree start Low Yield or Impure Product route_q Which synthetic route? start->route_q esterification_route Esterification Route route_q->esterification_route Route 1 reduction_route Reduction Route route_q->reduction_route Route 2 ester_issue What is the main issue? esterification_route->ester_issue reduc_issue What is the main issue? reduction_route->reduc_issue low_yield_ester Low Yield ester_issue->low_yield_ester side_products_ester Side Products ester_issue->side_products_ester low_yield_ester_sol Switch to Acid Chloride or Steglich Esterification method. low_yield_ester->low_yield_ester_sol side_products_ester_sol Use milder conditions (Steglich). Ensure anhydrous reagents. side_products_ester->side_products_ester_sol incomplete_reduc Incomplete Reaction reduc_issue->incomplete_reduc discoloration Product Discoloration reduc_issue->discoloration incomplete_reduc_sol Increase catalyst loading or H₂ pressure. Check reagent purity. incomplete_reduc->incomplete_reduc_sol discoloration_sol Purify via acid-base extraction or chromatography. Store under inert gas. discoloration->discoloration_sol

Caption: A troubleshooting decision tree for common synthesis issues.

References

  • ResearchGate. Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts. Available from: [Link]

  • MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available from: [Link]

  • PrepChem.com. Synthesis of (a) t-butyl 4-aminobenzoate. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of 3a. Available from: [Link]

  • Google Patents. US7547798B2 - Process for preparing aminobenzoate esters.
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • PubMed Central. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

  • MDPI. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Available from: [Link]

  • ResearchGate. How to purify p-amino tert butyl benzamide? Available from: [Link]

  • ResearchGate. Mechanism of synthesis of n-butyl-p-aminobenzoate from p-nitrobenzoic... Available from: [Link]

  • Google Patents. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • PrepChem.com. Synthesis of 3-amino-benzoic acid. Available from: [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). Available from: [Link]

  • Chemdad. This compound. Available from: [Link]

  • Google Patents. CN101353311B - Process for preparing aminobenzoate esters.
  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

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Technical Support Center: NMR Analysis of tert-Butyl 3-aminobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who utilize tert-Butyl 3-aminobenzoate in their synthetic workflows. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to assist in the accurate identification of byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR signals for the starting material, this compound?

A1: In a typical deuterated chloroform (CDCl₃) solvent, this compound presents a few key signals. The most prominent is the singlet for the nine protons of the tert-butyl group, which appears around 1.5 ppm. The aromatic protons will appear in the range of 6.7 to 7.8 ppm. The exact chemical shifts and splitting patterns can be influenced by the solvent and concentration. The broad singlet for the amine (-NH₂) protons can be observed around 3.7 ppm, though its position can vary and it may exchange with deuterium if D₂O is present.

Q2: My reaction is an acylation of the amine group on this compound. What common byproducts should I look for in the NMR spectrum?

A2: In acylation reactions, several byproducts can arise. One common issue is diacylation, where the acyl group attaches to the amine twice. This can be identified by the disappearance of the N-H proton signal and shifts in the aromatic protons' resonances. Another potential byproduct is the hydrolysis of the tert-butyl ester back to the carboxylic acid, 3-aminobenzoic acid. This would be indicated by the disappearance of the tert-butyl singlet and the appearance of a broad carboxylic acid proton signal downfield (typically >10 ppm). In some cases, incomplete reaction will leave starting material, so a careful comparison with the starting material's spectrum is crucial.

Q3: I am performing a reaction that involves deprotection of the tert-butyl ester. What should I expect to see in the ¹H NMR?

A3: The primary change you will observe upon successful deprotection is the complete disappearance of the large singlet corresponding to the tert-butyl group around 1.5 ppm. Concurrently, a new broad singlet for the carboxylic acid proton (-COOH) will appear at a much higher chemical shift, often above 10 ppm. You should also anticipate shifts in the aromatic proton signals due to the change in the electronic environment from the ester to the carboxylic acid. The product of this reaction is 3-aminobenzoic acid.[1][2][3][4][5]

Q4: I see unexpected peaks in the aliphatic region of my NMR spectrum other than the tert-butyl group. What could they be?

A4: Unexpected aliphatic signals can originate from several sources. If your reaction involves solvents like diethyl ether or ethyl acetate, residual solvent peaks may be present. It is also possible that side reactions with reagents or catalysts containing alkyl groups have occurred. For instance, if tert-butanol is used as a solvent or is generated during the reaction, you might see its characteristic signals. A helpful practice is to run an NMR of your starting materials and any reagents to identify potential sources of these signals.

Troubleshooting Guide: Identifying Byproducts by NMR

This section addresses specific problems you might encounter during the NMR analysis of your this compound reactions.

Problem 1: A significant singlet remains around 1.5 ppm after an intended ester hydrolysis reaction.
  • Probable Cause: Incomplete hydrolysis of the tert-butyl ester. The tert-butyl ester is known to be sterically hindered and can be resistant to hydrolysis under mild conditions.[6]

  • Solution Workflow:

    G start Singlet at ~1.5 ppm observed check_integration Integrate the peak relative to aromatic protons start->check_integration is_major Is the integration significant? check_integration->is_major incomplete_rxn Incomplete Hydrolysis is_major->incomplete_rxn Yes end Successful Hydrolysis is_major->end No (Trace impurity) prolong_rxn Increase reaction time or temperature incomplete_rxn->prolong_rxn stronger_acid Use a stronger acid catalyst (e.g., TFA) incomplete_rxn->stronger_acid monitor_tlc Monitor reaction by TLC until completion prolong_rxn->monitor_tlc stronger_acid->monitor_tlc monitor_tlc->end

  • Detailed Steps:

    • Confirm Incomplete Reaction: Integrate the singlet at ~1.5 ppm against a known aromatic proton signal. If the ratio is higher than expected for a trace impurity, the reaction is incomplete.

    • Optimize Reaction Conditions: Consider extending the reaction time, increasing the temperature, or using a stronger acid catalyst like trifluoroacetic acid (TFA) to drive the hydrolysis to completion. [7][8] 3. Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction.

Problem 2: The aromatic region of the ¹H NMR spectrum is more complex than expected after an acylation reaction.
  • Probable Cause: Formation of diacylated byproduct or other side reactions involving the aromatic ring. Over-acylation can occur, especially with highly reactive acylating agents. [9][10]* Solution:

    • Analyze Coupling Patterns: Carefully analyze the coupling constants (J-values) and multiplicities of the aromatic signals. Diacylation will significantly alter the electronic environment and thus the chemical shifts and coupling of the aromatic protons.

    • 2D NMR Spectroscopy: If the 1D spectrum is too complex, consider running a 2D NMR experiment like COSY (Correlation Spectroscopy) to establish proton-proton correlations, which can help in assigning the aromatic spin systems of the different species present.

    • Control Stoichiometry: To minimize diacylation, carefully control the stoichiometry of the acylating agent. Using just over one equivalent is often sufficient. Running the reaction at a lower temperature can also improve selectivity.

Problem 3: A broad signal appears between 5-8 ppm and the amine (-NH₂) signal has disappeared after a reaction.
  • Probable Cause: Formation of an amide from the acylation of the amine. The new N-H proton of the amide will be a broad singlet in this region.

  • Solution:

    • D₂O Exchange: To confirm the presence of an N-H proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The broad signal should disappear or significantly decrease in intensity due to proton-deuterium exchange.

    • ¹³C NMR: A ¹³C NMR spectrum can confirm the formation of the amide bond. Look for a new carbonyl carbon signal in the range of 160-180 ppm.

Data Summary: Characteristic ¹H NMR Chemical Shifts (ppm)

The following table summarizes the approximate ¹H NMR chemical shifts for this compound and its common reaction products and byproducts in CDCl₃. Note that actual shifts can vary based on solvent, concentration, and temperature.

CompoundFunctional GroupApproximate Chemical Shift (ppm)Multiplicity
This compound -C(CH₃)₃1.5s (9H)
-NH₂~3.7br s (2H)
Aromatic C-H6.7 - 7.8m (4H)
3-Aminobenzoic acid -COOH>10br s (1H)
-NH₂~3.8br s (2H)
Aromatic C-H6.8 - 7.9m (4H)
N-Acyl-tert-Butyl 3-aminobenzoate -C(CH₃)₃~1.5s (9H)
-NH-C(O)R7.5 - 8.5br s (1H)
Aromatic C-H7.0 - 8.2m (4H)
Diacylated byproduct -C(CH₃)₃~1.5s (9H)
Aromatic C-HAltered shiftsm (4H)

Experimental Protocols

Protocol 1: NMR Sample Preparation for Byproduct Analysis
  • Sample Dissolution: Accurately weigh approximately 5-10 mg of your crude reaction mixture and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or another inert compound with a known chemical shift that does not overlap with your sample signals).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. If the spectrum is complex or impurities are suspected, consider acquiring a ¹³C and 2D NMR spectra (e.g., COSY, HSQC) for more detailed structural elucidation.

Protocol 2: D₂O Shake for Identification of Exchangeable Protons
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Mix: Cap the NMR tube and invert it several times to ensure thorough mixing. A brief, gentle vortexing can also be effective.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (e.g., -OH, -NH₂, -COOH) will have disappeared or significantly diminished in the second spectrum.

Visualizing Reaction Pathways

The following diagram illustrates a common reaction of this compound (acylation) and the potential for a diacylation side reaction.

G cluster_0 Acylation of this compound A This compound C Desired Product (N-Acylated) A->C 1 eq. D Diacylated Byproduct A->D >1 eq. B Acylating Agent (R-COCl) B->C B->D

Caption: Reaction scheme for the acylation of this compound.

References

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Technical Support Center: Navigating the Challenges of tert-Butyl 3-aminobenzoate Reaction Workup and Quenching

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals working with tert-butyl 3-aminobenzoate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common issues encountered during the reaction workup and quenching phases of syntheses involving this versatile compound. Drawing upon established chemical principles and field-proven insights, this document aims to be an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Chemical Landscape of this compound

This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its structure, featuring a primary aromatic amine and a sterically hindered tert-butyl ester, presents a unique set of challenges during reaction workup and purification. The key to successful isolation lies in understanding the delicate balance between the basicity of the amine and the acid-lability of the tert-butyl ester.

This guide will address the most frequently encountered issues, providing both theoretical explanations and actionable protocols to streamline your experimental workflow and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise when working with this compound.

Q1: Why is my this compound hydrolyzing during workup?

A1: The tert-butyl ester is highly susceptible to cleavage under acidic conditions.[1][2] The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl carbocation. Even mildly acidic conditions (pH < 5) can lead to significant hydrolysis, especially if elevated temperatures are involved. It is crucial to avoid acidic washes (e.g., with HCl or NH4Cl) if the integrity of the tert-butyl ester is to be maintained.

Q2: I'm observing a persistent emulsion during the extractive workup. What's causing this and how can I resolve it?

A2: Emulsions are common in the extraction of amines and are often caused by the amine acting as a surfactant, especially at a pH close to its pKa.[3] Vigorous shaking during extraction can also contribute to the formation of a stable emulsion. The presence of fine solid particulates can further stabilize these emulsions.

Q3: What is the recommended pH range for the aqueous phase during the extraction of this compound?

A3: To ensure the this compound remains in the organic phase as the free base, the aqueous phase should be maintained at a basic pH, ideally between 9 and 10. This can be achieved using a dilute solution of a mild base like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). Avoid strong bases like NaOH or KOH, as they can promote ester hydrolysis, especially with prolonged contact or heating.

Q4: Can I purify this compound using silica gel chromatography?

A4: Yes, but with precautions. The basic nature of the amino group can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in poor peak shape (tailing) and potential irreversible adsorption.[4] To mitigate this, it is highly recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol. Alternatively, using a deactivated silica or a different stationary phase like alumina can be beneficial.[5]

Q5: What are the best practices for quenching a reaction to obtain this compound?

A5: The quenching strategy depends heavily on the reaction conditions. For instance, after a catalytic hydrogenation to reduce the corresponding nitro-compound, the catalyst should be carefully filtered off. The subsequent workup should be performed under neutral or mildly basic conditions to prevent ester hydrolysis. Avoid quenching with strong acids. A gentle wash with saturated sodium bicarbonate solution is often a good first step.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the workup and purification of this compound.

Problem Potential Cause Recommended Solution
Low Product Yield Ester Hydrolysis: Accidental exposure to acidic conditions during workup.- Ensure all aqueous washes are neutral or basic (pH 8-10).- Use mild bases like NaHCO3 or K2CO3 for neutralization.- Avoid heating during extractive workup.
Emulsion Formation: Product trapped in a stable emulsion layer.- Follow the emulsion breaking protocols outlined below.- Minimize vigorous shaking during extraction; gentle inversions are preferable.
Incomplete Extraction: Suboptimal pH of the aqueous phase.- Adjust the pH of the aqueous layer to >9 to ensure the amine is in its free base form.
Persistent Emulsion Surfactant Properties of the Amine: The amine itself is stabilizing the emulsion.- Add saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase.[3][6]- Allow the separatory funnel to stand undisturbed for an extended period.[7]- Gently swirl or stir the layers instead of shaking vigorously.[3]
Presence of Fine Solids: Particulate matter stabilizing the interface.- Filter the entire mixture through a pad of Celite® or glass wool.
Product Contamination Inadequate Washing: Residual starting materials or by-products.- Perform multiple extractions with an appropriate organic solvent.- Include a brine wash to remove residual water and some water-soluble impurities.
Co-elution during Chromatography: Impurities with similar polarity.- Optimize the mobile phase system, potentially using a shallower gradient.- Consider using a different stationary phase (e.g., alumina or reverse-phase C18).
Poor Peak Shape in Chromatography Interaction with Silica Gel: The basic amine interacting with acidic silanol groups.- Add 0.1-1% triethylamine or another basic modifier to the eluent.[4]- Use deactivated silica gel or an alternative stationary phase like basic alumina.[5]

Experimental Protocols

Here are detailed step-by-step methodologies for key workup and purification procedures.

Protocol 1: General Extractive Workup

This protocol is designed for the isolation of this compound from a reaction mixture, assuming the solvent is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Initial Quench: Cool the reaction mixture to room temperature. If the reaction was conducted under acidic or strongly basic conditions, carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Solvent Addition: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 50 mL for a 100 mL reaction volume).

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) (1 x 50 mL). This helps to break any minor emulsions and removes bulk water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 2: Breaking a Persistent Emulsion

If a stable emulsion forms during the extractive workup, the following steps can be taken:

  • Patience and Gravity: Allow the separatory funnel to stand undisturbed for 20-30 minutes. Sometimes, the emulsion will break on its own.

  • Brine Addition: Add a significant volume (20-30% of the total volume) of saturated sodium chloride (brine) solution and gently rock the separatory funnel.

  • Filtration: Filter the entire contents of the separatory funnel through a pad of Celite® or glass wool in a Büchner funnel.

  • Centrifugation: For smaller volumes, transferring the emulsion to centrifuge tubes and spinning at a moderate speed for 5-10 minutes can be very effective in separating the layers.[6][8]

Protocol 3: Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel chromatography while minimizing tailing and product loss.

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Preparation: Prepare a suitable eluent system, such as a gradient of ethyl acetate in hexanes. To this eluent, add 0.5% (v/v) of triethylamine.

  • Column Packing: Pack the column with the prepared mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent system if necessary) and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 4: Recrystallization

Recrystallization can be an effective final purification step to obtain highly pure this compound.

  • Solvent Selection: A common solvent system for recrystallization of similar aromatic compounds is a mixture of ethanol and water or ethyl acetate and hexanes.[9]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (e.g., boiling ethyl acetate).

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizing the Workflow

To better illustrate the decision-making process during the workup and purification of this compound, the following workflow diagram is provided.

Workup_Purification_Workflow Start Reaction Mixture (this compound) Quench Quench (Neutral/Mild Base) Start->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Emulsion_Check Emulsion Formed? Extraction->Emulsion_Check Break_Emulsion Break Emulsion (Brine, Filtration, Centrifugation) Emulsion_Check->Break_Emulsion Yes Separate_Layers Separate Organic Layer Emulsion_Check->Separate_Layers No Break_Emulsion->Separate_Layers Dry_Organic Dry Organic Layer (Na2SO4 or MgSO4) Separate_Layers->Dry_Organic Concentrate Concentrate in vacuo Dry_Organic->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purification_Method Purification Method? Crude_Product->Purification_Method Pure_Product Pure this compound Crude_Product->Pure_Product Sufficiently Pure Column_Chromatography Column Chromatography (with basic modifier) Purification_Method->Column_Chromatography Impure Recrystallization Recrystallization Purification_Method->Recrystallization Slightly Impure/Crystalline Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for workup and purification.

Concluding Remarks

The successful isolation and purification of this compound hinge on a careful and considered approach to the reaction workup and quenching steps. By understanding the inherent chemical properties of the molecule, particularly the acid sensitivity of the tert-butyl ester and the basicity of the amine, researchers can preemptively address common challenges such as hydrolysis and emulsion formation. The protocols and troubleshooting strategies outlined in this guide are intended to provide a robust framework for optimizing your experimental outcomes. As with any chemical synthesis, careful observation and methodical adjustments are key to achieving high yield and purity.

References

  • BenchChem. (2025). Resolving emulsion formation during Isoamyl-n-propyl-amine extraction. BenchChem Technical Support.
  • AZoM. (2018, May 17).
  • Spectro Scientific. (n.d.).
  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2025, August 5).
  • Santa Cruz Biotechnology. (n.d.).
  • Matrix Fine Chemicals. (n.d.).
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • BenchChem. (2025).
  • YouTube. (2007, November 28).
  • Nature. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Sciencemadness.org. (2016, March 4).
  • University of California, Irvine. (n.d.).
  • BLD Pharm. (n.d.).
  • Sigma-Aldrich. (n.d.).
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  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • ResearchGate. (2016, December 16). How to purify p-amino tert butyl benzamide?
  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Reddit. (2024, January 18). Hydrolysis product troubleshooting : r/Chempros.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • ResearchGate. (2025, August 6). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • RSC Education. (n.d.).
  • University of York. (n.d.).
  • Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • PubMed. (2002, July 12). Convenient preparation of tert-butyl beta-(protected amino)esters.
  • Chongqing Chemdad Co., Ltd. (n.d.).
  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2020, November 9).

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Stability of tert-Butyl 3-aminobenzoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3-aminobenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Understanding the stability of this compound under various pH conditions is critical for optimizing reaction outcomes, ensuring product purity, and preventing costly experimental failures. This document provides in-depth answers to common questions, troubleshooting guides for potential issues, and validated protocols based on established chemical principles.

Section 1: Stability Under Acidic Conditions

The tert-butyl ester is renowned for its utility as a carboxylic acid protecting group, primarily due to its high stability in neutral to basic conditions and its clean removal under acidic conditions.[1][2] However, this acid lability is a double-edged sword that requires careful management.

FAQ 1.1: Why is my this compound degrading in the presence of acid?

The degradation of tert-butyl esters in acidic media is not a simple hydrolysis; it is a specific, mechanism-driven cleavage. The process proceeds via an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) mechanism.[3]

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon.[1]

  • Carbocation Formation: Unlike the hydrolysis of less sterically hindered esters (like methyl or ethyl esters), the tert-butyl group is unique. Following protonation, the C-O bond between the carbonyl carbon and the tert-butyl group cleaves. This cleavage is the rate-limiting step and results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid (3-aminobenzoic acid).[1][4]

  • Deprotonation/Elimination: The highly reactive tert-butyl cation is then neutralized, typically by losing a proton to form isobutylene gas.

This mechanism explains the compound's extreme sensitivity to acid. The stability of the intermediate tert-butyl carbocation is the primary driving force for the reaction, making the cleavage much more facile than for primary or secondary esters.[4]

Visualization 1.1: Acid-Catalyzed Cleavage of this compound

Acid_Cleavage_Mechanism start tert-Butyl 3-aminobenzoate protonated Protonated Ester start->protonated + H⁺ intermediate Resonance-stabilized intermediate protonated->intermediate Resonance products 3-Aminobenzoic Acid + tert-Butyl Cation intermediate->products Rate-limiting step (C-O Cleavage) final 3-Aminobenzoic Acid + Isobutylene products->final - H⁺ (Elimination) H_plus H+

Caption: A simplified workflow of the AAL1 acid-catalyzed deprotection.

Troubleshooting Guide 1.2: Issues During Acidic Reactions
Problem EncounteredProbable Cause(s)Recommended Solution(s)
Complete cleavage when only partial reaction was intended. The acidic conditions (reagent, concentration, or temperature) are too harsh.Use milder acids (e.g., aqueous phosphoric acid, formic acid).[5] Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). Carefully monitor the reaction progress by TLC or LC-MS and quench promptly.
Formation of unknown byproducts. The highly reactive tert-butyl carbocation can act as an alkylating agent on other nucleophilic sites in your starting material or product.Add a "scavenger" to the reaction mixture. Common scavengers like triisopropylsilane (TIS) or water (2-5% v/v) will trap the tert-butyl cation, preventing side reactions.[6]
Incomplete cleavage/deprotection. Insufficient acid strength or concentration. Steric hindrance around the ester group.[7] Poor solubility of the starting material.Switch to a stronger acid system (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).[6] Increase the reaction temperature cautiously. Use a co-solvent to ensure the starting material is fully dissolved.
Protocol 1.3: Standardized Protocol for Controlled Cleavage (Deprotection)

This protocol is designed for the complete and clean removal of the tert-butyl ester group.

  • Dissolution: Dissolve the this compound substrate in an appropriate anhydrous solvent. Dichloromethane (DCM) is a common choice. A typical concentration is 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • Acid Addition: Slowly add the acidic reagent. A 20-50% solution of Trifluoroacetic acid (TFA) in DCM is highly effective.[6] For more sensitive substrates, 1-4 M HCl in an organic solvent like dioxane can be used.

  • Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the disappearance of the starting material closely using a suitable analytical technique (e.g., TLC, LC-MS). Reaction times typically range from 30 minutes to 4 hours.

  • Workup: Once the reaction is complete, remove the solvent and excess acid in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting crude 3-aminobenzoic acid can then be purified by standard methods.

Section 2: Stability Under Basic Conditions

A key advantage of the tert-butyl ester is its general stability to a wide range of basic and nucleophilic conditions.[2][8] This stability, however, is not absolute and understanding its limits is crucial.

FAQ 2.1: Can this compound be hydrolyzed with a base like NaOH?

Standard basic hydrolysis of esters, known as saponification, proceeds through a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[9] This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[10]

However, in the case of this compound, this reaction is extremely slow and often considered negligible under typical laboratory conditions (e.g., 1M NaOH at room temperature).[11] The reason for this high stability is steric hindrance . The bulky tert-butyl group physically blocks the approach of the hydroxide nucleophile to the carbonyl carbon, dramatically slowing the rate of the initial addition step.[12][13] While not impossible, forcing the saponification of a tert-butyl ester requires harsh conditions, such as high temperatures or the use of alternative reagents like powdered KOH in THF.[5][11]

Visualization 2.1: Steric Hindrance in Basic Hydrolysis

Basic_Hydrolysis_Hindrance cluster_0 Methyl Ester (Unhindered) cluster_1 tert-Butyl Ester (Hindered) MeEster R-CO-O-CH₃ Attack1 Easy Nucleophilic Attack OH1 OH⁻ OH1->MeEster tBuEster R-CO-O-C(CH₃)₃ Block Steric Blockage OH2 OH⁻ OH2->tBuEster

Sources

Preventing decomposition of tert-Butyl 3-aminobenzoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 3-aminobenzoate (t-BABA), a crucial reagent in pharmaceutical synthesis and drug development. This resource is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the decomposition of t-BABA during storage. Understanding and mitigating the degradation of this compound is paramount for ensuring experimental reproducibility, maintaining purity standards, and safeguarding the integrity of your research outcomes.

This guide provides in-depth, experience-driven advice in a question-and-answer format, moving beyond simple instructions to explain the underlying chemical principles. Here, you will find scientifically grounded protocols and troubleshooting workflows to effectively prevent the decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: My stored this compound has changed color from white/light beige to a yellowish or brownish hue. What does this indicate?

This color change is a primary visual indicator of decomposition. This compound, a white to light beige crystalline powder, is susceptible to degradation pathways that produce colored impurities.[1] The most probable causes are oxidation of the aromatic amine group and, to a lesser extent, hydrolysis of the ester. The amino group is sensitive to atmospheric oxygen, and this process can be accelerated by exposure to light and elevated temperatures.

Q2: What are the main chemical pathways through which this compound decomposes?

There are two principal decomposition pathways for t-BABA:

  • Oxidation: The primary amine (-NH₂) on the benzene ring is susceptible to oxidation, which can lead to the formation of highly colored polymeric impurities. This process is often catalyzed by light (photo-oxidation) and trace metal impurities.

  • Hydrolysis: As an ester, t-BABA can undergo hydrolysis to yield 3-aminobenzoic acid and tert-butanol. This reaction is catalyzed by the presence of acids or bases and is accelerated by moisture.[2] While tert-butyl esters are generally more resistant to base-catalyzed hydrolysis than other alkyl esters due to steric hindrance, they are notably sensitive to acidic conditions.[3]

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

To minimize decomposition, adhere to the following storage protocol, which addresses the vulnerabilities of the compound:

ParameterRecommended ConditionRationale
Temperature Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is preferred.[4][5]Lower temperatures slow down the rates of both oxidation and hydrolysis reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]Displacing oxygen from the storage container directly inhibits the primary oxidation pathway.
Light Keep in a dark place, using an amber glass vial or an opaque container.[4][5]Prevents photo-oxidation of the sensitive amino group.
Moisture Store in a tightly sealed container in a dry environment, preferably in a desiccator.Minimizes the risk of acid- or base-catalyzed hydrolysis by excluding atmospheric moisture.
Q4: I suspect my this compound has degraded. How can I confirm this and identify the impurities?

Visual inspection is the first step, but analytical confirmation is essential for quality control. The following techniques are highly effective:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity of t-BABA and detecting degradation products.[6][7][8] A reversed-phase column (e.g., C18) with a UV detector is typically used. The appearance of new peaks, particularly those with earlier retention times (indicating more polar compounds like 3-aminobenzoic acid), confirms degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products like tert-butanol.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information about impurities. For instance, the disappearance of the characteristic tert-butyl singlet at ~1.5 ppm and the appearance of new aromatic signals could indicate hydrolysis.

Troubleshooting Guide: Proactive and Reactive Measures

This section provides a systematic approach to identifying, resolving, and preventing the decomposition of this compound.

Issue 1: Compound shows discoloration upon arrival or shortly after opening.
  • Potential Cause A: Improper Shipping or Handling

    • Verification: The compound may have been exposed to high temperatures or light during transit.

    • Solution: Immediately perform a purity check using HPLC. If the purity is below your experimental threshold (e.g., <97%), contact the supplier for a replacement.

    • Prevention: Source from reputable suppliers who provide detailed shipping and storage information.[4] Some suppliers may even offer cold-chain transportation.[4]

  • Potential Cause B: Inadequate Initial Storage

    • Verification: Review your lab's receiving protocol. Was the compound immediately transferred to a dark, dry, and inert environment?

    • Solution: If degradation is minor, the material might be salvageable for non-critical applications. However, for sensitive reactions, it is best to use a fresh, high-purity lot.

    • Prevention: Establish a strict receiving protocol where sensitive reagents like t-BABA are immediately stored under the recommended conditions outlined in the FAQ section.

Issue 2: Inconsistent results in reactions using this compound from the same bottle over time.
  • Potential Cause: Incremental Decomposition After Opening

    • Verification: Each time the container is opened, it is exposed to atmospheric oxygen and moisture. This repeated exposure can lead to gradual degradation.

    • Solution: Before each use, consider running a quick purity check (e.g., Thin Layer Chromatography [TLC] against a reference standard) to ensure the integrity of the reagent.

    • Prevention:

      • Aliquot the Reagent: Upon receiving a new bottle, divide the contents into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the bulk material.

      • Proper Sealing: Use vials with high-quality, airtight seals. Consider using parafilm to further seal the cap after each use if aliquoting is not feasible.

Workflow for Handling and Storage of this compound

The following diagram illustrates the recommended workflow to ensure the long-term stability of t-BABA.

storage_workflow cluster_receiving Receiving Protocol cluster_storage Storage Protocol cluster_usage Usage Protocol Receive Receive Shipment Inspect Visual Inspection (Color, Packaging) Receive->Inspect QC_Check Initial QC Check (Optional) (HPLC/TLC) Inspect->QC_Check Aliquot Aliquot into Vials (Under Inert Atmosphere) QC_Check->Aliquot Store Store in Dark, Dry, Cool Place (2-8°C, Desiccator) Aliquot->Store Retrieve Retrieve Single Aliquot Store->Retrieve Equilibrate Equilibrate to Room Temp (Before Opening) Retrieve->Equilibrate Use Use in Experiment Equilibrate->Use

Caption: Recommended workflow for receiving, storing, and using this compound.

Decomposition Pathway and Prevention

This diagram illustrates the primary degradation pathways and the corresponding preventative measures.

decomposition_pathway cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_prevention Preventative Measures tBABA This compound C₁₁H₁₅NO₂ Oxidized Oxidized Impurities (Colored Polymers) tBABA->Oxidized Major Pathway Hydrolyzed 3-Aminobenzoic Acid + tert-Butanol tBABA->Hydrolyzed Minor Pathway O2_Light O₂, Light, Heat H2O H₂O (Acid/Base catalyst) Inert_Atm Inert Atmosphere (Ar, N₂) Inert_Atm->tBABA Inhibits Oxidation Dark_Storage Dark Container Dark_Storage->tBABA Temp_Control Refrigeration (2-8°C) Temp_Control->tBABA Slows Both Pathways Dry_Storage Desiccator / Sealed Vial Dry_Storage->tBABA Inhibits Hydrolysis

Caption: Decomposition pathways of t-BABA and corresponding preventative measures.

By implementing these scientifically-backed storage and handling protocols, researchers can significantly extend the shelf-life and maintain the purity of this compound, ensuring the reliability and success of their synthetic endeavors.

References
  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Lima, L. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry, 13(2), 205-213. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analytical methods for the degradation of phytoconstituents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737408, tert-Butyl-3-aminobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2337, Benzocaine. Retrieved from [Link]

  • Willis, I., & Kligman, A. M. (1970). Aminobenzoic acid and its esters. The quest for more effective sunscreens.
  • Church, C. D., et al. (1998). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 32(22), 3584-3588.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Tetryl. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]

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Technical Support Center: A Troubleshooting Guide for tert-Butyl 3-aminobenzoate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for amide coupling reactions involving tert-Butyl 3-aminobenzoate, a valuable building block in medicinal chemistry and peptide synthesis.[1][2][3] This resource is structured in a practical question-and-answer format to directly address the common challenges encountered in the laboratory.

Understanding the Unique Challenges of this compound

This compound presents a unique combination of electronic and steric properties that can influence its reactivity in amide coupling reactions. The amine group is weakly nucleophilic due to the electron-withdrawing effect of the aromatic ring.[4] Additionally, the bulky tert-butyl ester group can introduce steric hindrance, potentially slowing down reaction rates and impacting yields.[5][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with this compound is resulting in very low or no product yield. What are the likely causes?

Low or no yield is a common frustration. The primary culprits are often inefficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.[8]

Possible Causes & Recommended Solutions:

Possible Cause Explanation Recommended Solution
Inefficient Carboxylic Acid Activation Standard coupling reagents like EDC or DCC may not be potent enough to sufficiently activate the carboxylic acid, especially when coupling with a weakly nucleophilic amine like this compound.[8]Switch to a more powerful coupling reagent. Uronium-based reagents (HATU, HBTU) or phosphonium-based reagents (PyBOP) are excellent alternatives that can significantly improve yields.[8][9]
Significant Steric Hindrance The bulky tert-butyl group on the aminobenzoate, and potentially bulky groups on your carboxylic acid partner, can physically block the reactive centers from approaching each other.[5][7][10][11]Elevate the reaction temperature. Increasing the temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction for potential side reactions at higher temperatures. Consider a different coupling strategy, such as converting the carboxylic acid to an acid chloride, which is more reactive.[12][13]
Inadequate Base The choice and amount of base are critical. An inappropriate base may not be strong enough to deprotonate the amine or neutralize acidic byproducts, thereby stalling the reaction.Use a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used.[9][14] Ensure at least 2-3 equivalents of the base are used, especially if your amine starting material is a hydrochloride salt.[15]
Poor Solubility If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.[12]Choose an appropriate solvent. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally good choices for dissolving all reaction components.[16]

Experimental Protocol: Enhanced Activation for a Low-Yielding Reaction

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and HOAt (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add DIPEA (2.5 eq) and stir for another 5 minutes.

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

Q2: The reaction seems to start but then stalls, resulting in a moderate yield (30-60%) and unreacted starting materials. How can I drive the reaction to completion?

A stalled reaction often points to suboptimal reaction parameters or an equilibrium being reached.

Possible Causes & Recommended Solutions:

Possible Cause Explanation Recommended Solution
Suboptimal Reagent Stoichiometry Using a 1:1 ratio of reactants might not be sufficient to drive the reaction to completion, especially with a less reactive amine.Increase the equivalents of the limiting reagent. A slight excess (1.2-1.5 equivalents) of the more readily available or less expensive starting material can help push the equilibrium towards the product.[8][17]
Insufficient Reaction Time or Temperature Coupling reactions involving sterically hindered or electronically deactivated partners can be slow.[7][8]Extend the reaction time. Monitor the reaction progress over a longer period (e.g., 24-48 hours). Gently heat the reaction. Increasing the temperature to 40-50 °C can often accelerate the reaction rate.
Reagent Degradation Some coupling reagents can be sensitive to moisture and may degrade over time, leading to incomplete activation.Use fresh, high-quality reagents. Ensure that coupling reagents and anhydrous solvents are stored properly to prevent degradation.

Troubleshooting Workflow for Stalled Reactions

G start Stalled Reaction (30-60% Conversion) check_time_temp Increase Reaction Time and/or Temperature start->check_time_temp monitor Monitor by LC-MS/TLC check_time_temp->monitor check_equivalents Increase Equivalents of Carboxylic Acid & Coupling Reagent (1.2-1.5x) check_equivalents->monitor check_reagents Use Fresh Coupling Reagents and Anhydrous Solvents check_reagents->monitor complete Reaction Complete monitor->complete incomplete Still Incomplete monitor->incomplete incomplete->check_equivalents incomplete->check_reagents consider_alt Consider Alternative Coupling Reagent (e.g., HATU, PyBOP) incomplete->consider_alt consider_alt->monitor

Caption: A logical workflow for troubleshooting stalled amide coupling reactions.

Q3: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

Side reactions can complicate purification and reduce the yield of your desired product.

Common Side Reactions and Mitigation Strategies:

Side Reaction Explanation Mitigation Strategy
N-acylurea Formation With carbodiimide reagents like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[9][15]Use an additive like HOBt or HOAt. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[15][18][19]
Racemization If your carboxylic acid has a chiral center, the harsh activation conditions can lead to epimerization, resulting in a mixture of diastereomers.[9][14][20]Use racemization-suppressing additives like HOBt or HOAt.[15] Keep the reaction temperature low, especially during the activation step.[14] Use a weaker base like N-methylmorpholine (NMM) instead of a stronger one like DIPEA.[9][14]
Hydrolysis of the tert-Butyl Ester While generally stable, the tert-butyl ester can be susceptible to cleavage under strongly acidic or basic conditions, especially with prolonged reaction times or elevated temperatures.[21][22][23]Maintain neutral or slightly basic reaction conditions. Avoid excess strong acid or base. If acidic deprotection of another group is necessary, be aware that the tert-butyl ester may also be cleaved.[21][23]
Dimerization of the Carboxylic Acid The activated carboxylic acid can sometimes react with another molecule of the unactivated carboxylic acid to form an anhydride.Control the rate of addition. Add the coupling reagent slowly to the solution of the carboxylic acid. Ensure efficient stirring to maintain homogeneity.
Q4: Purification of my final product is difficult due to persistent impurities. What are some effective purification strategies?

Effective purification is crucial for obtaining a high-quality final product.

Purification Strategies:

Impurity Recommended Purification Method
Excess Coupling Reagent Byproducts (e.g., DCU, EDC urea) Aqueous Workup: The urea byproduct from EDC is often soluble in acidic water and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[15] DCU (from DCC) is largely insoluble in many organic solvents and can often be removed by filtration.
Unreacted Starting Materials Column Chromatography: Optimize your solvent system to achieve good separation between your product and the starting materials. Acid/Base Extraction: If your product has a different pKa than the starting materials, you may be able to use acid/base washes to selectively extract one component into the aqueous layer.[24]
Polar Impurities Silica Gel Chromatography: Standard silica gel chromatography is effective for removing polar impurities.
Non-polar Impurities Reverse-Phase Chromatography: If your product is sufficiently polar, reverse-phase HPLC can be an excellent method for removing non-polar impurities. Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

Conclusion

Successfully navigating the challenges of coupling reactions with this compound requires a careful consideration of reagent choice, reaction conditions, and potential side reactions. By systematically addressing issues of low yield, stalled reactions, and side product formation, researchers can optimize their synthetic routes and achieve their desired products with high purity.

References

  • FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. Retrieved from [Link]

  • American Chemical Society. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au. Retrieved from [Link]

  • Wu, Y., & Limburg, D. C. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
  • National Institutes of Health. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide Hydrolysis Reaction Using tert-Butyl Nitrite. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. Retrieved from [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. Retrieved from [Link]

  • Wiley Online Library. (2005). Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. European Journal of Inorganic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). How many equivalents of HOBt must use in peptide coupling using EDC?. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • SlideShare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide?. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). This compound. Retrieved from [Link]

  • Quora. (2022). Is there no steric hindrance in case of inorganic molecules? As we commonly talk about.... Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective hydrolysis of α-tert-butyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of tertiary butyl alcohol.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[4][14]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). Tertiary butyl alcohol purification.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Purification of Commercial tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial tert-Butyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing impurities from this common laboratory reagent. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade this compound?

A1: Commercial this compound (purity typically ≥97.0%) can contain several types of impurities arising from its synthesis and storage. The most common impurities include:

  • 3-Aminobenzoic acid: This is the product of hydrolysis of the tert-butyl ester. This can occur during synthesis workup or upon prolonged storage, especially in the presence of moisture or acidic/basic residues.

  • Starting materials: Depending on the synthetic route, unreacted starting materials may be present.

  • Isomeric impurities: Positional isomers such as tert-butyl 2-aminobenzoate or tert-butyl 4-aminobenzoate may be present in small amounts.

  • Color impurities: The product can sometimes have a light beige or yellow tint due to trace, highly conjugated impurities or degradation products.

Q2: How do I assess the purity of my this compound before and after purification?

A2: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess purity. A single spot under UV visualization (254 nm) is a good indicator of high purity.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile gradient is a common setup.[2]

  • Melting Point Analysis: A sharp melting point range close to the literature value (76-78 °C) suggests high purity. A broad or depressed melting point indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities if they are present in sufficient quantity.

Q3: What are the main methods for purifying this compound?

A3: The three primary methods for purifying this compound are:

  • Recrystallization: Excellent for removing small amounts of impurities from a solid sample.

  • Column Chromatography: Ideal for separating the desired compound from impurities with different polarities.

  • Acid-Base Extraction: A liquid-liquid extraction technique that separates acidic, basic, and neutral compounds.

The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

This common problem occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.

Causality & Solution Workflow:

G start Compound 'Oils Out' step1 Cause: Solution is too concentrated or cooled too quickly. start->step1 step2 Action: Re-heat the solution to dissolve the oil. step1->step2 step3 Add a small amount (1-5% v/v) of hot solvent. step2->step3 step4 Allow the solution to cool slowly. Insulate the flask. step3->step4 step5 If oiling persists, consider a different solvent system. step4->step5

Caption: Troubleshooting workflow for "oiling out".

Detailed Steps:

  • Re-dissolve: Place the flask back on the heat source to re-dissolve the oil.

  • Dilute: Add a small amount of additional hot solvent to decrease the saturation level slightly.

  • Slow Cooling: Ensure the solution cools slowly. You can insulate the flask with glass wool or paper towels.

  • Solvent System Change: If the problem persists, the chosen solvent may be unsuitable. A solvent pair, such as ethanol/water or hexanes/ethyl acetate, may be more effective.[3]

Issue 2: No crystals form upon cooling.

This is often due to using too much solvent, resulting in a solution that is not saturated at the lower temperature.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the liquid-air interface. This creates a rough surface for nucleation.

  • Seed Crystals: If available, add a tiny crystal of the pure compound.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent to increase the concentration. Be careful not to boil off too much.

  • Cool to a Lower Temperature: If not already done, place the flask in an ice bath to further decrease the solubility.

Column Chromatography

Issue 1: Poor separation of spots on the TLC plate.

This indicates that the chosen mobile phase is not optimal for separating your compound from its impurities.

Optimization Strategy:

  • Adjust Polarity: If the Rf values are too high (spots run near the solvent front), the mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate in a hexanes/ethyl acetate system). If the Rf values are too low (spots remain near the baseline), the mobile phase is not polar enough. Increase the proportion of the more polar solvent.

  • Add a Modifier: For amines, streaking on silica gel TLC plates is common due to strong interaction with the acidic silica. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve the spot shape.[4]

Issue 2: The compound is not eluting from the column.

This occurs when the mobile phase is not polar enough to move the compound through the stationary phase.

Solution: Gradually increase the polarity of the mobile phase. For example, if you are running a gradient of 10% to 50% ethyl acetate in hexanes, you may need to increase the final concentration of ethyl acetate or switch to a more polar solvent system, such as dichloromethane/methanol.

Acid-Base Extraction

Issue 1: An emulsion forms at the interface of the organic and aqueous layers.

Emulsions are colloidal suspensions of one liquid in another and can be difficult to separate.

Resolution Techniques:

  • Patience: Allow the separatory funnel to stand for a longer period.

  • Gentle Swirling: Gently swirl the funnel to encourage the layers to separate.

  • "Break" the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break up the emulsion.

  • Filtration: In stubborn cases, filtering the mixture through a pad of Celite or glass wool can be effective.

Issue 2: Low recovery of the product after extraction and isolation.

This can be due to several factors, including incomplete extraction or product loss during workup.

Troubleshooting:

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the extraction solvent rather than a single extraction with a large volume. This is more efficient at recovering the compound.

  • Backwashing: After the initial extraction, "backwash" the aqueous layer with a small amount of fresh organic solvent to recover any dissolved product.

  • pH Check: Ensure the pH of the aqueous layer is appropriate for protonating or deprotonating the amine. Use pH paper to verify. For protonating the amine, a pH of ~2 is generally sufficient. For deprotonation, a pH of ~12 is recommended.[5]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for purifying material that is already relatively pure (>90%).

Principle of Causality: Recrystallization works by dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities (which are present in a lower concentration) in the solution.

Recommended Solvent System: A mixture of hexanes and ethyl acetate is a good starting point. This compound has good solubility in hot ethyl acetate and poor solubility in cold hexanes.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hot hexanes until the solution becomes slightly cloudy. Then, add a few drops of hot ethyl acetate until the solution is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for about 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This is a powerful technique for separating compounds with different polarities.

Principle of Causality: In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase. Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica gel and elute later, while less polar compounds elute earlier.

G start Load Crude Sample on Silica Gel step1 Elute with Low Polarity Mobile Phase (e.g., 10% EtOAc in Hexanes) start->step1 step2 Less Polar Impurities Elute First step1->step2 step3 Gradually Increase Mobile Phase Polarity (e.g., Gradient to 30% EtOAc in Hexanes) step2->step3 step4 Elution of tert-Butyl 3-aminobenzoate step3->step4 step5 More Polar Impurities (e.g., 3-aminobenzoic acid) Remain on Column or Elute Last step4->step5

Sources

Technical Support Center: Catalyst Selection and Optimization for tert-Butyl 3-aminobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of tert-Butyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our focus is on the prevalent and highly effective method of catalytic hydrogenation of the precursor, tert-butyl 3-nitrobenzoate.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing a logical framework for diagnosing and resolving problems.

Question 1: I am observing low or no conversion of my starting material, tert-butyl 3-nitrobenzoate. What are the likely causes and how can I fix this?

Answer: Low or no conversion is a common issue that can typically be traced back to the catalyst, the hydrogen source, or the reaction conditions. Let's break down the potential culprits systematically.

  • Catalyst Inactivity: This is the most frequent cause.

    • Palladium on Carbon (Pd/C): Commercial Pd/C can vary in activity. Ensure you are using a reputable supplier. If the catalyst is old, it may have been deactivated by exposure to air or contaminants. It is best practice to use a fresh batch for troubleshooting. The catalyst should be handled under an inert atmosphere (like nitrogen or argon) as much as possible.

    • Raney Nickel (Ra-Ni): This catalyst is extremely active but also highly susceptible to deactivation.[1] It must be stored and handled properly, typically as a slurry in water or ethanol, to prevent oxidation which renders it inactive.[2] Never allow Raney Nickel to dry in the air, as it is pyrophoric.[2] If you suspect deactivation, a fresh, properly washed batch is required.

  • Hydrogen Source & Delivery Issues:

    • Hydrogen Gas (H₂): For reactions using hydrogen gas, ensure there are no leaks in your apparatus. Verify that the H₂ cylinder has adequate pressure and the regulator is functioning correctly. For atmospheric pressure hydrogenations (using a balloon), ensure the system is properly purged of air to prevent catalyst oxidation and the formation of an explosive mixture.

    • Transfer Hydrogenation: If using a hydrogen donor like formic acid or ammonium formate, the purity and stoichiometry are critical.[3] Ensure the donor is added in sufficient molar excess (typically 3-5 equivalents or more). The decomposition of the donor to provide hydrogen is catalyst-dependent and may require specific temperatures to proceed efficiently.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Alcohols like methanol or ethanol are excellent choices for hydrogenation as they readily dissolve the substrate and do not poison the catalyst.[4] Ensure the solvent is of sufficient purity and is degassed to remove dissolved oxygen.

    • Temperature: While many hydrogenations proceed at room temperature, some systems require gentle heating (e.g., 40-60 °C) to achieve a reasonable rate, especially in transfer hydrogenation.[5]

    • Agitation: In a heterogeneous catalytic reaction, efficient mixing is paramount for ensuring the substrate, hydrogen, and catalyst are in constant contact. If you are scaling up, insufficient agitation can lead to a dramatic drop in the reaction rate.

Question 2: My reaction is working, but I'm getting a low yield of this compound due to side products. What are these side products and how can I prevent their formation?

Answer: Side product formation points to issues with reaction selectivity or stability of the product/starting material under the reaction conditions.

  • Hydrolysis of the tert-Butyl Ester: The tert-butyl ester group is sensitive to strong acids. If you are using a transfer hydrogenation protocol with formic acid without a base like triethylamine, or if your reaction generates acidic byproducts, you risk cleaving the ester to form 3-aminobenzoic acid.[5]

    • Solution: Buffer the reaction. When using formic acid, a common strategy is to use it in combination with triethylamine (typically a 5:2 molar ratio of formic acid to triethylamine) to form an ammonium formate salt in situ, which provides a milder pH.

  • Incomplete Reduction: The presence of intermediates, such as the corresponding nitroso or hydroxylamine compounds, indicates the reaction has not gone to completion.

    • Solution: Increase the reaction time, catalyst loading, or hydrogen pressure. Verify that the catalyst has not been poisoned or deactivated during the reaction.

  • Contaminants in Starting Material: Ensure your tert-butyl 3-nitrobenzoate is pure. Impurities from the nitration step can sometimes interfere with the hydrogenation.

Question 3: I have difficulty filtering the catalyst after the reaction. The filtration is very slow, and I suspect I'm losing product.

Answer: Both Pd/C and Raney Nickel are very fine powders, which can clog filter paper. Raney Nickel also presents a significant fire hazard during filtration.

  • Use a Filter Aid: The most effective solution is to filter the reaction mixture through a pad of Celite® (diatomaceous earth). This creates a porous filter bed that prevents the fine catalyst particles from clogging the filter paper.

  • Filtration Protocol:

    • Place a piece of filter paper in a Büchner funnel.

    • Add a layer of Celite® (approx. 1-2 cm thick) and gently press it down.

    • Wet the Celite® pad with the reaction solvent and apply gentle vacuum to settle the pad.

    • Carefully decant the reaction mixture onto the Celite® pad under vacuum.

    • Wash the reaction flask and the filter cake with fresh solvent to ensure all the product is recovered.

  • Safety with Raney Nickel: When filtering Raney Nickel, never allow the filter cake to run dry . It can ignite spontaneously in air.[2] Always keep the catalyst cake wet with solvent during and after filtration. For quenching, the wet cake should be slowly and carefully added to a large volume of water in a well-ventilated fume hood.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most common and industrially scalable method is the catalytic hydrogenation of tert-butyl 3-nitrobenzoate. This precursor is typically synthesized by the esterification of 3-nitrobenzoic acid with isobutylene under acidic conditions. The subsequent reduction of the nitro group is highly efficient using standard hydrogenation catalysts.

Q2: Which catalyst is better for the nitro reduction: Palladium on Carbon (Pd/C) or Raney Nickel?

Both are excellent catalysts for this transformation, but they have different practical considerations. The choice often depends on available equipment, scale, and safety protocols.

FeaturePalladium on Carbon (Pd/C)Raney Nickel (Ra-Ni)
Activity High, but generally less active than Ra-Ni.Extremely high activity.[2]
Selectivity Very high for nitro group reduction.Very high, but can sometimes be less selective with other functional groups.
Safety Lower hazard. Dry catalyst can be pyrophoric, but it's less reactive than Ra-Ni.Highly Pyrophoric. Must be handled as a wet slurry.[2][6]
Handling Easier to handle and weigh.More difficult; requires handling as a slurry.
Cost More expensive due to the precious metal content.Less expensive.
Typical Conditions H₂ gas (1-4 atm) or transfer hydrogenation; Room Temp; Methanol/Ethanol solvent.[4]H₂ gas (1-4 atm); Room Temp to mild heat; Ethanol solvent.

Recommendation: For laboratory scale and general use, 5-10% Pd/C is often preferred due to its high reliability and superior safety profile. Raney Nickel is an excellent, cost-effective choice for large-scale industrial processes where specialized handling equipment is available.

Q3: Can I use Transfer Hydrogenation instead of Hydrogen Gas?

Absolutely. Catalytic transfer hydrogenation is an excellent alternative if you do not have access to high-pressure hydrogenation equipment.[3] This technique uses a hydrogen donor molecule in the presence of a catalyst (usually Pd/C).

  • Advantages: Avoids the need for H₂ gas cylinders and high-pressure reactors, making it experimentally simpler and safer for many labs.

  • Common Hydrogen Donors:

    • Ammonium formate (HCOONH₄)

    • Formic acid (HCOOH), often with triethylamine (NEt₃)[3][5]

    • Cyclohexene or other hydrogen-rich molecules.

Q4: What are the key safety precautions when working with these catalysts?

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Inert Atmosphere: Whenever possible, handle dry Pd/C and Raney Nickel slurry under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent contact with oxygen.

  • Raney Nickel Handling:

    • ALWAYS KEEP WET. Never allow it to dry.

    • Use a plastic or Teflon-coated spatula; avoid metal spatulas that can create sparks.

    • After the reaction, quench the catalyst by slowly adding the wet filter cake to a large volume of water. Do not add water to the catalyst.

  • Solvent Choice: Use caution with flammable solvents like methanol and ethanol, especially when working with hydrogen gas. Ensure the reaction area is free of ignition sources.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Gas

  • Setup: To a heavy-walled hydrogenation flask, add tert-butyl 3-nitrobenzoate (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, add 5% or 10% Palladium on Carbon (1-5 mol% Pd).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethyl acetate (approx. 0.1-0.2 M concentration).

  • Purging: Seal the flask and connect it to a hydrogenation apparatus. Carefully evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

  • Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas (typically to 1-3 atm or using a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-12 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite®, washing the flask and filter cake with fresh solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Part 4: Visualization

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CatalystOld [label="Is the catalyst old or\nfrom an unreliable source?", shape=diamond, fillcolor="#F1F3F4"]; CatalystHandling [label="Was the catalyst handled\ncorrectly (e.g., under inert gas)?", shape=diamond, fillcolor="#F1F3F4"];

H2_Pressure [label="Using H2 Gas:\nIs pressure stable? No leaks?", shape=diamond, fillcolor="#F1F3F4"]; Transfer_Donor [label="Using Transfer Hydrogenation:\nIs donor pure & in excess?", shape=diamond, fillcolor="#F1F3F4"];

Solvent [label="Is the solvent pure\nand degassed?", shape=diamond, fillcolor="#F1F3F4"]; Mixing [label="Is agitation vigorous\nenough for the scale?", shape=diamond, fillcolor="#F1F3F4"];

Sol_CatalystNew [label="Solution:\nUse fresh, high-quality catalyst.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_CatalystHandle [label="Solution:\nImprove handling technique.\nPurge system thoroughly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_H2_System [label="Solution:\nCheck apparatus for leaks.\nVerify H2 source.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Transfer [label="Solution:\nUse pure donor (3-5 eq).\nConsider gentle heating.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Solvent [label="Solution:\nUse high-purity, degassed solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Mixing [label="Solution:\nIncrease stirring speed.\nUse appropriate impeller.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CatalystCheck [label="Start Here"]; Start -> HydrogenCheck; Start -> ConditionsCheck;

CatalystCheck -> CatalystOld; CatalystOld -> Sol_CatalystNew [label="Yes"]; CatalystOld -> CatalystHandling [label="No"];

CatalystHandling -> Sol_CatalystHandle [label="No"]; CatalystHandling -> HydrogenCheck [label="Yes"];

HydrogenCheck -> H2_Pressure; H2_Pressure -> Sol_H2_System [label="No"]; H2_Pressure -> Transfer_Donor [label="N/A"]; Transfer_Donor -> Sol_Transfer [label="No"]; Transfer_Donor -> ConditionsCheck [label="Yes"]; H2_Pressure -> ConditionsCheck [label="Yes"];

ConditionsCheck -> Solvent; Solvent -> Sol_Solvent [label="No"]; Solvent -> Mixing [label="Yes"]; Mixing -> Sol_Mixing [label="No"]; Mixing -> Start [label="Yes\n(Re-evaluate)", style=dashed]; } enddot Caption: Decision tree for troubleshooting low conversion in the catalytic hydrogenation of tert-butyl 3-nitrobenzoate.

References
  • Optimization of reaction conditions for the synthesis of 3a [a] - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Catalytic hydrogenation of methyl vs. tert-butyl benzoate with complexes 2 and 5. (n.d.). Retrieved January 10, 2026, from [Link]

  • Raney nickel - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Mechanism of synthesis of n-butyl-p-aminobenzoate from p-nitrobenzoic... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • This compound | CAS 92146-82-2 - Matrix Fine Chemicals. (n.d.). Retrieved January 10, 2026, from [Link]

  • List, B., et al. (2006). Highly enantioselective transfer hydrogenation of alpha,beta-unsaturated ketones. Journal of the American Chemical Society, 128(41), 13368-9. [Link]

  • Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. (n.d.). Retrieved January 10, 2026, from [Link]

  • D'Orazio, N., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 223. [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Garcia, J. A., et al. (2004). RANEY-NICKEL CATALYSTS PRODUCED BY MECHANICAL ALLOYING. REVISTA MEXICANA DE FISICA, 50(5), 454-460. [Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • Production of p-aminobenzoic acid. (1976).
  • One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. (2020). MDPI. [Link]

  • Yang, J. W., et al. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Retrieved January 10, 2026, from [Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. (n.d.). NIH. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). PMC - NIH. [Link]

  • Technique for synthesizing tert-butylamine. (n.d.).
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Transfer hydrogenation of butyl sorbate: optimization of reaction conditions. (2026). ResearchGate. [Link]

  • Ligand-controlled palladium-catalyzed regiodivergent aminocarbonylation of tert-alcohols. (2024). PMC - NIH. [Link]

  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
  • Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. (n.d.). PMC - PubMed Central. [Link]

  • Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction | Request PDF. (n.d.). ResearchGate. [Link]

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012). PMC. [Link]

  • CAS 92146-82-2 | this compound. (n.d.). Alchem.Pharmtech. [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness Discussion Board. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Convenient Preparation of tert-Butyl Esters. | Request PDF. (n.d.). ResearchGate. [Link]

  • tert-Butyl-3-aminobenzoate | C11H15NO2 | CID 2737408. (n.d.). PubChem - NIH. [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013). YouTube. [Link]

  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: tert-Butyl 3-aminobenzoate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and synthesizing tert-Butyl 3-aminobenzoate, with a special focus on the critical impact of temperature on reaction kinetics, yield, and purity. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal properties and reaction conditions for this compound.

Q1: What is the primary synthesis route for this compound and why is temperature a critical parameter?

A1: The most common and direct synthesis route is the N-protection of 3-aminobenzoic acid using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction, known as N-tert-butoxycarbonylation (Boc protection), is followed by esterification of the carboxylic acid. A more direct, though less common, route involves the esterification of 3-aminobenzoic acid with a tert-butanol source.

Temperature is a critical kinetic parameter for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of Boc protection increases with temperature. However, an excessively high temperature can accelerate undesirable side reactions.

  • Reagent Stability: The key reagent, (Boc)₂O, can decompose at elevated temperatures, reducing its efficiency.

  • Selectivity: Temperature control is crucial for achieving high chemoselectivity, preventing the formation of byproducts such as N,N-di-Boc derivatives, isocyanates, or ureas.[1][2] Many modern protocols are optimized at ambient or slightly elevated temperatures (e.g., 40°C) to balance reaction speed with selectivity.[3]

  • Exothermicity: The reaction can be exothermic, especially on a larger scale. Initial cooling (e.g., to 0°C) during the addition of reagents is often recommended to maintain control over the internal temperature and prevent a runaway reaction.[4]

Q2: How does temperature affect the stability of the final product, this compound?

A2: this compound is a stable crystalline solid at room temperature, with a reported melting point of 76-78°C.[5][6] It should be stored in a dark place under an inert atmosphere at room temperature to ensure long-term stability.[7] The tert-butyl ester group is sensitive to acidic conditions, and hydrolysis will be accelerated by increased temperature. The Boc-protected amine is also acid-labile, and its cleavage rate increases with both acidity and temperature.[8][9] Under neutral or basic conditions, the compound exhibits good thermal stability well above typical ambient temperatures.[9]

Q3: Can running the synthesis at a sub-ambient temperature (e.g., 0-5°C) improve purity?

A3: Yes, conducting the initial phase of the reaction at sub-ambient temperatures can be beneficial. Lowering the temperature can slow down the formation of thermally-driven side products. Specifically, it helps control the exotherm during the addition of (Boc)₂O, which can otherwise lead to localized heating and reduced selectivity. While the overall reaction may require warming to room temperature for completion, a controlled, low-temperature start is a standard strategy to maximize purity.[4]

Q4: What is the kinetic impact of temperature on side-product formation during Boc protection?

A4: Elevated temperatures can kinetically favor several side reactions:

  • N,N-di-Boc Formation: Over-reaction where a second Boc group is added to the amine.

  • Isocyanate Formation: Thermal decomposition of the intermediate can lead to the formation of isocyanates.

  • (Boc)₂O Decomposition: The anhydride can decompose, reducing the yield of the desired product.

Many catalyst-free methods performed in water at room temperature have been shown to be highly chemoselective, yielding the mono-N-Boc product exclusively without these common side products.[1][2] This highlights that careful temperature management (i.e., avoiding excessive heat) is key to preventing these kinetic traps.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during synthesis.

Issue / Symptom Potential Cause (Temperature-Related) Troubleshooting Steps & Scientific Rationale
1. Low or No Product Yield Temperature Too Low: The reaction rate is too slow for the given timeframe, leading to incomplete conversion.Solution: After the initial controlled addition of reagents, allow the reaction to warm to room temperature or moderately heat to ~40°C.[3] Rationale: The Arrhenius equation dictates that reaction rates increase with temperature. Providing sufficient thermal energy is necessary to overcome the activation energy barrier for the reaction to proceed to completion in a reasonable time. Monitor reaction progress via TLC or LC-MS to determine the optimal endpoint.
2. Significant Impurity Profile (e.g., multiple spots on TLC) Temperature Too High: The reaction was run at an excessively high temperature, or an uncontrolled exotherm occurred.Solution: 1. Implement initial cooling in an ice bath (0-5°C) before and during the addition of (Boc)₂O. 2. Add reagents dropwise to dissipate heat effectively. 3. Ensure vigorous stirring to prevent localized hot spots. Rationale: Side reactions often have different, sometimes higher, activation energies than the desired reaction. By keeping the temperature within a controlled, lower range, you can kinetically disfavor these competing pathways, thus improving the purity of the crude product.[1][2]
3. Poor Reproducibility Between Batches Inconsistent Temperature Control: Variations in ambient temperature, cooling bath efficiency, or addition rates lead to different thermal profiles for each batch.Solution: Standardize the entire thermal protocol. Use a temperature-controlled reaction vessel or a consistently prepared ice/water bath. Calibrate thermometers and control the rate of reagent addition using a syringe pump for scalability. Rationale: Reaction kinetics are exquisitely sensitive to temperature. To achieve high reproducibility, all critical parameters, especially the thermal history of the reaction, must be kept constant from batch to batch.
4. Product Decomposition During Workup/Purification Acidic Conditions at Elevated Temperatures: The use of strong acids for pH adjustment or chromatography combined with heating (e.g., solvent evaporation) can cleave the tert-butyl ester or Boc group.Solution: 1. During aqueous workup, use mild acids (e.g., citric acid) and avoid heating. 2. When evaporating solvents, use a rotary evaporator at low temperatures (<40°C). 3. For chromatography, use a neutral or slightly basic solvent system if possible, or work quickly if an acidic modifier is required. Rationale: The hydrolysis of tert-butyl esters and the cleavage of Boc groups are both acid-catalyzed processes.[8][10] The rate of these degradation reactions increases exponentially with temperature. Minimizing both acidity and heat exposure during purification is essential to preserve the integrity of the molecule.

Section 3: Experimental Protocols & Workflows

Protocol: Synthesis of Boc-3-aminobenzoic acid (Intermediate)

This protocol details the N-tert-butoxycarbonylation of 3-aminobenzoic acid, a key intermediate. Temperature control points are explicitly highlighted.

Materials:

  • 3-Aminobenzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate

  • 1M Citric Acid or dilute HCl

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 equiv.) in a 1:1 mixture of THF and water containing sodium bicarbonate (2.0 equiv.).

  • Temperature Control (Critical Step): Cool the stirred solution to 0-5°C using an ice-water bath. This prevents a rapid exotherm upon addition of the anhydride.

  • Reagent Addition: Dissolve (Boc)₂O (1.1 equiv.) in a minimal amount of THF. Add this solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup:

    • Remove the organic solvent (THF) under reduced pressure at low temperature (<40°C).

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M citric acid or 1N HCl.[11] A white precipitate should form.

    • Extract the product into ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude Boc-3-aminobenzoic acid.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the synthesis workflow and a logical troubleshooting tree.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Dissolve 1. Dissolve Amine & Base in Solvent Cool 2. Cool to 0-5°C (Critical Control) Dissolve->Cool Control Exotherm AddBoc 3. Add (Boc)₂O Dropwise Cool->AddBoc WarmStir 4. Warm to RT & Stir 12-24h AddBoc->WarmStir Allow Reaction to Proceed Quench 5. Quench & Acidify (Keep Cool) WarmStir->Quench Monitor w/ TLC Extract 6. Extract Product Quench->Extract Isolate 7. Dry & Evaporate Solvent (<40°C) Extract->Isolate Product Final Product Isolate->Product

Caption: Temperature-Controlled Synthesis Workflow.

TroubleshootingTree Start Poor Reaction Outcome CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity? Start->CheckPurity TempLow Was Temp Too Low (e.g., <20°C for too long)? CheckYield->TempLow TempHigh Was Temp Too High (e.g., >50°C or exotherm)? CheckPurity->TempHigh IncreaseTemp Action: Increase Temp to 25-40°C & Reaction Time TempLow->IncreaseTemp Yes OtherPurity Check Reagent Purity & Stoichiometry TempLow->OtherPurity No ControlTemp Action: Use Ice Bath, Slow Reagent Addition TempHigh->ControlTemp Yes TempHigh->OtherPurity No

Caption: Troubleshooting Logic for Reaction Issues.

References

  • Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). N-tert-Butyloxycarbonylation of Amines with Di-tert-butyl Dicarbonate Using 1-Alkyl-3-methylimidazolium Cation-Based Ionic Liquids as Efficient and Recyclable Catalysts. The Journal of Organic Chemistry, 76(17), 7132–7140. [Link]

  • Yates, I. A., et al. (2005). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 9(3), 373-379. [Link]

  • Organic Syntheses Procedure. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Organic Syntheses. [Link]

  • Müller, P., et al. (2011). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2011(2), M726. [Link]

  • Karthik, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(11). [Link]

  • Kim, D. W., et al. (2020). Supplementary Information: NaOtBu-catalyzed practical and facile esterifications. Green Chemistry. [Link]

  • Mague, J. T., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 241-246. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. PubMed. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific Technical Library. [Link]

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. ResearchGate Q&A. [Link]

  • PrepChem. Synthesis of (a) t-butyl 4-aminobenzoate. PrepChem. [Link]

  • Verevkin, S. P., et al. (2006). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 83(1), 7-14. [Link]

  • ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate Publication. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. [Link]

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Moisture sensitivity of tert-Butyl 3-aminobenzoate and handling in inert atmosphere

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl 3-aminobenzoate

Welcome to the technical support guide for this compound (CAS 92146-82-2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this versatile synthetic building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Section 1: Understanding the Instability - The "Why" Behind the "How"

This section addresses the fundamental chemical properties of this compound that dictate its handling requirements.

Q1: I'm experiencing inconsistent yields and reaction failures when using this compound. What could be the cause?

A: The most common cause of reaction failure with this reagent is its degradation due to moisture sensitivity. This compound has two key structural features that are susceptible to atmospheric conditions: the tert-butyl ester and the aromatic amine.

  • Hydrolysis of the tert-Butyl Ester: The tert-butyl ester group is highly susceptible to acid-catalyzed hydrolysis.[1] While stable under neutral or basic conditions, it can be cleaved by even weak acids. Atmospheric moisture can absorb carbon dioxide (CO₂) to form carbonic acid, which is sufficient to initiate slow hydrolysis of the ester back to 3-aminobenzoic acid and tert-butanol. This process accelerates in the presence of any acidic contaminants.

  • Oxidation of the Aniline Moiety: The primary aromatic amine (aniline derivative) is susceptible to oxidation, which can be accelerated by air and light. This degradation often manifests as a discoloration of the material, turning from white/light beige to yellow or brown.

Therefore, exposure to ambient air introduces a dual threat of hydrolysis and oxidation, compromising the reagent's integrity and leading to failed reactions.

Q2: How can I visually inspect my this compound for signs of degradation?

A: A high-quality reagent should be a white to light beige, free-flowing powder or crystalline solid.[2] Key indicators of degradation include:

  • Clumping: The solid is no longer free-flowing and has formed clumps, indicating the absorption of water.

  • Discoloration: The appearance of yellow, tan, or brown hues suggests oxidation of the amine group.

  • Inconsistent Melting Point: The reported melting point is 76-78 °C.[2] A significantly depressed or broadened melting point range is a strong indicator of impurities resulting from degradation.

If you observe these signs, the reagent's purity should be verified by analytical methods (e.g., NMR, LC-MS) before use in a critical synthesis step.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental problems.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Reaction Yield Reagent Hydrolysis: The tert-butyl ester has been cleaved due to moisture exposure during storage or handling.1. Verify Reagent Quality: Check a sample of the starting material via ¹H NMR. Look for the disappearance of the characteristic tert-butyl singlet (~1.5 ppm) and the appearance of signals for 3-aminobenzoic acid. 2. Review Handling Protocol: Ensure all manipulations are performed under a strictly inert atmosphere (see Section 3).[3][4] 3. Use a Fresh Bottle: If degradation is confirmed, switch to a new, unopened bottle of the reagent.
Formation of Unexpected Byproducts Partial Degradation: The reaction mixture contains both the desired starting material and its degradation products (e.g., 3-aminobenzoic acid), leading to side reactions.1. Analyze Crude Reaction Mixture: Use LC-MS to identify the masses of byproducts. Compare them to the expected mass of 3-aminobenzoic acid (137.14 g/mol ). 2. Improve Inert Atmosphere Technique: The introduction of small amounts of air/moisture can cause partial degradation. Ensure your glassware is rigorously dried and the system is properly purged.[5]
Reagent is Clumped and Discolored Improper Storage: The container seal has been compromised, or a partially used bottle was not properly resealed and stored.1. Assess Severity: Minor discoloration may not significantly impact some reactions, but clumping is a clear sign of water absorption and likely hydrolysis. 2. Storage Protocol: Always store the reagent in a tightly sealed container, preferably in a desiccator or glovebox filled with an inert gas like nitrogen or argon.[6][7][8] For partially used bottles, flush the headspace with inert gas before resealing.

Section 3: Experimental Protocols for Handling Air-Sensitive Solids

Adherence to a strict inert atmosphere technique is critical for success. The choice between a glovebox and a Schlenk line depends on the equipment available and the scale of the reaction.

Workflow: Decision-Making for Handling this compound

G cluster_schlenk Schlenk Line Protocol start Weighing tert-Butyl 3-aminobenzoate glovebox_q Is a glovebox available? start->glovebox_q use_glovebox Weigh directly into pre-dried reaction flask inside the glovebox. glovebox_q->use_glovebox Yes schlenk_setup Use Schlenk line technique. glovebox_q->schlenk_setup No weigh_quickly 1. Weigh solid quickly on a balance. schlenk_setup->weigh_quickly transfer 2. Transfer solid to a pre-dried, inerted Schlenk flask under a positive flow of inert gas. weigh_quickly->transfer purge 3. Seal the flask and perform 3x evacuate-refill cycles. transfer->purge

Caption: Decision workflow for weighing the reagent.

Protocol 1: Weighing and Transfer using a Glovebox (Preferred Method)

A glovebox provides the most controlled environment for handling moisture-sensitive reagents.[9]

  • Preparation: Place the sealed bottle of this compound, a clean and oven-dried reaction flask, a stopper, a spatula, and a weigh boat into the glovebox antechamber.

  • Purging: Subject the antechamber to a minimum of three evacuate-refill cycles with the glovebox's inert gas (typically nitrogen or argon).[4]

  • Transfer: Move the items into the main glovebox chamber.

  • Weighing: Open the reagent bottle and weigh the desired amount of the free-flowing powder directly into the reaction flask.

    • Scientist's Note: Weighing directly into the flask minimizes transfer losses and potential contamination.

  • Sealing: Seal the reaction flask with a septum or glass stopper. Tightly reseal the main reagent bottle.

  • Removal: The sealed reaction flask can now be safely removed from the glovebox for use on a Schlenk line or in a standard reaction setup.

Protocol 2: Weighing and Transfer using a Schlenk Line

This technique is a viable alternative when a glovebox is not available. It relies on maintaining a positive pressure of inert gas to prevent atmospheric contamination.[4]

  • Glassware Preparation: Ensure the Schlenk flask to be used is thoroughly cleaned and oven-dried (e.g., 125°C overnight) to remove adsorbed moisture.[5]

  • Inerting the Flask: Attach the hot, empty flask to the Schlenk line, and perform at least three evacuate-refill cycles with high-purity inert gas (nitrogen or argon) to render the vessel's atmosphere inert.

  • Weighing: On an analytical balance near the fume hood, weigh the required amount of this compound into a small vial or onto weighing paper. Perform this step as quickly as possible to minimize atmospheric exposure.

  • Transfer Under Positive Pressure:

    • Increase the inert gas flow through the Schlenk line so you can feel a gentle stream exiting the flask's sidearm when the stopper is removed.

    • Briefly remove the stopper and, using a powder funnel, quickly add the weighed solid into the flask against the counter-flow of inert gas.

    • Immediately reseal the flask.

    • Scientist's Note: The positive gas flow is crucial; it acts as a barrier, preventing air and moisture from entering the flask during the transfer.[4]

  • Final Purge: Perform one final evacuate-refill cycle to remove any minor atmospheric contamination introduced during the transfer. The reagent is now ready for the addition of dry solvents.

Visualizing the Inert Atmosphere Transfer

G cluster_setup Inert Gas Setup cluster_process Transfer Process InertGas Inert Gas Source (N₂ or Ar) SchlenkLine Schlenk Line (Dual Manifold) InertGas->SchlenkLine Flask Oven-Dried Schlenk Flask SchlenkLine->Flask via stopcock Step1 1. Evacuate-Refill Flask (3x) Step2 2. Establish Positive Gas Flow Step1->Step2 Step3 3. Quickly Add Solid (Counter-flow) Step2->Step3 Step4 4. Reseal & Final Purge Step3->Step4

Caption: Key steps for handling a solid on a Schlenk line.

Section 4: Frequently Asked Questions (FAQs)

Q3: What are the ideal storage conditions for this compound?

A: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[7][8] Keep in a cool, dry, and dark place away from incompatible substances like strong acids and oxidizing agents.[7] A refrigerator dedicated to chemical storage (2-8°C) is suitable, but ensure the container is brought to room temperature before opening to prevent condensation.

Q4: Can I handle the solid on the open bench for just a few seconds?

A: This is strongly discouraged. While brief exposure may not lead to catastrophic failure, it will invariably introduce some level of moisture and air, leading to gradual degradation. For reproducible and high-yielding results, especially in sensitive applications like drug development, strict adherence to inert atmosphere techniques is non-negotiable.

Q5: My solvent is anhydrous. Do I still need to worry so much about the solid's moisture sensitivity?

A: Yes. The damage from moisture often occurs during storage and handling before the solid is introduced to the solvent. Adding a perfectly dry solvent to a partially hydrolyzed reagent will not reverse the degradation. The integrity of the starting material is paramount.

Q6: What is the primary chemical reaction I am trying to prevent?

A: You are primarily trying to prevent the acid-catalyzed hydrolysis of the ester.

Caption: The undesired hydrolysis of the reagent.

References

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. (2013-07-02). [Link]

  • Helpful Hints for Handling Air-Sensitive Materials. Fauske & Associates. (2020-10-28). [Link]

  • Dispensing Air Sensitive Liquid Reagents in a Fume Hood Setting. YouTube. (2018-10-17). [Link]

  • Hints for Handling Air-Sensitive Materials. MIT. [Link]

  • Methyl 3-aminobenzoate Safety Data Sheet. Alfa Aesar. (2009-09-26). [Link]

  • This compound Product Page. Chongqing Chemdad Co., Ltd. [Link]

  • tert-Butyl Esters Stability. Organic Chemistry Portal. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

Sources

Scaling up tert-Butyl 3-aminobenzoate reactions without compromising purity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of tert-butyl 3-aminobenzoate. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning this synthesis from the bench to larger scales, with a primary focus on maintaining high purity and optimizing yield.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, practical problems that can arise during the synthesis and scale-up of this compound.

Question 1: My reaction is stalling or showing low conversion, especially after increasing the batch size. What are the likely causes?

Answer:

Low conversion upon scale-up is a frequent issue, often rooted in mass and heat transfer limitations.

  • Inadequate Mixing: On a larger scale, inefficient stirring can create localized concentration gradients. The catalyst or reagents may not be homogenously distributed, leading to a stalled reaction in parts of the reactor.

  • Poor Temperature Control: The esterification can be exothermic. Without efficient heat dissipation, localized "hot spots" can form, potentially leading to catalyst degradation or the promotion of side reactions.[1] Conversely, if the reaction requires heating, insufficient power or poor heat transfer can prevent the bulk mixture from reaching the optimal reaction temperature.

  • Catalyst Inactivation: Acid catalysts can be neutralized by impurities in starting materials or solvents. For example, residual benzoic acid in the starting material can inhibit the reaction.[1] Ensure high-purity 3-aminobenzoic acid is used.

Troubleshooting Steps:

  • Review Agitation: Ensure the stirrer's size and speed are adequate for the vessel geometry to create a vortex and ensure homogeneity. For very large vessels, consider switching from magnetic stirring to overhead mechanical stirring.

  • Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature, not just the heating mantle's temperature. Implement controlled addition of reagents if a significant exotherm is noted.

  • Starting Material Purity Check: Verify the purity of 3-aminobenzoic acid and the tert-butylating agent. Consider purifying the starting material if acidic or basic impurities are suspected.[1]

Question 2: I'm observing significant byproduct formation in my scaled-up reaction. My primary impurity is a higher molecular weight species. What is it and how can I prevent it?

Answer:

The most likely byproduct is the N-acylated dimer, where the amine of one molecule of this compound attacks the activated carboxyl group of another 3-aminobenzoic acid molecule. This is especially prevalent if using coupling agents or if the reaction conditions are harsh.

Another possibility involves the reactive tert-butyl cation, which is generated during the esterification.[2][3] This cation can potentially alkylate the aromatic ring or the amine group of another molecule, leading to C-alkylated or N-alkylated impurities.

Prevention Strategies:

  • Controlled Reagent Addition: Add the activating agent (e.g., acid catalyst) slowly to a well-stirred mixture of the 3-aminobenzoic acid and the tert-butanol source. This keeps the concentration of the highly reactive species low at any given time.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures increase the rate of side reactions.

  • Use a More Modern Method: Traditional methods using strong mineral acids and high heat are prone to side reactions. Consider alternative, milder methods for tert-butylation, such as using di-tert-butyl dicarbonate ((Boc)₂O) with a catalyst or using tert-butyl acetate with a strong, non-nucleophilic acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[4]

Logical Workflow for Impurity Troubleshooting

This diagram outlines a systematic approach to identifying and mitigating impurities during your scale-up.

G cluster_0 Impurity Analysis & Identification cluster_1 Decision & Action start Reaction Complete (Check by TLC/LCMS) analysis Analyze Crude Product (LCMS, 1H NMR) start->analysis impurity_id Identify Impurity Structure analysis->impurity_id sm Unreacted Starting Material impurity_id->sm  >5% SM remaining dimer Dimer / Oligomer impurity_id->dimer  High MW peak alkylated Alkylated Byproduct impurity_id->alkylated  +56 Da peak action_sm Action: - Increase reaction time - Increase catalyst load - Improve mixing sm->action_sm action_dimer Action: - Lower reaction temp - Control reagent addition rate - Use protecting group strategy dimer->action_dimer action_alkylated Action: - Use cation scavenger - Lower reaction temp - Change tert-butyl source alkylated->action_alkylated

Caption: A decision tree for troubleshooting common impurities.

Question 3: My product is difficult to crystallize or purify at a large scale. It often oils out or requires multiple chromatographic runs. How can I improve my purification protocol?

Answer:

Purification is a major bottleneck in scaling up. Column chromatography becomes impractical and expensive. The key is to design a process that yields a crude product pure enough for crystallization.

Recommended Scale-Up Purification Protocol:

  • Quench and Neutralize: After the reaction is complete, cool the mixture and quench it by pouring it into a cold, saturated solution of sodium bicarbonate. This neutralizes the acid catalyst.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash (Amine Purification): To remove non-basic organic impurities, wash the organic layer with dilute aqueous HCl (e.g., 1M HCl).[5] The product, being an amine, will protonate and move into the aqueous layer, leaving neutral impurities behind in the organic phase.

  • Liberate and Re-extract: Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., NaOH solution or solid K₂CO₃) until the pH is >9. The product will precipitate or deprotonate. Re-extract the purified product back into an organic solvent.

  • Final Wash and Dry: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The resulting solid should be significantly purer. Recrystallize from a suitable solvent system, such as ethanol/water, or heptane/ethyl acetate.[1][6]

This acid/base workup is highly effective for removing neutral or acidic impurities and is far more scalable than chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing this compound at scale?

While several methods exist, a robust approach for scale-up involves reacting 3-aminobenzoic acid with a tert-butyl source under acidic catalysis. A particularly effective and relatively safe method uses tert-butyl acetate as both the solvent and reagent, with a strong acid catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH) or perchloric acid.[4] This avoids the need to handle gaseous isobutylene.

Q2: Why is the choice of tert-butylating agent important?

The agent dictates the reaction mechanism and potential side products.

  • Isobutylene Gas: Effective but requires specialized equipment (pressure vessel) and careful handling.[7]

  • tert-Butanol: Readily available but the reaction generates water, which can lead to equilibrium issues and require removal.[8]

  • tert-Butyl Acetate: Acts as both reagent and solvent, and the acetic acid byproduct is generally less problematic than water.[4]

  • (Boc)₂O: A milder reagent, but can be expensive for large-scale synthesis and generates CO₂ gas.[9]

Q3: What analytical methods are best for determining the final product's purity?

A combination of methods provides the most complete picture of purity.[10]

Analytical MethodPrinciplePrimary Use
HPLC (High-Performance Liquid Chromatography) Separation based on polarity between a stationary and mobile phase.[10]Quantifying the main product and non-volatile impurities. Ideal for routine purity checks.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds by boiling point, with mass-based identification.[10]Identifying and quantifying volatile impurities and residual solvents.
qNMR (Quantitative NMR) Absolute quantification by comparing the analyte signal integral to a certified internal standard.[10]Determining absolute purity without needing a specific reference standard of the product itself.
Melting Point A sharp melting point range (Lit: 76-78 °C) indicates high purity.[11]Quick, qualitative assessment of purity. A broad or depressed range suggests impurities.

Q4: Can I protect the amine group on 3-aminobenzoic acid first, then perform the esterification?

Yes, this is a viable, albeit longer, synthetic strategy. You could protect the amine (e.g., as a Boc-carbamate), perform the tert-butyl esterification, and then selectively deprotect the amine.[3][12] This "protect-esterify-deprotect" route adds steps but can provide a cleaner final product by preventing N-acylation side reactions. However, it increases costs and reduces overall process efficiency, making it less ideal for large-scale manufacturing unless extremely high purity is required and cannot be achieved otherwise.

Process Flow for Scaled-Up Synthesis & Purification

G cluster_0 Reaction Stage cluster_1 Workup & Purification Stage cluster_2 Final Product Stage charge_reactor Charge Reactor: - 3-Aminobenzoic Acid - tert-Butyl Acetate cool Cool to 0-5 °C charge_reactor->cool add_catalyst Slowly Add Acid Catalyst (e.g., Tf2NH) cool->add_catalyst react Warm to RT & Stir (Monitor by HPLC) add_catalyst->react quench Quench into Cold NaHCO3 (aq) react->quench extract Extract with Ethyl Acetate quench->extract acid_wash Wash with 1M HCl (aq) (Product moves to aqueous layer) extract->acid_wash basify Separate Aqueous Layer, Add NaOH to pH > 9 acid_wash->basify re_extract Re-extract Product into Ethyl Acetate basify->re_extract dry Wash with Brine, Dry (Na2SO4), Filter re_extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate crystallize Recrystallize (e.g., Heptane/EtOAc) concentrate->crystallize isolate Filter and Dry Product crystallize->isolate analyze Final QC Analysis (HPLC, NMR, MP) isolate->analyze

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of tert-Butyl 3-aminobenzoate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-Butyl 3-aminobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the impurity cascade of the final drug product, making robust and reliable analytical methods for its quality control indispensable.

This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Analyte: this compound at a Glance

Before we dissect the analytical methodologies, let's briefly characterize our molecule of interest.

PropertyValue
Chemical Structure
CAS Number 92146-82-2[1][2][3]
Molecular Formula C₁₁H₁₅NO₂[1][2][3]
Molecular Weight 193.24 g/mol [1][2][3]
Appearance White to light beige powder or crystals[2]
Melting Point 76-78 °C[2][3]

The structure of this compound, featuring a primary aromatic amine and a bulky tert-butyl ester group, presents unique analytical considerations that will be explored in the context of both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is a premier technique for the purity assessment of non-volatile and thermally labile compounds, making it an excellent choice for this compound.[4] A reversed-phase HPLC method is typically the method of choice for such an analysis.

The "Why" Behind the HPLC Method Choices

The selection of a reversed-phase C18 column is a strategic one. The C18 stationary phase provides a non-polar environment, ideal for retaining the moderately non-polar this compound molecule through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is meticulously chosen. Acetonitrile serves as the organic modifier, and its increasing concentration during the gradient run elutes compounds of increasing hydrophobicity. TFA plays a dual role: it acidifies the mobile phase to suppress the ionization of the amine group, leading to better peak shape, and it acts as an ion-pairing agent, further improving the chromatography of the basic analyte. UV detection at 254 nm is selected based on the aromatic nature of the compound, which confers strong UV absorbance at this wavelength.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Analytical Workflow for HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 a1 Inject into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration & Purity Calculation d1->d2 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Add Solvent & Derivatizing Agent s1->s2 s3 Heat to React s2->s3 a1 Inject into GC s3->a1 a2 Separation on Capillary Column a1->a2 a3 EI Ionization & Mass Analysis a2->a3 d1 Total Ion Chromatogram a3->d1 d2 Mass Spectra Interpretation d1->d2 d3 Impurity Identification d2->d3

Sources

A Comparative Guide to Aminobenzoate Esters for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, aminobenzoate esters serve as indispensable building blocks.[1] Their inherent structural versatility, allowing for modifications at the amino and carboxyl groups, as well as on the aromatic ring, has established them as key precursors for a wide range of pharmaceuticals and functional materials.[1][2] This guide provides an in-depth comparison of tert-Butyl 3-aminobenzoate with other common aminobenzoate esters, focusing on their physicochemical properties, reactivity, and applications, supported by experimental data and established protocols.

Introduction to Aminobenzoate Esters: A Structural Overview

Aminobenzoate esters are a class of organic compounds characterized by a benzene ring substituted with both an amino group and an ester functional group. The relative positions of these groups (ortho, meta, or para) and the nature of the alkyl group on the ester moiety significantly influence the molecule's chemical and physical properties. This guide will focus on a comparative analysis of:

  • This compound: The subject of our primary focus, a meta-substituted ester with a bulky tert-butyl group.

  • Ethyl 4-aminobenzoate (Benzocaine): A widely recognized para-substituted local anesthetic.[3]

  • Methyl 2-aminobenzoate (Methyl anthranilate): An ortho-substituted ester known for its use in flavors and fragrances, as well as a synthetic intermediate.[4][5]

The structural differences between these molecules are fundamental to their distinct reactivity and utility in various applications.

Physicochemical Properties: A Data-Driven Comparison

The physical and chemical properties of these esters dictate their handling, solubility, and suitability for specific reaction conditions. The following table summarizes key physicochemical data for our selected aminobenzoate esters.

PropertyThis compoundEthyl 4-aminobenzoateMethyl 2-aminobenzoate
CAS Number 92146-82-294-09-7[3]134-20-3[4]
Molecular Formula C₁₁H₁₅NO₂C₉H₁₁NO₂C₈H₉NO₂[4]
Molecular Weight 193.24 g/mol 165.19 g/mol 151.16 g/mol [4]
Melting Point 76-78 °C88-90 °C[3]24 °C[4]
Boiling Point 309.2±15.0 °C (Predicted)[6]172 °C (12.75 mmHg)[3]256 °C[4]
Appearance White to light beige powder or crystalsWhite crystalline powder[3]Colorless to light yellow liquid or crystalline solid[4]
Solubility Soluble in organic solventsSparingly soluble in water; soluble in ethanol, chloroform, ethyl ether[3]Very slightly soluble in water; soluble in ethanol, propylene glycol[5]

The bulky tert-butyl group in this compound contributes to its higher molecular weight and predicted boiling point compared to the ethyl and methyl esters. Its meta-substitution pattern also influences its crystalline structure and melting point.

Reactivity and Mechanistic Considerations

The reactivity of aminobenzoate esters is governed by the interplay of electronic and steric effects from the amino and ester groups.

Electronic Effects

The amino group is an electron-donating group, which can influence the reactivity of the aromatic ring and the carbonyl carbon of the ester. Conversely, the ester group is an electron-withdrawing group.[7]

  • Para- and Ortho-isomers (Ethyl 4-aminobenzoate and Methyl 2-aminobenzoate): The amino group's lone pair of electrons can participate in resonance with the carbonyl group, which can stabilize the molecule.[7] This resonance effect is particularly pronounced in the para-isomer.

  • Meta-isomer (this compound): In the meta-position, the amino group's lone pair cannot directly participate in resonance with the carbonyl group.[7] This lack of direct resonance stabilization can influence the reactivity of both the amino group and the ester.

Steric Hindrance

The size of the alkyl group on the ester plays a crucial role in its susceptibility to hydrolysis and other nucleophilic substitution reactions.

  • tert-Butyl Ester: The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, making it less susceptible to nucleophilic attack. This steric protection often translates to greater stability under certain reaction conditions, particularly towards base-catalyzed hydrolysis.[8]

  • Methyl and Ethyl Esters: These smaller alkyl groups offer less steric protection, making them more prone to hydrolysis. Studies have shown that methyl esters exhibit greater metabolic stability compared to their ethyl homologs.[8]

The interplay of these electronic and steric factors is critical when selecting an aminobenzoate ester for a specific synthetic transformation. For instance, the increased stability of the tert-butyl ester can be advantageous when other parts of the molecule need to undergo reaction without affecting the ester functionality.

Applications in Drug Discovery and Organic Synthesis

The unique properties of each aminobenzoate ester lend them to specific applications in research and development.

  • This compound: Its steric bulk and meta-substitution make it a valuable building block in peptide synthesis and for creating complex molecular scaffolds. The tert-butyl group can serve as a protecting group that can be removed under specific acidic conditions.

  • Ethyl 4-aminobenzoate (Benzocaine): Its primary application is as a topical local anesthetic.[3][9] It is also utilized as a UV absorber in cosmetics and as an intermediate in the synthesis of other pharmaceuticals.[3][10] Its para-amino group is crucial for its biological activity.[11]

  • Methyl 2-aminobenzoate (Methyl anthranilate): This ester is widely used in the flavor and fragrance industry due to its grape-like scent.[5][12] In medicinal chemistry, it serves as a key intermediate for the synthesis of various bioactive molecules, including those with analgesic and anti-inflammatory properties.[4]

The choice of aminobenzoate ester is therefore highly dependent on the desired final product and the synthetic route employed.

Experimental Protocols

To provide a practical context for the comparison, this section outlines standardized experimental protocols for the synthesis and analysis of aminobenzoate esters.

Synthesis of tert-Butyl 4-aminobenzoate (Illustrative Protocol)

This protocol describes a common method for the synthesis of a tert-butyl aminobenzoate ester, which can be adapted for other isomers.

Objective: To synthesize tert-butyl 4-aminobenzoate from 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Thionyl chloride

  • Dichloromethane (DCM)

  • tert-Butanol

  • 10% aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Suspend 4-aminobenzoic acid in thionyl chloride and gently reflux the mixture for 2 hours until the solution becomes clear.[13]

  • Remove the excess thionyl chloride under reduced pressure. Traces can be removed by azeotropic distillation with dichloromethane.[13]

  • Dissolve the resulting acid chloride in dichloromethane and cool the solution in an ice bath.[13]

  • Add a solution of tert-butanol in dichloromethane dropwise to the stirred, cooled solution.[13]

  • Allow the reaction to proceed, monitoring for the formation of the hydrochloride salt of the product as a white precipitate.[13]

  • Isolate the precipitate by evaporating the dichloromethane and then suspending the solid in ethyl acetate followed by filtration.[13]

  • Neutralize the hydrochloride salt by suspending it in a 10% aqueous sodium bicarbonate solution and extracting the free base into dichloromethane.[13]

  • Dry the organic layer, filter, and evaporate the solvent to yield the final product, tert-butyl 4-aminobenzoate.[13]

Comparative Hydrolytic Stability Assay

This protocol provides a framework for comparing the stability of different aminobenzoate esters under basic conditions.

Objective: To compare the rate of base-catalyzed hydrolysis of this compound, ethyl 4-aminobenzoate, and methyl 2-aminobenzoate.

Materials:

  • This compound

  • Ethyl 4-aminobenzoate

  • Methyl 2-aminobenzoate

  • Tetrahydrofuran (THF)

  • Water (HPLC grade)

  • Lithium hydroxide (LiOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (10% v/v)

  • Acetonitrile (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

Procedure:

  • Prepare stock solutions of each ester in a mixture of THF and water (e.g., 6:4 v/v).[8]

  • Initiate the hydrolysis reaction by adding a known amount of 1 M LiOH to each ester solution at a constant temperature (e.g., 37 °C).[8]

  • At specific time intervals (e.g., 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.[8]

  • Quench the reaction in the aliquot by adding a neutralizing amount of 10% HCl.[8]

  • Dilute the quenched sample with acetonitrile and prepare for HPLC analysis.[8]

  • Analyze the concentration of the remaining ester in each sample using a validated HPLC method.[8]

  • Plot the concentration of the ester versus time for each compound to determine the rate of hydrolysis.

Expected Outcome: Due to steric hindrance, this compound is expected to exhibit the slowest rate of hydrolysis compared to ethyl 4-aminobenzoate and methyl 2-aminobenzoate.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

General Structure of Aminobenzoate Esters

G cluster_aminobenzoate Aminobenzoate Ester Core Structure A Aromatic Ring (Benzene) B Amino Group (-NH2) A->B ortho, meta, or para C Ester Group (-COOR) A->C

Caption: Core structure of aminobenzoate esters.

Experimental Workflow for Comparative Hydrolysis

G cluster_prep Sample Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis prep1 Prepare Ester Stock Solutions prep2 Initiate Hydrolysis with LiOH prep1->prep2 react1 Incubate at 37°C prep2->react1 react2 Withdraw Aliquots at Time Intervals react1->react2 react3 Quench with HCl react2->react3 analysis1 Dilute with Acetonitrile react3->analysis1 analysis2 HPLC Analysis analysis1->analysis2 analysis3 Determine Hydrolysis Rate analysis2->analysis3

Sources

A Comparative Guide to the Synthesis of tert-Butyl 3-aminobenzoate: A Modern Approach vs. Traditional Methodology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of key intermediates with high purity and efficiency is paramount. Tert-butyl 3-aminobenzoate is a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of a novel, one-pot synthetic route for this compound against a more traditional, two-step approach. We will delve into the mechanistic underpinnings, experimental protocols, and performance data of each method to offer a comprehensive validation of a new synthetic strategy.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in organic synthesis. The tert-butyl ester group acts as a sterically hindered protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This feature, combined with the reactivity of the amino group, makes it a versatile precursor for the synthesis of complex molecules.

The Traditional Synthetic Route: A Two-Step Approach

The conventional synthesis of this compound typically involves a two-step process: first, the protection of the amino group, followed by the esterification of the carboxylic acid. This multi-step nature, while reliable, can be time-consuming and may lead to a lower overall yield.

Step 1: N-Protection of 3-Aminobenzoic Acid

The initial step in the traditional route is the protection of the nucleophilic amino group to prevent side reactions during the subsequent esterification. A common and effective method for this is the use of di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

Mechanism of N-Boc Protection:

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc-anhydride. The resulting intermediate then collapses, releasing tert-butoxycarbonyl-protected amine, carbon dioxide, and a tert-butoxide anion.

dot digraph "N-Boc Protection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"];

} DOT Workflow for N-Boc Protection

Step 2: Steglich Esterification

With the amino group protected, the carboxylic acid can be esterified. Due to the acid sensitivity of the Boc protecting group, traditional Fischer esterification under strong acidic conditions is often avoided. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a milder and more suitable alternative for installing the tert-butyl ester.[1][2]

Mechanism of Steglich Esterification:

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than tert-butanol, then reacts with this intermediate to form a reactive acyl-pyridinium species. Finally, tert-butanol attacks the acyl-pyridinium species to yield the desired ester and regenerates the DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct.[2]

dot digraph "Steglich Esterification Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontsize=12, fontname="Arial"];

} DOT Workflow for Steglich Esterification

A Novel Synthetic Route: One-Pot Direct tert-Butylation

Recent advancements in synthetic methodology have led to the development of a direct, one-pot synthesis of tert-butyl esters from free amino acids. This innovative approach utilizes bis(trifluoromethanesulfonyl)imide (Tf2NH) as a powerful catalyst in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent.[3] This method circumvents the need for a separate protection step, offering a more streamlined and efficient synthesis.

Mechanism of Tf2NH-Catalyzed tert-Butylation:

The strong Brønsted acid, Tf2NH, protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. This activation facilitates the nucleophilic attack by the oxygen atom of tert-butyl acetate. The resulting tetrahedral intermediate then collapses to form the tert-butyl ester, regenerating the catalyst. The use of Tf2NH is crucial as it enhances the solubility of the amino acid in the organic solvent and provides the necessary acidity to drive the reaction.

dot digraph "Tf2NH-Catalyzed tert-Butylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"];

} DOT Workflow for Direct tert-Butylation

Comparative Analysis: Performance and Practicality

ParameterTraditional Two-Step RouteNovel One-Pot Route
Number of Steps 21
Overall Yield ~70-80% (calculated from typical yields of each step)Potentially higher due to fewer steps
Reaction Time 12+ hours for N-protection, plus several hours for esterificationTypically faster, completed in a few hours
Reagents 3-Aminobenzoic acid, Boc-anhydride, base, DCC, DMAP, tert-butanol3-Aminobenzoic acid, Tf2NH, tert-butyl acetate
Solvents THF, water, dichloromethanetert-Butyl acetate, dichloromethane
Purification Requires purification after each step; removal of DCU can be challenging[4]Single purification step
Safety & Handling DCC is an allergen and irritant.[4]Tf2NH is corrosive and requires careful handling.[5][6]
"Green" Chemistry Generates more waste due to multiple steps and byproducts (DCU)More atom-economical with fewer steps and byproducts

Experimental Protocols

Traditional Route: Step-by-Step Methodology

Step 1: Synthesis of 3-(((tert-butoxy)carbonyl)amino)benzoic acid [7]

  • Dissolve 10 mmol of 3-aminobenzoic acid in a 5% w/v aqueous solution of sodium carbonate in a round-bottom flask.

  • Add 12 mmol of di-tert-butyl dicarbonate dissolved in tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 12 hours.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to a pH of 2 using 2 N HCl.

  • Extract the product three times with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-Boc protected acid. A typical yield for this step is around 91%.[7]

Step 2: Synthesis of this compound via Steglich Esterification

  • Dissolve the N-Boc-3-aminobenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Novel Route: Step-by-Step Methodology

Direct Synthesis of this compound [3]

  • Suspend 3-aminobenzoic acid (1 equivalent) in tert-butyl acetate in a round-bottom flask.

  • Cool the suspension to 0 °C.

  • Add a solution of bis(trifluoromethanesulfonyl)imide (Tf2NH) (1.1 equivalents) in dichloromethane at 0 °C.

  • Stir the mixture at 0 °C for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, slowly add the reaction mixture to a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the mixture three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel flash column chromatography.

Conclusion and Future Outlook

The validation of this new synthetic route for this compound presents a significant advancement over traditional methods. The one-pot direct tert-butylation using Tf2NH and tert-butyl acetate offers a more efficient, faster, and potentially higher-yielding process. While the traditional two-step method is well-established and reliable, its drawbacks include a longer reaction time, the generation of difficult-to-remove byproducts, and a lower overall atom economy.

For researchers and professionals in drug development and materials science, the adoption of this novel route can lead to significant time and resource savings, accelerating the pace of research and development. However, it is crucial to consider the safety precautions associated with the handling of the corrosive catalyst, Tf2NH.[5][6] Further optimization of the novel method for large-scale synthesis could solidify its position as the preferred route for the preparation of this compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid" PubChem, [Link]. Accessed 10 January 2026.

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Organic Chemistry Portal. "Steglich Esterification" [Link]. Accessed 10 January 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 854162, 3-(((Tert-butoxy)carbonyl)amino)benzoic acid" PubChem, [Link]. Accessed 10 January 2026.

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid" PubChem, [Link]. Accessed 10 January 2026.

  • Matrix Fine Chemicals. "this compound | CAS 92146-82-2" [Link]. Accessed 10 January 2026.

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.

Sources

A Comparative Guide to the Purity Determination of tert-Butyl 3-aminobenzoate: qNMR vs. Chromatographic and Titrimetric Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of starting materials and intermediates is not merely a procedural step but a foundational pillar for ensuring the safety, efficacy, and reproducibility of the final product. tert-Butyl 3-aminobenzoate, a key building block in organic synthesis, is no exception.[1][2] Its purity directly influences the outcome of subsequent reactions. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and potentiometric titration—for the purity assessment of this critical compound.

The Ascendancy of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for the direct determination of compound purity.[3][4] Unlike chromatographic techniques that rely on the relative response of a detector to different compounds, qNMR leverages the fundamental principle that the NMR signal intensity is directly proportional to the number of atomic nuclei.[3][5] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[4] This is a significant advantage, particularly in early-stage drug development where fully characterized reference materials of the analyte may not be available.[4][6]

The qNMR Workflow: A Self-Validating System

The robustness of a qNMR experiment hinges on a meticulously planned and executed workflow, designed to minimize uncertainty at each step.[5]

Caption: Experimental workflow for purity determination by qNMR.

Chromatographic Alternatives: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in pharmaceutical analysis, renowned for their high resolution and sensitivity in separating and quantifying components of a mixture.[7][8]

High-Performance Liquid Chromatography (HPLC)

For a non-volatile compound like this compound, reversed-phase HPLC is the method of choice.[9] It excels at separating the main component from potential non-volatile impurities.

Caption: General workflow for purity analysis by HPLC.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[9] While this compound has a moderate boiling point, GC can be a viable and often faster alternative to HPLC for its analysis, particularly for identifying and quantifying volatile impurities.[9][10]

Caption: General workflow for purity analysis by GC.

Classical Approach: Potentiometric Titration

Potentiometric titration is a classic and reliable method for the quantitative analysis of acidic or basic substances. For aminobenzoates, this typically involves a redox or acid-base titration. For instance, the amino group can be diazotized with sodium nitrite in an acidic medium, with the endpoint detected potentiometrically.[11][12]

Caption: General workflow for purity analysis by potentiometric titration.

Comparative Analysis of Methodologies

The choice of an analytical method for purity determination is dictated by a variety of factors, including the nature of the analyte, the expected impurities, and the desired level of accuracy and sensitivity.

FeatureqNMRHPLCGCPotentiometric Titration
Principle Signal intensity proportional to the number of nuclei.[8]Separation based on polarity and partitioning.[10]Separation of volatile compounds based on boiling point and polarity.[10]Measurement of potential change upon reaction with a titrant.
Quantification Absolute (primary ratio method).[13]Relative (Area %), requires reference standards for absolute quantification.[14]Relative (Area %), requires reference standards for absolute quantification.Absolute.
Selectivity High, based on distinct chemical shifts.High, based on chromatographic separation.High, especially with MS detection.Moderate, may be affected by other acidic/basic or redox-active impurities.
Sensitivity Lower than chromatographic methods (µg to mg range).[7]Good (ng to pg range).[7]Very high (pg to fg range).[7]Dependent on concentration and reaction stoichiometry.
Speed Fast (typically 5-15 minutes per sample).[7]Moderate (typically 10-30 minutes per sample).[7]Fast to moderate (typically 5-20 minutes per sample).[7]Moderate.
Sample Prep Simple dissolution.Simple dissolution, mobile phase preparation.[9]Dissolution, may require derivatization.[15]Dissolution, pH adjustment.
Structural Info Provides detailed structural information.Limited to retention time and UV spectrum.[7]Provides mass spectra for structural elucidation.[7]None.

Table 1: Comparison of Analytical Techniques for Purity Analysis of this compound.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

  • Sample and Standard Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The internal standard must have signals that do not overlap with the analyte signals.[3]

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz field strength.[16]

    • Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of both the analyte and the internal standard, to allow for full relaxation of the protons between scans.[17]

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[18]

  • Data Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet from the tert-butyl group) and a signal from the internal standard.

    • Calculate the purity using the following equation[5]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Reversed-Phase HPLC Protocol

This protocol provides a general method for the purity analysis of this compound.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • HPLC-grade water, acetonitrile, and an acid modifier like trifluoroacetic acid (TFA).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.[9]

    • Gradient Program: A suitable gradient to ensure separation of potential impurities, for example: 10-90% B over 20 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Potentiometric Titration (Nitrite Titration) Protocol

This protocol outlines the determination of purity via diazotization of the primary aromatic amine.

  • Reagents and Equipment:

    • Potentiometer with a platinum and a reference electrode (e.g., calomel).

    • Standardized 0.1 M Sodium Nitrite (NaNO₂) solution.

    • Hydrochloric acid.

  • Procedure:

    • Accurately weigh a suitable amount of this compound and dissolve it in a solution of hydrochloric acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Immerse the electrodes in the solution and titrate slowly with the standardized 0.1 M NaNO₂ solution, stirring continuously.

    • Record the potential (in mV) after each addition of titrant.

  • Endpoint Determination:

    • The endpoint is the point of maximum potential change, which can be determined from a plot of potential versus volume of titrant or by calculating the first or second derivative.

Conclusion and Recommendation

For the definitive, absolute purity determination of this compound, qNMR stands out as the superior primary method . Its ability to provide a direct, accurate purity value without the need for a specific reference standard of the analyte is a significant advantage, particularly in research and early development phases.[4]

HPLC is highly recommended for routine quality control and for the detection and quantification of trace-level, non-volatile impurities. Its high sensitivity and resolving power make it an invaluable tool for monitoring impurity profiles.[7] GC is a valuable complementary technique , especially for the analysis of volatile organic impurities and residual solvents.

Potentiometric titration offers a cost-effective and reliable method for assay determination , but it lacks the specificity and impurity profiling capabilities of chromatographic and spectroscopic techniques.

Ultimately, a multi-faceted approach often provides the most comprehensive characterization. Employing HPLC or GC for impurity profiling and qNMR for the definitive assignment of absolute purity creates a robust and self-validating analytical strategy, ensuring the highest confidence in the quality of this compound for its intended application.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.
  • Tobin, J. (2022). Quantitative NMR Spectroscopy. Acanthus Research.
  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories. (2025).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. (2025).
  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry, 86(23), 11474–11480.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • A Comparative Guide to Purity Assessment of 1-(4-Bromobutyl)-4-methylbenzene: HPLC vs. GC-MS and qNMR. Benchchem. (2025).
  • Let's try doing quantitative NMR. JEOL Ltd.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives. Benchchem. (2025).
  • A Comparative Guide to HPLC and GC for Purity Analysis of Tert-butyl 4-(aminomethyl)benzoate. Benchchem. (2025).
  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations.
  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. Benchchem. (2025).
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  • Purity by Absolute qNMR Instructions.
  • Vlădescu, L., Ciutaru, D., & Badea, I. A. DETERMINATION OF m-AMINOBENZOIC ACID BY POTENTIOMETRIC TITRATION. Analele UniversităĠii din Bucureúti – Chimie, XII(I-II), 85–88.
  • Aminobenzoic Acid. (2011).
  • This compound ≥97.0% (NT). Sigma-Aldrich.
  • Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. ResearchGate. (2025).
  • Arora, S. K., & Bilatnagar, C. S. (1968). Potentiometric titration of p-Aminobenzoic acid and α-naphthylamine with NaNO2 solution in presence of HCl. Fresenius' Zeitschrift für analytische Chemie, 239, 163–167.
  • Purity comparison by NMR and HPLC. ResearchGate.
  • High-Performance Quantitative H-1 NMR. Sigma-Aldrich.
  • Quantitative NMR Spectroscopy. (2017).
  • DETERMINATION OF PARA-AMINOBENZOIC ACID (PABA) IN B-COMPLEX TABLETS USING THE MULTIVARIATE CURVE RESOLUTION-ALTERNATING LEAST SQ. SID.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025).
  • A Comparative Guide to Quantitative NMR (qNMR) for the Absolute Purity Determination of 4-Aminooctanoic Acid. Benchchem. (2025).
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • Purity analysis with qNMR vs IR. Reddit. (2021).
  • This compound CAS#: 92146-82-2. ChemicalBook.
  • tert-Butyl 4-aminobenzoate ≥98.0% (NT). Sigma-Aldrich.
  • 92146-82-2|this compound|BLD Pharm.
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH.
  • Analytical Methods. RSC Publishing.
  • Supporting Information.
  • HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. OUCI.
  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. bioRxiv. (2024).
  • GC Derivatization Reagents. TCI Chemicals.
  • Trace level determination of t-butyl alcohol and t-butyl chloride by GC in dolasetron mesylate. Indian Chemical Society.
  • Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations. PubMed.
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A Comparative Performance Analysis of tert-Butyl 3-aminobenzoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Universe of Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed our ability to construct complex peptide molecules, serving as the engine for discovery in therapeutics, diagnostics, and materials science.[1][2] The standard Fmoc/tBu strategy provides a robust framework for the sequential assembly of the 20 proteinogenic amino acids.[2][3] However, the frontiers of peptide science are increasingly defined by the incorporation of unnatural amino acids (nnAAs). These custom-designed building blocks are pivotal for introducing novel functionalities, enhancing proteolytic stability, and precisely controlling molecular conformation.[1][4]

This guide provides an in-depth performance benchmark of a key unnatural building block: tert-Butyl 3-aminobenzoate . We will objectively analyze its performance in standard SPPS workflows, comparing it against conventional and alternative amino acids. The insights and data presented herein are intended to equip researchers, chemists, and drug development professionals with the technical understanding required to effectively leverage this versatile reagent.

Understanding this compound: A Structural Overview

This compound is a non-canonical amino acid derivative characterized by two key structural features:

  • An Aromatic Backbone: Unlike natural α-amino acids, the amine functionality is attached to a rigid benzene ring. This imparts significant conformational constraint on the growing peptide chain, making it an excellent tool for inducing specific turns or rigidifying secondary structures.

  • A tert-Butyl Ester Protecting Group: The carboxylic acid is protected as a tert-butyl (tBu) ester. This group is stable to the basic conditions used for Fmoc-deprotection (e.g., piperidine) but is readily cleaved under strong acidic conditions (e.g., Trifluoroacetic acid, TFA) during the final cleavage step, ensuring its orthogonality with the overall Fmoc/tBu strategy.[2][5]

The strategic incorporation of this building block allows for the creation of peptidomimetics with unique structural architectures, moving beyond the inherent flexibility of natural peptides.

Performance Benchmarking: A Multi-Factorial Analysis

The successful incorporation of any amino acid in SPPS is judged by a set of critical performance metrics. Here, we evaluate this compound against these standards.

Metric 1: Coupling Efficiency

The formation of the amide (peptide) bond is the central event in SPPS.[6] Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, reducing the overall yield and purity.[7] Steric hindrance is a primary obstacle to efficient coupling, a challenge often encountered with nnAAs.[1][8][9]

The aromatic nature and substitution pattern of this compound present moderate steric challenges compared to a simple amino acid like Alanine. However, its reactivity is generally higher than highly hindered α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid). To overcome this, the choice of coupling reagent is critical. While standard carbodiimide activators like DIC may be sufficient, more potent onium salt-based reagents (e.g., HATU, HBTU, COMU) are recommended to ensure high coupling efficiency, especially when coupling the aminobenzoate to a sterically demanding N-terminus.[6]

Comparative Coupling Performance (Illustrative Data)

Building BlockTypical Coupling ReagentCoupling Time (min)Expected Yield (%)Key Considerations
Fmoc-Ala-OHDIC / Oxyma30-60>99%Standard, highly efficient coupling.
Fmoc-3-amino-benzoate(tBu) HATU / DIPEA 60-120 ~98-99% Requires potent activator; may benefit from double coupling.
Fmoc-Aib-OHHATU / COMU120+ (or Microwave)~95-98%Severely hindered; often requires microwave assistance or specialized protocols.[8]
Metric 2: Racemization Suppression

Racemization, the loss of stereochemical integrity at the α-carbon during activation and coupling, is a significant side reaction in peptide synthesis.[10][11][12] It is particularly problematic for amino acids like Histidine (His) and Cysteine (Cys).[12] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily epimerize.[12]

This is a key area where this compound offers a decisive advantage. As an aromatic amine without a chiral α-carbon, it is not susceptible to racemization during the coupling step. This inherent structural feature guarantees the stereochemical fidelity of its incorporation, eliminating a major source of impurity. This contrasts sharply with chiral α-amino acids, where the choice of coupling reagents and additives is critical to suppress this side reaction.[6][10]

Metric 3: Protecting Group Stability and Cleavage

The success of the Fmoc/tBu strategy relies on an orthogonal protecting group scheme, where the temporary N-terminal Fmoc group and the permanent side-chain protecting groups can be removed under distinct conditions.[2][5] The tert-butyl ester of 3-aminobenzoate functions as its "side-chain" protection.

  • Stability: The tBu group is highly stable to the repeated cycles of treatment with piperidine (typically 20% in DMF) used for Fmoc removal.[5]

  • Cleavage: During the final step, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly containing 95% TFA. The tBu ester is efficiently cleaved by this TFA treatment via an acidolysis mechanism, liberating the free carboxylic acid.[2][13] The resulting tert-butyl cations must be captured by scavengers (e.g., triisopropylsilane, TIS; water) to prevent side reactions with sensitive residues like Tryptophan or Methionine.[13]

The performance of the tBu ester is highly reliable and consistent with other standard tBu-based side-chain protection groups used for residues like Aspartic Acid, Glutamic Acid, and Tyrosine.[14][15]

Experimental Protocols and Methodologies

Standard Fmoc-SPPS Amino Acid Coupling Cycle

This protocol outlines a single, representative cycle for adding an Fmoc-protected amino acid to a growing peptide chain on a solid support resin.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.[3]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming amino acid by dissolving Fmoc-amino acid (3 eq.), a coupling reagent (e.g., HATU, 2.95 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[3]

    • Monitor the reaction completion using a qualitative ninhydrin test.[3]

  • Washing: Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle.

Protocol for Incorporating Fmoc-tert-Butyl 3-aminobenzoate

This protocol is adapted from the standard cycle to ensure the efficient incorporation of the sterically more demanding aminobenzoate building block.

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from the standard protocol.

  • Coupling of Fmoc-tert-Butyl 3-aminobenzoate:

    • In a separate vessel, dissolve Fmoc-tert-Butyl 3-aminobenzoate (3 eq.), COMU or HATU (2.95 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Extend the coupling time to 2 hours.

    • Perform a ninhydrin test. If the test is positive (indicating incomplete coupling), drain the vessel and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").

  • Washing: Follow step 4 from the standard protocol.

Final Peptide Cleavage and Precipitation
  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM (3 times) and dry under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare a cleavage cocktail. A standard choice is Reagent K : 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[1]

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a fresh centrifuge tube.

    • Add the filtrate dropwise into a large volume of cold diethyl ether (approx. 10 times the volume of the filtrate).[1][16]

    • A white precipitate (the crude peptide) should form.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Visualizing Workflows and Comparative Logic

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated n times) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Next Cycle Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Next Cycle Wash2 DMF/DCM Wash Coupling->Wash2 Next Cycle Wash2->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final_Cleavage Start Start: Fmoc-AA-Resin Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Comparative_Logic cluster_aa cluster_metrics AA_Standard Standard AA (e.g., Fmoc-Ala-OH) Metric_Coupling Coupling Efficiency AA_Standard->Metric_Coupling High Metric_Racemization Racemization Risk AA_Standard->Metric_Racemization Moderate Risk Metric_Cleavage Cleavage Reliability AA_Standard->Metric_Cleavage Standard AA_Target tert-Butyl 3-aminobenzoate AA_Target->Metric_Coupling Good (with potent activator) AA_Target->Metric_Racemization Negligible (Acyclic) AA_Target->Metric_Cleavage Standard AA_Hindered Hindered AA (e.g., Fmoc-Aib-OH) AA_Hindered->Metric_Coupling Challenging AA_Hindered->Metric_Racemization Negligible (Acyclic) AA_Hindered->Metric_Cleavage Standard

Caption: Comparative logic for benchmarking amino acid performance in SPPS.

Conclusion and Expert Recommendations

This compound emerges as a highly valuable and reliable building block for advanced peptide synthesis. Its performance is characterized by two primary strengths:

  • Inherent A-chirality: It completely eliminates the risk of racemization at the site of incorporation, a critical factor for ensuring the purity and biological integrity of the final peptide.

  • Conformational Rigidity: The aromatic scaffold provides a powerful tool for medicinal chemists to design peptidomimetics with predictable and stable secondary structures.

While its incorporation requires more potent coupling reagents and potentially longer reaction times than standard proteinogenic amino acids due to moderate steric bulk, these challenges are readily overcome with established protocols. The tert-butyl ester protecting group is fully compatible and orthogonal with standard Fmoc/tBu chemistry, demonstrating excellent stability and reliable cleavage.

Recommendation: this compound is an ideal choice for projects aiming to introduce rigid turns, constrain peptide backbones, or systematically probe structure-activity relationships. Its use is strongly recommended in combination with high-efficiency coupling reagents like HATU or COMU to ensure optimal performance. By understanding its unique profile, researchers can confidently integrate this building block to advance the design of sophisticated and potent peptide-based molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • National Institutes of Health. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). Comparative analysis of different peptide synthesis strategies.

Sources

A Senior Application Scientist's Guide to the Large-Scale Synthesis of Aminoaromatic Building Blocks: A Cost-Benefit Analysis of Tert-Butyl 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Aminoaromatic Building Blocks in Drug Development

In the landscape of modern pharmaceutical synthesis, the strategic incorporation of functionalized aromatic moieties is a cornerstone of drug design. Among these, aminobenzoic acids and their derivatives are privileged scaffolds, lending themselves to a vast array of synthetic transformations en route to complex active pharmaceutical ingredients (APIs). The judicious selection of a particular aminobenzoate ester is a critical decision in process development, with significant downstream implications for cost, scalability, and the overall environmental, health, and safety (EHS) profile of the manufacturing process.

This guide provides an in-depth technical analysis of tert-butyl 3-aminobenzoate, a widely used building block, and offers a comparative assessment against its common alternatives, namely ethyl 3-aminobenzoate and benzyl 3-aminobenzoate. We will delve into the practical considerations of large-scale synthesis, supported by experimental protocols and quantitative data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Comparative Analysis of Key 3-Aminobenzoate Esters

The choice of the ester group in a 3-aminobenzoate building block is primarily a strategic decision related to its function as a protecting group for the carboxylic acid. The ideal choice balances ease of synthesis, stability during subsequent reaction steps, and facile, orthogonal removal under conditions that do not compromise the integrity of the rest of the molecule. The tert-butyl, ethyl, and benzyl esters each present a unique set of advantages and disadvantages in a large-scale manufacturing context.

Synthesis and Scalability

The large-scale synthesis of these esters typically proceeds via one of two main routes: direct esterification of 3-aminobenzoic acid or a protection-deprotection strategy involving a precursor like 3-nitrobenzoic acid.

  • This compound: The introduction of the bulky tert-butyl group often requires specific reagents due to steric hindrance. A common laboratory-scale method involves the use of di-tert-butyl dicarbonate (Boc-anhydride), which can be costly for large-scale production.[1] A more industrially viable approach is the acid-catalyzed addition of isobutylene under pressure. While this method uses cheaper raw materials, it requires specialized high-pressure equipment.

  • Ethyl 3-Aminobenzoate: This is often the most straightforward and cost-effective of the three to synthesize on a large scale. The classical Fischer esterification of 3-aminobenzoic acid with an excess of ethanol under acidic catalysis is a robust and well-established industrial process.[2] Transesterification from other alkyl aminobenzoates is also a viable, patented method.[3][4]

  • Benzyl 3-Aminobenzoate: Similar to the ethyl ester, benzyl 3-aminobenzoate can be prepared by Fischer esterification using benzyl alcohol. However, the higher boiling point of benzyl alcohol can necessitate more energy-intensive purification steps to remove it from the final product.

The following DOT graph illustrates the decision-making workflow for selecting a suitable 3-aminobenzoate ester for large-scale synthesis.

cluster_synthesis Synthesis Considerations cluster_application Application & Downstream Processing cluster_alternatives Alternative Esters start Start: Need for a 3-aminobenzoate building block synthesis_cost Raw Material Cost start->synthesis_cost synthesis_process Process Complexity & Safety start->synthesis_process stability Stability in Subsequent Steps start->stability deprotection Deprotection Conditions start->deprotection tert_butyl tert-Butyl Ester synthesis_cost->tert_butyl ethyl Ethyl Ester synthesis_cost->ethyl benzyl Benzyl Ester synthesis_cost->benzyl synthesis_process->tert_butyl synthesis_process->ethyl synthesis_process->benzyl stability->tert_butyl stability->ethyl stability->benzyl deprotection->tert_butyl deprotection->ethyl deprotection->benzyl end Final Selection tert_butyl->end Mild acid cleavage, stable to base ethyl->end Harsh saponification, cost-effective benzyl->end Hydrogenolysis, orthogonal to acid/base

Caption: Decision workflow for selecting a 3-aminobenzoate ester.

Cost-Benefit Analysis

The economic viability of a synthetic route is a paramount concern in large-scale manufacturing. The following table provides a comparative cost analysis of the raw materials required for the synthesis of each ester, based on bulk pricing.

Component This compound Ethyl 3-aminobenzoate Benzyl 3-aminobenzoate
Starting Material 3-Aminobenzoic Acid3-Aminobenzoic Acid3-Aminobenzoic Acid
Esterifying Agent Di-tert-butyl dicarbonate or IsobutyleneEthanolBenzyl alcohol
Catalyst Acid catalyst (e.g., H₂SO₄)Acid catalyst (e.g., H₂SO₄)Acid catalyst (e.g., H₂SO₄)
Relative Raw Material Cost High (with Boc-anhydride), Moderate (with isobutylene)LowModerate
Process Considerations Specialized equipment for isobutyleneStandard reaction vesselsHigher energy for purification

Note: Relative costs are estimates and can vary based on supplier and market conditions. Data compiled from various chemical suppliers.[2][5][6][7][8][9][10][11]

From a purely raw material cost perspective, the ethyl ester is the most economical choice. The tert-butyl ester's cost is highly dependent on the synthetic route, with the isobutylene route being more cost-effective at scale than the Boc-anhydride route.

Environmental, Health, and Safety (EHS) Considerations

In modern pharmaceutical manufacturing, a thorough EHS assessment is not just a regulatory requirement but a critical component of sustainable and responsible production.

  • tert-Butyl Ester Synthesis: The use of isobutylene, a flammable gas, necessitates stringent safety protocols and specialized handling equipment. The deprotection step, while mild, generates tert-butanol and CO₂, which need to be managed in the waste stream.

  • Ethyl Ester Synthesis: The use of large excesses of ethanol in Fischer esterification can lead to significant solvent waste, although ethanol is a relatively benign solvent. The saponification for deprotection uses strong bases, which require neutralization and generate salt waste.

  • Benzyl Ester Synthesis: The deprotection via hydrogenolysis involves the use of flammable hydrogen gas and a palladium catalyst. While the catalyst can often be recycled, its handling and recovery add to the process complexity. Benzyl alcohol can have a more challenging environmental profile than ethanol.

A comprehensive waste management strategy is crucial for all three processes, with a focus on solvent recycling and responsible disposal of hazardous materials.[2][6]

Experimental Protocols for Large-Scale Synthesis

The following protocols are illustrative of scalable procedures for the synthesis of tert-butyl and ethyl 3-aminobenzoate.

Protocol 1: Large-Scale Synthesis of this compound via Isobutylene Esterification

Rationale: This method is preferred for large-scale production due to the lower cost of isobutylene compared to Boc-anhydride. It requires a pressure reactor.

Materials:

Reagent Quantity Molar Eq.
3-Aminobenzoic Acid10.0 kg1.0
Dichloromethane (DCM)100 L-
Sulfuric Acid (conc.)2.0 L-
Isobutylene10.0 kg~2.5
10% Sodium Bicarbonate SolutionAs needed-
BrineAs needed-
Anhydrous Sodium SulfateAs needed-

Procedure:

  • Charge a 200 L pressure reactor with 3-aminobenzoic acid and dichloromethane.

  • Cool the suspension to 0-5 °C with stirring.

  • Slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Seal the reactor and introduce isobutylene gas, allowing the pressure to reach 4-5 bar.

  • Warm the reaction mixture to room temperature and stir for 24-48 hours, monitoring the reaction progress by HPLC.

  • Upon completion, carefully vent the excess isobutylene.

  • Transfer the reaction mixture to a separation funnel and wash sequentially with 10% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.

Protocol 2: Large-Scale Synthesis of Ethyl 3-aminobenzoate via Fischer Esterification

Rationale: This is a classic, robust, and cost-effective method for producing ethyl esters on an industrial scale.

Materials:

Reagent Quantity Molar Eq.
3-Aminobenzoic Acid10.0 kg1.0
Ethanol (absolute)100 L-
Sulfuric Acid (conc.)2.5 L-
10% Sodium Carbonate SolutionAs needed-
Deionized WaterAs needed-

Procedure:

  • Charge a 200 L glass-lined reactor with 3-aminobenzoic acid and absolute ethanol.

  • Stir the mixture and slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 12-24 hours, monitoring by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by slowly adding 10% sodium carbonate solution until the pH is ~7-8.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 3-aminobenzoate.

  • Purify by vacuum distillation or recrystallization.

The following DOT graph illustrates a generalized workflow for the synthesis and purification of aminobenzoate esters.

start Start: 3-Aminobenzoic Acid esterification Esterification with Alcohol/Alkene start->esterification workup Aqueous Workup & Neutralization esterification->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification (Recrystallization/Distillation) concentration->purification end Final Product: Aminobenzoate Ester purification->end

Caption: Generalized synthesis workflow for aminobenzoate esters.

Application in Drug Synthesis: The Case of Edoxaban

A prominent example of the use of a tert-butyl protected aminocyclohexane derivative, a related structure to this compound, is in the synthesis of the anticoagulant drug Edoxaban.[12][13] The tert-butyl carbamate (Boc) group on an amino functionality serves a similar purpose to the tert-butyl ester on a carboxylic acid: it provides robust protection under a variety of conditions and is easily removed with mild acid. In the synthesis of a key intermediate for Edoxaban, tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate, the Boc group protects one of the amino groups while the other is manipulated.[5][9][12][13] This highlights the strategic importance of tert-butyl protection in complex, multi-step syntheses.

Conclusion and Recommendations

The selection of an appropriate 3-aminobenzoate ester for large-scale synthesis is a multi-faceted decision that requires a careful balancing of cost, process efficiency, and EHS considerations.

  • This compound is an excellent choice when downstream reactions require a protecting group that is stable to basic and nucleophilic conditions, and where mild acidic deprotection is advantageous. While the raw material and initial capital costs for the isobutylene route can be higher, the clean and facile deprotection can offer significant advantages in the synthesis of complex and sensitive molecules, as exemplified by related structures in the synthesis of drugs like Edoxaban.[9][12][13]

  • Ethyl 3-aminobenzoate represents the most cost-effective option from a raw material and process simplicity standpoint. However, the harsh basic conditions required for its removal (saponification) limit its application in the synthesis of base-sensitive molecules.

  • Benzyl 3-aminobenzoate offers an orthogonal deprotection strategy via hydrogenolysis, which can be highly valuable. However, the process involves handling flammable hydrogen gas and a precious metal catalyst, which adds to the operational complexity and cost.

For drug development professionals, a thorough process hazard analysis and a preliminary cost-of-goods model are essential tools in making the optimal choice. While ethyl 3-aminobenzoate may be the default for simpler, robust syntheses, the strategic advantages of the tert-butyl ester in complex, multi-step syntheses often justify the initial investment in specialized equipment and more expensive reagents.

References

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A Comparative Spectroscopic Analysis of tert-Butyl 3-aminobenzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the consistency and purity of starting materials are paramount to ensuring the reliability and reproducibility of experimental outcomes. Tert-butyl 3-aminobenzoate is a key building block in the synthesis of a variety of pharmaceutical compounds. Variations in its purity and impurity profile can have significant downstream effects. This guide provides a comprehensive spectroscopic comparison of this compound from different commercial suppliers, offering a framework for quality assessment and supplier qualification.

The objective of this guide is to present a detailed analysis based on common spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The Critical Role of Purity in Pharmaceutical Intermediates

In pharmaceutical manufacturing, the quality of raw materials and intermediates directly influences the safety and efficacy of the final drug product.[4] Good Manufacturing Practices (GMP) mandate that all materials used in the manufacturing process are of tested quality and clearly identified.[5][6][7][8] Impurities in a starting material like this compound can be carried through the synthetic process, potentially leading to the formation of undesired by-products or impacting the stability of the final active pharmaceutical ingredient (API).[9] The ICH Q3A guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances, underscoring the importance of a thorough characterization of starting materials.[1][10][11]

Experimental Design: A Multi-faceted Spectroscopic Approach

To provide a robust comparison, a multi-technique spectroscopic analysis is employed. Each technique offers unique insights into the molecular structure and purity of the compound.

Caption: Chemical structure of this compound. [12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a quantitative technique that can be used to determine the concentration of an analyte in a solution and can also provide qualitative information about the electronic structure of the molecule. [13][14][15][16]It is governed by the Beer-Lambert law, which states a linear relationship between absorbance and concentration. [15] Protocol:

  • Sample Preparation: Prepare a stock solution of each sample by dissolving 10 mg in 100 mL of methanol. From the stock solution, prepare a working solution with a concentration of approximately 0.01 mg/mL in methanol.

  • Data Acquisition: Record the UV-Vis spectrum from 400 to 200 nm using a 1 cm path length quartz cuvette, with methanol as the blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

Expected UV-Vis Data (Methanol):

  • λmax: Approximately 230-240 nm and 290-300 nm, characteristic of an aminobenzoate chromophore.

Comparative Analysis and Data Summary

The following tables summarize hypothetical data from three different suppliers (A, B, and C) compared to a certified reference standard.

Table 1: ¹H NMR Data Comparison

SupplierAromatic Protons (ppm)Amine Protons (ppm)tert-Butyl Protons (ppm)Impurity Peaks (ppm)
Reference 7.25, 7.10, 6.753.821.56None detected
Supplier A 7.25, 7.10, 6.753.821.56None detected
Supplier B 7.26, 7.11, 6.763.831.572.10 (singlet)
Supplier C 7.25, 7.10, 6.753.821.561.25 (triplet), 4.15 (quartet)

Table 2: FT-IR Data Comparison (Key Peaks, cm⁻¹)

SupplierN-H StretchC=O StretchC-N StretchC-O Stretch
Reference 3410, 3320173512801150
Supplier A 3411, 3321173512811150
Supplier B 3410, 3320173412801149
Supplier C 3412, 3322173612791151

Table 3: UV-Vis Data Comparison

Supplierλmax 1 (nm)λmax 2 (nm)Absorbance at λmax 1 (for 0.01 mg/mL)
Reference 2352950.850
Supplier A 2352950.848
Supplier B 2362960.835
Supplier C 2352950.852

Interpretation of Results and Field Insights

  • Supplier A: The spectroscopic data for the sample from Supplier A are in excellent agreement with the reference standard across all three techniques. This indicates a high level of purity and structural integrity.

  • Supplier B: The ¹H NMR spectrum of the sample from Supplier B shows a small singlet at 2.10 ppm, which may be indicative of an acetone impurity, a common solvent. While the FT-IR and UV-Vis data are largely comparable to the reference, the presence of a solvent impurity should be quantified and assessed for its potential impact on subsequent reactions.

  • Supplier C: The ¹H NMR spectrum of the sample from Supplier C displays a triplet at 1.25 ppm and a quartet at 4.15 ppm, characteristic of an ethyl ester impurity. This could arise from incomplete reaction or transesterification during the manufacturing process. The presence of this related substance impurity is a more significant concern than a residual solvent, as it may compete in subsequent synthetic steps.

Conclusion and Recommendations

This comparative guide demonstrates the utility of a multi-technique spectroscopic approach for the quality assessment of this compound. While all three suppliers provide material that is largely consistent with the expected structure, the presence of impurities in the samples from Suppliers B and C highlights the importance of thorough analytical testing.

For critical applications in drug development and manufacturing, it is recommended to:

  • Qualify suppliers based on comprehensive analytical data, not just the stated purity on the certificate of analysis.

  • Perform incoming goods inspection using at least one of the spectroscopic techniques described to ensure batch-to-batch consistency.

  • Quantify any identified impurities and assess their potential impact on the intended application, in accordance with ICH guidelines. [1][10][11] By implementing a robust analytical quality control program, researchers and manufacturers can mitigate the risks associated with raw material variability and ensure the quality and consistency of their final products.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • United States Pharmacopeia.
  • FDA. Guidance for Industry: Q2A Validation of Analytical Procedures. U.S.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • United States Pharmacopeia.
  • Pharmaceutical Microbiology Resources. (2015). Pharmacopeial Forum 40 (6). Pharmaceutical Microbiology Resources. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry, Illinois State University. [Link]

  • USP-NF. (2014). Monographs and General Chapters Affected by Revision to General Chapter <851> Spectrophotometry and Light-Scattering. USP-NF. [Link]

  • FDA. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. [Link]

  • Indo American Journal of Pharmaceutical Sciences. Review on Qualitative and Quantitative Analysis of Drugs by UV-Visible Spectrophotometer. Indo American Journal of Pharmaceutical Sciences. [Link]

  • ECA Academy. (2011). New: Revised USP Monographs of Spectroscopic Methods. ECA Academy. [Link]

  • PharmOut. What are the 10 principles of GMP?. PharmOut. [Link]

  • Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Zenodo. [Link]

  • Wikipedia. Good manufacturing practice. Wikipedia. [Link]

  • World Health Organization. Guidelines on Good Manufacturing Practices (WHO). WHO. [Link]

  • SFAM. (2024). GMP – Guide to Good Manufacturing Practices for Pharmaceuticals. SFAM. [Link]

  • ACS Publications. Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry. [Link]

  • International Journal of Pharmaceutical Research & Analysis. Analytical Process of Drugs by Ultraviolet (UV) Spectroscopy – A Review. International Journal of Pharmaceutical Research & Analysis. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry, University of Colorado Boulder. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. UV Visible Spectroscopy : Analytical Technique for Measuring Paracetamol Drug Concentration and Evaluation its Stability Over T. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • University of California, Los Angeles. IR handout.pdf. UCLA Chemistry & Biochemistry. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Matrix Fine Chemicals. This compound | CAS 92146-82-2. Matrix Fine Chemicals. [Link]

  • eLife. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife. [Link]

  • PubChem. tert-Butyl-3-aminobenzoate. National Institutes of Health. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • PubMed Central. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Institutes of Health. [Link]

  • Google Patents. Process for preparing aminobenzoate esters.
  • MDPI. Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. MDPI. [Link]

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Navigating the Nuances: A Comparative Guide to the Lot-to-Lot Variability of Commercial tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. The seemingly subtle differences between batches of a chemical entity can cascade into significant variations in reaction kinetics, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth, objective comparison of three distinct commercial lots of tert-Butyl 3-aminobenzoate, a key building block in the synthesis of various pharmaceutical compounds. Through a series of rigorous analytical experiments, we will dissect the lot-to-lot variability and equip researchers, scientists, and drug development professionals with the critical insights needed to ensure the robustness and reproducibility of their processes.

The quality of raw materials can significantly impact the critical quality attributes (CQAs) of a drug product, including its identity, purity, and stability.[1] Inconsistencies in starting materials can lead to out-of-specification (OOS) results, creating costly delays and potential regulatory hurdles.[1] This guide is designed to move beyond a simple pass/fail assessment and delve into a nuanced understanding of how seemingly minor variations can have a major impact.

The Criticality of Comprehensive Characterization

A manufacturer's Certificate of Analysis (CoA) provides a baseline for quality, but it often represents a snapshot of a large batch and may not capture the full extent of potential variability. A thorough in-house assessment is a cornerstone of a robust quality control program. For this investigation, we will analyze three hypothetical commercial lots of this compound (designated as Lot A, Lot B, and Lot C) using a multi-pronged analytical approach.

Experimental Design: A Multi-faceted Approach to Quality Assessment

Our evaluation will encompass a suite of analytical techniques designed to provide a holistic view of each lot's quality. The following sections detail the methodologies employed, the scientific rationale behind their selection, and the comparative data obtained.

Physical and Chemical Properties

A fundamental yet crucial starting point is the assessment of basic physical and chemical characteristics. These properties can provide early indications of potential gross impurities or degradation.

Experimental Protocol: Visual Inspection, Melting Point, and Solubility

  • Visual Inspection: Each lot was visually inspected for color and form against a white background under consistent lighting conditions.

  • Melting Point: The melting point of each lot was determined using a calibrated digital melting point apparatus. The temperature was ramped at a rate of 1 °C/min.

  • Solubility: The solubility of each lot was determined in a common organic solvent (e.g., Methanol) at ambient temperature. A saturated solution was prepared, and the concentration was determined gravimetrically after solvent evaporation.

Rationale: Variations in color can suggest the presence of chromophoric impurities, often arising from side reactions or degradation during manufacturing or storage. The melting point is a sensitive indicator of purity; a broad melting range or a depression in the melting point typically signifies the presence of impurities. Solubility differences can impact reaction kinetics and dissolution rates in subsequent processing steps.

Comparative Data:

ParameterLot ALot BLot CSpecification
Appearance White to off-white crystalline powderLight beige powderWhite crystalline powderWhite to light beige powder or crystals[4]
Melting Point (°C) 76.5 - 77.875.2 - 77.177.0 - 78.076-78[4]
Solubility in Methanol (mg/mL at 25°C) 25.826.125.5Report
Identity Confirmation

Confirming the chemical identity of the material is a non-negotiable step in quality control. We employed Fourier-Transform Infrared Spectroscopy (FTIR) for this purpose.

Experimental Protocol: Fourier-Transform Infrared Spectroscopy (FTIR)

  • A small sample of each lot was analyzed using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • The resulting spectrum was compared to a reference spectrum of a well-characterized standard of this compound.

Rationale: FTIR provides a unique molecular fingerprint of a compound based on the vibrations of its chemical bonds. This technique is rapid, non-destructive, and highly specific for confirming the identity of the primary material.

Workflow for Identity Confirmation:

Sources

The 3-Aminobenzoate Scaffold: A Cornerstone in the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Nilotinib and Other Targeted Therapies in Chronic Myeloid Leukemia

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The aminobenzoic acid framework, with its inherent synthetic versatility, has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents.[1][2] Among its isomers, the meta-substituted 3-aminobenzoic acid derivatives serve as a particularly valuable building block for a class of highly potent and selective kinase inhibitors. This guide delves into the efficacy of drugs synthesized from this scaffold, with a central focus on Nilotinib, a second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of Chronic Myeloid Leukemia (CML). We will explore its synthesis, mechanism of action, and, most critically, its performance in head-to-head comparisons with other targeted therapies for CML, providing a comprehensive resource for researchers and drug development professionals.

From a Simple Building Block to a Potent Therapeutic: The Synthesis of Nilotinib

The journey from a simple aminobenzoate precursor to the complex molecular architecture of Nilotinib exemplifies the power of strategic organic synthesis in drug development. While not directly synthesized from tert-butyl 3-aminobenzoate, a key intermediate in the synthesis of Nilotinib is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, a molecule that highlights the utility of the 3-aminobenzoic acid core. The synthesis of this crucial intermediate often starts from a related 3-amino-5-(trifluoromethyl)benzoic acid derivative.[3][4] The tert-butyl ester, in a more general synthetic context, serves as a protecting group for the carboxylic acid, allowing for selective reactions at the amino group.

The overall synthesis of Nilotinib is a multi-step process that involves the strategic coupling of key fragments. The 3-aminobenzoic acid-derived core provides a crucial anchor for the subsequent attachment of the pyrimidinyl-pyridine moiety, a key pharmacophore responsible for the drug's high-affinity binding to the BCR-ABL kinase.[5]

Targeting the Molecular Driver of CML: The Mechanism of Action of Nilotinib

Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, a genetic abnormality that results in the formation of the BCR-ABL fusion protein. This aberrant protein possesses constitutively active tyrosine kinase activity, driving the uncontrolled proliferation of white blood cells.[6][7] Nilotinib, like other TKIs, functions by competitively inhibiting the ATP-binding site of the BCR-ABL kinase, thereby blocking its downstream signaling pathways and inducing apoptosis in cancer cells.[8]

Below is a simplified representation of the BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

G BCR_ABL BCR-ABL Kinase Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition

Caption: Inhibition of BCR-ABL kinase by Nilotinib.

Head-to-Head: Comparative Efficacy of Nilotinib in Clinical Trials

The true measure of a drug's value lies in its clinical performance, particularly in direct comparison with existing standards of care. Nilotinib has been extensively studied in several landmark clinical trials, most notably the ENEST (Evaluating Nilotinib Efficacy and Safety in Clinical Trials) program, which has provided a wealth of data comparing its efficacy against the first-generation TKI, Imatinib, and other second-generation TKIs like Dasatinib.[7][8]

Nilotinib versus Imatinib

The ENESTnd trial was a pivotal phase 3 study that compared the efficacy and safety of Nilotinib with Imatinib as a first-line treatment for newly diagnosed CML in the chronic phase.[7][9] The results demonstrated the superiority of Nilotinib in achieving key clinical endpoints.

Efficacy EndpointNilotinib (300 mg twice daily)Imatinib (400 mg once daily)p-value
Major Molecular Response (MMR) at 12 months 44%22%<0.001
Complete Cytogenetic Response (CCyR) at 12 months 80%65%<0.001
Progression to Accelerated or Blast Phase at 60 months 2.8%7.0%0.0059
Data adapted from the ENESTnd clinical trial.[7][9]

These findings clearly indicate that Nilotinib induces deeper and faster molecular responses compared to Imatinib, which is a critical factor in achieving long-term remission and potentially treatment-free remission.[10]

Nilotinib versus Dasatinib

While no large-scale, head-to-head randomized controlled trial has directly compared Nilotinib and Dasatinib as first-line therapy, a matching-adjusted indirect comparison of the ENESTnd and DASISION trials provided valuable insights into their relative efficacy.[11]

Efficacy Endpoint (at 12 months)Nilotinib (300 mg twice daily)Dasatinib (100 mg once daily)
Major Molecular Response (MMR) 56.8%45.9%
Overall Survival 99.5%97.3%
Data from a matching-adjusted indirect comparison.[11]

The analysis suggested that Nilotinib was associated with a significantly higher rate of MMR and overall survival at 12 months compared to Dasatinib in newly diagnosed CML patients in the chronic phase.[11] However, other real-world studies have suggested comparable efficacy between the two second-generation TKIs.[12][13] The choice between Nilotinib and Dasatinib may, therefore, depend on individual patient characteristics and tolerability profiles.

Experimental Protocols

Protocol for Assessing Tyrosine Kinase Inhibitory Activity (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Nilotinib) against the BCR-ABL kinase.

Materials:

  • Recombinant human BCR-ABL kinase

  • ATP

  • Biotinylated peptide substrate

  • Test compound (serially diluted)

  • Kinase buffer

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Wash buffer

  • DELFIA (dissociation-enhanced lanthanide fluoroimmunoassay) detection reagents

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase buffer, recombinant BCR-ABL kinase, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the europium-labeled anti-phosphotyrosine antibody and incubate.

  • Wash the plate again.

  • Add the DELFIA enhancement solution and measure the time-resolved fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

G cluster_0 Reaction Setup cluster_1 Detection A Prepare Serial Dilutions of Test Compound B Add Kinase, Buffer, and Compound to Plate A->B C Initiate Reaction with ATP & Substrate B->C D Stop Reaction C->D E Transfer to Streptavidin Plate D->E F Add Anti-Phosphotyrosine Antibody E->F G Measure Fluorescence F->G

Caption: Workflow for in vitro kinase inhibition assay.

Conclusion

The 3-aminobenzoic acid scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The case of Nilotinib demonstrates how a drug molecule derived from this core structure can offer significant clinical advantages over previous standards of care. The comparative efficacy data from rigorous clinical trials underscores the importance of continued innovation in drug design, where the selection and modification of a central scaffold can lead to profound improvements in patient outcomes. As our understanding of the molecular drivers of disease continues to grow, the versatile 3-aminobenzoate framework is poised to remain a valuable tool in the armamentarium of medicinal chemists for the foreseeable future.

References

  • ClinicalTrials.eu. Comparison of Nilotinib versus Imatinib treatment in newly diagnosed chronic myeloid leukemia patients to achieve treatment-free remission. Available from: [Link].

  • Sacha, T. Comparing the efficacy of nilotinib and imatinib in the first line treatment of chronic myelogenous leukaemia during its chronic phase and their effects on long term outcomes… Hematology in Clinical Practice. 2015;1(1): 1-7.
  • OncLive. Nilotinib Responses Better Than Imatinib in CML Trials. 2012. Available from: [Link].

  • American Society of Hematology. Nilotinib Demonstrates Greater Efficacy Than Imatinib in CML. ASH Clinical News. 2022. Available from: [Link].

  • Saglio, G., et al. Nilotinib versus imatinib for the treatment of patients with newly diagnosed chronic phase, Philadelphia chromosome-positive, chronic myeloid leukaemia: 24-month minimum follow-up of the phase 3 randomised ENESTnd trial. The Lancet Oncology. 2011;12(9):841-850.
  • Jiang, Q., et al. Comparative efficacy of nilotinib, dasatinib, flumatinib and imatinib in newly diagnosed chronic-phase chronic myeloid leukemia patients: A real-world multi-center retrospective study. Leukemia Research. 2021;106:106588.
  • CancerNetwork. Nilotinib, Dasatinib Offer Similar Outcomes in CML Patients. 2016. Available from: [Link].

  • Guerin, A., et al. Comparative efficacy of nilotinib and dasatinib in newly diagnosed chronic myeloid leukemia: a matching-adjusted indirect comparison of randomized trials. Current Medical Research and Opinion. 2014;30(8):1537-1545.
  • Amala, K., et al. Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Rasayan Journal of Chemistry. 2012;5(2):224-229.
  • New Drug Approvals. Nilotinib. 2019. Available from: [Link].

  • GlaxoSmithKline. A Study of the Focal Adhesion Kinase Inhibitor GSK2256098 in Patients with Recurrent Glioblastoma with Evaluation of Tumor Penetration of [11C]GSK2256098. ResearchGate. 2018. Available from: [Link].

  • Google Patents. Method of preparing nilotinib. WO2016187824A1.
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  • Patsnap. Preparation method and intermediate of nilotinib. CN109651583A. Available from: [Link].

  • Wen, P. Y., et al. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Neuro-oncology. 2018;20(11):1525-1534.
  • Lee, H., et al. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. 2016;21(1):92.
  • PubMed. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. 2018. Available from: [Link].

  • PubMed. Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate. 2018. Available from: [Link].

  • ResearchGate. Design of aminobenzothiazole inhibitors of Rho Kinases 1 and 2 utilizing PKA as a structure surrogate. 2018. Available from: [Link].

  • Research and Reviews: A Journal of Drug Design & Discovery. Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. 2024. Available from: [Link].

  • PubMed. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. 1996. Available from: [Link].

  • Khan, I., et al.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. 2021. Available from: [Link].

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Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of tert-Butyl 3-aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Immunological Challenge of Small Molecules

In the landscape of drug development and chemical synthesis, small aromatic compounds like tert-Butyl 3-aminobenzoate serve as versatile building blocks.[1][2] However, their structural simplicity belies a potential immunological complexity. While not immunogenic on their own, such small molecules, known as haptens, can elicit a potent immune response when conjugated to a larger carrier molecule, typically a protein.[3][4] This "hapten-carrier effect" is a cornerstone of immunotoxicology and vaccine development.[5][6] When the body is exposed to a drug or chemical that acts as a hapten, it can bind to endogenous proteins, forming a hapten-carrier complex that is then recognized as foreign by the immune system.[3][7] This can lead to the production of anti-drug antibodies (ADAs), which may result in allergic reactions or neutralization of a drug's therapeutic effect.[3][8]

For drug development professionals, a critical concern is not just the immunogenicity of the parent compound but the potential for antibodies raised against it to cross-react with structurally similar derivatives, metabolites, or even endogenous molecules. Such cross-reactivity can lead to unexpected off-target effects or inaccurate results in diagnostic immunoassays.[9][10] Therefore, a rigorous and objective assessment of the cross-reactivity profile of any new chemical entity and its derivatives is a mandatory step in preclinical safety evaluation, as underscored by regulatory bodies like the FDA.[11][12][13][14]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a series of hypothetical this compound derivatives. We will delve into the mechanistic basis of the immune response, provide detailed, field-proven experimental protocols, and offer a clear methodology for data interpretation.

The Mechanism: From Hapten to Immune Response

Understanding the causality behind the immune response is critical to designing meaningful experiments. The journey from a non-immunogenic small molecule to a full-blown antibody response is a multi-step process involving several key players in the immune system.

  • Hapten-Carrier Conjugation: The this compound derivative (the hapten) covalently binds to a host protein (the carrier), such as albumin, forming a novel antigen.[4][7]

  • Antigen Processing: Antigen-Presenting Cells (APCs), like dendritic cells or macrophages, internalize this hapten-carrier conjugate.[6] Inside the APC, the carrier protein is broken down into smaller peptides.

  • MHC Presentation: These carrier-derived peptides are loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the APC.[6][7]

  • T-Cell Help: A helper T-cell that recognizes the specific carrier peptide-MHC complex becomes activated.

  • B-Cell Activation: A B-cell, whose surface receptor (an antibody) recognizes and binds to the hapten portion of the original conjugate, also internalizes the complex. It then presents the same carrier peptides on its MHC class II molecules.[5]

  • Antibody Production: The activated helper T-cell recognizes the peptide-MHC complex on the B-cell, providing the necessary co-stimulation for the B-cell to differentiate into a plasma cell and produce large quantities of antibodies specific to the hapten.[7]

This intricate dance between APCs, T-cells, and B-cells underscores a crucial point: for an anti-hapten response to occur, the hapten and carrier must be physically linked.[5]

Visualizing the Pathway

Hapten_Carrier_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_B_Cell B-Cell APC APC MHC_II MHC-II Presenting Carrier Peptide T_Helper Helper T-Cell MHC_II->T_Helper 2. T-Cell Activation B_Cell Hapten-Specific B-Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell 5. Differentiation Antibodies Anti-Hapten Antibodies Plasma_Cell->Antibodies 6. Antibody Production Hapten_Carrier Hapten-Carrier Conjugate Hapten_Carrier->APC 1. Internalization & Processing Hapten_Carrier->B_Cell 3. Hapten Recognition T_Helper->B_Cell 4. T-Cell Help

Caption: The Hapten-Carrier effect leading to antibody production.

Comparative Analysis: A Panel of Derivatives

To illustrate a cross-reactivity study, we will consider this compound (tB3AB) as our primary immunogen and create a panel of three structurally related derivatives for comparison:

  • Immunogen (tB3AB): this compound

  • Derivative 1 (tB4AB): tert-Butyl 4-aminobenzoate (Isomer)

  • Derivative 2 (tB3AB-Me): tert-Butyl 3-(methylamino)benzoate (N-alkylation)

  • Derivative 3 (B3AB): Benzoic acid, 3-amino- (Loss of tert-butyl group)

The core hypothesis is that polyclonal antibodies raised against a tB3AB-carrier conjugate will exhibit varying degrees of binding affinity for these derivatives, depending on how significantly their structure deviates from the original immunogen.

Experimental Methodologies

Two complementary assays are essential for a thorough cross-reactivity assessment: the Competitive ELISA for high-throughput screening and relative affinity, and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.

Competitive ELISA: The Workhorse of Cross-Reactivity Screening

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for determining the specificity of an antibody and the relative binding affinities of different antigens.[15] The principle relies on the competition between a fixed amount of plate-bound antigen and a variable amount of free antigen (the competitor in solution) for binding to a limited number of antibody binding sites. A lower signal indicates stronger competition from the solution-phase derivative, implying higher cross-reactivity.[16][17]

Visualizing the Competitive ELISA Workflow

Competitive_ELISA Start Start Step1 1. Coat Plate with tB3AB-Carrier Conjugate Start->Step1 Step2 2. Block Plate (e.g., with BSA) Step1->Step2 Step3 3. Add Mixture: Anti-tB3AB Antibody + Free Competitor Derivative Step2->Step3 Step4 4. Incubate (Competition Occurs) Step3->Step4 Step5 5. Wash Plate (Removes unbound reagents) Step4->Step5 Step6 6. Add Enzyme-linked Secondary Antibody Step5->Step6 Step7 7. Wash Plate Step6->Step7 Step8 8. Add Substrate (e.g., TMB) Step7->Step8 Step9 9. Measure Absorbance (Colorimetric Reaction) Step8->Step9 End End Step9->End

Caption: Workflow for the competitive ELISA cross-reactivity assay.

Detailed Protocol: Competitive ELISA

This protocol is a self-validating system, incorporating controls to ensure data integrity.

  • Antigen Coating:

    • Coat a 96-well high-binding microtiter plate with 100 µL/well of the tB3AB-carrier conjugate (e.g., tB3AB-BSA) at a concentration of 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Causality: The high pH helps to denature the protein slightly, exposing more hydrophobic regions that adhere to the polystyrene plate surface.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).

    • Causality: Washing removes any unbound antigen, ensuring that the subsequent signal is only from specifically bound antibodies.

  • Blocking:

    • Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (5% non-fat dry milk or 1% BSA in PBST).

    • Incubate for 2 hours at room temperature (RT).

    • Causality: Blocking prevents non-specific binding of the primary and secondary antibodies to the plate, which would cause high background noise.[15]

  • Competition Reaction:

    • Prepare serial dilutions of the competitor compounds (tB3AB, tB4AB, tB3AB-Me, B3AB) in assay buffer (1% BSA in PBST). A typical range is from 100 µM down to 0.01 nM.

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the anti-tB3AB polyclonal antibody (previously titrated to determine a concentration that gives ~80% of the maximum signal).

    • Self-Validation: Include a "zero competitor" control (antibody + assay buffer only) to represent 100% binding and a "blank" control (assay buffer only) for background subtraction.

    • Incubate this mixture for 1 hour at RT to allow the antibody and competitor to reach equilibrium.

  • Binding to Plate:

    • Wash the coated-and-blocked assay plate three times with wash buffer.

    • Transfer 100 µL of the antibody/competitor mixture from the dilution plate to the assay plate.

    • Incubate for 1 hour at RT.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted in assay buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at RT.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-20 minutes.[16]

    • Stop the reaction by adding 50 µL/well of 2M sulfuric acid. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the optical density (OD) at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics

While ELISA provides relative affinities, SPR offers a real-time, label-free analysis of the binding kinetics, resolving the association (k_a) and dissociation (k_d) rates.[18][19] The equilibrium dissociation constant (K_D), calculated as k_d/k_a, is a precise measure of binding affinity. Lower K_D values indicate a stronger interaction. In a typical SPR experiment for small molecules, the antibody is immobilized on the sensor chip, and the small molecule derivatives (analytes) are flowed over the surface.[18][20]

Detailed Protocol: SPR Kinetic Analysis
  • Chip Preparation and Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip (a carboxymethylated dextran matrix) using a standard mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[20]

    • Causality: EDC/NHS chemistry activates the carboxyl groups on the dextran matrix to form reactive esters, which can then form stable amide bonds with primary amines (e.g., lysine residues) on the antibody.

    • Immobilize the anti-tB3AB polyclonal antibody onto the activated surface to a target level of ~10,000 Response Units (RU).

    • Deactivate any remaining reactive esters with an injection of ethanolamine-HCl.

  • Kinetic Analysis:

    • Prepare serial dilutions of each derivative (tB3AB, tB4AB, tB3AB-Me, B3AB) in running buffer (e.g., HBS-EP+). Concentration ranges should bracket the expected K_D.

    • Perform a multi-cycle kinetics experiment:

      • Inject a specific concentration of one analyte over the sensor surface (association phase) for a set time (e.g., 120 seconds).

      • Flow running buffer over the surface (dissociation phase) for a set time (e.g., 300 seconds).

      • Regenerate the surface with a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.0) to remove all bound analyte without denaturing the immobilized antibody.

      • Repeat this cycle for each concentration of the analyte.

    • Self-Validation: Include several buffer-only injections (blanks) for double referencing, which subtracts both the reference surface signal and any bulk refractive index effects, isolating the true binding signal.

  • Data Analysis:

    • Process the raw sensorgram data using the instrument's evaluation software.

    • Fit the referenced sensorgrams to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic constants (k_a, k_d) and the affinity constant (K_D).[19]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Competitive ELISA Cross-Reactivity Results
CompoundIC50 (nM)% Cross-ReactivityInterpretation
tB3AB (Immunogen) 15.2100%Homologous binding, reference compound.
tB4AB (Isomer) 88.717.1%Significant loss of affinity due to positional change of the amino group.
tB3AB-Me (N-alkylation) 45.133.7%Moderate cross-reactivity; the methyl group introduces steric hindrance.
B3AB (Loss of t-butyl) 550.42.8%Very low cross-reactivity; the bulky tert-butyl group is a critical epitope.
  • IC50: The concentration of a competitor that inhibits 50% of the antibody binding to the plate-bound antigen. A lower IC50 indicates higher affinity.[21]

  • % Cross-Reactivity: Calculated using the formula: (%CR) = (IC50 of tB3AB / IC50 of Derivative) x 100.[21]

Analysis: The data clearly shows that the antibody is highly specific for the immunogen, tB3AB. The loss of the bulky, hydrophobic tert-butyl group (B3AB) almost completely abolishes binding, indicating it is a dominant part of the epitope recognized by the antibody population. The positional change of the amino group in tB4AB also causes a major reduction in affinity, suggesting the precise geometry of the aminobenzoyl core is crucial.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
CompoundAssociation Rate (k_a) (1/Ms)Dissociation Rate (k_d) (1/s)Affinity (K_D) (nM)
tB3AB (Immunogen) 1.8 x 10⁵2.7 x 10⁻³15.0
tB4AB (Isomer) 9.5 x 10⁴8.5 x 10⁻³89.5
tB3AB-Me (N-alkylation) 1.2 x 10⁵5.3 x 10⁻³44.2
B3AB (Loss of t-butyl) 4.1 x 10⁴2.3 x 10⁻²561.0

Analysis: The SPR data provides a more nuanced view that confirms the ELISA results. The K_D values align well with the IC50 values. We can now see why the affinity changes. For tB4AB, the dissociation rate (k_d) is significantly faster than for the parent compound, meaning the binding is less stable. For B3AB, both the association rate is slower and the dissociation rate is much faster, compounding to create a very weak interaction. This level of kinetic detail is invaluable for building structure-activity relationship (SAR) models for immunogenicity.[22]

Conclusion and Recommendations

This guide demonstrates a robust, multi-tiered strategy for evaluating the cross-reactivity of this compound derivatives. The experimental data, derived from both high-throughput competitive ELISA and high-resolution SPR, provides a clear and quantitative picture of antibody specificity.

Key Findings:

  • The polyclonal antibody response to tB3AB is highly specific.

  • The tert-butyl ester group is an immunodominant epitope, critical for high-affinity binding.

  • The spatial arrangement of the functional groups on the aromatic ring is crucial for antibody recognition.

Recommendations for Drug Development Professionals:

  • Prioritize Early Screening: Implement competitive ELISA assays early in the development pipeline to rapidly screen metabolites and process impurities for potential cross-reactivity.

  • Utilize SPR for Mechanistic Insight: For lead candidates and key metabolites that show significant cross-reactivity in ELISA, use SPR to dissect the binding kinetics. This can inform medicinal chemistry efforts to modify structures and abrogate unwanted immunological binding.

  • Integrate Data: The combination of relative affinity data (ELISA) and absolute kinetic data (SPR) provides a comprehensive risk profile that is essential for regulatory submissions and confident decision-making in preclinical development.[11]

By following these field-proven protocols and principles of scientific integrity, researchers can generate reliable and defensible cross-reactivity data, ensuring the safety and specificity of novel chemical entities.

References

  • Hapten. Creative Diagnostics. [Link]

  • hapten. Britannica. [Link]

  • Hapten. Wikipedia. [Link]

  • Hapten-Carrier Conjugation. Creative Biolabs. [Link]

  • The effect of haptens on protein-carrier immunogenicity. NIH. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Springer. [Link]

  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Aminobenzoate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Drug Development

In the landscape of pharmaceutical sciences, aminobenzoate compounds are fundamental building blocks for a multitude of Active Pharmaceutical Ingredients (APIs).[1] The specific arrangement of functional groups on the aromatic ring—known as positional isomerism—is not a trivial structural detail; it is a profound determinant of a molecule's pharmacological, toxicological, and pharmacokinetic properties.[2][3] The three primary isomers of aminobenzoic acid—ortho (anthranilic acid), meta, and para (PABA)—exhibit vastly different biological activities. For instance, derivatives of anthranilic acid are potent non-steroidal anti-inflammatory drugs (NSAIDs), while PABA is a key component in folate synthesis and sunscreens.[3] Consequently, controlling the isomeric purity of an aminobenzoate-derived API is paramount to ensuring its safety, efficacy, and quality.[4]

This guide provides an in-depth, comparative analysis of the primary analytical techniques used for determining the isomeric purity of aminobenzoate compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the causality behind methodological choices, present supporting experimental data, and provide validated protocols to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate strategy for their analytical challenges.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separations

HPLC is the most widely adopted technique for purity analysis in the pharmaceutical industry due to its versatility, robustness, and broad applicability.[5] The separation is governed by the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[6][7]

The Causality of Column Selection: Moving Beyond Standard C18

The primary challenge in separating positional isomers like those of aminobenzoic acid is their inherent similarity in physicochemical properties, such as hydrophobicity and molecular weight.

  • Conventional Reversed-Phase (C18/C8): Standard C18 columns, which separate based on hydrophobicity, often provide insufficient retention and selectivity for the relatively polar and hydrophilic aminobenzoic acid isomers.[8] This results in poor resolution and co-elution.

  • Mixed-Mode Chromatography (MMC): This is the superior approach for aminobenzoate isomers. MMC columns incorporate both reversed-phase and ion-exchange functionalities onto a single stationary phase.[9] This dual mechanism allows for the exploitation of subtle differences in both the hydrophobicity and the ionic character (pKa) of the isomers, leading to significantly enhanced resolution.[10] Columns such as the Primesep 100 (a reversed-phase/cation-exchange column) have demonstrated baseline separation of 2-, 3-, and 4-aminobenzoic acid in under 10 minutes, a feat not readily achievable with standard C18 phases.[8]

  • Ion-Pair Reversed-Phase HPLC: An alternative strategy involves adding an ion-pairing reagent (e.g., hexanesulfonic acid) to the mobile phase.[11] The reagent forms a neutral complex with the charged analyte, increasing its retention on a standard reversed-phase column and enabling separation.

  • Chiral Stationary Phases (CSPs): For chiral aminobenzoate derivatives (e.g., esters), resolving enantiomers is critical. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective.[12][13] Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π stacking between the analyte and the chiral selector.[13]

Comparative Performance of HPLC Columns

The choice of column has a direct and quantifiable impact on the quality of the separation. The following table summarizes the typical performance differences for separating 2-, 3-, and 4-aminobenzoic acid.

Column Type Stationary Phase Typical Resolution (Rs) between 3- and 4-isomers Analysis Time (min) Key Advantage Reference
Standard Reversed-PhaseC18< 1.0 (Co-elution common)10-15Widely available[8]
Mixed-ModeReversed-Phase / Cation-Exchange> 2.0 (Baseline separation)< 10Excellent selectivity for isomers[8][10]
Ion-Pair Reversed-PhaseC18 with Ion-Pair Reagent1.5 - 2.015-20Utilizes standard columns[11]
Experimental Protocol: Isomeric Purity of Aminobenzoic Acids by Mixed-Mode HPLC

This protocol is a self-validating system designed for robustness and reproducibility, grounded in established methodologies.[10]

1. Objective: To quantify the isomeric purity of a 4-aminobenzoic acid sample, specifically resolving it from 2- and 3-aminobenzoic acid impurities.

2. Materials:

  • Column: Coresep 100 mixed-mode column (3.0 x 100 mm) or equivalent.[10]
  • Mobile Phase: 20% Acetonitrile, 80% Water, with 0.1% Phosphoric Acid.
  • Instrumentation: HPLC system with UV detector.
  • Standards: Reference standards for 2-, 3-, and 4-aminobenzoic acid.
  • Sample: Test sample of 4-aminobenzoic acid dissolved in mobile phase (e.g., 0.3 mg/mL).

3. Chromatographic Conditions:

  • Flow Rate: 0.6 mL/min
  • Injection Volume: 1 µL
  • Column Temperature: 30 °C (controlled)
  • Detection: UV at 235 nm
  • Run Time: 10 minutes

4. System Suitability (Trustworthiness Check):

  • Before sample analysis, inject a mixed standard solution containing all three isomers.
  • Acceptance Criteria (per USP <621>): [6][14]
  • The resolution (Rs) between any two adjacent peaks must be ≥ 1.5.
  • The tailing factor for the 4-aminobenzoic acid peak must be ≤ 2.0.
  • The relative standard deviation (RSD) for six replicate injections of the 4-aminobenzoic acid peak area must be ≤ 2.0%.

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Perform the system suitability test. If criteria are not met, troubleshoot the system before proceeding.
  • Inject the sample solution.
  • Identify peaks based on the retention times obtained from the reference standards.
  • Calculate the percentage of each impurity using the area percent method.
Visualization: HPLC Workflow for Isomeric Purity

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Results P1 Mobile Phase Preparation A1 Column Equilibration P1->A1 P2 Sample & Standard Preparation A2 System Suitability Test (SST) P2->A2 A1->A2 A2->A1 SST Fail A3 Sample Injection & Data Acquisition A2->A3 SST Pass R1 Peak Integration & Identification A3->R1 R2 Purity Calculation (Area % Report) R1->R2 R3 Final Report (Pass/Fail) R2->R3

Caption: General workflow for HPLC-based isomeric purity analysis.

Gas Chromatography (GC): A High-Resolution Alternative with Derivatization

GC offers exceptional resolving power and is often coupled with Mass Spectrometry (GC-MS) for definitive peak identification. However, because aminobenzoate compounds are non-volatile solids, they require a chemical derivatization step to increase their volatility and thermal stability.[15]

The Causality of Derivatization

Derivatization is not merely a sample preparation step; it is a chemical modification designed to make an analyte "GC-friendly." The choice of reagent is critical.

  • Esterification & Acylation: A common two-step approach involves esterifying the carboxylic acid group (e.g., with methanol) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). This converts the polar, zwitterionic molecule into a volatile, non-polar derivative.[15]

  • Silylation: Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can simultaneously derivatize both the amino and carboxylic acid groups, but may be sensitive to moisture.

The derivatization reaction must be reproducible and driven to completion to ensure quantitative accuracy. Incomplete derivatization can lead to multiple derivative peaks for a single isomer, complicating the analysis.

Experimental Protocol: GC-MS Analysis of Aminobenzoate Isomers

This protocol outlines a typical approach for analyzing chiral aminobenzoate esters, which can be adapted for positional isomers.[16]

1. Objective: To determine the enantiomeric purity of a chiral aminobenzoate ester via GC-MS.

2. Materials:

  • Column: Chiral capillary column (e.g., Chirasil-L-Val).[15]
  • Derivatization Reagent: Heptafluorobutyl chloroformate (HFBCF).[16]
  • Instrumentation: GC-MS system.
  • Sample: Test sample of the aminobenzoate ester.

3. Derivatization Procedure:

  • Dissolve ~1 mg of the sample in a suitable solvent (e.g., isooctane).
  • Add the derivatization reagent (HFBCF) and a catalyst (e.g., pyridine).
  • Heat the reaction mixture (e.g., 100 °C for 30 minutes) to ensure complete reaction.
  • Cool and inject the resulting solution directly into the GC-MS.

4. GC-MS Conditions:

  • Injector: Split/Splitless, 250 °C.
  • Carrier Gas: Helium, constant flow.
  • Oven Program: Start at 100 °C, ramp to 220 °C at 5 °C/min.
  • MS Detector: Electron Ionization (EI), scanning from m/z 50-500.

5. Data Analysis:

  • Separate the enantiomers on the chiral column.
  • Confirm the identity of each peak by its mass spectrum.
  • Calculate the enantiomeric excess (e.e.) or area percent of the undesired enantiomer.
Visualization: GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_results Data Processing P1 Dissolve Sample in Solvent P2 Add Derivatization Reagent & Catalyst P1->P2 P3 Reaction (Heating) P2->P3 A1 Inject Derivatized Sample P3->A1 A2 Chromatographic Separation (GC) A1->A2 A3 Detection & Identification (MS) A2->A3 R1 Integrate Peaks A3->R1 R2 Calculate Purity (e.g., Enantiomeric Excess) R1->R2

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Capillary Electrophoresis (CE): The High-Efficiency Specialist

CE is a powerful separation technique that occurs in a narrow-bore capillary filled with an electrolyte solution.[17] It offers extremely high separation efficiency (millions of theoretical plates) and requires minimal sample and solvent volumes.

The Principle of CE Separation

Separation in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on the charge-to-size ratio of the analytes.[17] At a given pH, aminobenzoate isomers will have slightly different net charges and hydrodynamic radii, allowing them to migrate at different velocities under an applied electric field, leading to their separation.[18] The technique is particularly well-suited for separating charged, polar molecules, making it a natural fit for aminobenzoates without the need for derivatization.

Comparative Overview of Analytical Techniques
Parameter Mixed-Mode HPLC GC-MS Capillary Electrophoresis (CZE)
Principle Partitioning (Hydrophobic & Ionic)Partitioning (Volatility)Electrophoretic Mobility (Charge/Size)
Sample Volatility Not requiredRequired (Derivatization needed)Not required
Separation Efficiency Good to ExcellentExcellent to SuperiorSuperior
Analysis Time Fast (< 15 min)Moderate (15-30 min)Very Fast (< 10 min)
Solvent Consumption ModerateLowVery Low
Primary Application Robust QC, routine purityDefinitive ID, chiral analysisHigh-efficiency separations, complex mixtures
Experimental Protocol: CZE for Aminobenzoic Acid Isomers

This protocol is based on principles established for separating positional isomers by CZE.[18][19]

1. Objective: To resolve 2-, 3-, and 4-aminobenzoic acid using CZE.

2. Materials:

  • Instrumentation: Capillary Electrophoresis system with UV detector.
  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).
  • Running Buffer (Electrolyte): 50 mM Sodium Phosphate buffer, pH 7.0.
  • Sample: Dissolve sample mix in water or running buffer.

3. CZE Conditions:

  • Voltage: 20 kV
  • Temperature: 25 °C
  • Injection: Hydrodynamic (e.g., 50 mbar for 5 seconds).
  • Detection: UV at 214 nm.

4. Procedure:

  • Condition the new capillary by flushing sequentially with 1 M NaOH, water, and running buffer.
  • Between runs, flush the capillary with running buffer to ensure reproducible migration times.
  • Inject the sample.
  • Apply the voltage and record the electropherogram.
  • Isomers will be separated based on their differential migration towards the detector.
Visualization: Principle of CZE Separation

CZE_Principle cluster_capillary Capillary start_point end_point start_point->end_point Sample Sample Injection Isomer1 Isomer 1 Sample->Isomer1 Isomer2 Isomer 2 Sample->Isomer2 Isomer3 Isomer 3 Sample->Isomer3 Anode Anode (+) Anode->Sample Electric Field Cathode Cathode (-) (Detector Side)

Caption: Separation of isomers in CZE based on differential migration.

Method Validation: The Pillar of Trustworthiness

Regardless of the technique chosen, the analytical method must be validated to demonstrate it is fit for its intended purpose.[20] This is a non-negotiable requirement in the pharmaceutical industry, mandated by regulatory bodies like the FDA.[21][22] The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle and risk-based approach to validation.[23][24]

Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or other isomers.[24]

  • Accuracy/Precision: Accuracy is the closeness of the test results to the true value. Precision measures the degree of scatter between a series of measurements (repeatability, intermediate precision).[24]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision and accuracy.[20]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). This is now considered part of method development under ICH Q14.[23]

Conclusion: Selecting the Right Tool for the Job

The isomeric purity analysis of aminobenzoate compounds is a critical control point in drug development. While HPLC, GC, and CE are all powerful techniques, the optimal choice depends on the specific analytical problem.

  • For routine quality control and release testing of positional isomers, Mixed-Mode HPLC offers the best combination of robustness, speed, and resolving power. It is the workhorse method of choice.

  • For definitive identification or analysis of volatile derivatives, especially in complex matrices, GC-MS is unparalleled, provided a robust derivatization protocol can be developed. It is also a powerful tool for chiral analysis.

  • When facing particularly challenging separations or when sample/solvent conservation is paramount, Capillary Electrophoresis provides superior efficiency and speed.

Ultimately, a well-characterized, validated, and robust analytical method is not just a regulatory requirement; it is a cornerstone of scientific integrity and patient safety, ensuring that the intended isomer is delivered at the specified purity.

References

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  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

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  • Nielen, M. W. F. (1990). Impact of experimental parameters on the resolution of positional isomers of aminobenzoic acid in capillary zone electrophoresis. Journal of Chromatography A, 542, 173-183. Retrieved from [Link]

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  • ResearchGate. (n.d.). Separation of enantiomers of α-amino acid methyl esters as NBD derivatives on Chiralpak IF. Retrieved from [Link]

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A Head-to-Head Comparison of Protecting Groups for 3-Aminobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of organic synthesis, particularly in the design of pharmaceuticals and functional materials, the selective manipulation of bifunctional molecules like 3-aminobenzoic acid is a frequent challenge. The presence of both a nucleophilic amino group and a carboxylic acid necessitates a robust protection strategy to achieve desired chemical transformations. This guide offers a detailed, head-to-head comparison of three of the most widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the specific case of 3-aminobenzoic acid.

This analysis moves beyond a simple catalog of protecting groups, delving into the practical implications of their use. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Strategic Imperative for Amine Protection

The amino group of 3-aminobenzoic acid is a potent nucleophile and a base, readily reacting with electrophiles. This reactivity profile can interfere with desired reactions at the carboxylic acid moiety, such as esterification or amide bond formation. A protecting group reversibly masks the amino group, rendering it inert to the reaction conditions required for modifying the carboxylic acid. An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and removable selectively and efficiently without affecting other functional groups in the molecule. This concept of selective removal is known as orthogonality, a cornerstone of modern multi-step synthesis.[1]

At a Glance: A Comparative Overview

The fundamental difference between Boc, Cbz, and Fmoc lies in their deprotection conditions, which dictates their orthogonality with respect to each other and other protecting groups.

Protecting GroupIntroduction ReagentDeprotection ConditionKey Characteristics
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)[2]Stable to bases, nucleophiles, and catalytic hydrogenation.[3]
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[4]Stable to acidic and basic conditions.
Fmoc Fmoc-OSu or Fmoc-ClBase (e.g., Piperidine)[5]Stable to acidic conditions.[6]

In-Depth Analysis and Experimental Data

tert-Butoxycarbonyl (Boc) Group

The Boc group is a popular choice for amine protection due to its ease of introduction and its stability towards a wide range of reagents, with the notable exception of strong acids.

Protection Mechanism and Rationale: The protection of 3-aminobenzoic acid with Boc anhydride, (Boc)₂O, proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

dot

Caption: Boc protection of 3-aminobenzoic acid.

Experimental Protocol: Boc Protection of 3-Aminobenzoic Acid

  • Dissolution: Dissolve 3-aminobenzoic acid (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture for 12-24 hours.

  • Work-up: Acidify the reaction mixture with a cold solution of 1M HCl to pH 2-3.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-3-aminobenzoic acid.

Deprotection: The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] The mechanism involves protonation of the carbamate oxygen, followed by elimination of the stable tert-butyl cation, which is then quenched or deprotonates to isobutylene.

dot

Caption: Deprotection of Boc-3-aminobenzoic acid.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve Boc-3-aminobenzoic acid in dichloromethane.

  • Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The product is often obtained as the TFA salt.

Performance and Considerations:

  • Yield: The protection of amines with (Boc)₂O generally proceeds in high yields, often exceeding 95%.[2]

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, making it suitable for subsequent reactions involving the carboxylic acid.[3]

  • Orthogonality: The Boc group is orthogonal to the Cbz and Fmoc groups.

  • Side Reactions: The strong acidic conditions required for deprotection may not be suitable for substrates with other acid-sensitive functional groups. The formation of the tert-butyl cation during deprotection can lead to side reactions, such as the alkylation of electron-rich aromatic rings.

Carboxybenzyl (Cbz) Group

The Cbz group is a classic amine protecting group, valued for its stability and its removal under neutral conditions via catalytic hydrogenolysis.

Protection Mechanism and Rationale: The Cbz group is introduced by reacting 3-aminobenzoic acid with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). The base neutralizes the HCl byproduct.

dot

Caption: Cbz protection of 3-aminobenzoic acid.

Experimental Protocol: Cbz Protection of 3-Aminobenzoic Acid

  • Dissolution: Dissolve 3-aminobenzoic acid (1.0 eq.) in an aqueous solution of sodium carbonate.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq.) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer with 1M HCl to pH 2.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Cbz-3-aminobenzoic acid.[7]

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C). This method is mild and yields toluene and carbon dioxide as byproducts.

dot

Caption: Fmoc protection of 3-aminobenzoic acid.

Experimental Protocol: Fmoc Protection of 3-Aminobenzoic Acid

  • Dissolution: Dissolve 3-aminobenzoic acid (1.0 eq.) in a 10% aqueous solution of sodium carbonate.

  • Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in dioxane. Add the Fmoc-OSu solution to the 3-aminobenzoic acid solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization. [5]A study on the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids reported yields in the range of 40-94%. [8][9][10][11][12] Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in an aprotic solvent like DMF. The deprotection mechanism involves a β-elimination reaction.

dot

Caption: Deprotection of Fmoc-3-aminobenzoic acid.

Experimental Protocol: Fmoc Deprotection

  • Dissolution: Dissolve Fmoc-3-aminobenzoic acid in DMF.

  • Reagent Addition: Add a solution of 20% piperidine in DMF.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Work-up: The work-up procedure will depend on the subsequent steps. In many cases, the deprotected amine is used in situ for the next reaction.

Performance and Considerations:

  • Yield: Fmoc protection and deprotection reactions are generally high-yielding.

  • Stability: The Fmoc group is stable to acidic conditions, making it an excellent choice for syntheses employing acid-labile protecting groups.

  • Orthogonality: It is orthogonal to Boc and Cbz groups.

  • Side Reactions: The dibenzofulvene byproduct generated during deprotection can sometimes form adducts with the deprotected amine, although this is less of a concern with aromatic amines. The basic conditions can also promote side reactions in sensitive substrates.

Conclusion: Making the Right Choice

The selection of an appropriate protecting group for 3-aminobenzoic acid is a critical decision that hinges on the overall synthetic strategy.

  • The Boc group is an excellent choice for its ease of use and stability, provided that subsequent reaction steps do not require strong acidic conditions and the substrate is not sensitive to acid-catalyzed deprotection.

  • The Cbz group offers broad stability to both acids and bases, with the advantage of a mild, neutral deprotection method. However, its use is precluded in the presence of reducible functional groups.

  • The Fmoc group is the go-to option when acid-sensitive functionalities are present in the molecule, and its base-lability provides a valuable orthogonal handle.

By understanding the distinct characteristics, mechanisms, and experimental nuances of each of these protecting groups, researchers can devise more efficient, robust, and successful synthetic routes for the elaboration of 3-aminobenzoic acid and its derivatives.

References

  • Lin, H.-Y., Chen, Y.-A., & Chen, C.-T. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855–41864. [Link]

  • Lin, H.-Y., Chen, Y.-A., & Chen, C.-T. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855–41864. [Link]

  • Lin, H.-Y., Chen, Y.-A., & Chen, C.-T. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855–41864. [Link]

  • Lin, H.-Y., Chen, Y.-A., & Chen, C.-T. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Semantic Scholar. [Link]

  • Lin, H.-Y., Chen, Y.-A., & Chen, C.-T. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ResearchGate. [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Tetrahedron Letters, 56(23), 3389-3392.
  • NIST. (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

  • Reyes, N. S., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Journal of the American Chemical Society.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved January 10, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 3-Aminobenzoic acid. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 10, 2026, from [Link]

  • Das, B., et al. (2007). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Google Patents. (n.d.). US9334302B2 - Method for removing FMOC group.
  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 10, 2026, from [Link]

  • Reyes, N. S., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. eScholarship. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved January 10, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. Retrieved January 10, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Amino-benzoic acid. Retrieved January 10, 2026, from [Link]

  • Hueso, J. A., et al. (2020).
  • Scott, S. L., et al. (2017). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 2(3), 343-351.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved January 10, 2026, from [Link]

  • Sazci, N., et al. (2002). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and. Journal of Applied Polymer Science, 86(13), 3228-3236.
  • Alpha Chemika. (n.d.). 3-AMINOBENZOIC ACID For Synthesis. Retrieved January 10, 2026, from [Link]

  • Reddit. (2024). When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why?. r/chemistry. Retrieved January 10, 2026, from [Link]

  • Lentini, R., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1145-1153.

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A Comparative Guide to Peer-Reviewed Quality Control Methods for tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quality Control for Pharmaceutical Intermediates

In the landscape of pharmaceutical research and development, the purity and quality of starting materials and intermediates are paramount. Tert-Butyl 3-aminobenzoate, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception. Ensuring the identity, purity, and stability of this intermediate is a critical step that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of peer-reviewed analytical methodologies for the comprehensive quality control of this compound, designed for researchers, scientists, and drug development professionals.

The selection of an appropriate analytical technique is a decision driven by a balance of factors including specificity, sensitivity, accuracy, and the nature of potential impurities. This document will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated based on its strengths and limitations, supported by detailed experimental protocols and data presentation to guide the user in establishing a robust quality control strategy. The principles of analytical method validation, as outlined by the International Conference on Harmonisation (ICH) guidelines, form the foundation of the methodologies discussed herein.[1][2][3]

Comparative Analysis of Key Analytical Techniques

The quality control of this compound necessitates a multi-faceted analytical approach to address identity, purity, and the potential presence of process-related impurities or degradants. The three principal techniques—HPLC, GC-MS, and qNMR—each offer unique advantages.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, typically based on polarity.[4]Separation of volatile and thermally stable compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based identification.[5]Absolute quantification by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration.[6][7][8]
Primary Application Purity determination, quantification of non-volatile or thermally labile impurities.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Absolute purity determination, structural confirmation, and quantification without the need for an identical analyte standard.[9][10]
Strengths - High resolution and sensitivity.- Suitable for a wide range of compounds.- Robust and reproducible for routine analysis.- High specificity due to mass detection.- Excellent for identifying unknown volatile impurities.- Primary analytical method for absolute purity.- Provides structural information.- Non-destructive.
Limitations - Requires a reference standard for each impurity for accurate quantification.- May not be suitable for highly volatile impurities.- Requires the analyte to be volatile and thermally stable.- Derivatization may be necessary for polar compounds.[11]- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for each analytical technique. These methods are adapted from validated procedures for structurally similar compounds and are presented as a robust starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for purity analysis in the pharmaceutical industry. A reversed-phase method is generally suitable for this compound, allowing for the separation of the main component from more polar or less polar impurities.

Potential Impurities:

  • Impurity A: 3-Aminobenzoic acid: The primary hydrolysis product.

  • Impurity B: Di-tert-butyl 3,3'-azoxybis(benzoate): A potential process-related impurity from oxidative coupling.

  • Residual Starting Materials and Reagents: Dependent on the synthetic route.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Optimize Detection Wavelength Dev2->Dev3 Val1 Specificity Dev3->Val1 Transfer to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 System Suitability Testing Val6->Routine1 Implement for Routine Use Routine2 Sample Analysis Routine1->Routine2

Caption: A typical workflow for HPLC method development, validation, and implementation in a quality control environment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents. Given that this compound has a primary amine and a carboxylic ester, it is amenable to GC analysis, though derivatization could be employed to improve peak shape and thermal stability if needed.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 290 °C.

    • Hold: 10 minutes at 290 °C.

  • Injector Temperature: 270 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve approximately 2 mg/mL of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR has emerged as a primary analytical method for determining the absolute purity of pharmaceutical compounds without the need for a specific reference standard of the analyte itself.[6][7][8] The method relies on the direct proportionality between the NMR signal integral and the number of nuclei.[6]

Principle: A known mass of the analyte is dissolved with a known mass of a high-purity internal standard in a deuterated solvent. By comparing the integral of a unique, well-resolved signal from the analyte to a signal from the internal standard, the purity of the analyte can be calculated.

Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified internal standard with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the standard.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.

Data Processing and Purity Calculation:

The purity (P) of the analyte is calculated using the following equation:

Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • Pstd = Purity of the internal standard

Logical Relationship for Quality Control Decision Making

QC_Decision cluster_Tests Analytical Tests cluster_Specs Specifications qNMR qNMR Purity Assay PuritySpec Purity ≥ 99.0% qNMR->PuritySpec HPLC HPLC Impurity Profile ImpuritySpec Individual Impurity ≤ 0.1% HPLC->ImpuritySpec GCMS GC-MS Residual Solvents SolventSpec Solvents < ICH Limits GCMS->SolventSpec Decision Release Batch? PuritySpec->Decision ImpuritySpec->Decision SolventSpec->Decision Release Release Decision->Release All Specs Met Reject Reject / Investigate Decision->Reject Specs Not Met

Caption: Decision-making workflow for batch release based on the outcomes of orthogonal analytical tests.

Conclusion and Recommendations

A comprehensive quality control strategy for this compound should not rely on a single analytical technique. Instead, a combination of orthogonal methods provides the most complete and reliable assessment of quality.

  • For routine purity assessment and release testing, a validated reversed-phase HPLC method is recommended for its robustness, precision, and ability to quantify known and unknown impurities.

  • For absolute purity determination and as a primary reference method, ¹H qNMR is unparalleled. It provides a direct measure of purity without the need for a specific reference standard of this compound and simultaneously confirms the compound's identity.[9][10]

  • To ensure the absence of volatile impurities, particularly residual solvents from the manufacturing process, a GC-MS method should be employed.

By integrating these three powerful analytical techniques, researchers and drug development professionals can establish a self-validating quality control system. This ensures that every batch of this compound meets the stringent quality requirements necessary for the development of safe and effective pharmaceuticals, aligning with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • Pauli, G. F., Chen, S. N., & Simmler, C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Alsughayer, A., Elassar, A. A., Mustafa, S., & Al-Sagheer, F. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. ResearchGate. Retrieved from [Link]

  • Morris, M. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Longdom Publishing SL. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Bhokare, K. K., Aloorkar, N. H., & Mali, K. K. (2007). Validation of analytical methods. ResearchGate. Retrieved from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]

  • Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 92146-82-2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • JoVE. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Retrieved from [Link]

  • Shimadzu. (n.d.). Application of Thermal Extraction-GC/MS to Food Contamination Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl-3-aminobenzoate. PubChem. Retrieved from [Link]

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A Senior Application Scientist's Guide to Regulatory Considerations for tert-Butyl 3-aminobenzoate in GMP Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the selection of starting materials and intermediates is a critical decision with far-reaching implications for the quality, safety, and regulatory approval of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of using tert-Butyl 3-aminobenzoate as a key intermediate in Good Manufacturing Practice (GMP) synthesis. We will explore the regulatory landscape, compare its performance with a viable alternative, and provide detailed experimental protocols to support your process development and regulatory filings.

The Strategic Role of this compound in API Synthesis

This compound is a valuable building block for introducing the 3-aminobenzoyl moiety into complex pharmaceutical molecules. The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing for selective reactions at the amino group. The choice of this intermediate, however, is not merely a chemical decision; it is a regulatory one that demands careful consideration and justification.

Navigating the Regulatory Landscape: Justifying Your Starting Material

The designation of a regulatory starting material (RSM) is a pivotal point in API synthesis, as it dictates the commencement of GMP controls. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) scrutinize the choice of RSMs to ensure the final API is of consistent quality and purity. The foundational guidelines for this are the International Council for Harmonisation's (ICH) Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients" and Q11 "Development and Manufacture of Drug Substances".[1][2]

A key principle is that a longer synthetic route from a simpler, well-characterized starting material is generally preferred.[1][2] This provides more opportunities for purification and a better understanding of impurity formation and clearance. When using an intermediate like this compound, its position in the synthetic pathway is crucial. If it is designated as the RSM, all subsequent steps must be performed under full GMP conditions.

Key Regulatory Considerations:

  • Impurity Profile: A thorough understanding and control of the impurity profile is paramount.[3] This includes impurities from the synthesis of this compound itself, as well as any byproducts formed in subsequent reactions. The potential for genotoxic impurities must be carefully assessed.[4]

  • Supplier Qualification: Sourcing this compound from a qualified supplier is a GMP requirement. This involves audits, quality agreements, and rigorous testing of incoming material to ensure consistency.

  • Justification of Starting Point: If this compound is not the designated RSM, but rather an intermediate, you must still provide a rationale for the chosen starting material and demonstrate that the manufacturing process is well-controlled and capable of consistently producing a high-quality API.

Comparative Analysis: this compound vs. Benzyl 3-aminobenzoate

To illustrate the practical considerations in choosing an intermediate, we compare this compound with a common alternative, Benzyl 3-aminobenzoate. The benzyl ester offers a different deprotection strategy, which can be advantageous depending on the overall synthetic route and the sensitivity of the API.

ParameterThis compoundBenzyl 3-aminobenzoateRationale & Causality
Protection Strategy Acid-labile tert-butyl ester.Removable by catalytic hydrogenolysis.The choice is dictated by the orthogonality of protecting groups in the overall synthesis. Tert-butyl esters are stable to the basic and nucleophilic conditions often used in peptide synthesis, while benzyl esters are stable to acidic and basic conditions.[5][6]
Deprotection Conditions Strong acid (e.g., Trifluoroacetic acid).Catalytic hydrogenation (e.g., H₂, Pd/C).Acidic deprotection of the tert-butyl group is robust but can be harsh on sensitive functional groups. Hydrogenolysis for the benzyl group is milder and proceeds under neutral conditions, but the catalyst can be sensitive to poisoning.
Typical Yield (Acylation Step) 90-98%88-95%The steric hindrance of the tert-butyl group can sometimes lead to slightly lower yields in the acylation step compared to the less bulky benzyl group, depending on the substrate.
Typical Purity (Post-Acylation) >99.0%>99.0%Both intermediates can yield high-purity products with appropriate purification methods.
Key Impurities Unreacted starting materials, di-acylated byproducts.Unreacted starting materials, over-benzylated byproducts.Impurity profiles are generally similar, arising from incomplete reaction or side reactions. The specific impurities will depend on the reaction conditions.
Cost-Effectiveness Generally lower cost of the protecting group reagent (di-tert-butyl dicarbonate).Benzyl alcohol and related reagents are also cost-effective.The overall cost will depend on the specific reagents, reaction conditions, and purification methods employed. A detailed cost analysis for a specific process is recommended.
GMP Compliance Well-established in GMP synthesis.Well-established in GMP synthesis.Both are commercially available from multiple suppliers who can often provide the necessary documentation for regulatory filings.

Experimental Protocols for GMP Synthesis

The following protocols are provided as a guide and should be adapted and validated for your specific process.

Protocol for Acylation using this compound

Objective: To couple this compound with a carboxylic acid (R-COOH) under GMP conditions.

Materials and Equipment:

  • Glass-lined reactor with temperature control and nitrogen inlet.

  • This compound (GMP grade)

  • R-COOH

  • Coupling agent (e.g., EDC/HOBt or HATU)

  • Anhydrous, GMP-grade solvent (e.g., Dichloromethane or Dimethylformamide)

  • Base (e.g., Diisopropylethylamine)

  • Quenching solution (e.g., 1M HCl, saturated NaHCO₃)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Filtration system

  • Rotary evaporator

Procedure:

  • Charge the reactor with R-COOH (1.0 eq) and the chosen solvent under a nitrogen atmosphere.

  • Cool the mixture to 0-5 °C.

  • Add the coupling agent (1.1 eq) and stir for 15 minutes to activate the carboxylic acid.

  • In a separate vessel, dissolve this compound (1.05 eq) and the base (1.2 eq) in the solvent.

  • Slowly add the amine solution to the reactor, maintaining the temperature between 0-10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC.

  • In-Process Control (IPC): Take a sample for HPLC analysis to confirm reaction completion (e.g., <1% of limiting reagent remaining).

  • Once complete, quench the reaction by adding 1M HCl.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or chromatography to meet the required specifications.

Protocol for Deprotection of the tert-Butyl Ester

Objective: To remove the tert-butyl protecting group to yield the free carboxylic acid.

Materials and Equipment:

  • Glass-lined reactor with temperature control and nitrogen inlet.

  • Protected intermediate from step 4.1.

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane)

  • Anhydrous, GMP-grade solvent (e.g., Dichloromethane)

  • Co-solvent for precipitation (e.g., Diethyl ether or Heptane)

  • Filtration system

Procedure:

  • Dissolve the protected intermediate in the chosen solvent in the reactor under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C.

  • Slowly add a pre-mixed solution of TFA and the scavenger (e.g., 95:5 v/v).

  • Stir the reaction at 0-5 °C for 1-4 hours. Monitor the reaction progress by HPLC.

  • IPC: Take a sample for HPLC analysis to confirm complete deprotection.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Add the cold co-solvent to precipitate the product.

  • Filter the solid product, wash with the cold co-solvent, and dry under vacuum to a constant weight.

Visualizing the Workflow

The following diagrams illustrate the key decision-making and experimental workflows.

gmp_workflow cluster_regulatory Regulatory & Sourcing cluster_synthesis GMP Synthesis start Define Synthetic Route rsm Select Regulatory Starting Material (RSM) start->rsm justify Justify RSM Selection (ICH Q11) rsm->justify supplier Qualify Supplier (GMP Audit, Quality Agreement) justify->supplier spec Establish Raw Material Specifications supplier->spec acyl Acylation with this compound spec->acyl ipc1 In-Process Control (HPLC) acyl->ipc1 purify1 Purification of Intermediate ipc1->purify1 deprotect Deprotection (TFA) purify1->deprotect ipc2 In-Process Control (HPLC) deprotect->ipc2 purify2 Final API Purification ipc2->purify2 release API Release Testing purify2->release

Caption: GMP Workflow for API Synthesis.

deprotection_comparison cluster_tbu tert-Butyl Ester cluster_bn Benzyl Ester start Protected Intermediate tfa Trifluoroacetic Acid (TFA) start->tfa h2 H₂ Gas start->h2 scavenger Carbocation Scavenger tfa->scavenger product1 API (Free Acid) scavenger->product1 pdc Palladium on Carbon (Pd/C) h2->pdc product2 API (Free Acid) pdc->product2

Caption: Deprotection Strategy Comparison.

Conclusion and Recommendations

The use of this compound in GMP synthesis is a well-established and robust method for introducing the 3-aminobenzoyl moiety. Its primary advantage lies in the acid-labile nature of the tert-butyl ester, which is orthogonal to many other protecting groups used in complex molecule synthesis. However, the choice of this or any other intermediate must be rigorously justified to regulatory authorities, with a strong emphasis on impurity control and a comprehensive understanding of the entire manufacturing process.

When comparing with alternatives like Benzyl 3-aminobenzoate, the decision should be based on a holistic evaluation of the entire synthetic route, including the stability of all functional groups to the respective deprotection conditions. By carefully considering the regulatory requirements, conducting thorough process development, and implementing robust control strategies, researchers and drug development professionals can confidently utilize this compound to produce high-quality APIs.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2012). ICH Harmonised Tripartite Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]

  • European Medicines Agency. (2016). Guideline on the chemistry of active substances. (EMA/454576/2016). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. [Link]

  • Organic Chemistry Portal. (2024). tert-Butyl Esters. [Link]

  • Pharmaceutical Outsourcing. (2010). Regulatory Strategy for Starting Material Designation. [Link]

  • European Pharmaceutical Review. (2020). EMA and FDA approval of regulatory starting materials. [Link]

  • U.S. Food and Drug Administration. Drug Master Files (DMFs). [Link]

  • Organic Chemistry Portal. (2024). Benzyl Esters. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-Butyl 3-aminobenzoate (CAS 92146-82-2), grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This foundational knowledge informs every subsequent step, from personal protective equipment (PPE) selection to the final disposal pathway.

This compound is a combustible solid, typically appearing as a white to light beige powder or crystals.[1] While not acutely toxic, it presents notable irritant hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary classifications are:

  • Skin Irritation (Category 2, H315): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[2]

The signal word for this chemical is "Warning" .[2] Furthermore, it is assigned a Water Hazard Class (WGK) of 3, signifying it is highly hazardous to water, a critical consideration for preventing environmental release.[2]

Table 1: Key Safety & Physical Data for this compound
PropertyValueSource(s)
CAS Number 92146-82-2[1][3]
Molecular Formula C₁₁H₁₅NO₂[3]
Molecular Weight 193.24 g/mol [3]
Appearance White to light beige powder or crystals[1]
Melting Point 76-78 °C[1][4]
GHS Hazard Codes H315, H319, H335[2]
Storage Class 11 (Combustible Solids)[2]
Water Hazard Class WGK 3 (Highly hazardous to water)[2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that ensures safety and compliance from the point of generation to final disposition. This workflow is grounded in the principles of the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[4][5]

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Collection & Final Disposal A Step 1: Waste Characterization (Solid Chemical Waste, Non-Acutely Hazardous) B Step 2: Select Compliant Container (HDPE, Chemically Resistant, Sealable) A->B C Step 3: Proper Labeling ('Hazardous Waste', Chemical Name, Hazards) B->C D Step 4: Segregation & Accumulation (Store away from incompatibles, in Satellite Area) C->D E Step 5: Schedule Waste Pickup (Contact Institutional EHS) D->E Container Full or Accumulation Time Limit Reached F Step 6: Transport & Consolidation (Handled by Trained EHS Personnel) E->F G Step 7: Final Disposal (Licensed Hazardous Waste Facility - Incineration Preferred) F->G

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like tert-Butyl 3-aminobenzoate, a common building block in organic synthesis, demands a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

The Foundational Principle: A Proactive Hazard Assessment

Before handling any chemical, a comprehensive risk assessment is paramount. The necessity for specific PPE is dictated directly by the inherent hazards of the substance. This compound is a combustible solid in powder or crystal form with specific, well-documented risks that must be mitigated.[1]

The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[1][2][3] Understanding these risks is the critical first step in selecting appropriate protective measures.

Hazard ClassificationGHS CodeDescription of RiskSource
Skin Irritation (Category 2)H315Causes skin irritation upon contact.[1][2][3][4][1][2][3][4]
Serious Eye Irritation (Category 2)H319Causes serious eye irritation upon contact.[1][2][3][4][1][2][3][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335May cause respiratory irritation if inhaled as a dust or powder.[1][2][3][1][2][3]

Occupational Exposure Limits (OELs) such as OSHA PEL, NIOSH REL, or ACGIH TLV have not been established for this compound.[2][3] This absence of defined limits necessitates a conservative approach, aiming to minimize all potential routes of exposure.

The Core Directive: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential. Each component serves a specific purpose, and their combined use provides comprehensive protection. The selection of PPE should always be informed by the specific procedure being performed.

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the handling procedure.

PPE_Workflow PPE Selection Workflow for Handling this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check Start Task: Handling This compound BasePPE Mandatory Base PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat Start->BasePPE All tasks start here CheckPowder Is the material an airborne powder/dust? FaceShield Add Face Shield CheckPowder->FaceShield No (handling solution) Respirator Add NIOSH-approved N95 Respirator CheckPowder->Respirator Yes BasePPE->CheckPowder Proceed Proceed with Caution FaceShield->Proceed Respirator->Proceed

Caption: PPE selection workflow based on the physical form of the chemical.

Eye and Face Protection: The First Line of Defense

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][2][3][4]

  • Minimum Requirement: Safety glasses with side shields compliant with ANSI Z87.1 or European Standard EN166.

  • Best Practice/High-Risk Operations: For tasks involving larger quantities or a significant risk of splashing (e.g., during transfer or dissolution), a full-face shield should be worn in addition to safety goggles. Goggles provide a seal around the eyes, protecting from dusts and splashes more effectively than glasses.

Hand Protection: Preventing Dermal Exposure

This compound is a known skin irritant.[1][2][3][4] The correct choice of gloves is critical to prevent dermal absorption and irritation.

  • Recommended Material: Nitrile gloves are the standard choice for handling most non-corrosive chemical powders and solutions. They offer excellent resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex.

  • Protocol: Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. Remove gloves using the proper technique (peeling them off inside-out) to avoid contaminating your skin. Hands should be washed thoroughly with soap and water immediately after handling the compound, even when gloves have been used.[2][3]

Body Protection: Shielding Against Contamination

Contamination of personal clothing can lead to prolonged, unintentional exposure.

  • Standard Protocol: A flame-resistant laboratory coat should be worn at all times and kept fully buttoned.

  • Enhanced Protection: For tasks with a higher risk of spills, such as handling large quantities, a chemically resistant apron worn over the lab coat provides an additional barrier. Contaminated clothing must be removed immediately and laundered separately before reuse.[2][3]

Respiratory Protection: Mitigating Inhalation Risks

As a fine powder, this compound poses a respiratory irritation risk.[1][2][3] The primary method for controlling this hazard is through engineering controls.

  • Primary Control: All weighing and handling of the solid chemical must be performed within a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.[5]

  • Secondary Control (PPE): When engineering controls are not sufficient or during emergency situations (e.g., a large spill), respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with P95 or P100 particulate filters is recommended.[1][6] Follow OSHA respirator regulations (29 CFR 1910.134) for proper fit-testing and maintenance.[6]

Operational Plan: From Receipt to Disposal

Proper PPE is only one component of a comprehensive safety strategy. Its effectiveness is maximized when integrated into standardized operational procedures.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Confirm that an eyewash station and safety shower are accessible and unobstructed.[7][8]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye/face protection, and finally gloves.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound inside the fume hood.

    • Use a spatula to carefully transfer the powder, avoiding actions that could create dust clouds.

    • If transferring to a flask for dissolution, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling Decontamination:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.

    • Carefully remove PPE, starting with the most contaminated items (gloves), avoiding contact with skin.

    • Wash hands thoroughly with soap and water.[2][3]

Waste Disposal Plan
  • Solid Waste: All disposable materials contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused material and solutions should be disposed of in a designated, sealed container for hazardous chemical waste. Never pour chemical waste down the drain.[2]

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant, following all local and institutional regulations.[2][3][7]

By integrating this expert-level understanding of hazards with rigorous operational protocols, you can handle this compound with the highest degree of safety, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Methyl 3-aminobenzoate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Tert-Butyl (3R)-3-Aminobutanoate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.